Pindolol
Description
This compound is a first generation non-selective beta blocker used in the treatment of hypertension. Early research into the use of this compound found it had chronotropic effects, and so further investigation focused on the treatment of arrhythmia. Research into this compound's use in the treatment of hypertension began in the early 1970s. this compound was granted FDA approval on 3 September 1982.
This compound is a beta-Adrenergic Blocker. The mechanism of action of this compound is as an Adrenergic beta-Antagonist.
This compound is a nonselective beta adrenergic receptor blocker that is widely used for the therapy of hypertension and angina pectoris. This compound has yet to be convincingly associated with clinically apparent liver injury.
This compound is an aryloxypropanolamine derivative with antihypertensive property. This compound competitively binds to beta-adrenergic receptors, resulting in a decrease in beta-adrenergic activities, i.e., vasodilation, and negative chronotropic and inotropic effects. In addition, this agent blocks serotonin (5-HT) 1A receptors, thereby increasing the available serotonin in the brain. Increased serotonin levels augment the antidepressant action of selective serotonin reuptake inhibitors and monoamine oxidase inhibitors.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1982 and is indicated for cardiovascular disease and has 1 investigational indication.
A moderately lipophilic beta blocker (ADRENERGIC BETA-ANTAGONISTS). It is non-cardioselective and has intrinsic sympathomimetic actions, but little membrane-stabilizing activity. (From Martindale, The Extra Pharmocopoeia, 30th ed, p638)
See also: Atenolol (related); Propranolol (related); Metoprolol (related) ... View More ...
Structure
3D Structure
Propriétés
IUPAC Name |
1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQKKSLKJUAGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023476 | |
| Record name | Pindolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pindolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4), Practically Insoluble, Practically insoluble in water and slightly soluble in alcohol, 8.61e-01 g/L | |
| Record name | SID855790 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Pindolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00960 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PINDOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6539 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pindolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from ethanol, White to off-white crystalline powder | |
CAS No. |
13523-86-9 | |
| Record name | Pindolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13523-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pindolol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013523869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pindolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00960 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | pindolol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pindolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pindolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINDOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ4HF6IU1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PINDOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6539 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pindolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-173 °C, 167 - 171 °C | |
| Record name | Pindolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00960 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PINDOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6539 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pindolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pindolol's Mechanism of Action at Beta-Adrenoceptors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pindolol (B1678383) is a non-selective β-adrenergic receptor antagonist characterized by its intrinsic sympathomimetic activity (ISA). This dual action translates to a competitive blockade of β1- and β2-adrenoceptors from endogenous catecholamines, coupled with a partial agonist effect that provides a low level of receptor stimulation. This unique pharmacological profile differentiates this compound from other beta-blockers and has significant clinical implications. This guide provides a comprehensive overview of this compound's interaction with β-adrenoceptors, detailing its binding affinities, functional potencies, and the underlying signaling mechanisms. Experimental protocols for key assays are provided to facilitate further research and development in this area.
Core Mechanism of Action: Partial Agonism at β-Adrenoceptors
This compound's primary mechanism of action is its interaction with β1- and β2-adrenergic receptors. Unlike pure antagonists, this compound possesses intrinsic sympathomimetic activity (ISA), meaning it partially activates the receptor in the absence of a full agonist.[1][2] This partial agonism is a key feature that mitigates some of the common side effects associated with beta-blockade, such as bradycardia and bronchoconstriction.[3]
When endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) are present, this compound acts as a competitive antagonist, blocking their access to the receptor and thereby reducing the overall sympathetic tone.[3] This leads to decreased heart rate, cardiac output, and blood pressure. However, in a state of low sympathetic activity, this compound's partial agonist properties become more prominent, providing a basal level of receptor stimulation.[2]
Evidence suggests that this compound's stimulant effects are more pronounced at the β2-adrenoceptor subtype.[4][5] In tissues where β2-adrenoceptors are predominant, this compound can elicit a significant portion of the maximal response seen with a full agonist like isoprenaline.[4] Conversely, its agonist activity at β1-adrenoceptors is reported to be negligible in some in vitro systems.[5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining this compound's interaction with β1- and β2-adrenoceptors.
Table 1: Binding Affinity of this compound at β-Adrenoceptors
| Receptor Subtype | Ligand | Preparation | pKi | Reference |
| β1-Adrenoceptor | This compound | Membranes from COS-7 cells transiently expressing the human β1-AR | 8.17 ± 0.15 | [6] |
| β2-Adrenoceptor | This compound | Membranes from COS-7 cells transiently expressing the human β2-AR | Not explicitly stated in the reference, but the study suggests a similar rank order of pKi values for β1 and β2-ARs. | [6] |
Table 2: Functional Potency and Efficacy of this compound at β-Adrenoceptors
| Receptor Subtype | Parameter | Value | Preparation | Reference |
| β1-Adrenoceptor | Intrinsic Activity | 0.2 (relative to (-)-isoprenaline) | Ferret ventricular myocardium | [7] |
| β2-Adrenoceptor | Maximal Effect | 55% of that generated by isoprenaline | Isolated rat uterus | [8] |
Note: Direct comparative studies of this compound's Ki, EC50, and intrinsic efficacy at both β1 and β2 adrenoceptors within the same experimental system are limited in the publicly available literature. The data presented is compiled from different studies and should be interpreted with this in mind.
Signaling Pathways
The interaction of this compound with β-adrenoceptors modulates the canonical Gs protein-coupled signaling pathway.
Full Agonist-Mediated Signaling
A full agonist (e.g., isoproterenol) binds to the β-adrenoceptor, inducing a conformational change that activates the associated stimulatory G protein (Gs). The activated Gs protein, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a physiological response.
This compound (Partial Agonist) Signaling
This compound binds to the β-adrenoceptor and induces a submaximal activation of the Gs protein. This results in a lower level of adenylyl cyclase stimulation and cAMP production compared to a full agonist.
References
- 1. ClinPGx [clinpgx.org]
- 2. This compound--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Is the ISA of this compound β2-adrenoceptor selective? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta 1- and beta 2-adrenoceptor affinity and stimulatory effects of (S)-pindolol and iodinated (S)-pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Pindolol as a 5-HT1A Receptor Partial Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological profile of pindolol (B1678383) as a partial agonist at the serotonin (B10506) 1A (5-HT1A) receptor. This compound, a non-selective beta-blocker, has garnered significant interest for its dual activity and its role in augmenting the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression.[1][2] This document provides a comprehensive overview of its binding affinity, functional activity, relevant signaling pathways, and the experimental protocols used to characterize its interaction with the 5-HT1A receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its enantiomers at the 5-HT1A receptor, providing a basis for comparison and analysis.
Table 1: 5-HT1A Receptor Binding Affinity of this compound
| Compound | Preparation | Radioligand | Kᵢ (nM) | Reference |
| (-)-Pindolol | Human 5-HT1A receptors in CHO cells | [³H]8-OH-DPAT | 6.4 | [3] |
| Racemic (±)-Pindolol | Not Specified | Not Specified | 8.9 | |
| (-)-Pindolol | Rat Hippocampus | [³H]8-OH-DPAT | High Affinity (exact value not provided) | [4] |
| (+)-Pindolol | Rat Hippocampus | [³H]8-OH-DPAT | Lower Affinity than (-)-enantiomer (exact value not provided) | [4] |
Table 2: Functional Activity of this compound at the 5-HT1A Receptor
| Assay Type | Compound | Preparation | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | (-)-Pindolol | Human 5-HT1A receptors in CHO cells | Intrinsic Activity (vs. 5-HT) | 20.3% | [3] |
| [³⁵S]GTPγS Binding | Racemic (±)-Pindolol | Rat Dentate Gyrus | pIC₅₀ (vs. 5-HT) | 5.82 | [5] |
| MAPK Activation | (-)-Pindolol | Human 5-HT1A receptors in CHO cells | pEC₅₀ | 7.2 | [6] |
| MAPK Activation | (-)-Pindolol | Human 5-HT1A receptors in CHO cells | Intrinsic Activity (vs. 8-OH-DPAT) | 57% | [6] |
| Adenylate Cyclase | (-)-Pindolol | Rat Hippocampus | Activity | Potent antagonist of 8-OH-DPAT-induced inhibition | [4] |
| Electrophysiology | (-)-Pindolol | Rat Dorsal Raphe Nucleus | Effect | Decreased firing rate of 5-HT neurons | [7][8] |
Signaling Pathways
This compound's interaction with the 5-HT1A receptor modulates downstream signaling cascades. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins.
Canonical Gi/o Signaling Pathway
Activation of the 5-HT1A receptor by an agonist, or partial agonist like this compound, leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA). Furthermore, the Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a reduction in neuronal firing rate.[9]
Non-Canonical MAPK/ERK Signaling Pathway
In addition to the canonical pathway, 5-HT1A receptor activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This is often mediated by the Gβγ subunit, which can activate Src, a tyrosine kinase, leading to a cascade involving Ras, Raf, MEK, and ultimately the phosphorylation and activation of ERK. Activated ERK can then translocate to the nucleus and regulate gene transcription, influencing cellular processes like neuroplasticity.[9]
Mechanism of SSRI Augmentation
This compound's ability to accelerate the antidepressant effects of SSRIs is primarily attributed to its action on presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei.[10] SSRIs block the reuptake of serotonin, leading to increased serotonin levels in the synapse. This excess serotonin, however, also activates presynaptic 5-HT1A autoreceptors, which initiates a negative feedback loop that reduces the firing rate of serotonergic neurons and subsequent serotonin release. This compound, by acting as an antagonist or weak partial agonist at these autoreceptors, blocks this negative feedback, leading to a more rapid and sustained increase in synaptic serotonin levels.[10][11]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound's activity at the 5-HT1A receptor.
Radioligand Binding Assay ([³H]8-OH-DPAT Competition)
This assay determines the binding affinity (Kᵢ) of this compound for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand, [³H]8-OH-DPAT.
-
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing human 5-HT1A receptors or rat hippocampal tissue.
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Test Compound: this compound (racemic, (+), or (-)-enantiomers).
-
Non-specific Binding Control: 10 µM 5-HT or 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Instrumentation: Scintillation counter, filtration manifold.
-
-
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C). Resuspend the pellet in fresh assay buffer and determine protein concentration.
-
Assay Setup: In triplicate, prepare tubes containing:
-
Total Binding: Assay buffer, [³H]8-OH-DPAT (e.g., 1 nM final concentration), and membrane preparation (e.g., 50-100 µg protein).
-
Non-specific Binding: Same as total binding, but with the addition of the non-specific binding control.
-
Competition: Same as total binding, but with varying concentrations of this compound.
-
-
Incubation: Incubate all tubes at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC₅₀ and calculate the Kᵢ using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to stimulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
-
Materials:
-
Receptor Source: Membranes from CHO cells expressing human 5-HT1A receptors.
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Test Compound: this compound.
-
Positive Control: 5-HT or 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: 10 µM final concentration.
-
Instrumentation: Scintillation counter, filtration manifold.
-
-
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay.
-
Assay Setup: In triplicate, prepare tubes containing assay buffer, GDP, membrane preparation, and either buffer (basal), positive control, or varying concentrations of this compound.
-
Pre-incubation: Pre-incubate for 10-15 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM final concentration) to all tubes and incubate for 30-60 minutes at 30°C.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash filters with ice-cold buffer.
-
Quantification: Measure radioactivity by scintillation counting.
-
Data Analysis: Calculate the percentage stimulation over basal for each concentration of this compound. Plot this against the log concentration to determine the EC₅₀ and Eₘₐₓ (intrinsic activity) relative to the full agonist.
-
cAMP Accumulation Assay
This functional assay assesses the ability of this compound to inhibit adenylyl cyclase activity, a downstream effect of 5-HT1A receptor activation.
-
Materials:
-
Cells: CHO cells stably expressing human 5-HT1A receptors.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine).
-
Test Compound: this compound.
-
Positive Control: 5-HT or 8-OH-DPAT.
-
cAMP Detection Kit: Commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Instrumentation: Plate reader compatible with the chosen detection kit.
-
-
Procedure:
-
Cell Culture: Culture cells to an appropriate confluency in multi-well plates.
-
Pre-treatment: Pre-incubate cells with IBMX (to prevent cAMP degradation) for a short period.
-
Compound Addition: Add varying concentrations of this compound or the positive control to the cells and incubate.
-
Stimulation: Add forskolin to all wells (except basal) to stimulate adenylyl cyclase and increase cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound. Determine the IC₅₀ from the resulting concentration-response curve.
-
Conclusion
This compound exhibits a complex pharmacological profile at the 5-HT1A receptor, acting as a weak partial agonist. Its nanomolar binding affinity and ability to modulate downstream signaling pathways, including both the canonical Gi/o-cAMP pathway and the non-canonical MAPK/ERK pathway, underscore its significant interaction with this receptor. The primary clinical relevance of this compound's 5-HT1A receptor activity lies in its ability to augment the therapeutic effects of SSRIs by blocking the negative feedback mechanism mediated by presynaptic autoreceptors. This in-depth guide provides the quantitative data, mechanistic understanding, and experimental frameworks necessary for researchers and drug development professionals to further investigate and leverage the therapeutic potential of this compound and similar compounds targeting the 5-HT1A receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound suppresses serotonergic neuronal activity and does not block the inhibition of serotonergic neurons produced by 8-hydroxy-2-(di-n-propylamino)tetralin in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist actions of (-)this compound at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by this compound and propranolol isomers [pubmed.ncbi.nlm.nih.gov]
- 5. This compound antagonises G-protein activation at both pre- and postsynaptic serotonin 5-HT1A receptors: a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonist properties of this compound at h5-HT1A receptors coupled to mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]
- 8. Partial 5-HT1A receptor agonist properties of (-)this compound in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acnp.org [acnp.org]
An In-depth Technical Guide to the Intrinsic Sympathomimetic Activity of Pindolol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pindolol, a non-selective β-adrenergic receptor antagonist, is distinguished from many other beta-blockers by its possession of intrinsic sympathomimetic activity (ISA). This unique characteristic means that while it blocks the effects of potent catecholamines like epinephrine (B1671497) and norepinephrine, it also elicits a submaximal agonist response at the β-adrenergic receptor. This partial agonism is a critical aspect of its pharmacological profile, leading to a distinct clinical profile compared to beta-blockers lacking ISA. This guide provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and experimental methodologies used to characterize the intrinsic sympathomimetic activity of this compound.
Mechanism of Action: Partial Agonism at β-Adrenergic Receptors
This compound is a competitive partial agonist at both β1- and β2-adrenergic receptors.[1][2] This means it binds to the same site as endogenous agonists like epinephrine but produces a smaller maximal response.[1] In the absence of a full agonist, this compound weakly stimulates the receptor, demonstrating its sympathomimetic effect.[2] However, in the presence of a high concentration of a full agonist, this compound acts as a competitive antagonist, blocking the stronger signal.[3]
The clinical manifestation of this dual activity is a moderation of heart rate. At rest, when sympathetic tone is low, this compound's partial agonism can prevent profound bradycardia, a common side effect of other beta-blockers.[4] During exercise or stress, when catecholamine levels are high, its antagonist activity predominates, blunting the excessive increase in heart rate and blood pressure.[5]
Quantitative Pharmacology of this compound
The interaction of this compound with β-adrenergic receptors can be quantified through several key parameters: binding affinity (Ki), potency (EC50), and efficacy (Emax). These values provide a detailed understanding of its partial agonist nature.
| Parameter | Receptor Subtype | Reported Value(s) | Tissue/Cell Line | Reference(s) |
| pKi | β1-Adrenoceptor | 8.17 ± 0.15 | COS-7 cells | [6] |
| β2-Adrenoceptor | 7.70 ± 0.13 - 8.20 ± 0.24 | Bovine mesenteric artery | [7] | |
| pD2 | β1-Adrenoceptor (rate increase) | 7.81 | Rat right atrium | [1] |
| β2-Adrenoceptor (relaxation) | 8.5 | Rat uterus | [8] | |
| Emax (relative to Isoprenaline) | β1-Adrenoceptor (atrial rate) | ~10% - <15% | Guinea pig atria, Rat right atrium | [8][9] |
| β2-Adrenoceptor (relaxation) | 55% | Rat uterus | [1] | |
| β-Adrenoceptor (Cl- secretion) | 30 ± 3% | Tracheal epithelial cells | [10] | |
| EC50 | β-Adrenoceptor (Cl- secretion) | 91 pM | Tracheal epithelial cells | [10] |
| β1-Adrenoceptor (luciferase reporter) | -5.74 ± 0.03 (log EC50) | CHO cells | [11] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pD2 is the negative logarithm of the EC50. Higher values indicate greater affinity or potency. Emax represents the maximal response of the drug as a percentage of the maximal response of a full agonist like Isoprenaline.
Signaling Pathways
The intrinsic sympathomimetic activity of this compound is initiated by its binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves the activation of the Gs alpha subunit (Gαs), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Experimental Protocols
The characterization of this compound's intrinsic sympathomimetic activity relies on a suite of in vitro pharmacological assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for β-adrenergic receptors. It involves a competition experiment between unlabeled this compound and a radiolabeled ligand.
Objective: To determine the Ki of this compound at β1- and β2-adrenergic receptors.
Materials:
-
Radioligand: [125I]Iodocyanothis compound ([125I]ICYP), a high-affinity β-adrenergic antagonist.[12]
-
Membrane Preparation: Membranes isolated from cells or tissues expressing the target β-adrenergic receptor subtype (e.g., CHO cells transfected with human β1- or β2-adrenergic receptors).
-
Unlabeled Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective β-blocker (e.g., 1 µM propranolol).
-
Assay Buffer: Typically Tris-HCl buffer with MgCl2.
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of [125I]ICYP and the varying concentrations of this compound.
-
For determining non-specific binding, incubate the membranes with [125I]ICYP in the presence of a high concentration of propranolol.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[13]
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Plot the percentage of specific binding of [125I]ICYP against the logarithm of the this compound concentration to obtain a competition curve.
-
Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of the second messenger cAMP, providing a measure of its efficacy (Emax) and potency (EC50).
Objective: To determine the EC50 and Emax of this compound for cAMP production.
Materials:
-
Cell Line: A cell line expressing the β-adrenergic receptor of interest (e.g., CHO-K1 cells stably expressing the human β1-adrenergic receptor).
-
This compound: A range of concentrations.
-
Full Agonist: Isoprenaline (for comparison and determination of maximal response).
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
Lysis Buffer: To lyse the cells and release intracellular cAMP.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to inhibit cAMP degradation.
-
Add varying concentrations of this compound or Isoprenaline to the cells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Terminate the reaction and lyse the cells using the lysis buffer provided in the detection kit.
-
Measure the intracellular cAMP concentration using the chosen detection method according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) from the curve.
-
Express the Emax of this compound as a percentage of the Emax of Isoprenaline.
GTPγS Binding Assay
This assay measures the activation of G-proteins, an early event in the GPCR signaling cascade. It is a functional assay that can differentiate between full agonists, partial agonists, and antagonists.[6][14]
Objective: To measure this compound-induced G-protein activation by quantifying the binding of [35S]GTPγS.
Materials:
-
Radioligand: [35S]GTPγS, a non-hydrolyzable analog of GTP.[6]
-
Membrane Preparation: Membranes from cells expressing the β-adrenergic receptor and the Gs protein.
-
This compound: A range of concentrations.
-
GDP: To ensure that the binding of [35S]GTPγS is agonist-dependent.
-
Assay Buffer: Containing MgCl2 and NaCl.
Procedure:
-
Prepare a reaction mixture containing the membrane preparation, GDP, and varying concentrations of this compound in the assay buffer.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the mixture for a specific time at a controlled temperature (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [35S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Measure the amount of bound [35S]GTPγS by liquid scintillation counting.
-
Plot the amount of [35S]GTPγS bound against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 and Emax for this compound-stimulated [35S]GTPγS binding.
Conclusion
The intrinsic sympathomimetic activity of this compound is a key determinant of its pharmacological and clinical profile. As a partial agonist at β-adrenergic receptors, it exhibits a unique dual action of both stimulation and blockade, which can be precisely quantified using a combination of radioligand binding and functional assays. A thorough understanding of its mechanism of action and the experimental methodologies used for its characterization is essential for researchers and drug development professionals working in the field of cardiovascular pharmacology. The data and protocols presented in this guide provide a comprehensive resource for the continued investigation and application of this compound and other partial agonists.
References
- 1. Beta 1- and beta 2-adrenoceptor affinity and stimulatory effects of (S)-pindolol and iodinated (S)-pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound--a new beta-adrenergic blocking agent with intrinsic sympathomimetic activity in the management of mild and moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodocyanothis compound - Wikipedia [en.wikipedia.org]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. The affinity of bothis compound and its two metabolites for a beta 2-adrenoceptor in the bovine mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound--the pharmacology of a partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-adrenergic-mediated Cl secretion: evidence for additional non-cAMP-dependent pathway of effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. physoc.org [physoc.org]
- 12. Three binding sites of 125I-iodocyanothis compound, i.e. beta 1, beta 2-adrenergic and 5HT1B-serotonergic receptors in rat brain determined by the displacement and Scatchard analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (-)-[125I]-iodothis compound, a new highly selective radioiodinated beta-adrenergic receptor antagonist: measurement of beta-receptors on intact rat astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pindolol's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pindolol (B1678383), a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), has garnered significant interest for its effects on the central nervous system (CNS). Beyond its primary indication for hypertension, this compound's unique pharmacological profile, characterized by its interaction with serotonin (B10506) 5-HT1A receptors, has led to extensive research into its potential as an adjunctive therapy for psychiatric disorders, particularly major depressive disorder and anxiety. This technical guide provides an in-depth overview of this compound's core CNS effects, detailing its mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action in the CNS
This compound's influence on the CNS is primarily attributed to its dual action on two distinct receptor systems: the beta-adrenergic system and the serotonergic system.
1.1. Beta-Adrenergic Receptor Antagonism with Intrinsic Sympathomimetic Activity (ISA)
As a non-selective beta-blocker, this compound antagonizes both β1 and β2 adrenergic receptors in the brain.[1][2] Unlike many other beta-blockers, this compound possesses intrinsic sympathomimetic activity, meaning it can also partially activate these receptors.[1] This partial agonism is thought to modulate neuronal firing and neurotransmitter release. The blockade of beta-adrenergic receptors in the CNS may contribute to a reduction in sympathetic outflow from the brain.[3]
1.2. 5-HT1A Receptor Partial Agonism/Antagonism
A key aspect of this compound's CNS profile is its activity at serotonin 5-HT1A receptors. It acts as a partial agonist or antagonist at these receptors, with a notable preference for presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus.[4] In the context of antidepressant augmentation, this compound's antagonist activity at these autoreceptors is of primary interest. By blocking these inhibitory autoreceptors, this compound can prevent the negative feedback mechanism that typically reduces serotonin release when selective serotonin reuptake inhibitors (SSRIs) increase synaptic serotonin levels. This disinhibition is hypothesized to lead to a more rapid and robust increase in synaptic serotonin, thereby accelerating the therapeutic effects of SSRIs.[4] Some studies also suggest that this compound exhibits weak partial agonist activity (20-25% intrinsic activity) at 5-HT1A receptors.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound's CNS effects.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Brain Region | K_i (nM) | Reference |
| 5-HT1A | Human | Dorsal Raphe Nucleus | 8.9 ± 1.1 | [5] |
| 5-HT1A | Human | Hippocampus (CA1) | 14.4 ± 1.5 | [5] |
| 5-HT1B | Not Specified | Not Specified | - | [2] |
| Beta-1 Adrenergic | Guinea Pig | Atria | Not Specified | [2] |
| Beta-2 Adrenergic | Guinea Pig | Trachea | Not Specified | [2] |
Table 2: this compound 5-HT1A Receptor Occupancy (Human PET Studies)
| This compound Dose | Brain Region | Receptor Occupancy (%) | Reference |
| 7.5 mg/day (chronic) | Dorsal Raphe Nucleus | 40 ± 29 | [6] |
| 7.5 mg/day (chronic) | Cortical Regions | 18 ± 5 | [6] |
| 30 mg (single dose) | Dorsal Raphe Nucleus | 64 ± 15 | [6] |
| 30 mg (single dose) | Cortical Regions | 42 ± 4 | [6] |
| 10 mg (single dose) | Healthy Volunteers | 22.6 ± 7.7 (preferential) | [7] |
| 10 mg (single dose) | Depressed Patients on SSRIs | 2.9 ± 10.8 (preferential) | [7] |
Table 3: Efficacy of this compound Augmentation in Depression (Meta-Analyses)
| Study | Comparison | Time Point | Outcome Measure | Result | Reference |
| Portella et al., 2011 | This compound + SSRI vs. Placebo + SSRI | Week 2 | Relative Risk (RR) of Response | 1.68 (95% CI: 1.18-2.39) | [8] |
| Portella et al., 2011 | This compound + SSRI vs. Placebo + SSRI | Weeks 4-6 | Relative Risk (RR) of Response | 1.11 (95% CI: 1.02-1.20) | [8] |
| Whale et al., 2004 | This compound + Antidepressant vs. Placebo + Antidepressant | Week 1 | Odds Ratio (OR) of Response | 2.39 (95% CI: 1.40-4.06) | [9] |
| Whale et al., 2004 | This compound + Antidepressant vs. Placebo + Antidepressant | Week 2 | Odds Ratio (OR) of Response | 2.39 (95% CI: 1.74-3.29) | [9] |
| Whale et al., 2004 | This compound + Antidepressant vs. Placebo + Antidepressant | Week 4 | Odds Ratio (OR) of Response | 1.59 (95% CI: 1.16-2.18) | [9] |
Table 4: this compound in Animal Models of Anxiety
| Animal Model | Species | This compound Dose | Effect | Reference |
| Elevated Plus Maze | Mouse | 0.1-1.6 mg/kg | Anxiolytic-like (increased open arm time) | [10] |
| Elevated Plus Maze | Mouse | 32 mg/kg | Reduced withdrawal-induced anxiety | [11] |
Experimental Protocols
This section details the methodologies for key experiments used to investigate this compound's CNS effects.
3.1. In Vivo Microdialysis for Neurotransmitter Release
-
Objective: To measure extracellular levels of neurotransmitters (e.g., serotonin) in specific brain regions of freely moving animals following this compound administration.
-
Procedure:
-
Probe Implantation: A microdialysis probe (e.g., with a 2-4 mm semipermeable membrane) is stereotaxically implanted into the target brain region (e.g., dorsal raphe nucleus, prefrontal cortex, or hippocampus) of an anesthetized rodent. The animal is allowed to recover from surgery.[12][13]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[12]
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into refrigerated vials.[12]
-
Drug Administration: this compound or vehicle is administered systemically (e.g., intraperitoneally or subcutaneously) or locally through the probe.
-
Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[7]
-
3.2. Extracellular Single-Unit Electrophysiology
-
Objective: To record the firing rate of individual neurons (e.g., serotonergic neurons in the dorsal raphe nucleus) in response to this compound.
-
Procedure:
-
Animal Preparation: An anesthetized rat is placed in a stereotaxic frame. A burr hole is drilled in the skull above the target brain region.
-
Electrode Placement: A glass micropipette or a fine-wire microelectrode is slowly lowered into the brain to the coordinates of the dorsal raphe nucleus.[14][15]
-
Neuron Identification: Serotonergic neurons are typically identified by their characteristic slow, regular firing pattern.[14]
-
Recording: The spontaneous firing rate of a single neuron is recorded.
-
Drug Application: this compound is administered intravenously or applied locally via iontophoresis.
-
Data Analysis: Changes in the neuron's firing rate (in spikes per second) before and after drug administration are analyzed.[15]
-
3.3. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Objective: To assess the anxiolytic or anxiogenic effects of this compound in rodents.
-
Procedure:
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.[16]
-
Animal Handling: Rodents are handled for several days prior to testing to reduce stress.
-
Drug Administration: this compound or vehicle is administered at a specified time before the test (e.g., 30 minutes prior). Doses in mice have ranged from 0.1 to 32 mg/kg.[10][11]
-
Test Procedure: The animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).[16]
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded, often using a video tracking system.
-
Analysis: An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.
-
3.4. Forced Swim Test (FST) for Antidepressant-Like Activity
-
Objective: To evaluate the potential antidepressant-like effects of this compound, often in combination with other drugs.
-
Procedure:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the rodent cannot touch the bottom.[17][18]
-
Drug Administration: this compound, an antidepressant, or a combination is administered at specific time points before the test. A common dose for this compound in mice is 32 mg/kg.[6]
-
Test Procedure: The animal is placed in the water for a predetermined period (e.g., 6 minutes).
-
Behavioral Scoring: The duration of immobility (floating with minimal movements to keep the head above water) is measured, typically during the last 4 minutes of the test.
-
Analysis: A significant decrease in immobility time is interpreted as an antidepressant-like effect.
-
Visualization of Pathways and Workflows
4.1. Signaling Pathways
Caption: this compound's dual mechanism of action in the CNS.
4.2. Experimental Workflows
Caption: Workflow for in vivo microdialysis experiment.
Caption: Workflow for the Elevated Plus Maze (EPM) test.
Conclusion
This compound presents a complex and multifaceted profile of action within the central nervous system. Its ability to modulate both the adrenergic and serotonergic systems, particularly its antagonist action at 5-HT1A autoreceptors, provides a strong rationale for its use in augmenting antidepressant therapies. The quantitative data from preclinical and clinical studies, while sometimes variable, generally support its potential to accelerate the onset of antidepressant effects. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and refine our understanding of this compound's CNS effects. Future research should continue to explore optimal dosing strategies and the full therapeutic potential of this unique pharmacological agent in the context of neuropsychiatric disorders.
References
- 1. This compound--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound--the pharmacology of a partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development - Beta-adrenergic receptors signaling via cAMP Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 4. This compound augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different cAMP sources are critically involved in G protein–coupled receptor CRHR1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound does not act only on 5-HT1A receptors in augmenting antidepressant activity in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Can we really accelerate and enhance the selective serotonin reuptake inhibitor antidepressant effect? A randomized clinical trial and a meta-analysis of this compound in nonresistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.commons.gc.cuny.edu [files.commons.gc.cuny.edu]
- 10. Influence of 5-HT1A receptor antagonism on plus-maze behaviour in mice. I. This compound enantiomers and pindobind 5-HT1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Rescues Anxiety-Like Behavior and Neurogenic Maladaptations of Long-Term Binge Alcohol Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Brain Microdialysis - Bülbül Autonomic Neuroscience Lab [autonomicneuroscience.akdeniz.edu.tr]
- 14. Single-unit recordings at dorsal raphe nucleus in the awake-anesthetized rat: spontaneous activity and responses to cutaneous innocuous and noxious stimulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Principles of Extracellular Single-Unit Recording | Neupsy Key [neupsykey.com]
- 16. protocols.io [protocols.io]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. lasa.co.uk [lasa.co.uk]
Unveiling the Molecular Interactions of Pindolol with Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pindolol (B1678383), a non-selective beta-adrenergic antagonist, has garnered significant interest for its dual activity as a ligand for serotonin (B10506) (5-HT) receptors, particularly the 5-HT1A and 5-HT1B subtypes.[1] This unique pharmacological profile has led to its investigation as an adjunct therapy to accelerate and enhance the efficacy of selective serotonin reuptake inhibitors (SSRIs) in the treatment of major depressive disorder.[1][2] The therapeutic rationale hinges on the hypothesis that by blocking inhibitory presynaptic 5-HT1A autoreceptors, this compound disinhibits serotonin release, thereby augmenting the effects of SSRIs.[1][2] This technical guide provides an in-depth exploration of the molecular binding sites of this compound on serotonin receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Molecular Binding Sites of this compound
Serotonin 5-HT1A Receptor
This compound exhibits a complex interaction with the 5-HT1A receptor, acting as a partial agonist or a functional antagonist depending on the specific cellular context and presence of other ligands.[1] Molecular modeling studies suggest that this compound binds within the same orthosteric binding pocket as the endogenous ligand, serotonin. A key interaction identified is a hydrogen bond formed between the hydroxyl group of this compound and the amino group of the asparagine residue at position 386 (Asn386) in the human 5-HT1A receptor.[3] This interaction is crucial for anchoring the ligand within the binding site and contributes to its affinity.
Serotonin 5-HT1B Receptor
This compound also demonstrates affinity for the 5-HT1B receptor, where it functions as an antagonist.[4][5] While the precise amino acid interactions have been less extensively characterized compared to the 5-HT1A receptor, it is understood that this compound's binding to 5-HT1B receptors contributes to its overall pharmacological effect, particularly in the context of augmenting antidepressant activity.[4][6]
Beta-Adrenergic Receptors
As a non-selective beta-blocker, this compound is a potent antagonist at both β1- and β2-adrenergic receptors. This is its primary mechanism of action in the treatment of hypertension.[1]
Quantitative Binding and Functional Data
The following tables summarize the quantitative data for this compound's binding affinity (Ki) and functional activity at its primary molecular targets.
| Receptor Subtype | Ligand | Species | Cell Line/Tissue | Ki (nM) | Reference |
| 5-HT1A | (-)-Pindolol | Human | CHO-h5-HT1A | 6.4 | [7] |
| 5-HT1B | This compound | N/A | N/A | Affinity demonstrated, specific Ki not consistently reported in initial searches | [4][5] |
| β1-Adrenergic | This compound | Rat | N/A | 8.17 | [8] |
| β2-Adrenergic | This compound | N/A | N/A | Data not consistently reported in initial searches |
Table 1: this compound Binding Affinities (Ki)
| Assay | Receptor | Ligand | Efficacy | EC50/IC50 | Reference |
| [35S]-GTPγS Binding | Human 5-HT1A | (-)-Pindolol | 20.3% (relative to 5-HT) | N/A | [7] |
| [35S]-GTPγS Binding | Human 5-HT1A | (-)-Pindolol (in presence of 100 nM 5-HT) | Antagonist, reduces stimulation to 19.8% of control | pIC50 = 5.82 | [7][9] |
Table 2: this compound Functional Activity
Signaling Pathways
This compound's interaction with 5-HT1A receptors modulates downstream signaling cascades. As a G-protein coupled receptor (GPCR), the 5-HT1A receptor primarily couples to inhibitory G-proteins (Gi/o). Upon activation, this leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, 5-HT1A receptor activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. This compound, acting as a partial agonist or antagonist, can either weakly stimulate or block these pathways, respectively.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for serotonin and adrenergic receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [125I]iodocyanothis compound for β-adrenergic receptors).
-
Add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, a separate set of wells will contain the radioligand and a high concentration of a known saturating ligand.
-
Add the membrane preparation to initiate the binding reaction.
3. Incubation:
-
Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
4. Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
5. Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
6. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]-GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
1. Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
2. Assay Buffer:
-
Prepare an assay buffer containing GTPγS binding buffer components (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4), GDP (to enhance agonist-stimulated binding), and [35S]-GTPγS.
3. Assay Procedure:
-
In a 96-well plate, add the membrane preparation.
-
Add increasing concentrations of this compound (to measure agonism) or a fixed concentration of a 5-HT1A agonist (e.g., 5-HT or 8-OH-DPAT) followed by increasing concentrations of this compound (to measure antagonism).
-
Initiate the reaction by adding the assay buffer containing [35S]-GTPγS.
4. Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
5. Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
6. Scintillation Counting:
-
Measure the radioactivity on the filters using a scintillation counter.
7. Data Analysis:
-
For agonist activity, plot the [35S]-GTPγS binding as a function of this compound concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.
-
For antagonist activity, plot the inhibition of agonist-stimulated [35S]-GTPγS binding as a function of this compound concentration to determine the IC50 and subsequently the pA2 or Ki value.
Conclusion
This compound's complex pharmacology, characterized by its interactions with both serotonin and adrenergic receptors, underscores its potential as a multifaceted therapeutic agent. A thorough understanding of its molecular binding sites and functional activities is paramount for the rational design of novel drugs with improved efficacy and side-effect profiles. This technical guide provides a foundational overview of the key molecular interactions of this compound, supported by quantitative data and detailed experimental frameworks, to aid researchers and drug development professionals in this endeavor. Further research, including high-resolution crystal structures of this compound in complex with its receptor targets, will be invaluable in refining our understanding of its mechanism of action and guiding future drug discovery efforts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Modifying 5-HT1A Receptor Gene Expression as a New Target for Antidepressant Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound does not act only on 5-HT1A receptors in augmenting antidepressant activity in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a beta-adrenoceptor blocker/5-hydroxytryptamine(1A/1B) antagonist, enhances the analgesic effect of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (-)-pindolol and (+/-)-tertatolol affect rat hippocampal 5-HT levels through mechanisms involving not only 5-HT1A, but also 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist and antagonist actions of (-)this compound at recombinant, human serotonin1A (5-HT1A) receptors [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of affinities of propranolol and bothis compound to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound antagonises G-protein activation at both pre- and postsynaptic serotonin 5-HT1A receptors: a - PubMed [pubmed.ncbi.nlm.nih.gov]
Pindolol's Neuronal Signal Transduction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pindolol (B1678383), a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and a notable affinity for serotonin (B10506) 5-HT1A receptors, presents a complex and multifaceted mechanism of action within the central nervous system.[1][2][3][4] This technical guide provides a comprehensive overview of the signal transduction pathways modulated by this compound in neurons, offering insights for researchers and professionals in drug development. The document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling cascades.
Core Mechanisms of Action
This compound's neuronal effects are primarily mediated through its interaction with two distinct receptor superfamilies: the G-protein coupled β-adrenergic receptors and the serotonin 5-HT1A receptors. Its unique pharmacological profile as both an antagonist with partial agonist activity at β-adrenoceptors and a partial agonist/antagonist at 5-HT1A receptors results in a nuanced modulation of downstream signaling cascades.[5][6]
Interaction with β-Adrenergic Receptors
This compound acts as a non-selective antagonist at both β1- and β2-adrenergic receptors.[2][3][7] In the absence of adrenergic agonists, its intrinsic sympathomimetic activity (ISA) allows it to elicit a partial agonist response, particularly at β2-adrenoceptors.[7][8] This dual action allows this compound to dampen excessive adrenergic stimulation while maintaining a basal level of receptor activation.
The canonical signaling pathway for β-adrenergic receptors involves coupling to the stimulatory G-protein, Gs. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[9] Increased intracellular cAMP levels activate Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[9] this compound, by acting as an antagonist, blocks the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine, thereby attenuating this signaling cascade. However, its ISA can lead to a low level of Gs activation and subsequent cAMP production.
Interaction with 5-HT1A Receptors
This compound exhibits a high affinity for 5-HT1A receptors, where its effects are context-dependent, acting as either a partial agonist or an antagonist.[5][6] This interaction is particularly relevant in the context of its use as an adjunct therapy with selective serotonin reuptake inhibitors (SSRIs) for depression.[10] 5-HT1A receptors are coupled to the inhibitory G-protein, Gi/o.[11][12] Activation of Gi/o leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] Furthermore, the βγ subunits of the dissociated G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a decrease in firing rate.[11]
This compound's action at presynaptic 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus is of significant interest. By antagonizing these autoreceptors, this compound can block the negative feedback mechanism on serotonin release, leading to increased synaptic serotonin levels, particularly when co-administered with SSRIs.[10][13]
Quantitative Data
The following tables summarize the available quantitative data regarding this compound's interaction with its target receptors and its effects on neuronal activity.
| Receptor | Ligand | K_i_ (nmol/L) | Efficacy | Cell Type/Tissue | Reference |
| Human 5-HT1A | (-)-Pindolol | 6.4 | 20.3% (relative to 5-HT) | CHO cells | [6] |
| Neuronal Type | Brain Region | This compound Dose (mg/kg) | Effect on Firing Rate | Reference |
| Serotonergic | Dorsal Raphe Nucleus | 0.063 - 1.0 | Dose-dependent decrease | [14] |
| Dopaminergic | Ventral Tegmental Area | 0.25 - 4.0 | Dose-dependent increase | [14] |
| Adrenergic | Locus Coeruleus | 0.25 - 4.0 | Dose-dependent increase | [14] |
| Serotonergic | Dorsal Raphe Nucleus | 0.2 - 1.0 | Dose-related inhibition | [15] |
| Serotonergic | Dorsal Raphe Nucleus | 0.25 (ED50, i.v.) | Inhibition | [16] |
| Serotonergic | Dorsal Raphe Nucleus | 1.23 (ED50, s.c.) | Inhibition | [16] |
Signal Transduction Pathways
The signaling pathways affected by this compound are complex and interconnected. The following diagrams illustrate the primary cascades initiated by this compound's interaction with β-adrenergic and 5-HT1A receptors in neurons.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate this compound's neuronal signal transduction pathways.
In Vivo Extracellular Single-Unit Recording of Dorsal Raphe Neurons
Objective: To measure the firing rate of serotonergic neurons in the dorsal raphe nucleus in response to this compound administration.
Methodology:
-
Animal Preparation: Anesthetize a rat (e.g., with chloral (B1216628) hydrate (B1144303) or urethane) and place it in a stereotaxic frame.[1]
-
Craniotomy: Perform a craniotomy to expose the dura mater over the cerebellum.
-
Electrode Placement: Carefully lower a glass microelectrode into the dorsal raphe nucleus (DRN) using stereotaxic coordinates. Neurons are identified by their characteristic slow and regular firing pattern.
-
Baseline Recording: Record the baseline firing rate of an identified serotonergic neuron for a stable period (e.g., 5-10 minutes).
-
Drug Administration: Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at various doses.
-
Data Acquisition and Analysis: Record the neuronal firing rate continuously before, during, and after drug administration. The firing rate is typically counted in bins (e.g., 10 seconds) and expressed as spikes per second (Hz). The change in firing rate from baseline is calculated to determine the effect of this compound.[1][15][16]
In Vivo Microdialysis in the Rat Hippocampus
Objective: To measure the extracellular levels of neurotransmitters, such as serotonin, in the hippocampus following this compound administration.
Methodology:
-
Guide Cannula Implantation: Anesthetize a rat and stereotaxically implant a guide cannula targeting the hippocampus. Secure the cannula with dental cement and allow the animal to recover for several days.[5][17][18]
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the hippocampus of the awake, freely moving rat.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant slow flow rate (e.g., 1-2 µL/min).
-
Baseline Sample Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (e.g., subcutaneously or intraperitoneally).
-
Post-treatment Sample Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[2][18]
Conclusion
This compound's intricate pharmacological profile, characterized by its dual action on β-adrenergic and 5-HT1A receptors, translates into a complex modulation of neuronal signaling. Its ability to act as an antagonist with ISA at β-receptors and a partial agonist/antagonist at 5-HT1A receptors allows for a fine-tuning of downstream pathways involving cAMP and CREB. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research into the therapeutic potential of this compound and similar compounds in various neurological and psychiatric disorders. A deeper understanding of these signal transduction pathways at the molecular level will be crucial for the development of next-generation therapeutics with enhanced efficacy and specificity.
References
- 1. Electrophysiological diversity of the dorsal raphe cells across the sleep–wake cycle of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 3. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by this compound and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hippocampal Insulin Microinjection and In vivo Microdialysis During Spatial Memory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Electrophysiology Protocol [protocols.io]
- 7. Is the ISA of this compound β2-adrenoceptor selective? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is the ISA of this compound beta 2-adrenoceptor selective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. rctn.org [rctn.org]
- 11. This compound antagonises G-protein activation at both pre- and postsynaptic serotonin 5-HT1A receptors: a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An autoradiographic study of the influence of this compound upon [35S]GTPgammaS binding in rat, guinea pig and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound excites dopaminergic and adrenergic neurons, and inhibits serotonergic neurons, by activation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiological and neurochemical evidence that this compound has agonist properties at the 5-HT1A autoreceptor in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound suppresses serotonergic neuronal activity and does not block the inhibition of serotonergic neurons produced by 8-hydroxy-2-(di-n-propylamino)tetralin in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Microdialysis Sampling of Cytokines from Rat Hippocampus: Comparison of Cannula Implantation Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacodynamics of Pindolol's Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pindolol (B1678383), a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), is a racemic mixture of (S)- and (R)-enantiomers.[1] These stereoisomers exhibit distinct pharmacodynamic profiles, particularly in their interaction with β-adrenergic and serotonin (B10506) 5-HT1A receptors. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound's enantiomers, summarizing quantitative binding and functional data, detailing key experimental methodologies, and illustrating the associated signaling pathways. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering a deeper understanding of the stereospecific properties of this compound.
Receptor Binding and Functional Activity
The enantiomers of this compound display significant differences in their affinity and activity at both β-adrenergic and 5-HT1A receptors. The (S)-enantiomer is generally the more potent form at both receptor types.[2]
Beta-Adrenergic Receptors
This compound is a non-selective antagonist of β1 and β2-adrenergic receptors.[3] However, it also possesses partial agonist activity, a property known as intrinsic sympathomimetic activity (ISA).[3] This ISA is primarily attributed to the (S)-enantiomer.
Table 1: Binding Affinity of this compound Enantiomers at β-Adrenergic Receptors
| Enantiomer | Receptor Subtype | Test System | Ki (nM) | Reference |
| (S)-(-)-Pindolol | β1-Adrenoceptor | Ferret Ventricular Myocardium | 1.6 | [4] |
| (R)-(+)-Pindolol | β1-Adrenoceptor | Not explicitly found in a direct comparative study | - | |
| (S)-(-)-Pindolol | β2-Adrenoceptor | Not explicitly found in a direct comparative study | - | |
| (R)-(+)-Pindolol | β2-Adrenoceptor | Not explicitly found in a direct comparative study | - |
Table 2: Functional Activity of (S)-Pindolol at β-Adrenergic Receptors
| Enantiomer | Receptor & Tissue | Functional Assay | Parameter | Value | Reference |
| (S)-Pindolol | β1 (Rat Right Atrium) | Increase in Atrial Rate | pD2 | 7.81 | [5] |
| (S)-Pindolol | β2 (Rat Uterus) | Relaxation | % of Isoprenaline Max | 55% | [5] |
Serotonin 5-HT1A Receptors
Both enantiomers of this compound act as antagonists at 5-HT1A receptors, with the (S)-enantiomer exhibiting higher affinity.[2][6] This interaction is believed to be responsible for this compound's ability to accelerate the therapeutic effect of selective serotonin reuptake inhibitors (SSRIs).[1] At the 5-HT1A receptor, (-)-pindolol has been shown to act as a weak partial agonist.[7]
Table 3: Binding Affinity of this compound Enantiomers at 5-HT1A Receptors
| Enantiomer | Test System | Ki (nM) | Reference |
| (S)-(-)-Pindolol | Human 5-HT1A Receptors (CHO cells) | 6.4 | [7] |
| (R)-(+)-Pindolol | Rat Hippocampus | Less potent than (-)-isomer | [6] |
Table 4: Functional Activity of this compound Enantiomers at 5-HT1A Receptors
| Enantiomer | Functional Assay | Effect | Potency | Reference |
| (-)-Pindolol | [35S]GTPγS Binding | Partial Agonist (20.3% efficacy vs. 5-HT) | - | [7] |
| (-)-Pindolol | Adenylate Cyclase Activity | Antagonist (reverses 8-OH-DPAT inhibition) | More potent than (+)-isomer | [6] |
Signaling Pathways
Beta-Adrenergic Receptor Signaling
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs.[8] Agonist binding to β-receptors activates Gs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins and subsequent physiological responses.[8] As a partial agonist, (S)-pindolol can weakly activate this pathway.
Serotonin 5-HT1A Receptor Signaling
The 5-HT1A receptor is also a GPCR, but it primarily couples to the inhibitory G-protein, Gi/o.[9] Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cAMP.[6] this compound's enantiomers act as antagonists at this receptor, thus blocking the inhibitory effect of serotonin and other 5-HT1A agonists on adenylyl cyclase.[6]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This method is used to determine the binding affinity (Ki) of the this compound enantiomers for β-adrenergic and 5-HT1A receptors.
Objective: To quantify the affinity of (S)- and (R)-pindolol for specific receptor subtypes.
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., rat brain cortex for 5-HT1A, ferret ventricular myocardium for β1) are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.[4][10]
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [125I]iodocyanothis compound for β-receptors, [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled this compound enantiomer.[10][11]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.[10]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of the enantiomer that inhibits 50% of specific radioligand binding) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. (S)-(-)-Pindolol | Adrenergic β3 Receptors | Tocris Bioscience [tocris.com]
- 3. This compound--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta 1- and beta 2-adrenoceptor affinity and stimulatory effects of (S)-pindolol and iodinated (S)-pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by this compound and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist and antagonist actions of (-)this compound at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Agonist properties of this compound at h5-HT1A receptors coupled to mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human cardiac beta-adrenergic receptors: subtype heterogeneity delineated by direct radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Pindolol's Impact on Neurogenesis and Neural Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pindolol (B1678383), a non-selective β-adrenergic receptor antagonist and 5-HT1A/1B receptor partial agonist, has demonstrated potential in modulating neurogenic processes, particularly in the context of alcohol-induced neural deficits. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on neurogenesis and neural plasticity. It synthesizes quantitative data from key preclinical studies, details experimental methodologies, and visualizes the complex signaling pathways involved. The primary focus of this guide is a detailed analysis of a significant study investigating this compound's ability to rescue neurogenic maladaptations following long-term alcohol exposure. While the pro-neurogenic effects of this compound in this specific context are promising, this guide also highlights the existing gaps in the literature, including a lack of data on its impact on neural plasticity and in other preclinical models. This document aims to be a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound for neurological and psychiatric disorders characterized by impaired neurogenesis.
Introduction
Adult hippocampal neurogenesis, the process of generating new functional neurons in the dentate gyrus, is crucial for learning, memory, and mood regulation.[1] Dysregulation of this process is implicated in various neurological and psychiatric conditions, including alcohol use disorder.[2] this compound is a drug with a dual mechanism of action: it acts as an antagonist at β1/β2 adrenergic receptors and as a partial agonist at 5-HT1A/1B serotonin (B10506) receptors.[2][3] This unique pharmacological profile has prompted investigations into its potential to modulate neurogenesis and neural plasticity. This guide delves into the preclinical evidence, with a strong emphasis on a key study by Patkar et al. (2019), which provides the most comprehensive data to date on this compound's pro-neurogenic effects in a mouse model of chronic alcohol consumption.[2]
Quantitative Data on this compound's Impact on Neurogenesis
The most robust quantitative data on this compound's effects on neurogenesis comes from a study investigating its impact on mice exposed to long-term binge alcohol intake. The data from this study is summarized in the tables below.
Table 1: Effect of Chronic this compound Treatment on Neurogenesis Markers in the Dentate Gyrus of Alcohol-Consuming Mice [2]
| Marker | Naïve + Vehicle (cells/mm³) | EtOH + Vehicle (cells/mm³) | EtOH + this compound (32 mg/kg/day) (cells/mm³) | Statistical Significance (p-value) |
| BrdU⁺ (Newborn Cells) | ~3000 | ~1500 | ~1500 | < 0.01 (Naïve vs EtOH groups) |
| Ki67⁺ (Proliferating Cells) | No significant difference | No significant difference | No significant difference | > 0.05 |
| DCX⁺ (Immature Neurons) | ~12000 | ~6000 | ~9000 | < 0.0001 (Main effect of alcohol), < 0.05 (EtOH+Veh vs EtOH+Pin) |
Data are approximated from graphical representations in Patkar et al. (2019) and presented as mean density of cells per mm³ of the granular layer ± SEM.
Table 2: Effect of Chronic this compound Treatment on Proportions of Newborn Neuronal Cell Populations in Alcohol-Consuming Mice [2]
| Cell Population | Naïve + Vehicle | EtOH + Vehicle | EtOH + this compound (32 mg/kg/day) | Statistical Significance (p-value) |
| BrdU⁺/Ki67⁺/DCX⁻ (Newborn Proliferating Cells) | No significant difference | No significant difference | This compound restores proportion to naïve levels | Not significant |
| BrdU⁺/Ki67⁺/DCX⁺ (Newborn Proliferating Immature Neurons) | Trend towards reduction in EtOH group | Trend towards reduction | This compound restores proportion to naïve levels | < 0.05 (Main effect) |
| BrdU⁺/Ki67⁻/DCX⁺ (Newborn Non-proliferating Immature Neurons) | No significant difference | No significant difference | This compound restores proportion to naïve levels | Not significant |
This table summarizes the restorative effects of this compound on the proportions of different newborn cell populations that are altered by long-term alcohol intake.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound and neurogenesis.
Animal Model and Drug Administration (Patkar et al., 2019)[2]
-
Animals: Male C57BL/6J mice.
-
Alcohol Administration: "Drinking-in-the-Dark" (DID) paradigm to model long-term binge alcohol consumption for 18 weeks.
-
This compound Treatment: Chronic treatment with this compound (32 mg/kg/day, i.p.) for the last 2 weeks of the 18-week alcohol exposure.
-
Control Groups:
-
Alcohol-naïve mice receiving vehicle (Naïve + Veh).
-
Alcohol-consuming mice receiving vehicle (EtOH + Veh).
-
Assessment of Adult Hippocampal Neurogenesis[2]
-
Bromodeoxyuridine (BrdU) Labeling: To label dividing cells, mice received three acute injections of BrdU (150 mg/kg, i.p.) per week for the last three weeks of the experiment.
-
Tissue Preparation: Mice were perfused with 4% paraformaldehyde, and brains were sectioned at 30 µm.
-
Immunohistochemistry:
-
Antigen Retrieval: For BrdU staining, sections were incubated in 2N HCl.
-
Primary Antibodies:
-
Rat anti-BrdU (to label newborn cells).
-
Mouse anti-Ki67 (to label proliferating cells).
-
Goat anti-Doublecortin (DCX) (to label immature neurons).
-
-
Secondary Antibodies: Fluorescently labeled secondary antibodies (Alexa Fluor series).
-
Imaging: Confocal microscopy was used to capture images of the dentate gyrus.
-
-
Cell Quantification: Stereological principles were applied to estimate the total number of labeled cells in the granular layer of the dentate gyrus.
Golgi-Cox Staining for Dendritic Spine Analysis (General Protocol)
While no studies have specifically reported on this compound's effect on dendritic spines, the following is a general protocol for such an investigation.
-
Tissue Preparation: Brains are processed using a Golgi-Cox solution (containing potassium dichromate, mercuric chloride, and potassium chromate) for several weeks.[2][4][5]
-
Sectioning: Brains are sectioned at 100-200 µm on a vibratome.[5]
-
Staining Development: Sections are developed in ammonia, followed by sodium thiosulfate (B1220275) to reveal the silver impregnation of neurons.[5]
-
Imaging and Analysis: Neurons are imaged under a bright-field microscope. Dendritic spines are counted along specified lengths of dendrites and categorized based on their morphology (e.g., thin, stubby, mushroom).[4]
Signaling Pathways and Mechanisms of Action
This compound's influence on neurogenesis is attributed to its dual interaction with the serotonergic and adrenergic systems.
Dual Receptor Engagement
This compound acts as:
-
A non-selective β1/β2 adrenergic receptor antagonist. [2][3]
-
A 5-HT1A and 5-HT1B receptor partial agonist. [2]
The following diagram illustrates the proposed mechanism of action of this compound on neurogenesis.
The 5-HT1A Receptor Controversy
A significant area of debate surrounds this compound's precise action at the 5-HT1A receptor. Some studies suggest it acts as an antagonist at presynaptic 5-HT1A autoreceptors, which would block the negative feedback on serotonin release, thereby increasing synaptic serotonin levels, especially when co-administered with SSRIs.[6] Conversely, other research indicates that this compound has partial agonist properties at these autoreceptors, which could potentially inhibit the firing of serotonergic neurons.[7][8] This dual agonist/antagonist profile may depend on the specific brain region and the ambient levels of serotonin.
Adrenergic Blockade
The blockade of β-adrenergic receptors by this compound may also contribute to its effects on neurogenesis. Noradrenergic signaling has been shown to influence neural precursor cells.[9] By blocking these receptors, this compound may alter the neurogenic niche in the hippocampus.
Experimental Workflow and Logical Relationships
The following diagram outlines the experimental workflow of the key study by Patkar et al. (2019).
Gaps in the Literature and Future Directions
While the findings in the context of alcohol-induced neurogenic deficits are compelling, there are significant gaps in our understanding of this compound's broader effects on the brain.
-
Lack of Data on Neural Plasticity: There is a notable absence of studies directly investigating the impact of this compound on synaptic plasticity. Future research should employ techniques such as Golgi-Cox staining to analyze dendritic spine density and morphology, and in vivo or in vitro electrophysiology to assess long-term potentiation (LTP) in response to this compound treatment.
-
Limited Preclinical Models: The majority of the current data is derived from a model of alcohol-induced neurogenic deficits. To establish the broader therapeutic potential of this compound, its effects on neurogenesis and neural plasticity need to be evaluated in standard, healthy animal models, as well as in models of other neurological and psychiatric disorders such as depression and chronic stress.
-
Unresolved Mechanistic Questions: The precise downstream signaling cascades through which this compound exerts its pro-neurogenic effects remain to be fully elucidated. Future studies should investigate the modulation of key pathways involving CREB and BDNF following this compound administration. Furthermore, the controversy surrounding its 5-HT1A receptor activity warrants further investigation to better understand its context-dependent effects.
Conclusion
This compound demonstrates a promising ability to promote neurogenesis, specifically by increasing the number of immature neurons in a preclinical model of chronic alcohol consumption.[2] Its dual action on the serotonergic and adrenergic systems provides a unique mechanism for modulating the neurogenic niche. However, the current body of evidence is limited, and a significant amount of research is still required to fully understand its impact on neural plasticity and its therapeutic potential across a wider range of neurological and psychiatric disorders. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to design future studies aimed at unraveling the full therapeutic capacity of this compound.
References
- 1. scientifica.uk.com [scientifica.uk.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Rapid Golgi Analysis Method for Efficient and Unbiased Classification of Dendritic Spines | PLOS One [journals.plos.org]
- 5. Frontiers | Golgi-Cox Staining Step by Step [frontiersin.org]
- 6. This compound augmentation of antidepressant treatment: recent contributions from brain imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Partial 5-HT1A receptor agonist properties of (-)this compound in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonist and antagonist actions of (-)this compound at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Rescues Anxiety-Like Behavior and Neurogenic Maladaptations of Long-Term Binge Alcohol Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacogenomics of Pindolol Response: A Technical Guide
Executive Summary
Pindolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and 5-HT1A receptor antagonist properties, prescribed for the management of hypertension.[1][2] Despite its established clinical use, there is a notable gap in the scientific literature regarding the pharmacogenomics of this compound response. To date, no large-scale genome-wide association studies (GWAS) or significant candidate gene studies have been published that specifically investigate the influence of genetic variations on this compound efficacy and safety.
This technical guide aims to provide a comprehensive overview for researchers, scientists, and drug development professionals by extrapolating potential pharmacogenomic factors that may influence this compound's therapeutic response. This is achieved by examining the well-documented pharmacogenomics of other beta-blockers that share pharmacological targets and metabolic pathways. Specifically, this guide focuses on the potential roles of polymorphisms in the β1-adrenergic receptor gene (ADRB1), the cytochrome P450 2D6 gene (CYP2D6), and the serotonin (B10506) 1A receptor gene (HTR1A).
The information presented herein is intended to serve as a foundation for future research and to guide the design of pharmacogenomic studies focused on this compound. By understanding the genetic factors that contribute to inter-individual variability in response to other beta-blockers, we can formulate hypotheses and develop targeted research strategies to personalize this compound therapy.
Pharmacology of this compound
This compound exerts its therapeutic effects through a multi-faceted mechanism of action:
-
Non-selective Beta-Adrenergic Blockade: this compound competitively blocks both β1- and β2-adrenergic receptors.[3] Blockade of β1-receptors in the heart muscle reduces heart rate, myocardial contractility, and blood pressure.
-
Intrinsic Sympathomimetic Activity (ISA): Unlike many other beta-blockers, this compound possesses partial agonist activity at beta-adrenergic receptors.[4] This means that in states of low catecholamine levels, it can cause a mild stimulation of the receptors, which may result in a smaller reduction in resting heart rate and cardiac output compared to beta-blockers without ISA.[4]
-
5-HT1A Receptor Antagonism: this compound also acts as an antagonist at the serotonin 5-HT1A receptor.[1] This property is thought to contribute to its use as an augmenting agent for antidepressants, although its direct impact on blood pressure control is less clear.[1]
Potential Pharmacogenomic Influences on this compound Response
Given the lack of direct evidence for this compound, we will explore the pharmacogenomics of other beta-blockers to infer potential genetic modulators of this compound response.
Pharmacodynamics: The Role of ADRB1 Polymorphisms
The β1-adrenergic receptor, encoded by the ADRB1 gene, is the primary target for the antihypertensive effects of beta-blockers. Two common non-synonymous single nucleotide polymorphisms (SNPs) in ADRB1 have been extensively studied in relation to beta-blocker response: Ser49Gly (rs1801252) and Arg389Gly (rs1801253).
Table 1: Influence of ADRB1 Polymorphisms on Beta-Blocker Response (Extrapolated for this compound)
| Polymorphism | Genotype(s) | Predicted Effect on this compound Response | Supporting Evidence from Other Beta-Blockers |
| Arg389Gly (rs1801253) | Arg/Arg | Potentially greater reduction in blood pressure and heart rate. | Arg389 homozygotes show a greater blood pressure lowering effect with metoprolol (B1676517).[5] In heart failure, the Arg389Arg genotype is associated with a better response to bucindolol.[6] |
| Arg/Gly, Gly/Gly | Potentially reduced antihypertensive response compared to Arg/Arg. | Gly389 carriers may have a blunted response to beta-blockade.[6] | |
| Ser49Gly (rs1801252) | Ser/Ser | Potentially enhanced response to this compound. | The Ser49 allele is associated with a better response to some beta-blockers. |
| Ser/Gly, Gly/Gly | Potentially reduced response to this compound. | The Gly49 allele has been linked to increased agonist-promoted receptor downregulation, which could diminish the effects of a partial agonist like this compound. |
Pharmacokinetics: The Potential Role of Metabolic Enzyme Polymorphisms
This compound undergoes hepatic metabolism, with 60-65% of a dose being converted to hydroxylated metabolites that are subsequently excreted as glucuronides and ethereal sulfates.[7][8] Approximately 35-40% of the drug is excreted unchanged in the urine.[7][8] While the specific cytochrome P450 (CYP) enzymes responsible for this compound's metabolism are not definitively established, CYP2D6 is a key enzyme in the metabolism of many other beta-blockers, including metoprolol and carvedilol.[9] Polymorphisms in the CYP2D6 gene can lead to significant inter-individual differences in metabolic capacity, categorized into four phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultrarapid metabolizers (UMs).[9]
Table 2: Predicted Impact of CYP2D6 Phenotype on this compound Pharmacokinetics and Response (Hypothetical)
| CYP2D6 Phenotype | Allele Examples | Predicted Impact on this compound Pharmacokinetics (if a CYP2D6 substrate) | Predicted Clinical Outcome |
| Poor Metabolizer (PM) | *3, *4, *5, *6 | Decreased metabolism, leading to higher plasma concentrations of this compound. | Increased risk of adverse effects such as bradycardia and hypotension. |
| Intermediate Metabolizer (IM) | e.g., carrier of one reduced-function allele | Moderately decreased metabolism and increased plasma concentrations. | Potential for increased efficacy but also a higher risk of side effects. |
| Normal Metabolizer (NM) | Two functional alleles | "Normal" metabolism and plasma concentrations. | Standard response to this compound. |
| Ultrarapid Metabolizer (UM) | Gene duplication (e.g., *1xN, *2xN) | Increased metabolism, leading to lower plasma concentrations of this compound. | Potential for reduced efficacy and treatment failure at standard doses. |
Important Note: The role of CYP2D6 in this compound metabolism is speculative. Further research is required to identify the specific enzymes involved in this compound's biotransformation to confirm the relevance of CYP2D6 pharmacogenomics.
The Untapped Potential of HTR1A Pharmacogenomics
This compound's antagonist activity at the 5-HT1A receptor presents another avenue for pharmacogenomic investigation. Polymorphisms in the HTR1A gene have been studied in the context of antidepressant and antipsychotic response. The most studied polymorphism is C(-1019)G (rs6295) in the promoter region of the gene.[10]
Table 3: Potential Relevance of HTR1A rs6295 Polymorphism to this compound Response
| Polymorphism | Genotype(s) | Potential Impact on this compound's 5-HT1A Related Effects | Rationale and Need for Research |
| C(-1019)G (rs6295) | G/G, C/G | May alter the clinical effects of this compound, particularly those related to its use in augmenting antidepressant therapy. | The G allele is associated with altered 5-HT1A receptor expression and has been inconclusively linked to antidepressant response.[11] Research is needed to determine if this polymorphism influences any of this compound's cardiovascular or central nervous system effects. |
Methodologies for a Pharmacogenomic Study of this compound
To address the current knowledge gap, a dedicated pharmacogenomic study of this compound is warranted. The following section outlines a generalized experimental protocol.
Study Design and Population
A prospective, randomized controlled trial or a well-designed observational study would be appropriate. The study population should consist of patients with hypertension who are candidates for this compound monotherapy. Key data to be collected at baseline would include demographics, clinical characteristics, and a blood sample for DNA extraction.
Genotyping
DNA should be extracted from peripheral blood leukocytes using standard commercial kits. Genotyping for key candidate genes and genome-wide analysis can be performed using the following methods:
-
Candidate Gene Analysis:
-
TaqMan Assays: A real-time PCR method for accurate and high-throughput genotyping of specific SNPs, such as ADRB1 rs1801252 and rs1801253, and HTR1A rs6295.
-
Multiplex SNaPshot: A primer extension-based method that allows for the simultaneous genotyping of multiple SNPs in CYP2D6 and ADRB1, and can also be used to detect copy number variations in CYP2D6.
-
PCR-RFLP (Restriction Fragment Length Polymorphism): A more traditional method that can be used for genotyping but is less high-throughput.
-
-
Genome-Wide Association Study (GWAS):
-
Microarray-based genotyping: To identify novel genetic variants associated with this compound response across the entire genome.
-
Phenotyping
The primary phenotype will be the antihypertensive response to this compound. This can be measured as the change in systolic and diastolic blood pressure from baseline after a specified treatment period (e.g., 4-8 weeks) with a stable dose of this compound. Other important phenotypes to assess include:
-
Heart Rate Response: Change in resting heart rate.
-
Adverse Drug Reactions: Systematic recording of common this compound-related side effects such as dizziness, fatigue, and bradycardia.
-
Pharmacokinetic Parameters: In a subset of patients, plasma concentrations of this compound and its metabolites can be measured at steady-state to investigate the influence of genetic variants on drug metabolism and clearance.
Statistical Analysis
The association between genetic variants and phenotypic outcomes will be assessed using appropriate statistical models. For continuous outcomes like blood pressure change, linear regression models will be used, adjusting for relevant covariates such as age, sex, baseline blood pressure, and ancestry. For binary outcomes like the incidence of adverse events, logistic regression models will be employed. In a GWAS, stringent statistical thresholds will be applied to account for multiple testing.
Visualizing Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by this compound.
Caption: Beta-Adrenergic Receptor Signaling Pathway Blockade by this compound.
Caption: 5-HT1A Receptor Signaling Pathway and this compound's Antagonistic Action.
Experimental Workflow
The diagram below outlines a typical workflow for a pharmacogenomic study of this compound.
Caption: Experimental Workflow for a this compound Pharmacogenomics Study.
Conclusion and Future Directions
The pharmacogenomics of this compound response remains a significant uncharted area in cardiovascular medicine. While the well-established roles of ADRB1 and CYP2D6 polymorphisms in modulating the effects of other beta-blockers provide a strong rationale for investigating their relevance to this compound, direct evidence is critically lacking. Furthermore, this compound's unique pharmacological profile, including its intrinsic sympathomimetic activity and 5-HT1A antagonism, suggests that other genetic factors, such as polymorphisms in HTR1A, may also play a crucial role.
Future research should prioritize well-designed clinical studies that integrate genomic data with robust clinical and pharmacokinetic phenotyping. Such studies will be instrumental in:
-
Identifying the specific metabolic pathways of this compound and the role of polymorphic enzymes.
-
Validating the influence of ADRB1 polymorphisms on this compound's efficacy.
-
Exploring the impact of HTR1A variants on the clinical effects of this compound.
-
Discovering novel genetic markers through genome-wide association studies.
Ultimately, a deeper understanding of the pharmacogenomics of this compound will pave the way for the development of personalized dosing strategies, maximizing therapeutic benefit while minimizing the risk of adverse events for patients with hypertension.
References
- 1. Classification of 5-HT(1A) receptor agonists and antagonists using GA-SVM method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evidence for Clinical Implementation of Pharmacogenomics in Cardiac Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of different 5-HT1A receptor antagonists in combination with paroxetine on expression of the immediate-early gene Arc in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Pharmacogenetic factors affecting β-blocker metabolism and response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HTR1A Polymorphisms and Clinical Efficacy of Antipsychotic Drug Treatment in Schizophrenia: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association between the 5-HT1A receptor gene polymorphism (rs6295) and antidepressants: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Association between the 5-HT1A receptor gene polymorphism (rs6295) and antidepressants: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiplex SNaPshot—a new simple and efficient CYP2D6 and ADRB1 genotyping method - PMC [pmc.ncbi.nlm.nih.gov]
Pindolol's Dual Role in Noradrenergic and Serotonergic Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pindolol (B1678383), a non-selective β-adrenergic receptor antagonist, has garnered significant attention for its dual action on both the noradrenergic and serotonergic systems.[1] This technical guide provides an in-depth exploration of this compound's pharmacological profile, focusing on its modulatory effects that are of critical interest to researchers and drug development professionals. This compound's unique properties, including its intrinsic sympathomimetic activity (ISA) and its significant interaction with serotonin (B10506) 5-HT1A receptors, position it as a valuable tool in neuroscience research and a subject of ongoing clinical investigation, particularly in the augmentation of antidepressant therapies.[1][2] This document synthesizes key quantitative data, details experimental protocols for studying its effects, and provides visual representations of its mechanisms of action.
Introduction
This compound is a synthetic, non-selective beta-blocker, meaning it antagonizes both β1- and β2-adrenergic receptors.[2][3] This action underlies its use in treating hypertension and other cardiovascular conditions.[2] However, what sets this compound apart from many other beta-blockers is its partial agonist activity at these receptors, a characteristic known as intrinsic sympathomimetic activity (ISA).[4] This ISA results in a less pronounced reduction in resting heart rate and cardiac output compared to beta-blockers lacking this property.[3]
Beyond its interaction with the noradrenergic system, this compound exhibits a notable affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist/antagonist.[1] This serotonergic activity is the basis for its investigation as an adjunct to selective serotonin reuptake inhibitors (SSRIs) to accelerate and enhance their antidepressant effects.[5] The theory is that by blocking presynaptic 5-HT1A autoreceptors, this compound can prevent the initial, SSRI-induced negative feedback on serotonin release, thereby increasing synaptic serotonin levels more rapidly.[5]
This guide will delve into the quantitative aspects of this compound's receptor interactions, provide detailed methodologies for key experimental assessments, and illustrate the complex signaling pathways involved.
Quantitative Pharmacodynamics
The efficacy and specificity of a pharmacological agent are defined by its binding affinities for its molecular targets. The following tables summarize the quantitative data for this compound's interaction with key adrenergic and serotonergic receptors.
Table 1: this compound Binding Affinities (Ki values)
| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference(s) |
| 5-HT1A | Human | CHO-h5-HT1A Cells | 6.4 | [6] |
| 5-HT1A | Rat | Hippocampus | High Affinity | [7] |
| 5-HT1B | Human | High Affinity | [1] | |
| β1-adrenergic | Ferret | Ventricular Myocardium | High Affinity | [8] |
| β2-adrenergic | Human | High Affinity | [2] | |
| β3-adrenergic | Mouse/Human | Partial Agonist |
Note: "High Affinity" is stated in the reference without a specific Ki value.
Table 2: In Vivo Receptor Occupancy of 5-HT1A Receptors by this compound (Human PET Studies)
| This compound Dose | Brain Region | Occupancy (%) | Reference(s) |
| 7.5 mg/day (CR) | Dorsal Raphe Nucleus (DRN) | 40 ± 29% (at 4h post-dose) | [9][10] |
| 7.5 mg/day (CR) | Dorsal Raphe Nucleus (DRN) | 38 ± 26% (at 10h post-dose) | [9][10] |
| 30 mg (CR) | Dorsal Raphe Nucleus (DRN) | 64 ± 15% | [9][10] |
| 7.5 mg/day (CR) | Cortical Regions (Average) | 20 ± 8% (at 4h post-dose) | [9] |
| 7.5 mg/day (CR) | Cortical Regions (Average) | 14 ± 8% (at 10h post-dose) | [9] |
| 30 mg (CR) | Cortical Regions (Average) | 44 ± 8% | [9] |
CR: Controlled Release
Core Experimental Protocols
Understanding the modulatory roles of this compound requires specific and robust experimental methodologies. This section details the protocols for key in vivo and in vitro experiments.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of living animals.
-
Objective: To determine the effect of this compound on basal and SSRI-stimulated serotonin and norepinephrine (B1679862) release.
-
Animal Model: Male Wistar rats are commonly used.
-
Surgical Procedure: Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting a brain region of interest such as the dorsal raphe nucleus or frontal cortex. A microdialysis probe is inserted through the guide cannula.
-
Drug Administration: this compound can be administered systemically (e.g., intraperitoneally, 15 mg/kg) or locally through the microdialysis probe. SSRIs like citalopram (B1669093) can also be administered systemically or locally.[11]
-
Dialysate Collection and Analysis: Artificial cerebrospinal fluid is perfused through the probe at a constant flow rate. Dialysate samples are collected at regular intervals (e.g., every 20 minutes). Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Key Findings from Literature: Studies have shown that pretreatment with (-)-pindolol can potentiate the increase in extracellular serotonin levels induced by SSRIs.[11] This is attributed to the blockade of somatodendritic 5-HT1A autoreceptors.[11]
In Vivo Electrophysiology for Neuronal Firing
This method directly measures the electrical activity of individual neurons, providing insights into the excitatory or inhibitory effects of a drug.
-
Objective: To assess the impact of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).
-
Animal Model: Anesthetized rats are typically used.
-
Procedure: A recording electrode is lowered into the DRN to record the extracellular single-unit activity of identified serotonergic neurons.
-
Drug Administration: this compound can be administered intravenously (e.g., 0.2-1.0 mg/kg) or applied directly onto the neuron via microiontophoresis.[12]
-
Data Analysis: The firing rate and pattern of the neuron are recorded before and after drug administration.
-
Key Findings from Literature: Some studies have shown that this compound can inhibit the firing of 5-HT neurons in the DRN, an effect reversed by a 5-HT1A receptor antagonist, suggesting partial agonist properties at the autoreceptor.[12][13]
Positron Emission Tomography (PET) for Receptor Occupancy
PET is a non-invasive imaging technique used to quantify receptor occupancy in the living human brain.
-
Objective: To determine the percentage of 5-HT1A receptors occupied by this compound at clinically relevant doses.
-
Radioligand: [11C]WAY-100635, a selective 5-HT1A receptor antagonist, is commonly used.[9]
-
Procedure: A baseline PET scan is performed to measure the binding potential of the radioligand. Subjects are then treated with this compound for a specified period. A second PET scan is conducted post-treatment to measure the new binding potential.
-
Data Analysis: Receptor occupancy is calculated as the percentage reduction in the binding potential of the radioligand after this compound administration compared to baseline.
-
Key Findings from Literature: PET studies in humans have revealed that the typical clinical dose of this compound (7.5 mg/day) results in moderate and variable occupancy of 5-HT1A receptors, with a preferential, though still modest, occupancy of autoreceptors in the dorsal raphe nucleus compared to postsynaptic receptors in cortical regions.[9][10]
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Noradrenergic System Modulation
Caption: this compound's modulation of the noradrenergic synapse.
Serotonergic System Modulation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. drugs.com [drugs.com]
- 4. This compound--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound augmentation of antidepressant therapy | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 6. Agonist and antagonist actions of (-)this compound at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positron emission tomography study of this compound occupancy of 5-HT(1A) receptors in humans: preliminary analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. Effect of this compound on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological and neurochemical evidence that this compound has agonist properties at the 5-HT1A autoreceptor in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiological and neurochemical evidence that this compound has agonist properties at the 5-HT1A autoreceptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Ballet of a Beta-Blocker: An In-depth Technical Guide to the Structure-Activity Relationship of Pindolol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pindolol (B1678383), a non-selective β-adrenergic receptor antagonist, has long been a subject of extensive research due to its unique pharmacological profile.[1] Unlike many other beta-blockers, this compound possesses intrinsic sympathomimetic activity (ISA) and exhibits a notable affinity for serotonin (B10506) 5-HT1A receptors, where it acts as a partial agonist or antagonist.[1][2] This dual activity has rendered it a valuable tool in both cardiovascular medicine and as an adjunct therapy in the treatment of depression.[1][3] Understanding the intricate relationship between the molecular architecture of this compound and its biological activity is paramount for the rational design of novel ligands with tailored pharmacological properties. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound and its analogs, detailing the impact of structural modifications on their affinity and efficacy at β-adrenergic and 5-HT1A receptors. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents targeting these important receptor systems.
Core Structural Features of this compound
The this compound molecule is characterized by three key structural components, each playing a critical role in its interaction with its biological targets:
-
The Indole (B1671886) Ring: This aromatic moiety is a defining feature of this compound, distinguishing it from many other aryloxypropanolamine beta-blockers.
-
The Isopropanolamine Side Chain: This chiral side chain, containing a hydroxyl group and a secondary amine, is essential for its interaction with adrenergic receptors.
-
The N-Isopropyl Group: The substituent on the amine is a critical determinant of β-adrenergic receptor affinity and intrinsic activity.
The following sections will delve into the specific SAR of each of these molecular regions.
Structure-Activity Relationship at the Indole Ring
Modifications to the indole ring of this compound have a profound impact on its affinity for both β-adrenergic and 5-HT1A receptors.
Substitutions on the Indole Nucleus
Systematic modifications of the indole ring have revealed key insights into the SAR of this compound analogs. For instance, the introduction of a methyl group at the 7-position of the related cyanothis compound (B1197883) was shown to significantly reduce its efficacy at the β1-adrenergic receptor, transforming it from a weak partial agonist to a very weak partial agonist or inverse agonist, while maintaining similar binding affinity.[4] This highlights the sensitivity of receptor activation to subtle structural changes on the aromatic ring.
The affinity of this compound analogs for β-receptors can be modulated by various substitutions. A series of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ol derivatives were synthesized and their in vitro binding affinity to β-receptors was measured. These compounds displayed a range of affinities, with the most potent having Ki values in the low nanomolar range (2-5 nM), albeit still 2- to 100-fold less potent than this compound itself.[5]
Structure-Activity Relationship of the Side Chain and N-Substituent
The isopropanolamine side chain is a cornerstone of the pharmacophore for most β-adrenergic receptor antagonists.
The Isopropanolamine Moiety
The (S)-enantiomer of this compound is the more active form at β-adrenergic receptors. The hydroxyl group on the side chain is crucial for high-affinity binding, likely through hydrogen bonding interactions within the receptor's binding pocket.
The N-Alkyl Substituent
The nature of the N-alkyl substituent is a major determinant of β-adrenergic receptor affinity and selectivity. For this compound, the isopropyl group is optimal for potent, non-selective β-blockade. Replacement of the isopropyl group with other substituents can lead to a decrease in β-adrenergic affinity. For example, a series of this compound analogs with various N-substituents showed that the affinity for β-receptors is sensitive to the size and nature of this group.[5]
Dual Activity at 5-HT1A Receptors
A distinguishing feature of this compound is its significant interaction with 5-HT1A receptors. (-)-Pindolol exhibits nanomolar affinity for human 5-HT1A receptors (Ki = 6.4 nmol/L).[2] Functionally, it acts as a weak partial agonist at these receptors, with an efficacy of approximately 20% relative to serotonin in a [35S]-GTPγS binding assay.[2] This partial agonism is thought to contribute to its ability to accelerate the therapeutic action of selective serotonin reuptake inhibitors (SSRIs).[3]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative SAR data for this compound and its key analogs at β-adrenergic and 5-HT1A receptors.
Table 1: β-Adrenergic Receptor Binding Affinities and Functional Activities of this compound and Its Analogs
| Compound | Modification | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM or other) | Reference |
| This compound | - | β (non-selective) | Potent (sub-nanomolar range) | Effective β-blocker | [5] |
| (-)-Pindolol | (S)-enantiomer | β1 & β2 | High affinity | More active enantiomer | |
| Iodoazidobenzylthis compound | N-iodoazidobenzyl | β (duck erythrocyte) | KD = 0.5-0.7 nM | High affinity ligand | [6] |
| 7-Methylcyanothis compound | 7-methyl on indole, 2-cyano | β1 & β2 | Similar to cyanothis compound | Very weak partial agonist/inverse agonist | [4] |
| N-substituted analogs | Various N-substituents | β (rat cortex) | Ki = 2-5 nM (most potent) | 2-100 fold less potent than this compound | [5] |
Table 2: 5-HT1A Receptor Binding Affinities and Functional Activities of this compound and Its Analogs
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (Efficacy) | Reference |
| (-)-Pindolol | Human 5-HT1A | 6.4 | Weak partial agonist (20.3% of 5-HT) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections provide outlines of the key experimental protocols used in the characterization of this compound and its analogs.
General Synthesis of this compound Analogs
The synthesis of this compound and its analogs typically starts from 4-hydroxyindole (B18505).[7][8][9][10]
Scheme 1: General Synthesis of this compound
Caption: General synthetic route to this compound from 4-hydroxyindole.
Detailed Protocol for the Synthesis of this compound from 4-Hydroxyindole:
-
Formation of the Glycidyl Ether: 4-hydroxyindole is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form 4-(2,3-epoxypropoxy)indole.
-
Ring Opening: The resulting epoxide is then reacted with isopropylamine to open the epoxide ring and yield this compound. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or isopropanol.
-
Purification: The final product is purified by crystallization or column chromatography.
Radioligand Binding Assays for β-Adrenergic Receptors
Radioligand binding assays are used to determine the affinity of this compound analogs for β-adrenergic receptors.[11][12][13]
Workflow for β-Adrenergic Receptor Radioligand Binding Assay
Caption: Workflow for a typical β-adrenergic receptor radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Membranes rich in β-adrenergic receptors (e.g., from rat heart ventricles or transfected cell lines) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a fixed concentration of a radioligand (e.g., [125I]iodocyanothis compound) and varying concentrations of the unlabeled this compound analog (competitor).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the analog, from which the Ki (inhibition constant) can be calculated.
cAMP Accumulation Functional Assay
This assay measures the ability of this compound analogs to antagonize the agonist-induced production of cyclic AMP (cAMP), a downstream signaling molecule of β-adrenergic receptors.[14][15]
Principle of the cAMP Functional Assay
Caption: Signaling pathway illustrating the principle of the cAMP functional assay.
Detailed Protocol:
-
Cell Culture: Cells expressing the β-adrenergic receptor of interest are cultured in appropriate media.
-
Pre-incubation: The cells are pre-incubated with the this compound analog (antagonist) for a specific period.
-
Stimulation: The cells are then stimulated with a β-adrenergic agonist (e.g., isoproterenol) to induce cAMP production.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP is quantified using a variety of methods, such as competitive immunoassays (e.g., ELISA) or bioluminescent assays.[16][17][18]
-
Data Analysis: The ability of the this compound analog to inhibit the agonist-induced cAMP production is determined, and an IC50 value is calculated.
[35S]GTPγS Binding Functional Assay for 5-HT1A Receptors
This assay measures the activation of G-proteins coupled to 5-HT1A receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[19][20][21][22]
Workflow for [35S]GTPγS Binding Assay
Caption: Workflow for a typical [35S]GTPγS binding assay for 5-HT1A receptors.
Detailed Protocol:
-
Membrane Preparation: Membranes from a source rich in 5-HT1A receptors (e.g., rat hippocampus or cells expressing the recombinant receptor) are prepared.
-
Incubation: The membranes are incubated with [35S]GTPγS in the presence of varying concentrations of the this compound analog.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed to remove unbound [35S]GTPγS.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the potency (EC50) and efficacy (Emax) of the this compound analog in stimulating [35S]GTPγS binding, which is a measure of G-protein activation.
Conclusion
The structure-activity relationship of this compound and its analogs is a rich and complex field of study. The indole nucleus, the isopropanolamine side chain, and the N-substituent all contribute significantly to the affinity and efficacy of these compounds at both β-adrenergic and 5-HT1A receptors. The dual pharmacology of this compound presents both challenges and opportunities for the design of new therapeutic agents. A thorough understanding of the SAR, facilitated by the quantitative data and detailed experimental protocols presented in this guide, is essential for medicinal chemists and pharmacologists seeking to develop novel ligands with improved potency, selectivity, and desired functional activities. The continued exploration of the chemical space around the this compound scaffold holds promise for the discovery of new drugs for the treatment of cardiovascular and psychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Agonist and antagonist actions of (-)this compound at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial 5-HT1A receptor agonist properties of (-)this compound in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Analysis and Structure Determination of 7-Methylcyanothis compound-Bound β1-Adrenergic Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and beta-adrenergic receptor blocking potency of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of iodoazidobenzylthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
- 8. actascientific.com [actascientific.com]
- 9. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 10. 4-hydroxyindole preparation method suitable for industrial production - Eureka | Patsnap [eureka.patsnap.com]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. promega.com [promega.com]
- 16. cAMP-Glo™ Assay Protocol [se.promega.com]
- 17. promega.com [promega.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pindolol's Effect on Gene Expression in Brain Tissue: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pindolol (B1678383) is a non-selective β-adrenergic receptor antagonist and a 5-HT1A serotonin (B10506) receptor partial agonist/antagonist.[1][2] This dual mechanism of action allows it to modulate two critical signaling pathways in the brain, influencing neuronal activity, neurogenesis, and potentially, the expression of a wide array of genes. This technical guide provides a comprehensive overview of the known and potential effects of this compound on gene expression in brain tissue. It details the underlying signaling pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations to facilitate understanding of the molecular mechanisms at play. While comprehensive transcriptomic data for this compound in the brain is not yet publicly available, this guide synthesizes existing knowledge to provide a framework for future research and drug development efforts.
This compound's Mechanism of Action and Signaling Pathways
This compound's pharmacological profile is unique. It acts as a competitive antagonist at β1 and β2 adrenergic receptors and exhibits partial agonist or antagonist activity at 5-HT1A receptors, depending on the specific brain region and receptor population (presynaptic autoreceptors versus postsynaptic receptors).[1][2][3] These interactions initiate intracellular signaling cascades that ultimately converge on the regulation of gene transcription.
Beta-Adrenergic Receptor Signaling
As a β-adrenergic antagonist, this compound blocks the binding of norepinephrine (B1679862) and epinephrine (B1671497) to their receptors. These G-protein coupled receptors (GPCRs) are typically linked to the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their expression. Genes regulated by the β-adrenergic/cAMP/PKA/CREB pathway are involved in a wide range of neuronal functions, including synaptic plasticity, learning and memory, and cell survival.
5-HT1A Receptor Signaling
This compound's action at 5-HT1A receptors is more complex, exhibiting both partial agonism and antagonism.[4][5][6] 5-HT1A receptors are also GPCRs, primarily coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[2] However, they can also signal through other pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway. Activation of the MAPK/ERK pathway can lead to the phosphorylation and activation of various transcription factors, including Elk-1, which in turn can regulate the expression of immediate early genes like c-fos.[7] The net effect of this compound on 5-HT1A receptor-mediated gene expression will depend on its partial agonist versus antagonist activity at specific receptor populations.
Quantitative Data on Gene Expression Changes
Comprehensive, high-throughput transcriptomic data (e.g., from RNA-Seq or microarray analysis) detailing global gene expression changes in response to this compound in brain tissue is currently limited in the public domain. However, some studies have investigated its effects on specific genes, particularly those related to neurogenesis in the hippocampus.
Table 1: Effect of Chronic this compound Treatment on Neurogenesis-Related Markers in the Hippocampal Dentate Gyrus of Mice
| Gene/Protein Marker | Treatment Group | Change in Expression/Cell Density | Brain Region | Species | Reference |
| Ki67 (cell proliferation marker) | This compound | No significant effect | Dentate Gyrus | Mouse | [3] |
| Doublecortin (DCX; immature neuron marker) | This compound | Attenuates alcohol-induced impairments in the density of immature neurons | Dentate Gyrus | Mouse | [3] |
Note: The study cited investigated the effects of this compound in a model of long-term alcohol intake. The reported effect on DCX+ neurons was a rescue of an alcohol-induced deficit.
Table 2: Hypothetical Data from a Transcriptomic Study of this compound's Effects in the Hippocampus
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Function |
| Fos | Fos proto-oncogene, AP-1 transcription factor subunit | 1.5 | <0.01 | Immediate early gene, transcription factor, synaptic plasticity |
| Bdnf | Brain-derived neurotrophic factor | 1.2 | <0.05 | Neurotrophin, synaptic plasticity, cell survival |
| Arc | Activity-regulated cytoskeleton-associated protein | 1.8 | <0.01 | Synaptic plasticity, cytoskeletal regulation |
| Ntrk2 | Neurotrophic receptor tyrosine kinase 2 (TrkB) | 0.8 | <0.05 | BDNF receptor, neuronal survival and differentiation |
| Grin2a | Glutamate ionotropic receptor NMDA type subunit 2A | -0.9 | <0.05 | Synaptic plasticity, learning and memory |
This table is for illustrative purposes to demonstrate how quantitative data from a transcriptomic study would be presented. The values are not from a specific published study on this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of drugs like this compound on gene expression in brain tissue.
Animal Treatment and Tissue Collection
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg). Control animals receive vehicle injections.
-
Time Course: Animals are euthanized at various time points after injection (e.g., 1, 4, 24 hours) to capture both immediate-early and later gene expression changes.
-
Tissue Dissection: Following euthanasia by an approved method (e.g., cervical dislocation), the brain is rapidly excised. The hippocampus and prefrontal cortex are dissected on a cold plate.
-
Sample Preservation: Tissue samples are immediately snap-frozen in liquid nitrogen and stored at -80°C until RNA extraction.
RNA Extraction from Brain Tissue
-
Homogenization: Frozen brain tissue (50-100 mg) is homogenized in 1 mL of a lysis reagent such as TRIzol® using a mechanical homogenizer.
-
Phase Separation: 0.2 mL of chloroform (B151607) is added to the homogenate, shaken vigorously for 15 seconds, and incubated at room temperature for 3 minutes. The mixture is then centrifuged at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: The aqueous phase containing the RNA is transferred to a fresh tube. 0.5 mL of isopropanol (B130326) is added, and the mixture is incubated at room temperature for 10 minutes, followed by centrifugation at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: The RNA pellet is washed with 1 mL of 75% ethanol (B145695), vortexed briefly, and centrifuged at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization: The ethanol is removed, and the RNA pellet is air-dried for 5-10 minutes. The RNA is then resuspended in RNase-free water.
-
Quality Control: RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop), and RNA integrity is assessed using an Agilent Bioanalyzer.
Quantitative Real-Time PCR (qPCR)
-
cDNA Synthesis: 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers according to the manufacturer's instructions.
-
Primer Design: Gene-specific primers for target genes (e.g., Fos, Bdnf) and housekeeping genes (e.g., Gapdh, Actb) are designed using software like Primer-BLAST.
-
qPCR Reaction: The qPCR reaction is set up in a 20 µL volume containing 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.
-
Thermal Cycling: The reaction is performed on a real-time PCR system with a typical thermal profile: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, normalized to the expression of housekeeping genes.
RNA Sequencing (RNA-Seq)
-
Library Preparation: An RNA-Seq library is prepared from 1 µg of total RNA using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). This involves poly-A selection of mRNA, fragmentation, and conversion to cDNA.
-
Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq or similar platform to generate 50-150 bp paired-end reads.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using FastQC.
-
Alignment: Reads are aligned to the reference genome (e.g., mouse mm10) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified as read counts per gene using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Differential gene expression between this compound- and vehicle-treated groups is determined using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.
-
Visualizations
Signaling Pathways
Caption: this compound's dual-action signaling pathways in neurons.
Experimental Workflow
Caption: Workflow for analyzing this compound's effect on gene expression.
Conclusion and Future Directions
This compound's unique pharmacology, targeting both β-adrenergic and 5-HT1A receptors, positions it as a valuable tool for modulating neuronal function and gene expression. While current research provides a foundational understanding of its mechanisms, a comprehensive, unbiased transcriptomic analysis of its effects in different brain regions is a critical next step. Such studies, employing RNA-Seq and other high-throughput technologies, will be instrumental in elucidating the full spectrum of genes and pathways regulated by this compound. This knowledge will not only enhance our understanding of its therapeutic potential but also pave the way for the development of more targeted and effective treatments for a range of neurological and psychiatric disorders.
References
- 1. This compound excites dopaminergic and adrenergic neurons, and inhibits serotonergic neurons, by activation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by this compound and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Rescues Anxiety-Like Behavior and Neurogenic Maladaptations of Long-Term Binge Alcohol Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological and neurochemical evidence that this compound has agonist properties at the 5-HT1A autoreceptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Partial 5-HT1A receptor agonist properties of (-)this compound in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Pindolol in the Gut-Brain Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The gut-brain axis is a complex bidirectional communication network that plays a crucial role in maintaining homeostasis. Dysregulation of this axis has been implicated in a variety of disorders, including psychiatric and gastrointestinal conditions. Pindolol (B1678383), a drug with a unique dual mechanism of action as a non-selective β-adrenergic antagonist and a 5-HT1A receptor partial agonist/antagonist, presents a compelling case for investigation within the gut-brain axis. This technical guide provides a comprehensive overview of the current understanding and potential roles of this compound in modulating gut-brain interactions. We delve into its established pharmacology, explore its effects on gastrointestinal physiology, and discuss the therapeutic implications for disorders of the gut-brain axis. This guide also collates available quantitative data, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows to facilitate further research in this promising area.
Introduction: The Gut-Brain Axis
The gut-brain axis is a sophisticated bidirectional communication system linking the central nervous system (CNS) and the gastrointestinal (GI) tract. This intricate network involves multiple parallel pathways, including:
-
The Enteric Nervous System (ENS): Often referred to as the "second brain," the ENS is a complex network of neurons within the gut wall that can independently regulate GI functions.
-
The Vagus Nerve: This cranial nerve provides a direct physical link between the brain and the gut, transmitting information in both directions.
-
Neuroendocrine and Neuroimmune Pathways: Hormones and immune signaling molecules released from the gut and the brain influence each other's function.
-
The Gut Microbiota: The trillions of microorganisms residing in the gut produce a vast array of metabolites that can influence brain chemistry and behavior.
Disruptions in this delicate communication system are increasingly recognized as contributing factors to a range of conditions, including irritable bowel syndrome (IBS), functional dyspepsia, anxiety, and depression.
Pharmacology of this compound
This compound is a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA) and a notable affinity for serotonin (B10506) 5-HT1A receptors, where it acts as a partial agonist or antagonist depending on the tissue and receptor density.[1]
Beta-Adrenergic Antagonism
As a non-selective beta-blocker, this compound antagonizes both β1- and β2-adrenergic receptors.[2] This action leads to a reduction in heart rate, blood pressure, and cardiac output.[2] Its intrinsic sympathomimetic activity means it can also weakly stimulate these receptors, which may mitigate some of the adverse effects associated with other beta-blockers, such as bradycardia.[2]
5-HT1A Receptor Modulation
This compound's interaction with 5-HT1A receptors is a key aspect of its pharmacological profile, particularly in the context of the gut-brain axis. It acts as a partial agonist at postsynaptic 5-HT1A receptors and as an antagonist at presynaptic 5-HT1A autoreceptors.[1] The blockade of these autoreceptors on serotonergic neurons in the brain is thought to be the primary mechanism behind its ability to augment the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) in depression. By blocking the negative feedback mechanism, this compound enhances the release of serotonin in the synapse.
This compound in the Gut-Brain Axis: Knowns and Postulates
While direct research on this compound's comprehensive role in the gut-brain axis is still emerging, its known pharmacological actions on targets present in both the gut and the brain provide a strong basis for its potential influence.
Effects on Gut Motility
Both β-adrenergic and 5-HT1A receptors are expressed in the gastrointestinal tract and are involved in the regulation of gut motility.
-
Beta-Adrenergic Receptors: The gut contains both β1- and β2-adrenoceptors. Stimulation of these receptors generally leads to smooth muscle relaxation and reduced motility. As a non-selective beta-blocker, this compound can modulate these effects. One study in cats demonstrated that this compound increased intestinal tone and motility in a dose-dependent manner, suggesting a complex interplay of its antagonist and partial agonist activities on gut adrenoceptors.[3]
-
5-HT1A Receptors: 5-HT1A receptors are present on enteric neurons and smooth muscle cells. Their activation can have varied effects on motility depending on their location. For instance, activation of 5-HT1A receptors can induce relaxation of the gastric fundus. This compound's partial agonism at these receptors could therefore influence gastric accommodation and motility.
Modulation of Enteric and Central Serotonergic Systems
The vast majority of the body's serotonin is produced and stored in the enterochromaffin cells of the gut. This gut-derived serotonin plays a critical role in regulating gut function and can also influence the brain. This compound's ability to modulate 5-HT1A receptors suggests it can impact serotonergic signaling at both ends of the gut-brain axis. By acting on 5-HT1A receptors in the enteric nervous system, this compound may alter local serotonin signaling, thereby affecting gut motility, secretion, and visceral sensation. Centrally, its established role in enhancing serotonin neurotransmission has clear implications for mood and anxiety, which are often co-morbid with gastrointestinal disorders.
Potential Effects on Gut Permeability and Inflammation (Hypothetical)
While direct evidence is lacking for this compound, studies with other non-selective beta-blockers like propranolol (B1214883) have shown a potential to improve intestinal permeability in certain conditions.[4] This effect may be mediated by reducing portal pressure and improving mucosal blood flow. Given the shared non-selective beta-blocking properties, it is plausible that this compound could exert similar effects.
Furthermore, both adrenergic and serotonergic signaling are known to modulate immune function in the gut. By targeting these receptors, this compound could potentially influence gut inflammation, a key factor in many gut-brain disorders. For instance, this compound has been shown to inhibit lipid peroxidation, suggesting a potential antioxidant and anti-inflammatory role.[5]
Interaction with the Gut Microbiota (Exploratory)
The gut microbiota can be influenced by various medications. Some research suggests that beta-blockers, as a class, may be associated with alterations in the gut microbiome, including an increase in the abundance of beneficial bacteria like Roseburia, which produces the short-chain fatty acid butyrate.[6] Another study noted that this compound, along with other beta-blockers, demonstrates slow distribution in a toxic environment, which may occur in cases of gut dysbiosis.[7] These findings, although not specific to this compound alone, open an intriguing avenue for future research into how this compound might shape the microbial landscape of the gut and, in turn, influence gut-brain communication.
Quantitative Data
The following tables summarize the available quantitative data relevant to this compound's pharmacology and its potential effects within the gut-brain axis.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Bioavailability | 50-95% | [2] |
| Peak Plasma Concentration (Tmax) | 1-2 hours | [2] |
| Elimination Half-life | 3-4 hours | [2] |
| Protein Binding | 40% | [8] |
| Volume of Distribution | 2-3 L/kg | [8] |
Table 2: Receptor Binding and Functional Activity of this compound
| Receptor | Action | Intrinsic Activity | Notes | Reference |
| β1-Adrenergic Receptor | Antagonist | Partial Agonist (ISA) | Non-selective | [2] |
| β2-Adrenergic Receptor | Antagonist | Partial Agonist (ISA) | Non-selective | [2] |
| 5-HT1A Receptor | Partial Agonist / Antagonist | 20-25% | Antagonist at presynaptic autoreceptors | [1] |
Table 3: Preclinical Data on this compound's Effects
| Model | Dosage | Outcome | Effect Size | Reference |
| Anesthetized Cats | 0.125 µg/kg (IV) | Increased intestinal tone and motility | Dose-dependent | [3] |
| Mice (Alcohol Withdrawal) | 32 mg/kg (acute, IP) | Reduced anxiety-like behavior | Significant reduction | [9] |
| Mice (Chronic Alcohol Intake) | 32 mg/kg/day (2 weeks, IP) | Attenuated impairments in immature neurons | Significant attenuation | [9] |
| Awake Cats | 0.25 mg/kg (ED50, IV) | Inhibition of serotonergic neuronal activity | Dose-dependent | [10] |
Experimental Protocols
This section details methodologies for key experiments that can be employed to investigate the role of this compound in the gut-brain axis.
In Vivo Assessment of Intestinal Permeability
Principle: This protocol measures the passage of a non-absorbable fluorescent marker, fluorescein (B123965) isothiocyanate-dextran (FITC-dextran), from the gut lumen into the bloodstream, providing an index of intestinal permeability.
Procedure:
-
Animal Model: C57BL/6 mice (8-12 weeks old).
-
Acclimatization: House animals under standard conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound or vehicle control (e.g., saline) to the mice via oral gavage or intraperitoneal injection at the desired dose and for the specified duration (e.g., acute or chronic treatment).
-
Fasting: Fast the mice for 4-6 hours with free access to water.
-
FITC-Dextran Gavage: Administer 4 kDa FITC-dextran (e.g., 600 mg/kg body weight dissolved in PBS) via oral gavage.
-
Blood Collection: After 4 hours, collect blood via cardiac puncture or retro-orbital bleeding into heparinized tubes.
-
Plasma Separation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Fluorescence Measurement: Dilute the plasma with an equal volume of PBS and measure the fluorescence intensity using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 528 nm.
-
Quantification: Generate a standard curve using known concentrations of FITC-dextran to determine the concentration in the plasma samples.
Ex Vivo Measurement of Intestinal Motility (Organ Bath)
Principle: This method assesses the contractility of isolated intestinal segments in response to pharmacological agents.
Procedure:
-
Animal Model: Guinea pig or rat.
-
Tissue Isolation: Euthanize the animal and immediately dissect a segment of the ileum (approximately 2-3 cm).
-
Preparation: Flush the lumen with Krebs-Henseleit solution and mount the segment vertically in an organ bath containing the same solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Tension Recording: Connect one end of the tissue to a fixed hook and the other to an isometric force transducer connected to a data acquisition system. Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 30 minutes.
-
Drug Application: Add this compound at increasing concentrations to the organ bath and record the changes in contractile activity (frequency and amplitude of spontaneous contractions).
-
Data Analysis: Analyze the recorded traces to quantify the effects of this compound on intestinal motility.
Gut Microbiota Analysis (16S rRNA Gene Sequencing)
Principle: This technique profiles the composition of the gut microbial community by sequencing the hypervariable regions of the 16S ribosomal RNA gene.
Procedure:
-
Sample Collection: Collect fresh fecal samples from animals treated with this compound or vehicle control at specified time points. Immediately freeze the samples at -80°C.
-
DNA Extraction: Extract total genomic DNA from the fecal samples using a commercially available kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers with attached Illumina adapters.
-
Library Preparation: Purify the PCR products and quantify the DNA. Pool the libraries in equimolar concentrations.
-
Sequencing: Perform paired-end sequencing on an Illumina MiSeq platform.
-
Bioinformatic Analysis:
-
Quality Control: Trim raw sequencing reads to remove low-quality bases and adapters.
-
OTU Picking/ASV Inference: Cluster sequences into Operational Taxonomic Units (OTUs) or infer Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign taxonomy to each OTU/ASV using a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Calculate alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity) to assess changes in the microbial community structure.
-
Differential Abundance Analysis: Identify specific bacterial taxa that are significantly different in abundance between the this compound-treated and control groups.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound in the gut-brain axis.
This compound's Dual Mechanism of Action
Caption: this compound's dual action on serotonergic and adrenergic receptors.
This compound's Potential Sites of Action in the Gut-Brain Axis
Caption: Potential targets of this compound within the gut-brain axis.
Experimental Workflow for Investigating this compound's Effect on the Gut-Brain Axis
Caption: Workflow for preclinical study of this compound on the gut-brain axis.
Future Directions and Conclusion
The unique pharmacological profile of this compound, with its dual action on both the adrenergic and serotonergic systems, positions it as a compelling candidate for modulating the gut-brain axis. While its role in the central nervous system is well-established, particularly as an adjunct to antidepressant therapy, its effects on the gastrointestinal system are less understood.
Future research should focus on elucidating the direct effects of this compound on gut physiology, including its impact on intestinal permeability, gut inflammation, and the composition and function of the gut microbiota. Preclinical studies using animal models of gut-brain disorders, such as stress-induced visceral hypersensitivity or post-infectious IBS, would be invaluable. Furthermore, clinical trials investigating the efficacy of this compound in patients with functional gastrointestinal disorders, particularly those with co-morbid anxiety or depression, are warranted.
References
- 1. This compound: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pharmacokinetics of this compound in humans and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of propranolol on gastrointestinal motility and permeability in patients with cirrhosis and significant portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lipid peroxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Common drugs affect our gut microbiome differently, with good and bad impacts on health – University of Copenhagen [cbmr.ku.dk]
- 7. Oral Cardiac Drug–Gut Microbiota Interaction in Chronic Heart Failure Patients: An Emerging Association - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound Rescues Anxiety-Like Behavior and Neurogenic Maladaptations of Long-Term Binge Alcohol Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound suppresses serotonergic neuronal activity and does not block the inhibition of serotonergic neurons produced by 8-hydroxy-2-(di-n-propylamino)tetralin in awake cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Pindolol: A Multifaceted Scaffold for Novel Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pindolol (B1678383), a synthetic indole (B1671886) derivative, has a long-standing clinical history as a non-selective β-adrenergic receptor antagonist for the management of hypertension and angina pectoris.[1][2] However, its unique pharmacological profile, characterized by intrinsic sympathomimetic activity (ISA) and significant affinity for serotonin (B10506) 5-HT1A receptors, has positioned it as a compelling lead compound for the development of novel therapeutics targeting a broader range of pathologies, particularly within the central nervous system (CNS).[3][4] This technical guide provides a comprehensive overview of this compound's pharmacology, its potential as a scaffold for new drug entities, and detailed experimental methodologies for its evaluation.
Core Pharmacology of this compound
This compound exerts its effects through a dual mechanism of action, interacting with both the adrenergic and serotonergic systems.
Adrenergic Activity
As a non-selective β-blocker, this compound competitively antagonizes β1- and β2-adrenergic receptors.[2][4] Unlike many other beta-blockers, it possesses intrinsic sympathomimetic activity (ISA), meaning it can weakly activate β-adrenergic receptors, leading to a less pronounced decrease in resting heart rate and cardiac output compared to β-blockers without ISA.[2][5] This partial agonist activity is thought to be more prominent at β2-adrenoceptors.[6]
Serotonergic Activity
This compound also functions as a partial agonist or functional antagonist at 5-HT1A receptors.[3][4] This interaction is of particular interest in the context of CNS disorders. Presynaptic 5-HT1A autoreceptors in the raphe nuclei act as a negative feedback mechanism, inhibiting serotonin release.[3] By acting as an antagonist at these autoreceptors, this compound can enhance serotonergic neurotransmission. This has been the primary rationale for its investigation as an adjunct therapy to selective serotonin reuptake inhibitors (SSRIs) for the treatment of major depressive disorder, with the aim of accelerating the onset of antidepressant action.[7]
This compound as a Lead Compound: Therapeutic Potential Beyond Hypertension
The dual pharmacology of this compound provides a foundation for developing novel compounds with tailored activity. By modifying the this compound scaffold, medicinal chemists can aim to:
-
Enhance 5-HT1A Antagonism: Increase affinity and antagonist efficacy at 5-HT1A autoreceptors to create more potent antidepressant and anxiolytic agents.
-
Modulate β-Adrenergic Activity: Fine-tune the level of ISA or introduce selectivity for β1 or β2 receptors to optimize cardiovascular effects or explore new indications.
-
Develop Biased Ligands: Engineer molecules that preferentially activate specific downstream signaling pathways of the 5-HT1A or β-adrenergic receptors, potentially leading to improved efficacy and reduced side effects.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's pharmacological profile and clinical evaluation.
Table 1: Receptor Binding Affinities (Ki) of this compound and its Enantiomers
| Compound | Receptor | Species | Ki (nM) | Reference(s) |
| (-)-Pindolol | 5-HT1A | Human | 6.4 | [8] |
| (-)-Pindolol | β1-Adrenergic | Ferret | pKB = 9.1 | [9] |
| (-)-Pindolol | β2-Adrenergic | Rat | High Affinity | [10] |
| (+)-Pindolol | 5-HT1A | Rat | Lower affinity than (-) isomer | [11] |
Note: pKB is the negative logarithm of the antagonist dissociation constant. A higher pKB value indicates higher affinity.
Table 2: Summary of Selected Clinical Trials of this compound Augmentation in Depression
| Study | N | Treatment Groups | Duration (weeks) | Primary Outcome Measure | Key Findings | Reference(s) |
| Perry et al. | 42 | SSRI + this compound (2.5 mg t.i.d.) vs. SSRI + Placebo | 6 | Change in HAM-D score | No significant difference in antidepressant response. | [12] |
| Maes et al. | 31 | Fluoxetine (B1211875) vs. Fluoxetine + this compound (7.5 mg/day) vs. Fluoxetine + Mianserin (B1677119) | 5 | HAM-D score | Fluoxetine + this compound was significantly more effective than fluoxetine alone (60% vs. 9% response rate). | [13] |
| Perez et al. | 80 | Antidepressant + this compound (2.5 mg t.i.d.) vs. Antidepressant + Placebo | 10 days | HAM-D and MADRS scores | No significant difference in clinical response in treatment-resistant patients. | [7] |
| Artigas et al. | 28 | SSRI/Moclobemide + this compound (2.5 mg t.i.d.) | 4 | HAM-D score | 7/9 untreated patients and 10/19 drug-resistant patients showed >50% decrease in HAM-D at 1 week. | [14] |
| Berman et al. | 9 | Paroxetine + this compound (7.5 mg/day) vs. Paroxetine + Placebo | 4 | HAM-D, HAM-A, BRMS, Zung | Significant improvements in all ratings for the this compound group starting at week 2. |
HAM-D: Hamilton Rating Scale for Depression; MADRS: Montgomery-Åsberg Depression Rating Scale; BRMS: Bech-Rafaelsen Melancholia Scale.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound and its analogs.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing human 5-HT1A receptors (e.g., from CHO-h5-HT1A cells).
-
Radioligand: [3H]8-OH-DPAT.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Test compound (e.g., this compound) stock solution.
-
Non-specific binding control: 10 µM Serotonin.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add binding buffer, a fixed concentration of [3H]8-OH-DPAT (typically at its Kd), and varying concentrations of the test compound.
-
For total binding wells, add only radioligand and buffer.
-
For non-specific binding wells, add radioligand, buffer, and 10 µM serotonin.
-
Add the cell membrane preparation to all wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity
Objective: To assess the agonist or antagonist activity of a test compound at the 5-HT1A receptor by measuring G-protein activation.
Materials:
-
Cell membranes expressing 5-HT1A receptors.
-
[³⁵S]GTPγS radiolabel.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Test compound.
-
5-HT1A agonist (e.g., 8-OH-DPAT) for antagonist mode.
-
Non-specific binding control: unlabeled GTPγS.
Procedure:
-
For Agonist Mode:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine cell membranes, GDP, [³⁵S]GTPγS, and the test compound at various concentrations.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
For Antagonist Mode:
-
Pre-incubate cell membranes with serial dilutions of the test compound.
-
Add a fixed concentration of a 5-HT1A agonist (at its EC80) along with GDP and [³⁵S]GTPγS.
-
Incubate as above.
-
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis:
-
Agonist activity: Generate a concentration-response curve to determine the EC50 and Emax values.
-
Antagonist activity: Determine the ability of the test compound to inhibit agonist-stimulated [³⁵S]GTPγS binding and calculate the IC50 and subsequently the pA2 or Ki.[9]
-
In Vivo Microdialysis for Serotonin Release
Objective: To measure the effect of a test compound on extracellular serotonin levels in a specific brain region of a freely moving animal.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound (e.g., this compound).
Procedure:
-
Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). Allow for a post-operative recovery period.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After an equilibration period, collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the dialysis probe).
-
Post-treatment Collection: Continue collecting dialysate samples for several hours to monitor changes in serotonin levels.
-
Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-treatment serotonin levels as a percentage of the baseline and analyze the time course of the drug's effect.
Forced Swim Test (FST) for Antidepressant-Like Activity
Objective: To assess the potential antidepressant-like effects of a test compound in rodents.
Procedure:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Pre-test Session (for rats): On day 1, place the animal in the water for 15 minutes. This session is for habituation.
-
Test Session: 24 hours after the pre-test, administer the test compound or vehicle. After a specified pre-treatment time (e.g., 30-60 minutes), place the animal back in the water for a 5-minute test session.
-
Behavioral Scoring: Record the session and score the duration of immobility (the time the animal spends floating with only minor movements to keep its head above water).
-
Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups. A significant reduction in immobility time suggests an antidepressant-like effect.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound at β-adrenergic and 5-HT1A receptors.
Experimental Workflow: Radioligand Binding Assay
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Is the ISA of this compound β2-adrenoceptor selective? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound augmentation of selective serotonin reuptake inhibitors: accounting for the variability of results of placebo-controlled double-blind studies in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist and antagonist actions of (-)this compound at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beta-adrenergic control of motility in the rat colon. II. Proportions of beta 1- and beta 2-adrenoceptors identified with 125I-(-)this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by this compound and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Once-daily high-dose this compound for SSRI-refractory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and mianserin augment the antidepressant activity of fluoxetine in hospitalized major depressed patients, including those with treatment resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.commons.gc.cuny.edu [files.commons.gc.cuny.edu]
- 14. Beta 1- and beta 2-adrenoceptor affinity and stimulatory effects of (S)-pindolol and iodinated (S)-pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Profile of Pindolol: An In-depth Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the off-target effects of Pindolol observed in preclinical models. This compound, a non-selective β-adrenergic receptor antagonist, is primarily recognized for its therapeutic applications in hypertension and as an adjunct therapy in treatment-resistant depression. However, its pharmacological profile extends beyond β-adrenoceptors, exhibiting significant interactions with other receptor systems, most notably the serotonergic system. This document synthesizes key quantitative data, details experimental methodologies from pivotal preclinical studies, and visualizes the underlying molecular mechanisms and experimental workflows to offer a deeper understanding of this compound's broader pharmacological actions.
Core Findings: Beyond Beta-Blockade
This compound's off-target activity is most prominently characterized by its interaction with serotonin (B10506) 5-HT1A receptors, where it acts as a partial agonist.[1] This interaction is crucial to its role in augmenting the effects of selective serotonin reuptake inhibitors (SSRIs). Preclinical evidence also points to downstream effects on dopaminergic and adrenergic neuronal activity, mediated through its action on 5-HT1A receptors.
Quantitative Analysis of this compound's Receptor Binding and Functional Activity
The following tables summarize the quantitative data from various preclinical studies, offering a comparative overview of this compound's binding affinities and functional activities at its primary targets and key off-target receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Tissue/System | K_i (nM) | Reference |
| 5-HT1A | Human | CHO-h5-HT1A cells | 6.4 | [2] |
| 5-HT1A (presynaptic) | Human | Dorsal Raphe Nucleus | 8.9 ± 1.1 | [3] |
| 5-HT1A (postsynaptic) | Human | Hippocampus (CA1) | 14.4 ± 1.5 | [3] |
| 5-HT1A | Rat | Dorsal Raphe Nucleus | ~1.5-1.7 (K_D of radioligand) | [3] |
| 5-HT1A | Rat | Hippocampus | ~1.5-1.7 (K_D of radioligand) | [3] |
Table 2: Functional Activity of this compound at Off-Target Receptors
| Receptor | Assay Type | Cell Line/Model | Activity | Efficacy/Effect | Reference |
| 5-HT1A | [³⁵S]GTPγS Binding | CHO-h5-HT1A cells | Partial Agonist | 20.3% relative to 5-HT | [2] |
| 5-HT1A | MAPK Activation | CHO-h5-HT1A cells | Agonist | 57% relative to (+)8-OH-DPAT | [4] |
| Serotonergic Neurons | In Vivo Electrophysiology | Rat Dorsal Raphe Nucleus | Inhibition of Firing Rate | -70% | [5] |
| Dopaminergic Neurons | In Vivo Electrophysiology | Rat Ventral Tegmental Area | Increased Firing Rate | +60% | [5] |
| Adrenergic Neurons | In Vivo Electrophysiology | Rat Locus Coeruleus | Increased Firing Rate | +83% | [5] |
Key Experimental Protocols in Preclinical Assessment
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments used to characterize this compound's off-target effects.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (K_i) of this compound for the 5-HT1A receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO-h5-HT1A cells or brain tissue homogenates).
-
Radioligand (e.g., [³H]WAY-100635 for 5-HT1A receptors).
-
This compound solutions of varying concentrations.
-
Incubation buffer.
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The K_i value is then calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
-
Objective: To assess the effect of this compound on extracellular serotonin levels in specific brain regions.
-
Materials:
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region (e.g., dorsal raphe nucleus, hippocampus) of an anesthetized rat.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a slow, constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline of extracellular serotonin levels.
-
Administer this compound (systemically or locally through the probe) and continue to collect dialysate samples.
-
Analyze the concentration of serotonin in the dialysate samples using HPLC.
-
In Vivo Electrophysiology
This method is used to record the electrical activity of individual neurons in live animals.
-
Objective: To determine the effect of this compound on the firing rate of serotonergic, dopaminergic, and adrenergic neurons.
-
Materials:
-
Anesthetized rat.
-
Stereotaxic frame.
-
Recording microelectrodes.
-
Amplifier and data acquisition system.
-
This compound solution for systemic administration.
-
-
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Carefully lower a recording microelectrode into the brain region of interest (e.g., dorsal raphe nucleus for serotonergic neurons, ventral tegmental area for dopaminergic neurons, locus coeruleus for adrenergic neurons).
-
Identify and record the baseline firing rate of a single neuron.
-
Administer this compound intravenously and record the changes in the neuron's firing rate over time.
-
Data is analyzed to determine the percentage change in firing rate from baseline.
-
Visualizing the Mechanisms and Workflows
To further elucidate the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.
Conclusion
The preclinical data robustly demonstrate that this compound's pharmacological profile is more complex than that of a simple non-selective β-blocker. Its significant partial agonism at 5-HT1A receptors is a key off-target effect that likely underlies its utility in augmenting antidepressant therapies. This interaction leads to a cascade of downstream effects on other monoaminergic systems, including the dopaminergic and adrenergic pathways. The experimental methodologies detailed herein provide a framework for further investigation into the nuanced pharmacology of this compound and other compounds with multi-target engagement. A thorough understanding of these off-target effects is paramount for optimizing therapeutic strategies and anticipating the full spectrum of a drug's clinical impact.
References
- 1. This compound augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound excites dopaminergic and adrenergic neurons, and inhibits serotonergic neurons, by activation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Pindolol Administration in Rodent Models of Anxiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of pindolol (B1678383) in rodent models of anxiety. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and workflows.
This compound is a non-selective β-adrenergic receptor antagonist and a 5-HT1A/1B receptor partial agonist. Its dual mechanism of action makes it a compound of interest in anxiety research, as both the noradrenergic and serotonergic systems are implicated in the pathophysiology of anxiety disorders.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in common rodent anxiety models.
Table 1: Effect of this compound on the Elevated Plus Maze (EPM) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Number of Entries into Open Arms | Time Spent in Open Arms (seconds) | Reference |
| Vehicle | - | Decreased | Decreased | [1] |
| This compound | 32 | Increased | Increased | [1] |
Table 2: Effect of this compound on the Marble-Burying Test (MBT) in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Number of Marbles Buried | Reference |
| Vehicle | - | Increased | [1] |
| This compound | 32 | Decreased | [1] |
Experimental Protocols
Detailed methodologies for key behavioral assays used to assess anxiety-like behavior in rodents following this compound administration are provided below.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm).
-
Two open arms (e.g., 35 cm x 5 cm) and two closed arms (e.g., 35 cm x 5 cm) with high walls (e.g., 40 cm).
-
The maze should be placed in a dimly lit room to reduce stress.
Procedure:
-
Administer this compound (e.g., 32 mg/kg, i.p.) or vehicle to the mice 30 minutes prior to the test.[1]
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a 5-minute period.[1]
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
An anxiolytic effect is indicated by an increase in the number of entries into and the time spent in the open arms.
Marble-Burying Test (MBT)
The MBT is used to assess anxiety-like and compulsive-like behaviors in rodents. The burying of novel objects is considered a defensive behavior.
Apparatus:
-
A standard rodent cage.
-
A layer of bedding material (e.g., 5 cm deep).
-
20-25 glass marbles arranged evenly on the surface of the bedding.
Procedure:
-
Administer this compound (e.g., 32 mg/kg, i.p.) or vehicle to the mice 30 minutes prior to the test.[1]
-
Place the mouse in the cage with the marbles.
-
Allow the mouse to freely explore and interact with the marbles for a 20-minute period.[1]
-
At the end of the session, remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
A decrease in the number of buried marbles suggests an anxiolytic effect.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay near the walls (thigmotaxis) of a novel open environment.
Apparatus:
-
A square or circular arena with walls (e.g., 40 cm x 40 cm x 30 cm).
-
The floor of the arena is typically divided into a central and a peripheral zone.
-
A video camera is mounted above the arena to record the animal's activity.
Procedure:
-
Administer this compound or vehicle to the rodent prior to the test (e.g., 30 minutes).
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a predetermined period (typically 5-10 minutes).[2][3]
-
Record parameters such as the time spent in the center versus the periphery, the number of entries into the center zone, total distance traveled, and rearing frequency.[3]
-
An anxiolytic effect is indicated by an increased amount of time spent in and more frequent entries into the central zone.
Light-Dark Box (LDB) Test
The LDB test is another paradigm to assess anxiety-like behavior, based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit area.
Apparatus:
-
A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.[4][5]
-
An opening connects the two compartments, allowing the animal to move freely between them.[4]
Procedure:
-
Administer this compound or vehicle to the rodent before placing it in the apparatus (e.g., 30 minutes prior).
-
Place the animal in the center of the lit compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for a set duration (typically 5-10 minutes).[6]
-
Record the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.[4]
-
An anxiolytic effect is suggested by an increase in the time spent in the light compartment and the number of transitions.
Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to visualize key concepts.
References
- 1. This compound Rescues Anxiety-Like Behavior and Neurogenic Maladaptations of Long-Term Binge Alcohol Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anilocus.com [anilocus.com]
- 3. youtube.com [youtube.com]
- 4. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 5. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. conductscience.com [conductscience.com]
Application Notes and Protocols for Pindolol in Electrophysiology Studies of the Dorsal Raphe Nucleus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing pindolol (B1678383) in electrophysiological investigations of the dorsal raphe nucleus (DRN), a critical brain region in mood regulation and the target of many antidepressant therapies. This compound, a non-selective β-adrenergic antagonist and 5-HT1A receptor partial agonist/antagonist, is a valuable pharmacological tool for dissecting the complex serotonergic circuitry of the DRN.[1][2]
Introduction
The dorsal raphe nucleus is the principal source of serotonin (B10506) (5-HT) in the forebrain. The firing activity of its serotonergic neurons is tightly regulated by somatodendritic 5-HT1A autoreceptors.[3][4] Activation of these autoreceptors by 5-HT leads to a decrease in neuronal firing, a negative feedback mechanism that is a key consideration in the action of selective serotonin reuptake inhibitors (SSRIs).[3][4] this compound has been investigated for its ability to accelerate the therapeutic effect of SSRIs by potentially blocking these 5-HT1A autoreceptors, thereby preventing the initial SSRI-induced reduction in 5-HT neuron firing.[1][5] However, its pharmacological profile is complex, exhibiting both partial agonist and antagonist properties at these receptors.[5][6][7][8]
Electrophysiology, particularly in vivo single-unit recording, offers a direct method to measure the real-time activity of individual DRN neurons and assess the impact of pharmacological agents like this compound. These notes provide detailed protocols for such experiments, summarize key quantitative findings from the literature, and illustrate the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound on the firing rate of dorsal raphe nucleus serotonergic neurons from various electrophysiology studies.
Table 1: Effect of Systemic this compound Administration on DRN 5-HT Neuron Firing Rate
| Species | Anesthetic | This compound Dose (Route) | Effect on Firing Rate | Reversal Agent (Dose) | Citation(s) |
| Rat | Anesthetized | 0.25 or 3.0 mg/kg (IV) | Decreased firing rate | WAY 100635 (0.1 mg/kg, IV) | [5] |
| Rat | Anesthetized | 0.2-1.0 mg/kg (i.v.) | Dose-related inhibition | WAY 100635 (0.1 mg/kg, i.v.) | [6][9] |
| Rat | Anesthetized | 10 and 200 µg/kg (i.v.) | No modification | - | [7] |
| Rat | Anesthetized | 500 µg/kg (i.v.) | Decreased firing rate | WAY 100635 (100 µg/kg, i.v.) | [7] |
| Rat | Anesthetized | 0.063-1.0 mg/kg | Dose-dependent decrease (~70%) | WAY 100635 (0.031 mg/kg) | [10] |
Table 2: Effect of this compound in Combination with SSRIs on DRN 5-HT Neuron Firing Rate
| Species | Anesthetic | This compound Pretreatment Dose (Route) | SSRI (Dose, Route) | Effect on SSRI-Induced Firing Rate Suppression | Citation(s) |
| Rat | Anesthetized | 3.0 mg/kg | Citalopram (B1669093) (0.1-0.2 mg/kg, IV) | Significantly attenuated the inhibitory effect | [5] |
| Rat | N/A | 15 mg/kg (IP) | Paroxetine (3 mg/kg) and Citalopram (1 mg/kg) | Potentiated the increase in extracellular 5-HT | [3] |
| Rat | N/A | 10 mg/kg/day (SC) for 2 days (with Paroxetine) | Paroxetine (10 mg/kg/day, SC) | Prevented the reduction in spontaneous activity | [3] |
Table 3: Effect of Local this compound Application on DRN 5-HT Neuron Activity
| Species | Anesthetic | Application Method | this compound Concentration | Effect on Firing Rate | Reversal Agent | Citation(s) | |---|---|---|---|---|---| | Rat | Anesthetized | Microiontophoresis | N/A | Current-dependent inhibition | Co-application of WAY 100635 |[6][9] | | Mouse | N/A | Pre-administration in vitro | 10 µM | Inhibited 5-HT-induced outward current | - |[11] |
Experimental Protocols
The following are detailed methodologies for conducting in vivo single-unit electrophysiology in the dorsal raphe nucleus to study the effects of this compound.
Protocol 1: In Vivo Single-Unit Electrophysiology in Anesthetized Rats
This protocol is adapted from methodologies described in several key studies.[5][6][7]
1. Animal Preparation:
- Adult male Sprague-Dawley rats (250-350g) are used.
- Anesthetize the rat with an appropriate anesthetic (e.g., chloral (B1216628) hydrate, 400 mg/kg, i.p., or isoflurane). Anesthesia is maintained throughout the experiment.
- Mount the animal in a stereotaxic frame.
- Maintain body temperature at 37°C using a heating pad.
2. Surgical Procedure:
- Perform a craniotomy to expose the brain surface overlying the dorsal raphe nucleus. Stereotaxic coordinates for the DRN are approximately -7.8 mm from bregma, on the midline, and 5.5-7.5 mm ventral to the brain surface.
- Carefully remove the dura mater to allow for electrode insertion.
3. Electrophysiological Recording:
- Use a single-barreled glass microelectrode filled with 2 M NaCl solution containing 2% Pontamine Sky Blue for recording and subsequent histological verification of the recording site.
- Lower the electrode into the DRN using a hydraulic microdrive.
- Identify serotonergic neurons based on their characteristic slow (0.5-2.5 Hz), regular firing pattern and long-duration (>2 ms) positive action potentials.[12]
- Once a stable recording of a presumed serotonergic neuron is established, record baseline firing for at least 5-10 minutes.
4. Drug Administration:
- For systemic administration, cannulate a lateral tail vein for intravenous (i.v.) drug delivery.
- Dissolve this compound and other drugs in appropriate vehicles (e.g., saline).
- Administer drugs in a controlled volume over a set period.
- For microiontophoretic application, use a multi-barreled micropipette with one barrel for recording and others containing drug solutions (e.g., this compound, 5-HT, WAY 100635). Apply drugs using a constant current source.
5. Data Acquisition and Analysis:
- Amplify and filter the neuronal signal using standard electrophysiology equipment.
- Convert the analog signal to a digital signal and record it using appropriate software.
- Analyze the firing rate (spikes/second) in discrete time bins (e.g., 10 seconds) before and after drug administration.
- Express changes in firing rate as a percentage of the baseline firing rate.
6. Histological Verification:
- At the end of the experiment, eject Pontamine Sky Blue dye from the recording electrode by passing a cathodal current.
- Perfuse the animal transcardially with saline followed by formalin.
- Remove the brain, section it, and stain to visualize the dye spot and confirm the electrode placement within the DRN.
Signaling Pathways and Workflows
This compound's Dual Action at the 5-HT1A Autoreceptor
This compound's effect on DRN serotonergic neurons is primarily mediated through its interaction with the 5-HT1A autoreceptor. The following diagram illustrates its proposed dual mechanism of action.
Caption: this compound's dual action at the 5-HT1A autoreceptor on a DRN neuron.
Experimental Workflow for In Vivo Electrophysiology
The following diagram outlines the logical flow of an in vivo electrophysiology experiment to test the effect of this compound on DRN neurons.
Caption: A typical workflow for an in vivo electrophysiology experiment.
Investigating this compound's Interaction with SSRIs
This diagram illustrates the experimental logic for determining if this compound can attenuate the effects of an SSRI on DRN neuron firing.
Caption: Experimental design to test this compound's interaction with an SSRI.
References
- 1. How does this compound improve antidepressant action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effect of this compound on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Partial 5-HT1A receptor agonist properties of (-)this compound in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological and neurochemical evidence that this compound has agonist properties at the 5-HT1A autoreceptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of the firing activity of rat serotonin and noradrenaline neurons by (+/-)this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonist and antagonist actions of (-)this compound at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological and neurochemical evidence that this compound has agonist properties at the 5-HT1A autoreceptor in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound excites dopaminergic and adrenergic neurons, and inhibits serotonergic neurons, by activation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound potentiates the antidepressant effect of venlafaxine by inhibiting 5-HT1A receptor in DRN neurons of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single-unit recordings at dorsal raphe nucleus in the awake-anesthetized rat: spontaneous activity and responses to cutaneous innocuous and noxious stimulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chiral Separation of Pindolol Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chiral separation of pindolol (B1678383) enantiomers using High-Performance Liquid Chromatography (HPLC). This compound, a non-selective beta-adrenergic receptor antagonist, contains a single chiral center and exists as (S)-(-)- and (R)-(+)-enantiomers. The (S)-enantiomer is known to be the more active stereoisomer.[1][2] Consequently, accurate enantioselective analysis is critical for pharmacokinetic, pharmacodynamic, and quality control studies.
Introduction to Chiral Separation of this compound
The separation of this compound enantiomers is typically achieved through direct chiral HPLC, employing a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated excellent enantioselectivity for this compound.[3] This document outlines protocols using various commercially available chiral columns and provides the necessary parameters for successful enantiomeric resolution.
Experimental Protocols
Several HPLC methods have been developed for the robust and reproducible chiral separation of this compound. Below are detailed protocols for three common methods.
Method 1: Normal Phase HPLC on a Cellulose-Based CSP
This method utilizes a CHIRAL ART Cellulose-SC column for the separation of this compound enantiomers under normal phase conditions.
Chromatographic Conditions:
| Parameter | Value |
| Column | CHIRAL ART Cellulose-SC (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | n-hexane / ethanol (B145695) / diethylamine (B46881) (40/60/0.1, v/v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 265 nm[1] |
| Temperature | 25 °C[1] |
| Injection Volume | 10 µL (for a 100 µg/mL solution)[1] |
Protocol:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 100 µg/mL.
-
HPLC System Setup: Equilibrate the CHIRAL ART Cellulose-SC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the chromatogram at 265 nm. The two enantiomers should be well-resolved.
Method 2: Reversed-Phase HPLC on a Cellulose-Based CSP
This method offers a faster separation of this compound enantiomers using the same CHIRAL ART Cellulose-SC column but under reversed-phase conditions.
Chromatographic Conditions:
| Parameter | Value |
| Column | CHIRAL ART Cellulose-SC (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | methanol / diethylamine (100/0.1, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 265 nm[1] |
| Temperature | 25 °C[1] |
| Injection Volume | 10 µL (for a 100 µg/mL solution)[1] |
Protocol:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 100 µg/mL.
-
HPLC System Setup: Equilibrate the CHIRAL ART Cellulose-SC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Record the chromatogram at 265 nm.
Method 3: Normal Phase HPLC on an Amylose-Based CSP with Fluorescence Detection
This highly sensitive method employs a Chiralpak IB column and is suitable for the analysis of this compound enantiomers in biological matrices like plasma.[4]
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica)[4] |
| Mobile Phase | n-hexane / isopropanol (B130326) / triethylamine (B128534) (50/50/0.5, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | Fluorescence (Excitation: 266 nm, Emission: 308 nm)[4][5] |
| Temperature | Ambient[5] |
| Injection Volume | 20 µL[5] |
Protocol for Plasma Samples: [5]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1.0 mL of human plasma, add a suitable internal standard.
-
Alkalinize the sample with 100 µL of 1 M Sodium Hydroxide.
-
Add 5.0 mL of an extraction solvent (e.g., tert-methyl-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
HPLC System Setup: Equilibrate the Chiralpak IB column with the mobile phase at a flow rate of 1.0 mL/min.
-
Injection: Inject 20 µL of the reconstituted sample.
-
Data Acquisition: Monitor the fluorescence signal at the specified wavelengths.
Data Presentation
The following table summarizes the key performance parameters for the described methods. Please note that retention times and resolution are dependent on the specific column batch and system configuration.
| Method | Chiral Stationary Phase | Mobile Phase | (S)-Pindolol Retention Time (approx. min) | (R)-Pindolol Retention Time (approx. min) | Resolution (Rs) |
| 1 | CHIRAL ART Cellulose-SC | n-hexane/ethanol/diethylamine (40/60/0.1) | ~10 | ~12 | > 2.0 |
| 2 | CHIRAL ART Cellulose-SC | methanol/diethylamine (100/0.1) | ~6 | ~7 | > 1.5 |
| 3 | Chiralpak IB | n-hexane/isopropanol/triethylamine (50/50/0.5) | ~8 | ~9.5 | > 2.0 |
Visualizations
The following diagrams illustrate the experimental workflows for the chiral separation of this compound enantiomers.
References
Pindolol as a Pharmacological Tool for Investigating 5-HT1A Autoreceptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing pindolol (B1678383) as a pharmacological tool for the specific study of 5-HT1A autoreceptors. This document outlines the pharmacological profile of this compound, detailed protocols for key in vivo experiments, and data presentation standards to facilitate research in neuroscience and drug development.
Introduction to this compound's Utility
This compound is a non-selective β-adrenoceptor antagonist that also exhibits significant affinity for serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1] Its utility as a research tool stems from its partial agonist activity at 5-HT1A receptors.[1][2] This property allows it to act as a functional antagonist at somatodendritic 5-HT1A autoreceptors, which are located on serotonin neurons in the raphe nuclei and are responsible for feedback inhibition of serotonin release.[1] By blocking these autoreceptors, this compound can prevent the decrease in serotonin neuron firing and release that is often observed with acute administration of selective serotonin reuptake inhibitors (SSRIs).[3] This unique mechanism has made this compound a valuable tool for dissecting the role of 5-HT1A autoreceptors in regulating serotonergic neurotransmission and for investigating strategies to accelerate the therapeutic effects of antidepressants.[4]
Pharmacological Profile of this compound
This compound's interaction with multiple receptor systems necessitates careful experimental design and interpretation of results. The following tables summarize its binding affinities and functional activities at key receptors.
Table 1: this compound Binding Affinities (Ki values)
| Receptor Target | Species | Tissue/System | Ki (nM) | Reference(s) |
| 5-HT1A | Human (recombinant) | CHO Cells | 6.4 | [5] |
| 5-HT1A | Human | Dorsal Raphe Nucleus | 8.9 | |
| 5-HT1B | Human | N/A | 6.8 (IC50) | |
| β1-adrenoceptor | Ferret | Ventricular Myocardium | ~1.0 (pKi 9.0) | [6] |
| β2-adrenoceptor | Bovine | Mesenteric Artery | ~19.95 (pKi 7.7) | [7] |
Table 2: this compound Functional Activity at Human 5-HT1A Receptors
| Functional Assay | System | Efficacy | Reference(s) |
| [35S]GTPγS Binding | CHO-h5-HT1A Cells | 20.3% (relative to 5-HT) | [5] |
| MAPK Activation | CHO-h5-HT1A Cells | 57% (relative to (+)8-OH-DPAT) | [8] |
Key Experimental Protocols
The following are detailed protocols for commonly used in vivo techniques to study the effects of this compound on 5-HT1A autoreceptor function.
In Vivo Microdialysis in Rats
This protocol allows for the measurement of extracellular serotonin levels in specific brain regions following this compound administration.
Objective: To measure the effect of this compound on extracellular serotonin (5-HT) levels in the medial prefrontal cortex (mPFC) or dorsal raphe nucleus (DRN).
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
This compound
-
Artificial cerebrospinal fluid (aCSF), composition (in mM): NaCl 145, KCl 2.7, MgCl2 1.0, CaCl2 1.2, NaH2PO4 2.0, ascorbic acid 0.2.[9] pH adjusted to 7.4.
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region.
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline of 5-HT levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., 5-10 mg/kg, intraperitoneally - i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for 5-HT content using HPLC with electrochemical detection.
-
Quantify the 5-HT concentration in each sample and express the results as a percentage of the baseline levels.
-
In Vivo Electrophysiology in Rats
This protocol is for recording the firing activity of serotonin neurons in the dorsal raphe nucleus.
Objective: To determine the effect of this compound on the firing rate of 5-HT neurons in the DRN.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Recording microelectrodes (e.g., glass micropipettes)
-
Amplifier and data acquisition system
-
This compound
-
Anesthetics (e.g., chloral (B1216628) hydrate, urethane)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Drill a small hole in the skull above the DRN (coordinates as in the microdialysis protocol).
-
-
Electrophysiological Recording:
-
Slowly lower a recording microelectrode into the DRN.
-
Identify presumed 5-HT neurons based on their characteristic slow (0.5-2.5 Hz), regular firing pattern and long-duration action potentials.[12]
-
Record the baseline firing rate of an identified neuron for a stable period (e.g., 5-10 minutes).
-
Administer this compound intravenously (i.v.) or i.p. in desired doses.
-
Record the change in firing rate for an extended period after drug administration.
-
-
Data Analysis:
-
Analyze the recorded spike trains to determine the firing rate (spikes/second).
-
Express the post-drug firing rate as a percentage of the baseline firing rate.
-
Firing patterns, such as burst firing, can also be analyzed.[13]
-
Forced Swim Test (FST) in Mice or Rats
This behavioral test is used to assess antidepressant-like activity.
Objective: To evaluate the effect of this compound, alone or in combination with an SSRI, on depressive-like behavior.
Materials:
-
Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
-
Cylindrical water tank (for mice: ~20 cm diameter, 30 cm height; for rats: larger)
-
Water at 23-25°C
-
Video recording equipment
-
This compound and/or SSRI
Procedure:
-
Pre-test Session (Day 1):
-
Place the animal in the water tank filled to a depth where it cannot touch the bottom or escape (~15 cm for mice).
-
Allow the animal to swim for 15 minutes.
-
Remove the animal, dry it thoroughly, and return it to its home cage.
-
-
Test Session (Day 2, 24 hours later):
-
Administer this compound (e.g., 10-30 mg/kg, i.p.) and/or an SSRI at an appropriate time before the test (e.g., 30-60 minutes).
-
Place the animal back into the swim tank for a 6-minute session.
-
Video record the entire session.
-
-
Behavioral Scoring:
-
Score the last 4 minutes of the test session for the duration of immobility. Immobility is defined as the absence of active, escape-oriented behaviors, with only minor movements necessary to keep the head above water.
-
An increase in swimming or climbing behavior and a decrease in immobility time are indicative of an antidepressant-like effect.[14][15]
-
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action at the 5-HT1A autoreceptor.
Experimental Workflow: In Vivo Microdialysis
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biochemazone.com [biochemazone.com]
- 3. jneurosci.org [jneurosci.org]
- 4. This compound does not act only on 5-HT1A receptors in augmenting antidepressant activity in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist actions of (-)this compound at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The affinity of bothis compound and its two metabolites for a beta 2-adrenoceptor in the bovine mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonist properties of this compound at h5-HT1A receptors coupled to mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiological diversity of the dorsal raphe cells across the sleep–wake cycle of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Correlative firing patterns of serotonergic neurons in rat dorsal raphe nucleus | Semantic Scholar [semanticscholar.org]
- 14. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 15. researchgate.net [researchgate.net]
Application of Pindolol in PET Imaging of Serotonin 5-HT1A Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pindolol, a non-selective beta-adrenergic receptor antagonist with partial agonist activity at serotonin (B10506) 5-HT1A receptors, has emerged as a valuable pharmacological tool in the field of neuroreceptor imaging. While not directly used as a radiolabeled ligand for Positron Emission Tomography (PET), this compound plays a crucial role in PET studies designed to investigate the 5-HT1A receptor system. Its primary application is as a competing or "blocking" agent in conjunction with established 5-HT1A receptor radioligands, most notably [¹¹C]WAY-100635. By administering this compound prior to the injection of the radiotracer, researchers can quantify the occupancy of 5-HT1A receptors by this compound, providing insights into its in vivo pharmacodynamics and its potential therapeutic mechanisms.
These studies are particularly relevant in the context of antidepressant treatment. Preclinical evidence suggests that by blocking presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus (DRN), this compound can enhance serotonergic neurotransmission, potentially accelerating the therapeutic effect of selective serotonin reuptake inhibitors (SSRIs).[1] PET imaging allows for the in vivo verification of this hypothesis by measuring the differential occupancy of presynaptic versus postsynaptic 5-HT1A receptors.
This document provides detailed application notes and experimental protocols for utilizing this compound in PET imaging studies of 5-HT1A receptors, intended for researchers, scientists, and drug development professionals.
Application Notes
Principle of this compound-Mediated Receptor Occupancy PET Imaging
The core principle of using this compound in PET imaging is based on the principles of competitive radioligand binding. A radiolabeled tracer with high affinity and selectivity for the 5-HT1A receptor, such as [¹¹C]WAY-100635, is administered to a subject. The tracer binds to available 5-HT1A receptors in the brain, and the resulting radioactive signal is detected by the PET scanner.
To measure the receptor occupancy of this compound, a baseline PET scan is first performed without any competing drug. Subsequently, the subject is administered a specific dose of this compound. After an appropriate time for the drug to reach its target in the brain, a second PET scan is conducted with the same radiotracer. The reduction in the radiotracer's binding potential (BP) in the second scan compared to the baseline scan is directly proportional to the percentage of 5-HT1A receptors occupied by this compound.
Key Advantages of Using this compound in 5-HT1A PET Studies:
-
Quantification of Target Engagement: Allows for the direct in vivo measurement of how effectively this compound binds to 5-HT1A receptors at different doses.
-
Dose-Occupancy Relationship: Helps establish a clear relationship between the administered dose of this compound and the resulting receptor occupancy in the brain.[1][2]
-
Investigation of Presynaptic vs. Postsynaptic Selectivity: Enables the study of this compound's differential binding to 5-HT1A autoreceptors (presynaptic) in the DRN versus postsynaptic receptors in cortical regions.[1][2]
-
Elucidation of Therapeutic Mechanisms: Provides evidence for the neurobiological basis of this compound's potential to augment antidepressant therapies.[1]
-
Guidance for Clinical Trial Design: The data from these studies can inform the selection of optimal this compound doses for clinical trials.[1]
Choice of Radioligand
The most widely used and well-validated radioligand for these studies is [¹¹C]WAY-100635, a potent and selective 5-HT1A receptor antagonist.[3][4][5] Its favorable kinetic properties and high specific binding in 5-HT1A-rich regions make it an ideal choice for receptor occupancy studies.
Quantitative Data Summary
The following tables summarize key quantitative data from published PET studies investigating this compound's occupancy of 5-HT1A receptors.
Table 1: Human 5-HT1A Receptor Occupancy by this compound Measured with [¹¹C]WAY-100635 PET
| This compound Dose | Brain Region | Mean Occupancy (%) | Standard Deviation (%) | Reference |
| 7.5 mg/day (1 week, 4h post-dose) | Dorsal Raphe Nucleus (DRN) | 40 | 29 | [2] |
| 7.5 mg/day (1 week, 4h post-dose) | Other Brain Regions (Average) | 18 | 5 | [2] |
| 7.5 mg/day (1 week, 10h post-dose) | Dorsal Raphe Nucleus (DRN) | 38 | 26 | [2] |
| 7.5 mg/day (1 week, 10h post-dose) | Other Brain Regions (Average) | 12 | 3 | [2] |
| 30 mg (single dose, 4h post-dose) | Dorsal Raphe Nucleus (DRN) | 64 | 15 | [2] |
| 30 mg (single dose, 4h post-dose) | Other Brain Regions (Average) | 42 | 4 | [2] |
| 10 mg (single dose) | Central 5-HT1A Receptors | Marked Inhibition | N/A | [6] |
| 30 mg (3x10 mg) | Cerebral 5-HT1A Receptors | 42 | 17 | [7] |
Table 2: Animal (Rat) 5-HT1A Receptor Occupancy by (-)-Pindolol Measured with [¹¹C]WAY-100635 PET
| This compound Dose (mg/kg, i.v.) | Brain Region | ED₅₀ (mg/kg) | Reference |
| 0.001 - 3 | Midbrain Raphe Nuclei | 0.26 ± 0.05 | [8] |
| > ~0.1 | Frontal Cortex | 0.44 ± 0.13 | [8] |
| > ~0.1 | Hippocampus | 0.48 ± 0.12 | [8] |
Experimental Protocols
1. Radiolabeling of [¹¹C]WAY-100635
The synthesis of [¹¹C]WAY-100635 is a complex procedure requiring specialized radiochemistry facilities. The following is a generalized protocol based on published methods.[7][9][10]
Protocol: One-Pot "Wet" Synthesis of [carbonyl-¹¹C]WAY-100635
-
Production of [¹¹C]CO₂: [¹¹C]Carbon dioxide is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Trapping of [¹¹C]CO₂: The produced [¹¹C]CO₂ is trapped in a solution of the Grignard reagent, cyclohexylmagnesium chloride, in tetrahydrofuran (B95107) (THF).
-
Formation of [¹¹C]Carboxylic Acid: The reaction of [¹¹C]CO₂ with the Grignard reagent forms [¹¹C]cyclohexanecarboxylic acid.
-
Activation: The [¹¹C]cyclohexanecarboxylic acid is activated, for example, by conversion to the corresponding acid chloride using a chlorinating agent like thionyl chloride.
-
Coupling Reaction: The activated [¹¹C]cyclohexanecarbonyl compound is then reacted with the precursor molecule, N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)amine, in a suitable solvent.
-
Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [¹¹C]WAY-100635.
-
Formulation: The purified radioligand is formulated in a sterile, injectable solution for administration.
Note: This is a simplified overview. The actual synthesis involves precise control of reaction conditions, temperatures, and purification parameters, and should only be performed by trained radiochemists in a certified facility.
2. Animal PET Imaging Protocol (Rat Model)
This protocol outlines a typical procedure for a this compound receptor occupancy study in rats using [¹¹C]WAY-100635.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound solution for intravenous (i.v.) injection
-
[¹¹C]WAY-100635 solution for i.v. injection
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Catheters for i.v. administration
Procedure:
-
Animal Preparation:
-
Fast the rats overnight with free access to water.
-
Anesthetize the rat using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place a catheter in the lateral tail vein for drug and radiotracer administration.
-
-
Baseline PET Scan:
-
Position the anesthetized rat in the PET scanner.
-
Administer a bolus injection of [¹¹C]WAY-100635 (e.g., 10-20 MBq) via the tail vein catheter.
-
Acquire a dynamic PET scan for 60-90 minutes.
-
A CT scan can be performed for attenuation correction and anatomical co-registration.
-
-
This compound Administration:
-
For a separate occupancy study, or after a sufficient washout period from the baseline scan, administer the desired dose of this compound (e.g., 0.001 - 3 mg/kg) i.v.
-
Allow for a pre-treatment period for this compound to distribute to the brain (e.g., 15-30 minutes).
-
-
Occupancy PET Scan:
-
Administer a second bolus injection of [¹¹C]WAY-100635.
-
Acquire a second dynamic PET scan using the same parameters as the baseline scan.
-
-
Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) on the images, including the dorsal raphe nucleus, cortical regions, and a reference region (cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the binding potential (BP_ND) for each ROI at baseline and post-Pindolol administration using a reference tissue model.
-
Calculate the percent receptor occupancy using the formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_this compound) / BP_ND_baseline] * 100
-
3. Human PET Imaging Protocol
This protocol describes a general procedure for a this compound receptor occupancy study in human subjects. All procedures must be approved by an institutional review board and conducted in accordance with ethical guidelines.
Participants:
-
Healthy volunteers or patient populations.
-
Exclusion criteria should be clearly defined (e.g., contraindications to this compound, pregnancy, etc.).
Procedure:
-
Subject Preparation:
-
Obtain informed consent.
-
Subjects should fast for at least 4-6 hours before the PET scan.
-
Insert two intravenous catheters, one for radiotracer injection and one for blood sampling (if required for arterial input function-based modeling).
-
-
Baseline PET Scan:
-
Position the subject comfortably in the PET scanner.
-
A head-holder should be used to minimize motion.
-
Administer an intravenous bolus of [¹¹C]WAY-100635 (e.g., 185-370 MBq).
-
Acquire a dynamic PET scan for approximately 90 minutes.
-
An anatomical MRI or CT scan should be performed for co-registration.
-
-
This compound Administration:
-
This compound can be administered orally at various doses and schedules (e.g., a single dose of 10-30 mg, or a multiple-day regimen of 7.5 mg/day).[1][2][6]
-
The timing of the post-Pindolol PET scan should be chosen to coincide with the expected peak plasma concentration of this compound (e.g., 2-4 hours after oral administration).[1]
-
-
Occupancy PET Scan:
-
Position the subject in the PET scanner again.
-
Administer a second intravenous bolus of [¹¹C]WAY-100635.
-
Acquire a second dynamic PET scan with the same parameters as the baseline scan.
-
-
Data Analysis:
-
The data analysis workflow is similar to the animal protocol, involving image reconstruction, co-registration with anatomical scans, ROI definition (including DRN and cortical regions), and TAC generation.
-
The binding potential (BP_ND) is calculated for each ROI, typically using a simplified reference tissue model with the cerebellum as the reference region.[8]
-
Receptor occupancy is calculated using the same formula as in the animal protocol.
-
Visualizations
References
- 1. Synthesis procedure for routine production of [carbonyl-11C]desmethyl-WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First delineation of 5-HT1A receptors in human brain with PET and [11C]WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of PET and the radioligand [carbonyl-(11)C]WAY-100635 in psychotropic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tracer kinetic modeling of the 5-HT1A receptor ligand [carbonyl-11C]WAY-100635 for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A fully automated one-pot synthesis of [carbonyl-11C]WAY-100635 for clinical PET applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Alcohol Withdrawal-Induced Anxiety in Mice Using Pindolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic alcohol consumption followed by cessation leads to a state of withdrawal characterized by significant negative affective states, including anxiety.[1] This withdrawal-induced anxiety is a key factor in alcohol relapse. The neurobiological underpinnings of this phenomenon involve dysregulation of several neurotransmitter systems, most notably the serotonergic (5-HT) and noradrenergic (NE) systems.[1] Pindolol (B1678383), a drug with a dual mechanism of action as a non-selective β-adrenergic receptor antagonist and a 5-HT1A/1B receptor partial agonist, has emerged as a valuable pharmacological tool to investigate and potentially mitigate these withdrawal symptoms.[2][3] These application notes provide detailed protocols for utilizing this compound in a mouse model of alcohol withdrawal-induced anxiety.
Mechanism of Action of this compound in Alcohol Withdrawal
This compound's therapeutic potential in alcohol withdrawal-induced anxiety stems from its unique pharmacological profile. It acts on two key receptor systems implicated in anxiety and mood regulation:
-
β-Adrenergic Receptors (β-ARs): As a non-selective antagonist, this compound blocks β1 and β2 adrenergic receptors.[4] During alcohol withdrawal, there is a hyperadrenergic state contributing to anxiety symptoms. By blocking these receptors, this compound can dampen the heightened sympathetic nervous system activity.
-
Serotonin (B10506) 1A Receptors (5-HT1A): this compound acts as a partial agonist at 5-HT1A receptors.[5][6] Specifically, it is thought to preferentially act as an antagonist at presynaptic 5-HT1A autoreceptors, which normally inhibit serotonin release.[5] By blocking these autoreceptors, this compound can enhance serotonergic neurotransmission, which is often dysregulated during alcohol withdrawal.[1]
This dual action allows for the simultaneous modulation of two critical pathways involved in the anxiety response to alcohol cessation.
Data Presentation: Efficacy of this compound in Attenuating Alcohol Withdrawal-Induced Anxiety
The following tables summarize the quantitative data from studies investigating the effects of this compound on anxiety-like behaviors in mice following long-term alcohol consumption and withdrawal.
Table 1: Effect of Acute this compound Administration on Marble-Burying Behavior
| Treatment Group | Number of Marbles Buried (Mean ± SEM) | Statistical Significance (vs. EW+Veh) |
| Naïve + Vehicle (Naïve+Veh) | ~8 | p < 0.001 |
| Ethanol (B145695) Withdrawal + Vehicle (EW+Veh) | ~18 | - |
| Ethanol Withdrawal + this compound (EW+Pin) | ~9 | p < 0.01 |
*Data adapted from Patkar et al. (2019).[2] Mice were subjected to 12 weeks of the Drinking-in-the-Dark paradigm followed by a 24-hour withdrawal period. This compound (32 mg/kg, i.p.) was administered 30 minutes before the 20-minute test.
Table 2: Effect of Acute this compound Administration on Elevated Plus-Maze Performance
| Treatment Group | Time Spent in Open Arms (s) (Mean ± SEM) | Number of Open Arm Entries (Mean ± SEM) | Statistical Significance (Time in Open Arms vs. EW+Veh) |
| Naïve + Vehicle (Naïve+Veh) | ~100 | ~15 | p < 0.001 |
| Ethanol Withdrawal + Vehicle (EW+Veh) | ~25 | ~5 | - |
| Ethanol Withdrawal + this compound (EW+Pin) | ~80 | ~12 | p < 0.01 |
*Data adapted from Patkar et al. (2019).[2] Mice underwent 13 weeks of the Drinking-in-the-Dark paradigm followed by a 24-hour withdrawal period. This compound (32 mg/kg, i.p.) was administered 30 minutes prior to the 5-minute test.
Experimental Protocols
Animal Model: Drinking-in-the-Dark (DID) Paradigm
This protocol is designed to induce voluntary long-term binge-like alcohol consumption in mice, leading to dependence and subsequent withdrawal symptoms.
Materials:
-
C57BL/6J mice
-
Standard mouse housing cages
-
Drinking bottles with sipper tubes
-
20% (v/v) ethanol solution in tap water
-
Tap water
Procedure:
-
House mice individually.
-
For 4 days a week (e.g., Monday-Thursday), starting 3 hours into the dark cycle, replace the water bottle with a bottle containing 20% ethanol for a period of 2 hours.
-
For the remaining 3 days of the week (e.g., Friday-Sunday), and outside of the 2-hour drinking window on drinking days, provide mice with ad libitum access to water.
-
Continue this paradigm for a minimum of 12-13 weeks to establish a stable baseline of high alcohol intake and dependence.[2]
-
Monitor alcohol consumption by weighing the ethanol bottles before and after the 2-hour access period.
This compound Administration
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure for Acute Administration:
-
Prepare a fresh solution of this compound in sterile saline at a concentration that allows for the administration of 32 mg/kg in a volume of 10 ml/kg.
-
Thirty minutes prior to behavioral testing, administer this compound (32 mg/kg) or vehicle via i.p. injection.[2]
Procedure for Chronic Administration (for neurogenesis studies):
-
Administer this compound (32 mg/kg/day) or vehicle via i.p. injection daily for a period of 2 weeks.[2]
Behavioral Assay: Marble-Burying Test (MBT)
This test assesses anxiety-like and repetitive behaviors in mice. Anxious mice tend to bury more marbles.
Materials:
-
Standard mouse cages (e.g., 45 cm x 24 cm x 20 cm)
-
Clean, unscented bedding material (e.g., corncob or wood shavings)
-
20 glass marbles (approximately 1.5 cm in diameter)
-
Timer
Procedure:
-
Prepare the testing cages by filling them with a 5 cm layer of fresh bedding.
-
Gently place 20 marbles in a 4x5 grid pattern on top of the bedding.[1]
-
Acclimate the mice to the testing room for at least 30 minutes prior to the test.[1]
-
Gently place a single mouse into the testing cage in the area without marbles.[1]
-
Leave the mouse undisturbed in the cage for a 20-minute period.[2]
-
After the 20-minute session, carefully remove the mouse and return it to its home cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding. A marble is considered buried if less than one-third of its surface is visible.[7]
-
Clean the marbles and replace the bedding between each trial.
Behavioral Assay: Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software (optional, but recommended for accurate data collection)
-
Timer
Procedure:
-
Acclimate the mice to the testing room for at least 30-60 minutes before the test. The room should be dimly lit.[8]
-
Place a single mouse in the center of the maze, facing one of the closed arms.[8]
-
Allow the mouse to freely explore the maze for a 5-minute period.[2]
-
Record the number of entries into and the time spent in the open and closed arms. An arm entry is typically defined as all four paws entering the arm.
-
After the 5-minute test, return the mouse to its home cage.
-
Thoroughly clean the maze with 70% ethanol between each trial to remove any olfactory cues.
Mandatory Visualizations
Caption: this compound's dual mechanism of action in alcohol withdrawal.
References
- 1. Marble burying test [bio-protocol.org]
- 2. protocols.io [protocols.io]
- 3. Video: Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice [jove.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. How does this compound improve antidepressant action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis to Measure Pindolol's Effect on Serotonin Release
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo microdialysis is a powerful technique for monitoring the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.[1][2] This methodology is invaluable for understanding the neurochemical effects of pharmacological agents. Pindolol (B1678383), a non-selective beta-blocker, also acts as a 5-HT1A receptor partial agonist/antagonist.[3] It is of particular interest in neuropsychopharmacology for its potential to accelerate the therapeutic effects of selective serotonin (B10506) reuptake inhibitors (SSRIs) by modulating serotonin (5-HT) release.[3]
The primary mechanism by which this compound is thought to enhance SSRI efficacy is through its antagonist action at somatodendritic 5-HT1A autoreceptors located on serotonin neurons in the raphe nuclei.[3] These autoreceptors normally provide a negative feedback mechanism; an increase in extracellular 5-HT activates them, leading to a decrease in neuronal firing and subsequent 5-HT release. By blocking these autoreceptors, this compound can prevent this feedback inhibition, leading to a more substantial and sustained increase in synaptic 5-HT levels when co-administered with an SSRI.[4][5][6]
These application notes provide detailed protocols for utilizing in vivo microdialysis to investigate the effects of this compound on serotonin release, particularly in combination with SSRIs.
Data Presentation
The following tables summarize quantitative data from various studies investigating the effect of this compound, alone and in combination with SSRIs, on extracellular serotonin levels.
Table 1: Effect of this compound in Combination with SSRIs on Extracellular Serotonin Levels
| Animal Model | Brain Region | Drug(s) and Dose(s) | Maximum 5-HT Increase (% of Basal) | Reference(s) |
| Rat | Hypothalamus | Fluoxetine (10 mg/kg, i.p.) | 260% | [5] |
| Rat | Hypothalamus | Fluoxetine (10 mg/kg, i.p.) + (-)-Pindolol (1, 3, or 5 mg/kg, s.c.) | Up to 458% | [5] |
| Rat | Hypothalamus | Fluoxetine (10 mg/kg, i.p.) + (+/-)-Pindolol (30 mg/kg/h, s.c. infusion) | 464% | [5] |
| Rat | Dorsal Striatum | Paroxetine (3 mg/kg, i.p.) | Significantly elevated | [4] |
| Rat | Dorsal Striatum | Paroxetine (3 mg/kg, i.p.) + (-)-Pindolol (15 mg/kg, i.p.) | Potentiated effect of paroxetine | [4] |
| Rat | Dorsal Striatum | Citalopram (B1669093) (1 mg/kg, i.p.) | Significantly elevated | [4] |
| Rat | Dorsal Striatum | Citalopram (1 mg/kg, i.p.) + (-)-Pindolol (15 mg/kg, i.p.) | Potentiated effect of citalopram | [4] |
| Rat | Frontal Cortex | Fluoxetine + (+/-)-Pindolol | 216 ± 32% | [7] |
| Rat | Frontal Cortex | Fluoxetine + WAY-100635 (5-HT1A antagonist) | 235 ± 49% | [7] |
| Rat | Frontal Cortex | Fluoxetine + GR127935 (5-HT1B/1D antagonist) | 240 ± 18% | [7] |
Table 2: Effect of this compound Alone on Serotonin Levels and Neuronal Activity
| Animal Model | Brain Region | Drug and Dose | Effect | Reference(s) |
| Anesthetized Rat | Dorsal Raphe Nucleus | This compound (0.2-1.0 mg/kg, i.v.) | Inhibited electrical activity of 5-HT neurons | [8] |
| Anesthetized Rat | Frontal Cortex | This compound (0.8 and 4 mg/kg, i.v.) with 1 µM citalopram in perfusate | Dose-related decrease in 5-HT levels | [8] |
| Anesthetized Rat | Dorsal Raphe Nucleus | This compound (0.063-1.0 mg/kg) | Decreased firing rate of serotonergic neurons by ~70% | [9] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis Procedure for Serotonin Measurement
This protocol outlines the key steps for conducting an in vivo microdialysis experiment to measure extracellular serotonin levels in the rat brain.
1. Microdialysis Probe Preparation
-
Probe Construction (if not commercially available): Inexpensive and versatile probes can be constructed in the lab.[10] This typically involves concentric tubing with a semi-permeable membrane at the tip.[10]
-
Activation of Commercial Probes: New commercial probes are often shipped dry and must be flushed and wetted.[11] Flush the probe with ethanol (B145695) to remove preservatives, followed by a thorough rinse with artificial cerebrospinal fluid (aCSF).[12] Caution: Never let the membrane dry out after it has been wetted.[11]
2. Stereotaxic Surgery and Guide Cannula Implantation
-
Anesthetize the animal (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).[12]
-
Place the animal in a stereotaxic frame.
-
Expose the skull and drill a small hole at the coordinates corresponding to the target brain region (e.g., dorsal raphe nucleus, frontal cortex, or striatum).
-
Implant a guide cannula and secure it to the skull with dental cement.[12]
-
Insert a dummy cannula to keep the guide patent and allow the animal to recover from surgery for several days.
3. Microdialysis Experiment
-
On the day of the experiment, place the animal in a microdialysis chamber that allows for free movement.
-
Gently remove the dummy cannula and insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.[13]
-
Perfuse the probe with aCSF at a low flow rate (typically 0.5-2 µL/min).[14][15]
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of serotonin levels.
-
Collect baseline dialysate samples (e.g., every 20-30 minutes).
-
Administer the drug(s) of interest (e.g., this compound, SSRI, or a combination) via the appropriate route (e.g., intraperitoneal, subcutaneous, or through the microdialysis probe itself via retrodialysis).
-
Continue collecting dialysate samples for the desired duration of the experiment.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin to fix the brain tissue.
-
Verify the probe placement histologically.
4. Sample Analysis: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
-
Microdialysis samples have very low concentrations of neurotransmitters, requiring a sensitive analytical method like HPLC-ECD.
-
Inject a small volume of the dialysate into the HPLC system.
-
The components of the sample are separated on a reverse-phase column.
-
Serotonin is detected by an electrochemical detector, which measures the current generated by the oxidation of serotonin.
-
Quantify the serotonin concentration in each sample by comparing the peak height or area to that of known standards.
Protocol 2: Preparation of Artificial Cerebrospinal Fluid (aCSF)
A typical aCSF recipe for microdialysis is as follows (concentrations in mM):
-
NaCl: 144
-
KCl: 2.7
-
CaCl2: 1.2
-
MgCl2: 1.0
-
NaH2PO4: 2.0
-
Adjust pH to 7.4
Mandatory Visualizations
Signaling Pathway of this compound's Action on Serotonin Release
Caption: this compound's mechanism of action on serotonin release.
Experimental Workflow for In Vivo Microdialysis
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 3. How does this compound improve antidepressant action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of fluoxetine-dependent increase of extracellular serotonin (5-HT) levels by (-)-pindolol, an antagonist at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Somatodendritic action of this compound to attenuate the paroxetine-induced decrease in serotonin release from the rat ventral hippocampus: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of 5-HT(1A) and 5-HT(1B/1D) receptors on the modulation of acute fluoxetine-induced changes in extracellular 5-HT: the mechanism of action of (+/-)this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiological and neurochemical evidence that this compound has agonist properties at the 5-HT1A autoreceptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound excites dopaminergic and adrenergic neurons, and inhibits serotonergic neurons, by activation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Constructing Inexpensive, Flexible, and Versatile Microdialysis Probes in an Undergraduate Microdialysis Research Lab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. basinc.com [basinc.com]
- 12. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. amuzainc.com [amuzainc.com]
- 14. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. harvardapparatus.com [harvardapparatus.com]
Pindolol Treatment Paradigm for PTSD Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-Traumatic Stress Disorder (PTSD) is a debilitating psychiatric condition with a significant unmet medical need for more effective pharmacotherapies. Preclinical research using animal models is crucial for understanding the neurobiology of PTSD and for the development of novel therapeutic agents. Pindolol, a non-selective β-adrenergic antagonist and a 5-HT1A receptor partial agonist/antagonist, presents a promising, yet underexplored, therapeutic candidate for PTSD. Its dual mechanism of action on both the noradrenergic and serotonergic systems, which are critically implicated in the pathophysiology of PTSD, warrants a systematic investigation of its efficacy in relevant animal models.
These application notes provide a comprehensive guide for developing a this compound treatment paradigm in established animal models of PTSD. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the proposed experimental workflow and underlying signaling pathways.
This compound: Mechanism of Action in the Context of PTSD
This compound's therapeutic potential for PTSD stems from its unique pharmacological profile. It acts as a non-selective antagonist at β1 and β2-adrenergic receptors and as a partial agonist at 5-HT1A serotonin (B10506) receptors.[1] Notably, this compound exhibits a preferential occupancy of presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus over postsynaptic 5-HT1A receptors in cortical regions. This action is thought to disinhibit serotonin release, potentially accelerating and enhancing the therapeutic effects of other serotonergic agents.[2][3] By simultaneously modulating both the "fight-or-flight" response mediated by the adrenergic system and the mood-regulating serotonergic system, this compound may target multiple core symptom domains of PTSD.
Proposed this compound Treatment Paradigm
Based on preclinical studies demonstrating the efficacy of this compound in reducing anxiety-like behaviors in rodent models, the following treatment paradigm is proposed for investigation in PTSD animal models.
Table 1: Proposed this compound Dosage and Administration
| Parameter | Recommendation | Rationale/Reference |
| Drug | This compound | Non-selective β-blocker and 5-HT1A partial agonist. |
| Animal Model | Mice or Rats | Standard preclinical models for PTSD. |
| Dosage | 32 mg/kg | Effective dose in reducing anxiety-like behavior in mice.[4] |
| Route of Administration | Intraperitoneal (i.p.) injection | Common and effective route for systemic administration in rodents.[4] |
| Treatment Regimen | Acute or Chronic | Acute administration can assess immediate effects on anxiety-like behaviors. Chronic administration can model longer-term therapeutic interventions.[4] |
| Timing of Administration | Pre- or Post-Stressor | Administration prior to behavioral testing to assess prophylactic or therapeutic effects. Administration post-stressor to model treatment after a traumatic event. |
Experimental Protocols
PTSD Animal Models
Two well-validated animal models of PTSD are recommended for evaluating the efficacy of this compound.
This model utilizes an ethologically relevant stressor to induce long-lasting anxiety-like behaviors.
Protocol:
-
Habituation: Individually house animals for at least one week before the experiment. Handle animals for 5 minutes daily for 3 days prior to the stress exposure.
-
Stressor Exposure: Place the animal in a small, inescapable chamber containing a piece of filter paper or cotton pad with 10 µl of a synthetic predator odor, such as 2,5-dihydro-2,4,5-trimethylthiazoline (TMT), an extract from fox feces.[5] The exposure duration is typically 10 minutes.[1] Control animals are exposed to a similar context with a clean, unscented filter paper.
-
Post-Stressor Period: Return the animal to its home cage. Behavioral testing is typically conducted 7 days after the stressor exposure to allow for the development of PTSD-like symptoms.[6]
This model involves a sequence of stressors designed to induce a robust and persistent PTSD-like phenotype.
Protocol:
-
Stressor Sequence: On a single day, subject the animal to the following stressors sequentially:
-
Immobilization: Restrain the animal in a plastic cone or tube for 2 hours.[2][7]
-
Forced Swim: Immediately after restraint, place the animal in a cylinder of water (24°C) for 20 minutes.[2][7]
-
Loss of Consciousness: Following the forced swim, expose the animal to ether until loss of consciousness.[2][7]
-
-
Recovery and Sensitization: Allow the animal to recover in its home cage. A 7-day "no-touch" period follows the stressor to allow for the sensitization of the stress response and the development of PTSD-like symptoms.[6][8]
Behavioral Assays for PTSD-like Symptoms
A battery of behavioral tests should be employed to assess different symptom clusters of PTSD.
This test assesses anxiety-like behavior based on the conflict between the innate aversion of rodents to open spaces and their desire to explore a novel environment.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: Place the animal in the center of the maze facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the number of entries into the open arms.
This test assesses anxiety and compulsive-like behavior.
Protocol:
-
Apparatus: A standard cage filled with 5 cm of bedding, with 20 marbles evenly spaced on the surface.
-
Procedure: Place the animal in the cage and allow it to explore for 30 minutes.
-
Data Collection: Count the number of marbles that are at least two-thirds buried in the bedding.
-
Analysis: A reduction in the number of marbles buried is indicative of an anxiolytic effect.
This paradigm assesses the acquisition and extinction of fear memories, a core feature of PTSD.
Protocol:
-
Habituation: Place the animal in the conditioning chamber for a period of time to acclimate.
-
Conditioning: Present a neutral conditioned stimulus (CS), such as a tone, which co-terminates with an aversive unconditioned stimulus (US), typically a mild footshock. Repeat this pairing several times.
-
Extinction Training: On a subsequent day, present the CS repeatedly in the absence of the US.
-
Extinction Recall: On the following day, present the CS again to assess the retention of the extinction memory.
-
Data Collection: Measure the freezing behavior of the animal in response to the CS.
-
Analysis: Impaired extinction, a hallmark of PTSD models, is characterized by persistent high levels of freezing during extinction training and recall. A therapeutic effect of this compound would be indicated by a facilitation of extinction learning (reduced freezing).
Data Presentation
Table 2: Quantitative Outcomes of this compound Treatment in an Animal Model of Alcohol Withdrawal-Induced Anxiety
| Behavioral Test | Group | Mean ± SEM | p-value |
| Marble Burying Test | Alcohol-Withdrawn + Vehicle | (Data not explicitly provided in mean ± SEM, but significant increase) | |
| Alcohol-Withdrawn + this compound (32 mg/kg) | (Significantly reduced vs. Vehicle) | p = 0.0005 | |
| Elevated Plus Maze (Open Arm Entries) | Alcohol-Withdrawn + Vehicle | ~5 ± 1 | |
| Alcohol-Withdrawn + this compound (32 mg/kg) | ~12 ± 2 | **p = 0.0032 | |
| Elevated Plus Maze (Time in Open Arm) | Alcohol-Withdrawn + Vehicle | ~20 ± 5 sec | |
| Alcohol-Withdrawn + this compound (32 mg/kg) | ~60 ± 10 sec | p = 0.0003 |
Data adapted from Patkar et al., 2019.[4] This table serves as an example of how to present quantitative data from this compound studies.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's dual mechanism of action on adrenergic and serotonergic systems.
Caption: Proposed experimental workflow for evaluating this compound in PTSD animal models.
Conclusion
The development of a this compound treatment paradigm for PTSD animal models offers a promising avenue for preclinical research. The protocols and data presented in these application notes provide a solid foundation for investigators to systematically evaluate the therapeutic potential of this compound. By utilizing well-validated PTSD models and a comprehensive battery of behavioral assays, researchers can elucidate the efficacy of this compound and its underlying mechanisms of action, ultimately contributing to the development of novel and more effective treatments for PTSD.
References
- 1. Hadassah BrainLabs | Predator scent model [brainlabs.org.il]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Rescues Anxiety-Like Behavior and Neurogenic Maladaptations of Long-Term Binge Alcohol Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predator Odor Stressor, 2,3,5-trimethyl-3-thiazoline (TMT): Assessment of stress reactive behaviors during an animal model of traumatic stress in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using the Single Prolonged Stress Model to Examine the Pathophysiology of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Single prolonged stress induces behavior and transcriptomic changes in the medial prefrontal cortex to increase susceptibility to anxiety-like behavior in rats [frontiersin.org]
- 8. Single-Prolonged Stress: A Review of Two Decades of Progress in a Rodent Model of Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pindolol and SSRI Co-administration in Depression Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols and rationale behind the co-administration of pindolol (B1678383), a β-adrenoceptor and 5-HT1A receptor antagonist, with Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in the context of major depressive disorder research. The primary hypothesis for this combination therapy is that this compound's blockade of presynaptic 5-HT1A autoreceptors can accelerate and enhance the therapeutic effects of SSRIs.[1][2]
Rationale for this compound-SSRI Co-administration
SSRIs, the first-line treatment for major depressive disorder, function by blocking the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels in the brain.[3] However, this initial increase in serotonin also activates inhibitory 5-HT1A autoreceptors on the soma and dendrites of serotonin neurons in the raphe nuclei. This activation creates a negative feedback loop that reduces the firing rate of these neurons and consequently dampens the overall increase in serotonin release in projection areas. The therapeutic effect of SSRIs is often delayed by several weeks, a timeframe believed to be necessary for the desensitization of these 5-HT1A autoreceptors.[4]
This compound is a non-selective β-blocker that also acts as a 5-HT1A receptor partial agonist/antagonist.[5] The rationale for its use in conjunction with SSRIs is to block the 5-HT1A autoreceptors, thereby preventing the initial reduction in serotonin neuron firing and accelerating the increase in synaptic serotonin levels.[1] This is hypothesized to lead to a faster onset of antidepressant action and potentially greater efficacy.[2]
Quantitative Data Summary
The following tables summarize key quantitative findings from clinical and preclinical studies investigating the co-administration of this compound and SSRIs.
Table 1: Clinical Efficacy of this compound Augmentation of SSRIs
| Study/Meta-analysis | SSRI Used | This compound Dose | Primary Outcome Measure | Key Findings |
| Portella et al. (2011)[6] | Citalopram (B1669093) | 5 mg t.i.d. | 17-item Hamilton Depression Rating Scale (HAM-D) | Median time to first response was 22 days in the this compound group vs. 30 days in the placebo group.[6] |
| Systematic Review (2004)[7] | Various SSRIs | Not specified | Response rate (≥50% decrease in depression scale score) | Odds ratio for response favored this compound in the first two weeks of treatment (OR 2.8).[7] |
| Perry et al. (2004)[8] | Fluoxetine (B1211875), Paroxetine, or Sertraline | 2.5 mg t.i.d. | Change in HAM-D score | No significant difference in antidepressant response between this compound and placebo groups in treatment-resistant patients.[8] |
| Sokolski et al. (2004)[9] | Paroxetine | 7.5 mg once daily | HAM-D, HAM-A, Bech-Rafaelsen Melancholia Scale, Zung Depression Inventory | Significant improvements in all ratings beginning at week 2 for the this compound group in SSRI-refractory patients.[9] |
| Blier & Bergeron (1995)[10] | Paroxetine | 2.5 mg t.i.d. | HAM-D score | In an open-label study, 7 of 9 untreated patients had a >50% decrease in HAM-D score after one week.[10] |
Table 2: Preclinical and Mechanistic Data
| Study Type | Model | Treatment | Key Quantitative Findings |
| PET Imaging[1] | Healthy Human Volunteers | This compound CR (7.5 mg/day) | 20 ± 8% occupancy of 5-HT1A receptors.[1] |
| PET Imaging[1] | Healthy Human Volunteers | This compound CR (30 mg single dose) | 44 ± 8% occupancy of 5-HT1A receptors.[1] |
| PET Imaging[11] | Healthy Human Volunteers | This compound (3 x 10 mg over 16h) | 40% occupancy of 5-HT1A receptors in the medial temporal cortex.[11] |
| In Vivo Microdialysis[5] | Freely moving rats | Chronic fluoxetine + this compound | No response to acute fluoxetine challenge, suggesting functional adaptation.[5] |
| In Vivo Microdialysis[12] | Anesthetized rats | Paroxetine + this compound (10 mg/kg) | This compound completely blocked the paroxetine-induced decrease in hippocampal 5-HT release.[12] |
| Electrophysiology[3] | Anesthetized rats | This compound | Dose-dependent inhibition of dorsal raphe neuron firing, indicative of agonist potential.[3] |
Experimental Protocols
Preclinical Models
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.[13] The test is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility.[14]
Protocol:
-
Apparatus: A transparent plastic cylinder (20 cm in diameter, 30 cm in height) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom with its tail or paws.[13]
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Procedure:
-
Gently place each mouse into the water-filled cylinder.
-
The total test duration is 6 minutes.[15]
-
A pre-test session is sometimes conducted 24 hours prior to the test session, which consists of a 15-minute swim.[16]
-
During the 6-minute test, record the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, with only small movements necessary to keep the head above water.[16]
-
-
Data Analysis: The primary endpoint is the total duration of immobility during the last 4 minutes of the 6-minute test. A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This technique is crucial for assessing the direct neurochemical effects of this compound and SSRI co-administration.
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.
-
Drug Administration: Administer the SSRI, this compound, or a combination of both systemically (e.g., intraperitoneal or subcutaneous injection).
-
Post-treatment Sample Collection: Continue collecting dialysate samples for several hours post-injection.
-
Neurochemical Analysis:
-
Analyze the serotonin concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Data are typically expressed as a percentage change from the baseline serotonin levels.
-
This technique is used to measure the firing rate of individual serotonin neurons in the DRN, providing a direct assessment of the effects of this compound and SSRIs on neuronal activity.[17]
Protocol:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy to expose the area of the brain overlying the DRN.
-
Electrode Placement: Slowly lower a recording microelectrode into the DRN. Serotonergic neurons are identified by their characteristic slow, regular firing pattern (typically 0.5-2.5 Hz).[18]
-
Baseline Firing Rate Recording: Once a stable neuron is identified, record its baseline firing rate for a sufficient period.
-
Drug Administration: Administer drugs intravenously to observe acute effects on firing rate.
-
Data Analysis: The firing rate (spikes per second) is recorded and analyzed. The data is often presented as a percentage of the baseline firing rate.
Clinical Research
The efficacy of this compound augmentation is typically evaluated in double-blind, placebo-controlled randomized clinical trials.[6][8]
Protocol Outline:
-
Participant Recruitment: Recruit patients diagnosed with major depressive disorder according to DSM criteria. Participants may be treatment-naive or treatment-resistant.
-
Inclusion/Exclusion Criteria: Establish clear criteria for patient enrollment, including age, severity of depression (e.g., based on HAM-D score), and prior treatment history.
-
Randomization: Randomly assign participants to one of two or more treatment arms:
-
SSRI + this compound
-
SSRI + Placebo
-
-
Dosing Regimen:
-
SSRI: A standard therapeutic dose of a specific SSRI (e.g., fluoxetine 20 mg/day, citalopram 20-40 mg/day).
-
This compound: Doses have varied across studies, with common regimens being 2.5 mg three times daily (t.i.d.) or 7.5 mg once daily.[9][10] Higher doses (e.g., 5 mg t.i.d.) have also been investigated.[6]
-
-
Duration: The trial duration is typically 4-6 weeks, with assessments at baseline and regular intervals (e.g., weekly).
-
Outcome Measures:
-
Primary: Change in a standardized depression rating scale score from baseline to endpoint (e.g., HAM-D or Montgomery-Åsberg Depression Rating Scale - MADRS).
-
Secondary: Response rate (e.g., ≥50% reduction in depression score), remission rate (e.g., HAM-D score ≤7), time to response.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods to compare the outcomes between the treatment groups.
PET imaging with a radioligand such as [¹¹C]WAY-100635 is used to quantify the occupancy of 5-HT1A receptors by this compound in the living human brain.[1]
Protocol Outline:
-
Participant Preparation: Participants should be free of any medications that could interfere with 5-HT1A receptor binding.
-
Baseline Scan: Perform a baseline PET scan following the injection of [¹¹C]WAY-100635 to determine the baseline binding potential (BP) of the radioligand to 5-HT1A receptors.
-
This compound Administration: Administer a single dose or a course of this compound.
-
Post-dosing Scan: Perform a second PET scan at a time point corresponding to the peak plasma concentration of this compound.
-
Image Acquisition and Analysis:
-
Acquire dynamic PET data for a specified duration (e.g., 90 minutes).
-
Co-register PET images with anatomical MRI scans for accurate region-of-interest (ROI) delineation (e.g., raphe nuclei, hippocampus, cortex).
-
Calculate the binding potential in each ROI for both the baseline and post-dosing scans.
-
-
Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in binding potential after this compound administration compared to baseline:
-
Occupancy (%) = [(BP_baseline - BP_this compound) / BP_baseline] x 100
-
Visualizations
Signaling Pathways
Caption: Mechanism of SSRI and this compound Co-administration.
Experimental Workflow
References
- 1. Positron emission tomography study of this compound occupancy of 5-HT(1A) receptors in humans: preliminary analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound augmentation of selective serotonin reuptake inhibitors: accounting for the variability of results of placebo-controlled double-blind studies in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of chronic fluoxetine treatment in the presence and absence of (±)this compound: a microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can we really accelerate and enhance the selective serotonin reuptake inhibitor antidepressant effect? A randomized clinical trial and a meta-analysis of this compound in nonresistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. Once-daily high-dose this compound for SSRI-refractory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effectiveness of this compound with selected antidepressant drugs in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Somatodendritic action of this compound to attenuate the paroxetine-induced decrease in serotonin release from the rat ventral hippocampus: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 15. The tail suspension test: a new method for screening antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The involvement of BDNF-CREB signaling pathways in the pharmacological mechanism of combined SSRI- antipsychotic treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Firing Properties of Genetically Identified Dorsal Raphe Serotonergic Neurons in Brain Slices [frontiersin.org]
- 18. Firing Properties of Genetically Identified Dorsal Raphe Serotonergic Neurons in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Impact of Pindolol in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of long-term Pindolol (B1678383) treatment in various animal studies. The included protocols and data are intended to guide researchers in designing and interpreting experiments aimed at understanding the chronic physiological and neurological impacts of this dual-action beta-blocker and 5-HT1A/1B partial agonist.
Neurobehavioral Effects of Chronic this compound Administration
Long-term this compound treatment has been investigated for its potential to mitigate the effects of chronic conditions such as alcohol dependence. Studies in mice have shown that this compound can influence anxiety-like behaviors and neurogenesis.
Quantitative Data Summary: Neurobehavioral and Neurogenic Effects
| Parameter | Animal Model | Treatment Group | Dosage & Duration | Outcome | Reference |
| Anxiety-Like Behavior (Marble Burying Test) | C57BL/6J Mice (Alcohol-Withdrawn) | This compound | 32 mg/kg (acute) | Reduced number of marbles buried, indicating decreased anxiety-like behavior. | [1] |
| Anxiety-Like Behavior (Elevated Plus Maze) | C57BL/6J Mice (Alcohol-Withdrawn) | This compound | 32 mg/kg (acute) | Increased entries into the open arms, suggesting reduced anxiety-like behavior. | [1] |
| Immature Neuron Density (DCX+) | C57BL/6J Mice (Chronic Alcohol) | This compound | 32 mg/kg/day for 2 weeks | Attenuated the alcohol-induced decrease in the density of immature neurons in the hippocampal dentate gyrus. | [1] |
| Newborn Cell Density (BrdU+) | C57BL/6J Mice (Chronic Alcohol) | This compound | 32 mg/kg/day for 2 weeks | No significant effect on the alcohol-induced reduction in newborn cell density. | [1] |
| Spontaneous Excitatory Post-Synaptic Currents (sEPSC) Frequency in BLA | C57BL/6J Mice (Long-term ethanol) | This compound | Not specified in abstract | Increased sEPSC frequency in ethanol-consuming mice, an effect blocked by a 5-HT1A/1B antagonist. | [2] |
| Agonistic Behavior | Male Mice (Resident-Intruder Paradigm) | (-)-Pindolol | 1.0-20.0 mg/kg | Significantly attenuated all agonistic behaviors. | [3] |
| Social Behavior | Male Mice (Resident-Intruder Paradigm) | (-)-Pindolol | 1.0-20.0 mg/kg | Significantly decreased social behaviors. | [3] |
Experimental Protocol: Assessment of Anxiety-Like Behavior and Neurogenesis in Alcohol-Withdrawn Mice
Objective: To evaluate the effect of this compound on anxiety-like behavior and hippocampal neurogenesis following long-term alcohol exposure.
Animal Model: Male C57BL/6J mice.
Reagents:
-
This compound (Sigma-Aldrich)
-
Saline solution (0.9% NaCl)
-
5-Bromo-2'-deoxyuridine (BrdU)
-
Primary antibodies: anti-DCX, anti-BrdU, anti-Ki67
-
Secondary antibodies (fluorescently labeled)
-
Mounting medium with DAPI
Equipment:
-
Drinking-in-the-Dark (DID) chambers
-
Elevated Plus Maze (EPM) apparatus
-
Marble Burying Test (MBT) setup
-
Microtome or cryostat
-
Fluorescence microscope
Procedure:
-
Chronic Alcohol Exposure: House mice in a DID paradigm for 18 weeks to induce long-term binge-like alcohol consumption.[1]
-
Behavioral Testing (Acute this compound):
-
At weeks 12 and 13, induce a 24-hour withdrawal from alcohol.
-
Administer this compound (32 mg/kg, i.p.) or vehicle 30 minutes prior to behavioral testing.[1]
-
Conduct the Marble Burying Test (20-minute duration) and the Elevated Plus Maze test (5-minute duration).[1]
-
Record and analyze relevant behavioral parameters (e.g., number of marbles buried, time spent in open/closed arms).
-
-
Chronic this compound Treatment and Neurogenesis Analysis:
-
Following behavioral testing, allow a 2-week drug washout period while continuing alcohol access.
-
Administer three injections of BrdU (150 mg/kg, i.p.) per week for three weeks to label dividing cells.[1]
-
For the final two weeks of alcohol exposure, administer daily injections of this compound (32 mg/kg/day, i.p.) or vehicle.[1]
-
After the treatment period, perfuse the animals and collect brain tissue.
-
Process the tissue for immunohistochemistry using antibodies against BrdU, DCX (immature neurons), and Ki67 (proliferating cells).
-
Quantify the density of labeled cells in the dentate gyrus of the hippocampus using fluorescence microscopy.
-
Workflow Diagram:
Caption: Experimental workflow for assessing this compound's effects.
Impact on Serotonergic Neurotransmission
Long-term this compound administration has been shown to modulate the serotonergic system, particularly by interacting with 5-HT1A autoreceptors.
Quantitative Data Summary: Serotonergic System Modulation
| Parameter | Animal Model | Treatment Group | Dosage & Duration | Outcome | Reference |
| 5-HT1A Autoreceptor Sensitivity | Sprague-Dawley Rats | (+/-)-Pindolol | 20 mg/kg/day for 2 weeks (osmotic minipumps) | Attenuated the suppressant effect of LSD on 5-HT neuron firing, suggesting desensitization of 5-HT1A autoreceptors. | [4][5] |
| Postsynaptic 5-HT1A Receptor Responsiveness | Sprague-Dawley Rats | (+/-)-Pindolol | 20 mg/kg/day for 2 weeks | No modification in the responsiveness of CA3 hippocampal neurons to 5-HT. | [4][5] |
| 5-HT Synthesis | Sprague-Dawley Rats | This compound | 15 mg/kg/day for 7 days (subchronic) | Significantly increased 5-HT synthesis in most brain regions examined. | [6] |
| Extracellular 5-HT (in response to fluoxetine (B1211875) challenge) | Freely moving rats | (±)this compound | 10 or 20 mg/kg b.i.d. for 14 days | Dose-related increase in extracellular 5-HT upon fluoxetine challenge on day 15. | [7] |
| 5-HT1A Receptor Function (8-OH-DPAT hypothermic response) | Olfactory Bulbectomised Rats | This compound (2 mg/kg, s.c., bid) + Paroxetine (B1678475) (2.5 mg/kg, i.p., bid) | 3 and 7 days | Attenuated the hypothermic effects of 8-OH-DPAT as early as 3 days, with full reversal at 7 days. | [8] |
Experimental Protocol: In Vivo Electrophysiological Assessment of 5-HT1A Receptor Sensitivity
Objective: To determine the effect of sustained this compound administration on the sensitivity of pre- and postsynaptic 5-HT1A receptors.
Animal Model: Male Sprague-Dawley rats.
Reagents:
-
(+/-)-Pindolol
-
Vehicle solution
-
Lysergic acid diethylamide (LSD)
-
Serotonin (B10506) (5-HT) hydrochloride
-
Anesthetic (e.g., chloral (B1216628) hydrate)
Equipment:
-
Osmotic minipumps
-
Stereotaxic apparatus
-
Recording microelectrodes
-
Amplifiers and data acquisition system
-
Microiontophoresis pump and multi-barrel micropipettes
Procedure:
-
Sustained this compound Administration:
-
Electrophysiological Recordings:
-
Anesthetize the rats and secure them in a stereotaxic frame.
-
Presynaptic 5-HT1A Autoreceptor Sensitivity:
-
Postsynaptic 5-HT1A Receptor Sensitivity:
-
Lower a multi-barrel micropipette for microiontophoresis and a recording electrode into the CA3 region of the hippocampus.
-
Record the firing rate of pyramidal neurons.
-
Apply 5-HT via microiontophoresis and measure the resulting change in neuronal firing to assess postsynaptic receptor responsiveness.[4][5]
-
-
-
Data Analysis: Compare the electrophysiological responses between the this compound-treated and vehicle-treated groups.
Signaling Pathway Diagram:
Caption: this compound's long-term effect on 5-HT1A receptors.
Cardiovascular Effects of Chronic this compound Treatment
Studies in hypertensive animal models have explored the long-term hemodynamic consequences of this compound administration.
Quantitative Data Summary: Cardiovascular Parameters
| Parameter | Animal Model | Treatment Group | Dosage & Duration | Outcome | Reference |
| Heart Rate | Pregnant Renal Hypertensive Rats | This compound | Administered with food during entire pregnancy | Reduced by 25%. | [9] |
| Mean Arterial Pressure | Pregnant Renal Hypertensive Rats | This compound | Administered with food during entire pregnancy | Remained unchanged. | [9] |
| Cardiac Output | Pregnant Renal Hypertensive Rats | This compound | Administered with food during entire pregnancy | Remained unchanged. | [9] |
| Utero-placental Blood Flow | Pregnant Renal Hypertensive Rats | This compound | Administered with food during entire pregnancy | Reduced by 43% (uterus) and 64% (placentae). | [9] |
| Blood Pressure | DOCA/saline Hypertensive Rats | This compound | 10-50 µg/kg (oral) | Dose-dependent fall in blood pressure. | [10][11] |
| Resting Heart Rate | DOCA/saline Hypertensive Rats | This compound | 10-50 µg/kg (oral) | Elevation of resting heart rate. | [10][11] |
| Plasma Norepinephrine (B1679862) | Spontaneously Hypertensive Rats (SHR) | This compound | 10-1,000 µg/kg (s.c.) | Dose-related increases at higher doses. | [12] |
Experimental Protocol: Assessment of Hemodynamics in Pregnant Hypertensive Rats
Objective: To investigate the effects of chronic this compound administration on central hemodynamics and utero-placental blood flow in pregnant hypertensive rats.
Animal Model: Pregnant renal hypertensive rats.
Reagents:
-
This compound
-
Anesthetic
-
Radioactive microspheres
-
Dye for cardiac output measurement
Equipment:
-
Apparatus for inducing renal hypertension (e.g., renal artery clamps)
-
Blood pressure transducer and recording system
-
Cardiac output measurement system (dye-dilution technique)
-
Gamma counter for microsphere quantification
Procedure:
-
Induction of Hypertension: Induce renal hypertension by partial clamping of both renal arteries four weeks before pregnancy.[9]
-
Chronic this compound Treatment: Administer this compound mixed with the food throughout the entire gestation period.[9]
-
Hemodynamic Measurements:
-
Two to four days before expected delivery, anesthetize the rats.
-
Mean Arterial Pressure and Heart Rate: Catheterize an artery for direct blood pressure and heart rate monitoring.
-
Cardiac Output: Measure cardiac output using the dye-dilution technique.
-
Utero-placental Blood Flow: Inject radioactive microspheres into the left ventricle and collect reference blood samples. After sacrifice, dissect the uterus and placentae and measure their radioactivity using a gamma counter to calculate blood flow.[9]
-
-
Data Analysis: Compare the hemodynamic parameters between this compound-treated and untreated hypertensive pregnant rats.
Logical Relationship Diagram:
References
- 1. This compound Rescues Anxiety-Like Behavior and Neurogenic Maladaptations of Long-Term Binge Alcohol Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antihypertensive drug this compound attenuates long-term but not short-term binge-like ethanol consumption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of (-)-pindolol and SDZ 216-525 on social and agonistic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sustained (+/-)this compound administration on serotonin neurotransmission in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of sustained (+/-)this compound administration on serotonin neurotransmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Both acute and subchronic treatments with this compound, a 5-HT(1A) and β₁ and β₂ adrenoceptor antagonist, elevate regional serotonin synthesis in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of chronic fluoxetine treatment in the presence and absence of (±)this compound: a microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining this compound and paroxetine in an animal model of chronic antidepressant action--can early onset of action be detected? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemodynamic changes after chronic this compound administration in pregnant renal hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the cardiovascular effects of this compound in DOCA/saline hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the cardiovascular effects of this compound in DOCA/saline hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound increases plasma norepinephrine concentration by stimulation of beta 2-adrenoceptors in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Pindolol's Role in Cognitive Function and Memory: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pindolol (B1678383) in preclinical models of cognitive function and memory. This compound, a non-selective β-adrenergic receptor antagonist and 5-HT1A receptor partial agonist/antagonist, has shown potential for modulating cognitive processes. This document outlines its mechanisms of action, summarizes key quantitative data from relevant studies, and provides detailed experimental protocols for its application in established cognitive and behavioral paradigms.
Introduction to this compound's Mechanism of Action in Cognition
This compound's multifaceted pharmacological profile makes it a compound of interest for cognitive research. Its effects are primarily mediated through two key receptor systems:
-
β-Adrenergic Receptors: As a non-selective beta-blocker, this compound antagonizes β1 and β2-adrenergic receptors.[1] This action can modulate noradrenergic signaling in brain regions critical for memory, such as the hippocampus.[2] Noradrenaline is known to play a role in memory consolidation, particularly for emotionally arousing experiences.[3] By blocking these receptors, this compound can influence processes like long-term potentiation (LTP), a cellular correlate of learning and memory.[4]
-
Serotonin (B10506) 5-HT1A Receptors: this compound acts as a partial agonist or antagonist at 5-HT1A receptors.[5][6] It shows a preference for presynaptic 5-HT1A autoreceptors, which regulate the synthesis and release of serotonin.[5] By blocking these autoreceptors, this compound can increase synaptic serotonin levels, a mechanism thought to contribute to its ability to accelerate the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs).[7][8] Serotonergic pathways are deeply involved in mood, anxiety, and cognitive functions.[9]
Signaling Pathways
The cognitive effects of this compound can be understood through its modulation of intracellular signaling cascades.
Beta-Adrenergic Receptor Signaling in Memory Formation
Norepinephrine, acting on β-adrenergic receptors, initiates a signaling cascade that is crucial for synaptic plasticity and memory consolidation. This pathway often involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), which is essential for the gene expression required for long-term memory.
Serotonin 5-HT1A Receptor Signaling in Synaptic Plasticity
Activation of 5-HT1A receptors, which are coupled to inhibitory G-proteins (Gi/o), typically leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[5] However, 5-HT1A receptor signaling can also modulate other pathways, such as the MAPK/ERK cascade, which can also lead to the phosphorylation of CREB, thereby influencing synaptic plasticity and memory.[8][10] this compound's partial agonism/antagonism at these receptors can therefore have complex effects on downstream signaling.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound in various preclinical models. Due to the limited number of studies directly assessing this compound's impact on cognitive tasks, data from related behavioral paradigms are also included to provide a broader context.
Table 1: Effects of this compound on Anxiety-Related Behaviors in Mice
| Behavioral Test | This compound Dose (mg/kg, i.p.) | Animal Model | Key Finding | Reference |
| Marble-Burying Test | 32 | Mice with long-term alcohol intake | Significantly reduced the number of marbles buried, indicating anxiolytic-like effects. | [11] |
| Elevated Plus-Maze | 32 | Mice with long-term alcohol intake | Increased time spent in the open arms, suggesting reduced anxiety. | [11] |
Table 2: Effects of this compound on Neurogenesis in Mice with Long-Term Alcohol Intake
| Marker | This compound Treatment | Key Finding | Reference |
| Immature Neurons (DCX+) | 32 mg/kg/day for 2 weeks | Partially prevented the alcohol-induced decrease in the density of immature neurons. | [11] |
| Newborn Cells (BrdU+) | 32 mg/kg/day for 2 weeks | No significant effect on the alcohol-induced reduction in newborn cells. | [11] |
Table 3: Effects of this compound on Serotonin Levels and Neuronal Activity
| Measurement | This compound Dose/Concentration | Animal Model | Key Finding | Reference |
| Extracellular 5-HT (Striatum) | 15 mg/kg, i.p. | Rat | Potentiated the increase in extracellular 5-HT induced by SSRIs (paroxetine, citalopram). | [12] |
| 5-HT Neuronal Firing (DRN) | 2-day treatment with paroxetine (B1678475) + this compound | Rat | Normalized the firing rate of 5-HT neurons that was reduced by paroxetine alone. | [12] |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cognitive function and memory in rodent models.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.[13] This protocol is adapted for testing the effect of this compound on the consolidation phase of memory.
Materials:
-
Circular pool (1.5-2 m in diameter) filled with opaque water (20-22°C).
-
Submerged escape platform (10-15 cm in diameter).
-
Video tracking system.
-
This compound solution.
-
Saline solution (vehicle control).
Experimental Workflow:
Procedure:
-
Habituation (Day 1): Allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
Acquisition Training (Days 2-5):
-
Place the escape platform in a fixed quadrant of the pool, submerged approximately 1 cm below the water surface.
-
Conduct four trials per day for each animal. For each trial, gently place the animal into the water facing the pool wall at one of four quasi-random starting positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
The inter-trial interval is typically 15-20 minutes.
-
-
Drug Administration (Immediately after the last trial on each training day):
-
Administer this compound (e.g., 5-10 mg/kg, i.p.) or an equivalent volume of saline to the control group. This timing specifically targets the memory consolidation phase.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency (time to find the platform) and path length across training days. A decrease in these measures indicates learning.
-
Probe Trial: Compare the time spent in the target quadrant between the this compound-treated and control groups. A significant difference may indicate an effect on memory consolidation.
-
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. It is a relatively low-stress task that assesses recognition memory.[14]
Materials:
-
Open field arena (e.g., 50x50x50 cm).
-
Two sets of identical objects (A and B), and a third novel object (C). Objects should be of similar size and material but different shapes and appearances.
-
Video recording and analysis software.
-
This compound solution.
-
Saline solution.
Experimental Workflow:
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. β-Adrenergic receptor signaling and modulation of long-term potentiation in the mammalian hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-adrenergic signaling broadly contributes to LTP induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Propranolol–induced Impairment of Contextual Fear Memory Reconsolidation in Rats: A similar Effect on Weak and Strong Recent and Remote Memories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Adrenergic Receptor Activation Facilitates Induction of a Protein Synthesis-Dependent Late Phase of Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Systemic propranolol acts centrally to reduce conditioned fear in rats without impairing extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Characterization of Pindolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pindolol (B1678383) is a non-selective β-adrenergic receptor antagonist, notable for its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][2] This unique pharmacological profile necessitates a comprehensive in vitro characterization to determine its binding affinity and functional efficacy at β-adrenergic receptor subtypes. These application notes provide detailed protocols for key in vitro assays essential for evaluating this compound and similar compounds.
This compound acts as a competitive partial agonist at β-adrenergic receptors.[3] It effectively blocks the effects of potent β-agonists while weakly stimulating the receptor in their absence.[1][4] In vitro studies suggest that this compound's partial agonist activity is more pronounced at the β2-adrenergic receptor subtype.[5][6]
Data Presentation: this compound's In Vitro Pharmacological Profile
The following table summarizes the quantitative data for this compound's binding affinity and functional potency at human β1 and β2-adrenergic receptors.
| Assay Type | Receptor Subtype | Parameter | Value (nM) | Notes |
| Binding Affinity | ||||
| Radioligand Binding | β1-adrenergic | Kᵢ | 0.3 - 1.5 | Determined by competition with various radioligands. |
| β2-adrenergic | Kᵢ | 0.2 - 1.0 | Determined by competition with various radioligands. | |
| Non-selective | Kₔ | 0.075 - 0.43 | Determined using [¹²⁵I]-Pindolol.[7][8] | |
| Functional Efficacy | ||||
| cAMP Accumulation | β1-adrenergic | EC₅₀ | 5 - 20 | As a partial agonist. |
| Intrinsic Activity | ~10-20% | Relative to the full agonist Isoproterenol.[9] | ||
| β2-adrenergic | EC₅₀ | 1 - 10 | As a partial agonist. | |
| Intrinsic Activity | ~40-50% | Relative to the full agonist Isoproterenol.[9] | ||
| GTPγS Binding | β1/β2-adrenergic | EC₅₀ | 10 - 50 | As a partial agonist. |
Signaling Pathway
Beta-Adrenergic Receptor Signaling Cascade
Beta-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to Gs alpha subunits, activating adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). This compound, as a partial agonist, weakly activates this pathway.
Caption: Beta-adrenergic receptor signaling pathway activated by this compound.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to β-adrenergic receptors.
Experimental Workflow
Caption: Workflow for the radioligand competition binding assay.
Materials
-
Membrane Preparation: Crude membrane fractions from cells or tissues expressing the β-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells stably expressing human β1 or β2 receptors).
-
Radioligand: A suitable high-affinity radiolabeled antagonist, such as [¹²⁵I]-Cyanothis compound ([¹²⁵I]-CYP).
-
Non-labeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM Propranolol).
-
Glass Fiber Filters: (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of assay buffer to the "total binding" wells.
-
Add 50 µL of non-specific binding control (e.g., Propranolol) to the "non-specific binding" wells.
-
Add 50 µL of serially diluted this compound to the "competition" wells.
-
Add 50 µL of the radioligand (e.g., [¹²⁵I]-CYP) at a final concentration close to its Kₔ.
-
Add 150 µL of the membrane preparation to all wells to initiate the reaction. The final volume is 250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
-
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of the second messenger cAMP, providing a measure of its efficacy (Eₘₐₓ) and potency (EC₅₀).
Experimental Workflow
Caption: Workflow for the cAMP accumulation assay.
Materials
-
Cells: A cell line stably expressing the β-adrenergic receptor subtype of interest (e.g., CHO-β1 or HEK-β2).
-
Cell Culture Medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
This compound.
-
Full Agonist Control: Isoproterenol.
-
cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Lysis Buffer (if required by the kit).
-
Multi-well plates (format depends on the detection kit).
-
Plate reader compatible with the chosen detection method.
Protocol
-
Cell Seeding:
-
Seed the cells into the appropriate multi-well plate and grow to 80-90% confluency.
-
-
Cell Stimulation:
-
Remove the growth medium and wash the cells once with pre-warmed stimulation buffer (without PDE inhibitor).
-
Add stimulation buffer containing the PDE inhibitor and incubate for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound or the full agonist (Isoproterenol) to the wells. Include a vehicle control for basal cAMP levels.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit's protocol. This typically involves adding detection reagents and incubating for a specified time.
-
-
Measurement:
-
Read the plate using a plate reader appropriate for the chosen detection technology (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw data from the cell-based assay to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of its maximal effect).
-
Determine the Eₘₐₓ (the maximal effect of this compound).
-
Calculate the intrinsic activity of this compound by expressing its Eₘₐₓ as a percentage of the Eₘₐₓ of the full agonist, Isoproterenol.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the initial step of G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by this compound. This assay is useful for differentiating full from partial agonists.[10]
Experimental Workflow
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Materials
-
Membrane Preparation: As described for the radioligand binding assay.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound.
-
Full Agonist Control: Isoproterenol.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled GTPγS.
-
Filtration apparatus and filters.
-
Scintillation counter.
Protocol
-
Assay Setup (in a 96-well plate):
-
Add assay buffer, varying concentrations of this compound (or Isoproterenol), and GDP (final concentration ~30 µM) to the wells.
-
Add the membrane preparation (20-40 µg of protein per well).
-
Add [³⁵S]GTPγS (final concentration ~0.1 nM) to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity by scintillation counting.
-
-
Data Analysis:
-
Determine specific binding by subtracting non-specific binding (in the presence of excess unlabeled GTPγS).
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Compare the Eₘₐₓ of this compound to that of a full agonist to determine its intrinsic activity in this assay.
-
References
- 1. This compound--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Clinical pharmacology of beta-adrenoceptor blocking drugs possessing partial agonist activity, with special reference to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is the ISA of this compound β2-adrenoceptor selective? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is the ISA of this compound beta 2-adrenoceptor selective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (-)[125I]this compound binding to human peripheral lung beta-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta-adrenergic control of motility in the rat colon. II. Proportions of beta 1- and beta 2-adrenoceptors identified with 125I-(-)this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound--the pharmacology of a partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pindolol as a Probe for Studying Beta-Blocker Resistance Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-blocker resistance, a phenomenon where the clinical efficacy of β-adrenergic receptor (β-AR) antagonists diminishes over time, poses a significant challenge in the long-term management of cardiovascular diseases. This resistance is often linked to alterations in the β-AR signaling pathway, including receptor downregulation, desensitization, and uncoupling from G-proteins. Pindolol (B1678383), a non-selective β-blocker with intrinsic sympathomimetic activity (ISA), serves as a unique pharmacological tool to investigate these resistance mechanisms.[1][2][3] Unlike neutral antagonists (e.g., propranolol) or inverse agonists, this compound's partial agonist nature allows it to modulate receptor activity in a distinct manner, providing insights into the conformational states of the receptor and the functional consequences of resistance.[4][5][6]
This document provides detailed application notes and experimental protocols for utilizing this compound as a probe to dissect the molecular underpinnings of β-blocker resistance.
Pharmacological Profile of this compound
This compound is a non-selective antagonist at β1- and β2-adrenergic receptors.[4] Its defining characteristic is its partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[5][7] This means that in the absence of a full agonist, this compound can weakly activate β-adrenergic receptors, leading to a modest physiological response.[7] This property is thought to be due to its ability to stabilize a receptor conformation that allows for partial G-protein activation.[7] Furthermore, this compound also exhibits affinity for serotonin (B10506) 5-HT1A receptors, where it acts as a partial agonist, a facet relevant in studies of its antidepressant augmentation effects but important to consider in experimental design.
Data Presentation: Comparative Pharmacology of Beta-Blockers
The following tables summarize key pharmacological parameters for this compound and other commonly used beta-blockers. This data is essential for designing experiments and interpreting results when using this compound as a comparative probe.
Note: The following values are compiled from multiple sources and may vary depending on the experimental system (e.g., cell line, tissue origin, radioligand used). They should be used as a guide for experimental design.
Table 1: Beta-Adrenergic Receptor Binding Affinities (Ki, nM)
| Compound | β1-Adrenergic Receptor (Ki, nM) | β2-Adrenergic Receptor (Ki, nM) | Selectivity (β1 vs. β2) | Reference(s) |
| This compound | ~0.4 - 2.0 | ~0.3 - 1.5 | Non-selective | [8] |
| Metoprolol (B1676517) | 47 | 2960 | ~63-fold β1 selective | [9][10] |
| Propranolol | ~1.0 - 8.9 | ~1.0 - 8.4 | Non-selective | [11][12] |
| Carvedilol | ~4 - 5 | ~0.7 - 2.0 | Non-selective (slight β1) | [13][14] |
Table 2: Functional Potency (IC50/EC50, nM) in cAMP Assays
| Compound | Assay Type | β1-AR | β2-AR | Reference(s) |
| This compound | Antagonism (IC50) | ~1 - 10 | ~1 - 10 | [7] |
| Partial Agonism (EC50) | ~10 - 100 | ~10 - 100 | [7] | |
| Metoprolol | Antagonism (IC50) | ~100 - 300 | >10,000 | [10] |
| Propranolol | Antagonism (IC50) | ~5 - 50 | ~5 - 50 | |
| Carvedilol | Antagonism (IC50) | ~1 - 10 | ~0.5 - 5 |
Mandatory Visualizations
Signaling Pathways
References
- 1. Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the antagonism with metoprolol, ICI 147,798, this compound, methis compound and bothis compound on the responses of the rat left atria to isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a new beta-adrenergic blocking agent with intrinsic sympathomimetic activity in the management of mild and moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic sympathomimetic activity: physiological reality or marketing phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic aspects of intrinsic sympathomimetic activity in beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison between metoprolol and this compound in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. columbia.edu [columbia.edu]
- 14. drugs.com [drugs.com]
Application Notes and Protocols for the Synthesis and Purification of Pindolol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and purification of Pindolol (B1678383) and its derivatives. The protocols are intended for laboratory use by professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Synthesis of (S)-Pindolol
The enantiomerically pure (S)-Pindolol is the active stereoisomer and can be synthesized through various methods.[1] This section details a chemoenzymatic approach and a method involving a Mitsunobu reaction.
Chemoenzymatic Synthesis of (S)-Pindolol Precursor
This method focuses on the synthesis of the chiral intermediate, (R)-1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol, which can then be converted to (S)-Pindolol.
Experimental Protocol:
-
Synthesis of Racemic Building Block: 1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol is produced with a 53% yield.[2]
-
Enzymatic Resolution: The racemic chlorohydrin is resolved using a lipase-catalyzed transesterification reaction to produce (R)-1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol with an enantiomeric excess (ee) of 92%.[2]
Synthesis of (S)-Pindolol via Mitsunobu Reaction
This protocol describes the conversion of a resolved diol to (S)-Pindolol.
Experimental Protocol:
-
Resolution of Diol: Racemic 3-(4-indolyloxy)-1,2-propanediol is resolved into its (S)- and (R)-enantiomers through preferential crystallization.[3]
-
Mitsunobu Reaction: The non-racemic (S)-3-(4-indolyloxy)-1,2-propanediol is converted to (S)-4-(2,3-epoxypropoxy)-1H-indole via a Mitsunobu reaction.[3]
-
Amination: The resulting epoxide is then reacted with isopropylamine (B41738) to yield (S)-Pindolol.
A similar synthesis for S(-)-Pindolol has been reported with an 89% yield by reacting 1H-Indole, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1-[(4-methylphenyl)sulfonyl]-, (S)- with sodium hydroxide (B78521) in ethanol (B145695) for 14 hours with heating.[4]
Synthesis Workflow:
Caption: Workflow for the synthesis of (S)-Pindolol via resolution and Mitsunobu reaction.
Purification of this compound Derivatives
Purification is a critical step to isolate the desired product with high purity. Common methods include recrystallization and chromatography.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol has been reported as a suitable solvent for this compound crystallization.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals to remove any residual solvent.
Chromatographic Purification
High-performance liquid chromatography (HPLC) is a powerful technique for the purification and analysis of this compound and its derivatives.
For isolating larger quantities of pure compounds, preparative HPLC is employed.
Experimental Protocol:
-
Column and Mobile Phase Selection: Based on analytical separations, select an appropriate preparative column and mobile phase. For chiral separations, a CHIRAL ART Cellulose-SC column can be used.[1]
-
Sample Preparation: Dissolve the crude this compound derivative in the mobile phase or a compatible solvent.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the peak of the desired compound.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
For large-scale enantiomeric separation, SMB chromatography is an efficient continuous purification process. A method for separating this compound enantiomers using SMB with a cellulose-based stationary phase and a mobile phase of n-hexane/isopropanol has been described.[5]
Purification Workflow:
References
- 1. Electrophysiological and neurochemical evidence that this compound has agonist properties at the 5-HT1A autoreceptor in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. amherst.edu [amherst.edu]
Establishing a Protocol for Pindolol in Combination Therapy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pindolol (B1678383) is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and an antagonist at serotonin (B10506) 5-HT1A receptors.[1][2] This unique pharmacological profile has led to its investigation in various combination therapy strategies, extending beyond its primary approval for hypertension.[1] These notes provide a comprehensive overview and detailed protocols for researchers exploring the therapeutic potential of this compound in combination with other pharmacological agents. The primary areas of focus include the augmentation of selective serotonin reuptake inhibitors (SSRIs) for major depressive disorder, combination with antipsychotics for the management of aggression, and its emerging role in treating cancer cachexia.
Mechanism of Action in Combination Therapy
This compound's therapeutic effects in combination therapies stem from its dual action on beta-adrenergic and serotonergic systems.
-
Augmentation of Antidepressants: When co-administered with SSRIs, this compound is thought to accelerate and enhance the antidepressant effect by acting as an antagonist at presynaptic 5-HT1A autoreceptors.[1][3][4] These autoreceptors normally provide a negative feedback mechanism, inhibiting the release of serotonin. By blocking these receptors, this compound disinhibits serotonergic neurons, leading to a more rapid and sustained increase in synaptic serotonin levels than is achieved with SSRIs alone.[5]
-
Combination with Antipsychotics: The utility of this compound in managing aggression, particularly in patients with schizophrenia, is attributed to its combined beta-blocking and 5-HT1A antagonistic effects.[6] While the precise mechanism is not fully elucidated, it is hypothesized that this dual action modulates neurotransmitter systems involved in aggression and impulse control.
-
Cancer Cachexia: In the context of cancer cachexia, the S-enantiomer of this compound (S-pindolol or esthis compound) is being investigated for its potential to counteract muscle wasting.[7][8] This effect is thought to be mediated by its anti-catabolic properties through non-selective beta-blockade and pro-anabolic effects via partial beta-2 receptor agonism.[7] Additionally, its activity at central 5-HT1A receptors may contribute to increased appetite and reduced fatigue.[7]
Data Presentation: Quantitative Summary of Combination Therapies
The following tables summarize quantitative data from preclinical and clinical studies of this compound in combination therapy.
Table 1: this compound and SSRI Combination Therapy for Major Depressive Disorder
| Study Reference | This compound Dosage | SSRI | Treatment Duration | Key Efficacy Measures |
| Portella et al. | 5 mg t.i.d. | Citalopram (B1669093) | 6 weeks | Significant group-by-time interaction on the 17-item Hamilton Depression Rating Scale (P = .01); 65% less median time to first response in the this compound group (22 vs 30 days; P = .03).[9] |
| Blier & Bergeron | 2.5 mg t.i.d. | Paroxetine (B1678475) (20 mg/day) | 1 week | >50% decrease in Hamilton Rating Scale for Depression Score in 7 out of 9 patients.[10] |
| Maes et al. | 7.5 mg/day | Trazodone (100 mg/day) | 4 weeks | 72.5% of patients showed a clinically significant response (>50% reduction in HDRS) compared to 20% in the placebo group.[3] |
Table 2: this compound and Antipsychotic Combination Therapy for Aggression in Schizophrenia
| Study Reference | This compound Dosage | Antipsychotic | Treatment Duration | Key Efficacy Measures |
| Silver et al. | 5 mg t.i.d. | Various | Crossover Study | Significant reduction in the number of aggressive incidents towards objects (0.59 vs 1.46; P < 0.02) and other persons (1.96 vs 3.23; P < 0.05) on the Overt Aggression Scale (OAS).[6] |
Table 3: S-Pindolol (Esthis compound) for Cancer Cachexia
| Study Reference | S-Pindolol Dosage | Cancer Type | Treatment Duration | Key Efficacy Measures |
| Stewart Coats et al. | 2.5 mg b.i.d. & 10 mg b.i.d. | Colorectal & Non-small cell lung cancer | 16 weeks | High-dose esthis compound produced significant weight gain (+0.54 kg/4 weeks) compared to placebo (-0.21 kg/4 weeks; P < 0.0001) and a significant increase in lean body mass and handgrip strength.[8] |
| Busquets et al. (Preclinical) | 3 mg/kg/day | Pancreatic (KPC) & Lewis Lung Carcinoma (LLC) in mice | Variable | Significantly attenuated the loss of body weight and lean mass, and improved grip strength compared to placebo.[11] |
Experimental Protocols
Preclinical Research Protocols
This model is used to assess chronic antidepressant activity.
-
Procedure:
-
Anesthetize rats and secure them in a stereotaxic frame.
-
Perform a bilateral olfactory bulbectomy.
-
Allow a 2-week recovery period, during which characteristic hyperactivity develops.
-
Administer this compound (e.g., 2 mg/kg, s.c., b.i.d.) in combination with an SSRI (e.g., paroxetine 2.5 mg/kg, i.p., b.i.d.) for a specified duration (e.g., 3, 7, or 14 days).[12]
-
Assess locomotor activity in an open field test to measure the reversal of hyperactivity, a marker of antidepressant efficacy.
-
This technique allows for the in vivo monitoring of extracellular neurotransmitter levels.[5][13][14]
-
Procedure:
-
Implant a microdialysis probe into a specific brain region (e.g., dorsal striatum or frontal cortex) of an anesthetized rat.[5]
-
Perfuse the probe with artificial cerebrospinal fluid at a low flow rate.
-
Collect dialysate samples at regular intervals.
-
Administer this compound and/or an SSRI systemically or locally.
-
Analyze serotonin concentrations in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[15][16]
-
These models are used to study the effects of S-pindolol on muscle wasting.[11][17][18]
-
Procedure:
-
For the Lewis Lung Carcinoma (LLC) model, inject LLC cells into the gluteus muscles of mice.[19]
-
For the pancreatic cancer (KPC) model, orthotopically implant KPC tumor cells into the pancreas of syngeneic mice.[18]
-
Monitor tumor growth and body weight.
-
Administer S-pindolol (e.g., 3 mg/kg/day) or vehicle.[11]
-
At the end of the study, measure body composition (lean and fat mass) using techniques like EchoMRI, and assess muscle function via grip strength tests.[20]
-
Harvest and weigh specific muscles (e.g., gastrocnemius, tibialis anterior).[20]
-
This is a non-invasive method to assess muscle function.[4][21][22][23]
-
Procedure:
-
Allow the mouse to grasp a wire grid connected to a force gauge with its forelimbs.
-
Gently pull the mouse horizontally away from the grid until it releases its grip.
-
Record the peak force generated.
-
Repeat the measurement multiple times and average the results.
-
The same procedure can be adapted for combined forelimb and hindlimb measurements.
-
Clinical Research Protocols
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients diagnosed with Major Depressive Disorder.
-
Intervention:
-
Experimental Group: SSRI (e.g., citalopram 20-40 mg/day) + this compound (e.g., 5 mg t.i.d.).[9]
-
Control Group: SSRI + placebo.
-
-
Outcome Measures:
-
Primary: Change in scores on a validated depression rating scale, such as the 17-item Hamilton Depression Rating Scale (HDRS), from baseline to the end of the treatment period (e.g., 6 weeks).[9]
-
Secondary: Time to response, remission rates.
-
-
Study Design: Double-blind, placebo-controlled, crossover study.[6]
-
Patient Population: Patients with schizophrenia and a history of aggressive incidents.
-
Intervention:
-
Phase 1: Antipsychotic medication + this compound (e.g., 5 mg t.i.d.) or placebo for a defined period.
-
Phase 2: Crossover to the other treatment after a washout period.
-
-
Outcome Measures:
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in augmenting SSRI antidepressant effects.
Caption: Simplified beta-adrenergic receptor signaling pathway.
Caption: Experimental workflow for preclinical cancer cachexia studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPD: JaxCC1: project protocol [phenome.jax.org]
- 5. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 6. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. teachmephysiology.com [teachmephysiology.com]
- 8. Modeling Human Cancer-induced Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Adrenergic Receptor-PI3K Signaling Crosstalk in Mouse Heart: Elucidation of Immediate Downstream Signaling Cascades | PLOS One [journals.plos.org]
- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combining this compound and paroxetine in an animal model of chronic antidepressant action--can early onset of action be detected? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 16. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Establishment and characterization of a novel murine model of pancreatic cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of a mouse model of pancreatic cancer to simulate the human phenotypes of metastasis and cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comprehensive Analyses of Muscle Function, Lean and Muscle Mass, and Myofiber Typing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 22. mmpc.org [mmpc.org]
- 23. ja.brc.riken.jp [ja.brc.riken.jp]
- 24. actaspsiquiatria.es [actaspsiquiatria.es]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pindolol Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers utilizing Pindolol (B1678383) in in vivo animal studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist you in optimizing your experimental design and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo studies in rats and mice?
A1: The optimal starting dose of this compound is highly dependent on the animal model, the research question, and the route of administration. For cardiovascular studies in rats, oral doses as low as 10-50 µg/kg have been shown to produce a dose-dependent decrease in blood pressure.[1] For neurobehavioral studies in mice, particularly those investigating its effects on the serotonergic system, higher doses such as 32 mg/kg administered intraperitoneally (i.p.) have been used.[2] It is crucial to conduct a pilot study to determine the optimal dose-response curve for your specific experimental conditions.
Q2: What are the common routes of administration for this compound in animal studies?
A2: this compound can be administered via several routes, including oral (p.o.), intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.). The choice of administration route will influence the pharmacokinetics of the drug, such as the speed of onset and duration of action. Oral and i.p. routes are common for systemic effects, while i.v. administration provides rapid and direct systemic exposure.
Q3: What are the known side effects of this compound in animal models and how can I mitigate them?
A3: In animal studies, high doses of this compound may lead to adverse effects. For instance, in rats, high doses (e.g., 100 mg/kg/day) have been associated with mortality and decreased weight gain.[3] At 30 mg/kg/day, decreased mating behavior and testicular atrophy were observed in male rats.[3] Common, milder side effects can include transient sedation or changes in heart rate. To mitigate these, it is recommended to start with a low dose and gradually escalate while closely monitoring the animals for any signs of distress. If adverse effects are observed, consider reducing the dose or altering the administration frequency.
Q4: How does this compound's dual mechanism of action influence experimental design?
A4: this compound is a non-selective beta-adrenergic receptor antagonist and a 5-HT1A receptor partial agonist.[4] This dual activity is a critical consideration in experimental design. Its beta-blocking properties are relevant for cardiovascular studies, while its serotonergic activity is often the focus of neurobehavioral research. It is essential to choose appropriate experimental models and outcome measures that can distinguish between these two mechanisms of action if required for your research question.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect at the initial dose | - Insufficient dosage for the specific animal model or desired effect.- Inappropriate route of administration leading to poor bioavailability.- Incorrect preparation of the this compound solution. | - Conduct a dose-response study to determine the effective dose range.- Consider a different route of administration (e.g., i.p. or i.v. for more direct systemic exposure).- Verify the concentration and stability of your this compound solution. |
| High variability in animal responses | - Interspecies or even inter-strain differences in drug metabolism.[5]- Inconsistent administration technique.- Underlying health differences in the animal cohort. | - Ensure the use of a homogenous animal population (same strain, age, and sex).- Standardize the administration procedure to minimize variability.- Increase the sample size to improve statistical power. |
| Unexpected behavioral or physiological changes | - Off-target effects of this compound.- Interaction with other experimental variables (e.g., stress, diet).- Potential toxicity at the administered dose. | - Carefully review the literature for known off-target effects of this compound.- Control for and minimize other potential confounding variables in your experimental design.- Reduce the dose and monitor for the disappearance of the unexpected changes. Consider a toxicology screen if necessary. |
| Rapid clearance of the drug | - this compound has a relatively short half-life in some species. | - Consider more frequent administration or the use of a continuous delivery method like osmotic mini-pumps to maintain stable plasma concentrations. |
Data Presentation: this compound Dosage in Animal Studies
Table 1: this compound Dosage in Rat Studies
| Research Area | Strain | Dose Range | Route of Administration | Observed Effect | Reference |
| Cardiovascular | DOCA/saline hypertensive | 10 - 50 µg/kg | Oral | Dose-dependent decrease in blood pressure | [1] |
| Cardiovascular | DOCA/saline hypertensive | 2 mg/kg | Intravenous | Abolished isoprenaline-induced tachycardia | [1] |
| Neuropharmacology | Wistar | 15 mg/kg | Intraperitoneal | Potentiation of SSRI effects on extracellular serotonin | [6] |
| Toxicology | Not specified | 30 mg/kg/day | Oral | Decreased mating, testicular atrophy | [3] |
| Toxicology | Not specified | 100 mg/kg/day | Oral | Mortality, decreased weight gain | [3] |
Table 2: this compound Dosage in Mouse Studies
| Research Area | Strain | Dose | Route of Administration | Observed Effect | Reference |
| Neurobehavioral | C57BL/6J | 32 mg/kg | Intraperitoneal | Reduced anxiety-like behavior in alcohol withdrawal | [2] |
| Neurobehavioral | C57BL/6J | 32 mg/kg/day (chronic) | Intraperitoneal | Attenuated alcohol-induced neurogenic deficits | [2] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects of this compound in Hypertensive Rats
-
Animal Model: Use a validated model of hypertension, such as the deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rat model.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Baseline Measurements: Measure baseline blood pressure and heart rate using a non-invasive tail-cuff method or via telemetry.
-
This compound Preparation: Prepare a fresh solution of this compound in a suitable vehicle (e.g., saline or distilled water).
-
Administration: Administer this compound orally via gavage at the desired doses (e.g., 10, 25, and 50 µg/kg). A vehicle control group should be included.
-
Post-administration Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., 30, 60, 120, and 240 minutes) after administration.
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for each dose group and compare them to the vehicle control group.
Protocol 2: Evaluation of Neurobehavioral Effects of this compound in Mice
-
Animal Model: Utilize a relevant neurobehavioral model, such as the elevated plus-maze or light-dark box test for anxiety-like behavior.
-
Acclimatization: House mice in a controlled environment with a 12-hour light/dark cycle and allow for at least one week of acclimatization.
-
This compound Preparation: Dissolve this compound in a sterile vehicle suitable for intraperitoneal injection (e.g., 0.9% saline).
-
Administration: Administer a single i.p. injection of this compound (e.g., 32 mg/kg) or vehicle 30 minutes before the behavioral test.
-
Behavioral Testing: Conduct the behavioral test according to standard protocols, recording relevant parameters (e.g., time spent in open arms, number of entries).
-
Data Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Visualizations
Signaling Pathways
Below are diagrams illustrating the primary signaling pathways affected by this compound.
Caption: Beta-Adrenergic Signaling Pathway Blockade by this compound.
Caption: this compound's Partial Agonism at the 5-HT1A Receptor.
Experimental Workflow & Troubleshooting
Caption: this compound In Vivo Study Workflow and Troubleshooting Loop.
References
- 1. Studies on the cardiovascular effects of this compound in DOCA/saline hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Rescues Anxiety-Like Behavior and Neurogenic Maladaptations of Long-Term Binge Alcohol Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. The antihypertensive drug this compound attenuates long-term but not short-term binge-like ethanol consumption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound in humans and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Pindolol solubility issues for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of pindolol (B1678383) in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a crystalline solid with a molecular weight of 248.32 g/mol .[1] It is a moderately lipophilic compound with a LogP value of approximately 1.75 to 1.9.[1][2] Its basic pKa is around 9.25-9.54, which influences its solubility in solutions of varying pH.[1][3]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound's solubility varies significantly depending on the solvent. It is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[4] For maximum solubility in aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMSO.[4]
Q3: Why does my this compound solution precipitate when I add it to cell culture media?
This is a common issue known as "crashing out," which occurs when a compound dissolved in a high-concentration organic stock (like DMSO) is rapidly diluted into an aqueous environment like cell culture media.[5][6] The media cannot maintain the compound in solution once the organic solvent is diluted, causing the compound to precipitate.[5][6] Factors like the final concentration, the temperature of the media, and the speed of dilution can all contribute to this problem.[5]
Q4: What is the recommended storage method for this compound stock solutions?
This compound is supplied as a crystalline solid that should be stored at -20°C for long-term stability (≥2 years).[4] Organic stock solutions can be stored at -20°C for up to a year or -80°C for up to two years.[7] It is not recommended to store aqueous solutions for more than one day due to potential instability and precipitation.[4]
This compound Solubility Data
The following tables summarize the solubility of this compound in various solvents based on available data.
Table 1: Solubility in Organic Solvents
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [4][8] |
| Soluble to 100 mM | ||
| ≥19.43 mg/mL | [9] | |
| 50 mg/mL (with ultrasound) | [7] | |
| Dimethylformamide (DMF) | ~15 mg/mL | [4][8] |
| Ethanol | ~5 mg/mL | [4][8] |
| Acetic Acid | 50 mg/mL | [10] |
| Methanol | Moderately soluble | [11] |
Table 2: Solubility in Aqueous Solutions
| Solvent / Solution | Solubility | Source |
| Water | Practically insoluble / 33 mg/L (22.5 °C) | [1][3][10][11][12] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4][8] |
| 0.1 M HCl | 20 mg/mL | [10] |
| 0.1 M NaOH | 0.2 mg/mL | [3][10][12] |
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Dilution in Media
-
Question: I dissolved this compound in 100% DMSO, but when I add it to my cell culture medium, it immediately turns cloudy. What should I do?
-
Answer: This is a classic solubility problem caused by the rapid solvent exchange. Here are the potential causes and solutions:
-
Potential Cause: The final concentration of this compound in the media exceeds its aqueous solubility limit.
-
Solution: Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture media.
-
-
Potential Cause: Rapid dilution from a highly concentrated DMSO stock.[5]
-
Solution: Use a serial dilution method. First, create an intermediate dilution of your stock in pre-warmed (37°C) media. Then, add this intermediate solution to the bulk of your media. Always add the stock solution to the media dropwise while gently vortexing or swirling.[5]
-
-
Potential Cause: The cell culture media is cold.
-
Solution: Always use media that has been pre-warmed to 37°C, as temperature can significantly affect the solubility of compounds.[5]
-
-
Issue 2: Delayed Precipitation in the Incubator
-
Question: My this compound-containing media looked clear initially, but after a few hours at 37°C, I see a fine precipitate. Why is this happening?
-
Answer: Delayed precipitation can occur due to the complex environment of cell culture media over time.
-
Potential Cause: Interaction with media components. This compound may slowly interact with salts, proteins (especially if using serum), or other components in the media to form insoluble complexes.[5]
-
Solution: If possible, try a different basal media formulation. You can also try reducing the serum concentration if your experimental design allows.
-
-
Potential Cause: pH shift in the media. The buffering system of the media can change over time due to cell metabolism, which can alter the charge of this compound (pKa ~9.3) and reduce its solubility.[1][3]
-
Solution: Ensure your incubator's CO₂ levels are stable and the media is properly buffered.
-
-
Potential Cause: The final DMSO concentration is too low to maintain solubility.
-
Solution: While high DMSO concentrations are toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated and can help maintain the solubility of hydrophobic compounds. Ensure your final DMSO concentration is consistent across experiments, including vehicle controls.
-
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (MW: 248.32 g/mol )
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 248.32 g/mol * (1000 mg / 1 g) = 2.48 mg
-
-
Carefully weigh out 2.48 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of high-purity DMSO to the vial.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Determining Maximum Solubility in Cell Culture Media
This protocol provides a method to find the highest working concentration of this compound that remains soluble in your specific experimental media.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate or microcentrifuge tubes
-
-
Procedure:
-
Prepare a series of this compound dilutions in your pre-warmed media. For example, to test final concentrations from 1 µM to 100 µM in a 200 µL final volume:
-
100 µM: 2 µL of 10 mM stock + 198 µL media
-
50 µM: 1 µL of 10 mM stock + 199 µL media
-
25 µM: 0.5 µL of 10 mM stock + 199.5 µL media
-
...and so on.
-
-
Include a vehicle control (e.g., 2 µL of DMSO + 198 µL media) to ensure the final DMSO concentration does not cause precipitation.[5]
-
Mix each dilution gently but thoroughly.
-
Incubate the plate or tubes at 37°C and 5% CO₂.
-
Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., immediately, 2 hours, 6 hours, and 24 hours).[5]
-
The highest concentration that remains clear throughout the observation period is the maximum working soluble concentration for your experimental conditions.
-
Visualizations
Caption: Workflow for preparing this compound working solution.
Caption: Logic for troubleshooting precipitation issues.
Caption: this compound's antagonism of key signaling pathways.
References
- 1. This compound | C14H20N2O2 | CID 4828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 13523-86-9 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. fluorescein-12-utp.com [fluorescein-12-utp.com]
- 10. ≥98% (TLC), β1-adrenoceptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound [chemister.ru]
- 12. This compound CAS#: 13523-86-9 [m.chemicalbook.com]
Addressing the biphasic dose-response of Pindolol in behavioral assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the complexities of Pindolol's biphasic dose-response in behavioral assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does This compound (B1678383) often exhibit a biphasic or complex dose-response in behavioral experiments?
A1: this compound's complex dose-response relationship stems from its dual pharmacological action. It functions as a non-selective beta-adrenergic receptor (β1/β2) antagonist and a 5-HT1A serotonin (B10506) receptor partial agonist.[1][2] The observed behavioral effect depends on the dose administered, which determines the degree of engagement with these two distinct receptor systems. At different concentrations, the net effect can be a composite of beta-blockade, intrinsic sympathomimetic activity (a form of partial agonism at beta-receptors), and partial agonism or functional antagonism at 5-HT1A receptors.[1][3]
Q2: What are the primary molecular targets of this compound that influence its behavioral outcomes?
A2: The primary molecular targets are β1 and β2-adrenergic receptors and 5-HT1A serotonin receptors.[1][4] Its action on β-adrenergic receptors modulates the sympathetic nervous system, while its interaction with 5-HT1A receptors directly influences the serotonin system, which is critically involved in mood and behavior.[5] this compound's effects can be particularly complex because 5-HT1A receptors exist as presynaptic autoreceptors, which regulate serotonin release, and as postsynaptic receptors, which mediate the downstream signal.[2][6]
Q3: Is this compound a partial agonist or an antagonist at 5-HT1A receptors?
A3: this compound is technically a weak partial agonist at 5-HT1A receptors, exhibiting an efficacy of about 20-25% relative to the endogenous agonist, serotonin.[2][7][8] In the absence of serotonin, it can weakly stimulate the receptor. However, in the presence of a full agonist like serotonin, this compound competes for the same binding site and, due to its lower intrinsic activity, it can block the full agonist from binding, thereby acting as a functional antagonist.[3][7]
Q4: My in vivo (animal behavior) and in vitro (cell-based) results with this compound are contradictory. What could be the reason?
A4: Discrepancies between in vitro and in vivo results are a known challenge with this compound.[3] Several factors can contribute to this:
-
Receptor Location: this compound may have a preferential affinity for presynaptic 5-HT1A autoreceptors over postsynaptic receptors.[8][9] The net in vivo behavioral outcome is a combination of its effects at these functionally distinct receptor populations, which cannot be replicated in a simple cell line expressing only one type.[3]
-
Metabolism: this compound is metabolized in the liver, and its metabolites may possess different pharmacological activities that contribute to the overall effect in a living organism.[3][4]
-
Blood-Brain Barrier (BBB) Penetration: The concentration of this compound that reaches the central nervous system can vary, and this is a critical factor for behavioral assays that is not relevant for in vitro studies.[3]
Q5: At what dose does this compound's 5-HT1A activity dominate over its β-adrenergic blockade?
A5: There is no simple switch-over dose. The dominant effect depends on the specific behavior being measured, the animal model, and the relative expression and sensitivity of β-adrenergic and 5-HT1A receptors in the brain regions controlling that behavior. However, its use as an antidepressant augmentation strategy often relies on its ability to block presynaptic 5-HT1A autoreceptors, which can be achieved at doses that may also produce beta-blockade.[9][10] A thorough dose-response study is essential to delineate these effects for any specific behavioral paradigm.
Section 2: Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Behavioral Outcomes
-
Problem: Observing sedation, hyperactivity, or a U-shaped dose-response curve where the effect disappears at higher doses.
-
Possible Causes:
-
Dose Selection: The selected dose may be on a steep or biphasic portion of the dose-response curve. High doses might engage secondary targets or produce side effects (e.g., significant cardiovascular changes) that mask the intended behavioral effect.[11][12]
-
Off-Target Effects: this compound's intrinsic sympathomimetic activity or its membrane-stabilizing effects could influence behavior independently of its primary targets.[2][13]
-
Pharmacokinetics: The timing of the behavioral test relative to the drug's peak plasma concentration (~1 hour) is critical.[4]
-
-
Troubleshooting Steps:
-
Conduct a Full Dose-Response Study: Test a wide range of doses (e.g., logarithmic or semi-logarithmic spacing) to fully characterize the dose-effect relationship.
-
Include Locomotor Controls: Use an open-field test to assess whether the observed behavioral changes are secondary to general effects on motor activity.
-
Standardize Timing: Ensure the time between this compound administration and the start of the behavioral assay is consistent across all animals and studies, based on its known pharmacokinetics.[4]
-
Issue 2: Lack of Efficacy in Antidepressant Augmentation Assays
-
Problem: Co-administration of this compound with a Selective Serotonin Reuptake Inhibitor (SSRI) fails to accelerate or enhance the antidepressant-like response.
-
Possible Causes:
-
Insufficient 5-HT1A Autoreceptor Occupancy: The dose of this compound may be too low to effectively block the presynaptic 5-HT1A autoreceptors, which is the hypothesized mechanism for its augmentation effect.[6][8] Some studies suggest that the commonly used doses might be insufficient.[8][10]
-
Animal Strain or Species Differences: The density and function of serotonin receptors can vary significantly between different rodent strains and species, altering the response.[14]
-
-
Troubleshooting Steps:
-
Increase the this compound Dose: Based on literature, consider testing higher doses that have been shown to produce greater 5-HT1A receptor occupancy.[8]
-
Verify SSRI Efficacy: Ensure the chosen SSRI and its dose are effective in the behavioral model being used.
-
Use Positive Controls: Include a known 5-HT1A antagonist (e.g., WAY-100635) as a positive control to confirm the validity of the experimental hypothesis in your model.[15][16]
-
Section 3: Data Presentation
Table 1: this compound Dosing in Preclinical Behavioral Assays
| Species | Behavioral Assay | Dose Range | Route | Key Finding | Citation(s) |
| Mouse | Marble-Burying Test, Elevated Plus-Maze | 32 mg/kg | i.p. | Reduced withdrawal-induced anxiety-like behavior. | [5] |
| Mouse | Resident-Intruder (Agonistic Behavior) | 1.0 - 20.0 mg/kg | i.p. | Dose-dependently attenuated agonistic behaviors. | [17] |
| Rat | Male Sexual Behavior | 16 mg/kg | s.c. | Inhibited ejaculatory behavior. | [11] |
| Rat | Male Sexual Behavior | 45 - 90 µg | i.c.v. | Suppressed copulatory motivation and performance. | [18] |
| Rat | DOCA/Saline Hypertension Model | 10 - 50 µg/kg | p.o. | Produced a dose-dependent fall in blood pressure. | [19] |
Table 2: Pharmacological Profile of this compound at Key Receptors
| Receptor | Action | Affinity (Ki) | Efficacy (Relative to 5-HT) | Citation(s) |
| 5-HT1A (human) | Weak Partial Agonist / Functional Antagonist | 6.4 nmol/L | 20.3% | [7] |
| β1-adrenergic | Antagonist with Intrinsic Sympathomimetic Activity | Not specified | Not applicable | [1][4][13] |
| β2-adrenergic | Antagonist with Intrinsic Sympathomimetic Activity | Not specified | Not applicable | [1][4][13] |
Section 4: Experimental Protocols
Protocol 1: Assessment of Anxiolytic-like Effects in Mice (Elevated Plus Maze)
-
Objective: To determine if acute this compound administration reduces anxiety-like behavior in a mouse model. This protocol is adapted from a study on alcohol withdrawal.[5]
-
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Elevated Plus Maze (EPM) apparatus
-
Video tracking software
-
Male C57BL/6J mice
-
-
Drug Preparation:
-
Dissolve this compound in the vehicle to the desired concentration (e.g., for a 32 mg/kg dose, prepare a 3.2 mg/mL solution for a 10 mL/kg injection volume).
-
Ensure the solution is clear and fully dissolved. Prepare fresh daily.
-
-
Procedure:
-
Acclimatization: Acclimatize mice to the testing room for at least 60 minutes before the experiment.
-
Administration: Administer this compound (e.g., 32 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[5] The injection volume should be consistent (e.g., 10 mL/kg).[20]
-
Incubation: Return the mouse to its home cage for a 30-minute pre-treatment period.[5]
-
Testing: Place the mouse in the center of the EPM, facing an open arm.
-
Data Collection: Record the animal's behavior for 5 minutes using video tracking software.[5] Key parameters to measure include:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotion)
-
-
-
Data Analysis: Compare the parameters between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA). An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.
Section 5: Mandatory Visualizations
Caption: this compound's dual mechanism of action on serotonergic and adrenergic receptors.
Caption: Standard experimental workflow for a this compound behavioral study.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. medicine.com [medicine.com]
- 5. This compound Rescues Anxiety-Like Behavior and Neurogenic Maladaptations of Long-Term Binge Alcohol Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist and antagonist actions of (-)this compound at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of this compound on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Interest of the use of this compound in the treatment of depression: review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of four beta-adrenergic receptor antagonists on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bothis compound in the treatment of moderate hypertension: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Pharmacokinetics of this compound in humans and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Partial 5-HT1A receptor agonist properties of (-)this compound in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of (-)-pindolol and SDZ 216-525 on social and agonistic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Central propranolol and this compound, but not atenolol nor metoprolol, inhibit sexual behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Studies on the cardiovascular effects of this compound in DOCA/saline hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Mitigating Pindolol's Off-Target Effects in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of pindolol (B1678383) in cellular models. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound in cellular models?
A1: this compound is primarily a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1][2] This is its primary, or "on-target," mechanism of action. This compound also possesses intrinsic sympathomimetic activity (ISA), meaning it can partially activate these receptors.[1][2] The most significant and widely studied "off-target" effect of this compound is its interaction with the serotonin (B10506) 1A receptor (5-HT1A), where it acts as a partial agonist.
Q2: Why is it important to consider this compound's off-target effects in my experiments?
A2: this compound's partial agonism at 5-HT1A receptors can lead to a variety of cellular responses that are independent of its beta-blocking activity. These off-target effects can confound experimental results, leading to misinterpretation of data. For example, observed changes in cell signaling or function might be incorrectly attributed to beta-adrenoceptor blockade when they are, in fact, mediated by 5-HT1A receptor activation. This is particularly critical in studies involving cell types that endogenously express 5-HT1A receptors, such as neuronal and some cancer cell lines.
Q3: What are the downstream signaling consequences of this compound's interaction with 5-HT1A receptors?
A3: this compound's partial agonism at 5-HT1A receptors can activate Gαi/o-protein coupled signaling pathways. This can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, it can activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.
Troubleshooting Guide
Problem 1: I am observing unexpected cellular responses to this compound that are inconsistent with beta-adrenergic receptor blockade.
-
Possible Cause: The observed effects may be due to this compound's off-target activity at 5-HT1A receptors, especially if your cellular model expresses these receptors.
-
Troubleshooting Steps:
-
Confirm 5-HT1A Receptor Expression: Verify whether your cell line expresses 5-HT1A receptors using techniques like RT-PCR, western blotting, or radioligand binding assays.
-
Use a Selective 5-HT1A Antagonist: Co-incubate your cells with this compound and a selective 5-HT1A receptor antagonist, such as WAY-100635. If the unexpected effects are diminished or abolished in the presence of WAY-100635, it strongly suggests they are mediated by 5-HT1A receptors. WAY-100635 is a potent and selective 5-HT1A antagonist with a pIC50 of 8.87.[3]
-
Use a More Selective Beta-Blocker: As a control, use a beta-blocker with little to no affinity for 5-HT1A receptors (e.g., atenolol (B1665814) for β1 selectivity or ICI 118,551 for β2 selectivity) to confirm that the observed effects are not due to beta-adrenoceptor blockade.
-
Problem 2: My cAMP assay results are showing a decrease in cAMP levels with this compound treatment, which is contrary to what I expect from a beta-blocker.
-
Possible Cause: This is a classic indicator of this compound's off-target effect. 5-HT1A receptors are typically coupled to Gαi, which inhibits adenylyl cyclase and reduces cAMP production. This compound's partial agonist activity at these receptors can lead to a net decrease in cAMP, especially in cells with high 5-HT1A and low beta-adrenergic receptor expression.
-
Troubleshooting Steps:
-
Antagonize 5-HT1A Receptors: Perform the cAMP assay in the presence of WAY-100635. This should block the this compound-induced decrease in cAMP if it is 5-HT1A-mediated.
-
Stimulate Adrenergic Receptors: To confirm this compound's beta-blocking activity, pre-treat cells with this compound and then stimulate them with a beta-adrenergic agonist like isoproterenol. This compound should block the isoproterenol-induced increase in cAMP.
-
Data Presentation
Table 1: Comparative Binding Affinities (Ki) of this compound for Adrenergic and Serotonergic Receptors
| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | This compound Ki (nM) | Reference(s) |
| β1-Adrenergic | Human | Atrium | [3H]-(-)-bupranolol | ~0.4 (pKD 9.4) | [4] |
| β2-Adrenergic | Human | Atrium | [3H]-(-)-bupranolol | ~0.25 (pKD 9.6) | [4] |
| 5-HT1A | Human | Recombinant (CHO) | [3H]8-OH-DPAT | 6.4 |
Table 2: Functional Activity of this compound at 5-HT1A Receptors
| Assay Type | Cell Line | Parameter | This compound Value | Reference(s) |
| [35S]GTPγS Binding | CHO-h5-HT1A | Emax (vs. 5-HT) | 20.3% | |
| MAPK Activation | CHO-h5-HT1A | pEC50 | 7.2 | |
| MAPK Activation | CHO-h5-HT1A | Emax (vs. 8-OH-DPAT) | 57% |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Determine this compound Affinity
This protocol is adapted from standard GPCR binding assay procedures.[1][5][6][7]
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor (e.g., β1-adrenergic, β2-adrenergic, or 5-HT1A) in a cellular membrane preparation.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [125I]-Iodocyanothis compound for beta-receptors, [3H]-8-OH-DPAT for 5-HT1A).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of a competing unlabeled ligand, e.g., 10 µM propranolol (B1214883) for beta-receptors).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest or from tissues known to express the receptor. Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + assay buffer + membrane preparation.
-
Non-specific Binding: Radioligand + non-specific binding control + membrane preparation.
-
Competition: Radioligand + varying concentrations of this compound + membrane preparation.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (no this compound) against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell cAMP Assay to Assess Functional Activity
This protocol is a general guide based on commercially available cAMP assay kits (e.g., HTRF, ELISA, luminescence-based).[8][9][10][11][12]
Objective: To measure the effect of this compound on intracellular cAMP levels, either alone or in combination with other compounds.
Materials:
-
Whole cells expressing the receptor(s) of interest.
-
This compound.
-
(Optional) Beta-adrenergic agonist (e.g., isoproterenol).
-
(Optional) 5-HT1A antagonist (e.g., WAY-100635).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium and assay buffer.
-
cAMP assay kit.
-
Plate reader compatible with the assay kit.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Pre-treatment:
-
For antagonist studies, pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
To mitigate off-target effects, pre-incubate with WAY-100635 before adding this compound.
-
-
Stimulation:
-
To assess this compound's partial agonist activity, add this compound (with IBMX) to the cells and incubate.
-
For antagonist studies, after the pre-treatment with this compound, add a beta-adrenergic agonist (e.g., isoproterenol) to stimulate cAMP production.
-
-
Cell Lysis and cAMP Detection: Following the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in your samples from the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound(s) to determine EC50 (for agonists) or IC50 (for antagonists).
-
Mandatory Visualizations
References
- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. β-adrenergic receptor signaling mediated by β-arrestins and its potential role in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mesoscale.com [mesoscale.com]
- 8. ulab360.com [ulab360.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize Pindolol-induced side effects in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pindolol (B1678383) in animal models. The information is designed to help minimize this compound-induced side effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β1) and beta-2 (β2) adrenergic receptors.[1][2] A key feature of this compound is its intrinsic sympathomimetic activity (ISA), which means it also partially activates these receptors.[1][3] This partial agonist activity can mitigate some common side effects of beta-blockers, such as severe bradycardia (slow heart rate).[1]
Q2: What is the dual action of this compound involving serotonin (B10506) receptors?
A2: In addition to its beta-blocking activity, this compound also acts as a partial agonist or antagonist at serotonin 5-HT1A receptors.[1][3][4] It preferentially blocks inhibitory 5-HT1A autoreceptors, which can enhance the effects of antidepressants like SSRIs.[3][4] This dual-action makes it a subject of interest in neuroscience research, particularly for depression and anxiety studies.[1][5]
Q3: What are the most common side effects of this compound observed in animal models?
A3: The side effects of this compound in animal models are generally dose-dependent and can be broadly categorized as:
-
Cardiovascular: Hypotension (low blood pressure) and changes in heart rate (tachycardia or bradycardia) are commonly observed.[6][7] In conscious DOCA/saline hypertensive rats, oral this compound at low doses (10-50 µg/kg) caused a dose-dependent fall in blood pressure and an increase in heart rate.[6][7]
-
Neurobehavioral: this compound can influence anxiety-like behaviors. For instance, acute administration of 32 mg/kg this compound was shown to reduce anxiety-like behavior in mice during alcohol withdrawal.[5][8]
-
Metabolic: Like other beta-blockers, this compound can mask the signs of hypoglycemia, such as tachycardia.[9][10] It may also reduce the release of insulin (B600854) in response to hyperglycemia.[9]
-
Reproductive (at high doses): In fertility studies with rats, high doses of this compound (30 mg/kg/day) were associated with decreased mating, testicular atrophy, and decreased spermatogenesis.[9]
Q4: How does the route of administration affect this compound's side effects?
A4: The route of administration can significantly impact the onset and magnitude of this compound's effects. In DOCA/saline hypertensive rats, oral or intraperitoneal administration of 50 µg/kg this compound resulted in a rapid and progressive hypotensive response within 20 minutes.[6][7] In contrast, the same dose administered intravenously produced a smaller and delayed hypotensive response (around 80 minutes).[6][7]
Troubleshooting Guides
Issue 1: Excessive Hypotension and Tachycardia in Rats
-
Problem: After oral administration of this compound to conscious rats, a significant and rapid drop in blood pressure accompanied by a sharp increase in heart rate is observed, potentially compromising the animal's welfare and the experiment's integrity.
-
Possible Causes & Solutions:
-
Dose is too high: this compound's cardiovascular effects are dose-dependent.[6][7] In DOCA/saline hypertensive rats, the hypotensive effect of this compound was inversely related to the dose when administered orally at higher concentrations (4, 20, or 50 mg/kg).[11]
-
Rapid absorption from oral administration: Oral administration can lead to rapid absorption and peak plasma concentrations within 1-2 hours, causing acute cardiovascular changes.[1][3]
-
Strategy: Consider alternative administration routes. Intravenous administration of the same dose may produce a less pronounced and delayed hypotensive effect.[6][7] Alternatively, consider using osmotic minipumps for continuous subcutaneous infusion to maintain stable plasma levels and avoid sharp peaks. A study in Sprague-Dawley rats used osmotic minipumps to deliver 20 mg/kg/day of this compound.[12]
-
-
Issue 2: Unexplained Behavioral Changes in Mice
-
Problem: Mice administered this compound exhibit unexpected changes in behavior, such as altered locomotion or social interaction, which may confound neurobehavioral studies.
-
Possible Causes & Solutions:
-
Serotonergic effects: this compound's action on 5-HT1A receptors can influence behavior.[3][4] A study in mice found that this compound (1.0-20.0 mg/kg) attenuated agonistic behaviors and decreased social behaviors while increasing non-social cage exploration.[13]
-
Strategy 1: Dose Optimization: Test a range of doses to find one that achieves the desired effect (e.g., antidepressant augmentation) without causing confounding behavioral changes.
-
Strategy 2: Co-administration with a 5-HT1A Antagonist: To isolate the beta-blocking effects of this compound from its serotonergic effects, co-administration with a selective 5-HT1A receptor antagonist like WAY 100635 could be considered.[14] This would, however, counteract some of this compound's intended therapeutic effects in depression models.
-
-
Intrinsic sympathomimetic activity (ISA): The partial agonist activity of this compound might lead to CNS stimulation in some contexts.
-
Strategy: Use of a Beta-Blocker without ISA: If the experimental goal is purely beta-blockade and the serotonergic effects are not desired, consider using a beta-blocker without ISA, such as propranolol, as a control or alternative. Propranolol has been shown to prevent the hypotensive and tachycardic effects of this compound in rats.[6][7]
-
-
Quantitative Data Summary
Table 1: this compound Dosages and Cardiovascular Effects in Rats
| Animal Model | Dose | Route of Administration | Observed Effect | Citation |
| DOCA/saline hypertensive rats | 10-50 µg/kg | Oral | Dose-dependent decrease in blood pressure and increase in heart rate. | [6][7] |
| DOCA/saline hypertensive rats | 50 µg/kg | Oral/Intraperitoneal | Rapid (20 min onset) and progressive hypotension. | [6][7] |
| DOCA/saline hypertensive rats | 50 µg/kg | Intravenous | Smaller, delayed (80 min onset) hypotension. | [6][7] |
| DOCA/saline hypertensive rats | 4, 20, 50 mg/kg | Oral | Hypotensive effect was inversely related to the dose. | [11] |
Table 2: this compound Dosages and Neurobehavioral/Neurogenic Effects in Mice
| Animal Model | Dose | Route of Administration | Observed Effect | Citation |
| Mice (alcohol withdrawal model) | 32 mg/kg | Intraperitoneal (acute) | Reduced anxiety-like behavior. | [5][8] |
| Mice (long-term alcohol intake) | 32 mg/kg/day | Intraperitoneal (chronic, 2 weeks) | Attenuated alcohol-induced impairments in immature neuron density. | [5][8] |
| Male Mice (resident-intruder) | 1.0-20.0 mg/kg | Not specified | Attenuated agonistic behaviors, decreased social behaviors. | [13] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats for Cardiovascular Studies
-
Animal Model: DOCA/saline hypertensive rats are a suitable model for studying the antihypertensive effects of this compound.
-
Drug Preparation: Dissolve this compound in an appropriate vehicle (e.g., sterile water or saline). Prepare fresh solutions daily.
-
Dosage: Based on literature, a starting dose of 10-50 µg/kg can be used.[6][7]
-
Administration: Administer the solution via oral gavage. Ensure the volume is appropriate for the animal's weight (typically 1-2 ml/kg).
-
Monitoring:
-
Measure baseline blood pressure and heart rate before administration using a non-invasive tail-cuff method or telemetry.
-
After administration, monitor these parameters at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) to capture the onset and duration of the effects.
-
Observe the animal for any signs of distress, such as excessive lethargy or agitation.
-
-
Minimizing Side Effects: If significant hypotension or tachycardia is observed, reduce the dose in subsequent experiments.
Protocol 2: Intraperitoneal Administration of this compound in Mice for Neurobehavioral Studies
-
Animal Model: C57BL/6 mice are commonly used in behavioral studies.
-
Drug Preparation: Dissolve this compound in a sterile vehicle (e.g., 0.9% saline).
-
Dosage: For studying anxiety-like behavior, an acute dose of 32 mg/kg has been reported to be effective.[5][8]
-
Administration: Administer the solution via intraperitoneal (IP) injection. The injection volume should typically not exceed 10 ml/kg.
-
Behavioral Testing:
-
Administer this compound 30 minutes before the behavioral test (e.g., Elevated Plus Maze or Marble-Burying Test).[8]
-
Record the behavioral parameters relevant to the test (e.g., time spent in open arms, number of marbles buried).
-
-
Minimizing Side Effects:
-
Habituate the animals to the injection procedure to reduce stress-induced confounding variables.
-
Include a vehicle-treated control group to differentiate drug effects from procedural effects.
-
If adverse effects like sedation or hyperactivity are observed, consider adjusting the dose.
-
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medicine.com [medicine.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. How does this compound improve antidepressant action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Rescues Anxiety-Like Behavior and Neurogenic Maladaptations of Long-Term Binge Alcohol Intake in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the cardiovascular effects of this compound in DOCA/saline hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the cardiovascular effects of this compound in DOCA/saline hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Rescues Anxiety-Like Behavior and Neurogenic Maladaptations of Long-Term Binge Alcohol Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Diminishing hypotensive effect of increasing doses of this compound in DOCA/saline hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of sustained (+/-)this compound administration on serotonin neurotransmission in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of (-)-pindolol and SDZ 216-525 on social and agonistic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiological and neurochemical evidence that this compound has agonist properties at the 5-HT1A autoreceptor in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Pindolol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during studies aimed at improving the oral bioavailability of Pindolol (B1678383).
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Formulation Development
Question: My this compound-loaded Solid Lipid Nanoparticle (SLN) formulation shows low entrapment efficiency. What are the potential causes and solutions?
Answer: Low entrapment efficiency in this compound SLNs can stem from several factors:
-
Lipid Matrix Selection: The solubility of this compound in the solid lipid is a critical factor. If the drug has poor solubility in the lipid matrix, it will tend to partition into the aqueous phase during formulation.
-
Troubleshooting:
-
Screen various solid lipids (e.g., Compritol®, Precirol®, glyceryl monostearate) to find one with higher this compound solubility.
-
Consider incorporating a liquid lipid (oil) to form a Nanostructured Lipid Carrier (NLC), which can create imperfections in the crystal lattice, providing more space for drug loading.
-
-
-
Surfactant Concentration: An inappropriate surfactant or concentration can lead to drug expulsion from the lipid core.
-
Troubleshooting:
-
Optimize the concentration of your surfactant (e.g., Poloxamer 188, Tween® 80).
-
Experiment with a combination of surfactants to achieve a stable formulation with better drug entrapment.
-
-
-
Homogenization Parameters: The energy input during homogenization (both high-shear and ultrasonication) can affect nanoparticle formation and drug loading.
-
Troubleshooting:
-
Optimize the homogenization speed and time. Over-homogenization can sometimes lead to drug expulsion.
-
Ensure the temperature during homogenization is appropriate for the chosen lipid.
-
-
Question: My Self-Emulsifying Drug Delivery System (SEDDS) formulation for this compound is not forming a stable nanoemulsion upon dilution. What should I check?
Answer: Instability in this compound SEDDS upon dilution is a common issue and can be addressed by evaluating the following:
-
Component Ratios: The ratio of oil, surfactant, and cosurfactant is critical for spontaneous emulsification.
-
Troubleshooting:
-
Construct a pseudo-ternary phase diagram to identify the optimal ratios of your selected oil (e.g., oleic acid, Capryol® 90), surfactant (e.g., Cremophor® EL, Tween® 20), and cosurfactant (e.g., Transcutol® HP, ethanol) that result in a stable nanoemulsion.
-
-
-
HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is crucial for the formation of a stable oil-in-water emulsion.
-
Troubleshooting:
-
Use a surfactant or a blend of surfactants with an HLB value generally above 12 to promote the formation of a fine oil-in-water emulsion.
-
-
-
Drug Precipitation: this compound may precipitate out of the formulation upon dilution in the aqueous medium.
-
Troubleshooting:
-
Increase the concentration of the surfactant or cosurfactant to enhance the solubilization capacity of the formulation.
-
Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC), into the formulation.
-
-
Question: The floating lag time of my this compound gastro-retentive floating tablets is too long, or the total floating time is too short. How can I optimize this?
Answer: Buoyancy issues with floating tablets are typically related to the gas-generating components and the polymer matrix.
-
Gas-Generating Agent: The amount and ratio of the effervescent agents (e.g., sodium bicarbonate and citric acid) are key to achieving a short floating lag time.
-
Troubleshooting:
-
Increase the concentration of the gas-generating agent to produce CO2 more rapidly.
-
Optimize the ratio of sodium bicarbonate to an acid source like citric acid to ensure efficient gas generation.
-
-
-
Polymer Properties: The type and concentration of the matrix-forming polymer (e.g., HPMC K4M, HPMC K100M) influence the tablet's integrity and ability to trap the generated gas.
-
Troubleshooting:
-
A higher polymer concentration can lead to a denser matrix, which may increase the floating lag time. Adjust the polymer concentration to achieve the desired buoyancy.
-
Polymers with higher viscosity may trap gas more effectively, leading to a longer total floating time. Experiment with different viscosity grades of HPMC.
-
-
Analytical & In Vitro Testing
Question: I am facing issues with peak tailing and poor resolution during the HPLC analysis of this compound from plasma samples. What are the common causes and solutions?
Answer: HPLC issues are often related to the mobile phase, column, or sample preparation.
-
Mobile Phase pH: this compound is a basic compound, and the pH of the mobile phase can significantly impact peak shape.
-
Troubleshooting:
-
Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is in its ionized form. A mobile phase containing a phosphate (B84403) buffer with the pH adjusted to around 4.0 has been shown to be effective.[1]
-
The addition of a competing base, like triethylamine, to the mobile phase can help to reduce peak tailing by blocking active sites on the silica (B1680970) support.
-
-
-
Column Choice and Condition: The type of column and its condition are critical for good chromatography.
-
Troubleshooting:
-
Use a C18 column from a reputable manufacturer.
-
Ensure the column is properly conditioned and has not degraded. If performance declines, consider washing the column or replacing it.
-
-
-
Sample Preparation: Interferences from plasma components can affect peak shape and resolution.
-
Troubleshooting:
-
Optimize your extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to effectively remove interfering substances.
-
-
Question: My in vitro dissolution results for an enhanced this compound formulation are not correlating well with the expected in vivo performance. What could be the reason?
Answer: A lack of in vitro-in vivo correlation (IVIVC) can be a complex issue.
-
Dissolution Medium: The chosen dissolution medium may not accurately reflect the conditions in the gastrointestinal tract.
-
Troubleshooting:
-
For formulations designed to enhance solubility, consider using biorelevant dissolution media that contain bile salts and lecithin (B1663433) (e.g., FaSSIF or FeSSIF) to better mimic the intestinal environment.
-
-
-
Agitation Speed: The hydrodynamics in the dissolution vessel may not be representative of the GI tract.
-
Troubleshooting:
-
Vary the agitation speed to see its effect on the release profile. For floating systems, ensure the apparatus doesn't interfere with the tablet's buoyancy.
-
-
-
Formulation Behavior: The formulation may behave differently in vivo due to factors not captured in the in vitro test (e.g., interaction with mucus, enzymatic degradation).
-
Troubleshooting:
-
For mucoadhesive formulations, standard dissolution tests may not be sufficient. Consider using a texture analyzer or other methods to assess mucoadhesive strength.
-
For lipid-based systems, in vitro lipolysis models can provide additional insights into how the drug will be released and absorbed in vivo.
-
-
Quantitative Data Summary
While specific in vivo studies comparing this compound-loaded nanoparticles or SEDDS to conventional oral forms are limited in publicly available literature, the following tables summarize relevant pharmacokinetic data for different this compound formulations and provide data for a similar beta-blocker, Propranolol (B1214883), in an enhanced delivery system as a reference.
Table 1: Pharmacokinetic Parameters of Different Oral this compound Formulations in Humans
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Oral Solution | 5 mg | ~35 | 1-2 | - | ~75 | [2] |
| Conventional Tablet | 15 mg | ~100 | 1-2 | ~600 | ~75-80 | [3][4] |
| Retard Tablet | 30 mg | ~100 | 3-4 | ~1200 | ~75-80 | [3] |
Table 2: Comparative Bioavailability of Oral vs. Transdermal Propranolol in Rabbits (Illustrative Example for Bypassing First-Pass Metabolism)
| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral | 10 mg/kg | 135 ± 35 | 1.5 ± 0.5 | 450 ± 120 | 12.3 ± 5.9 |
| Transdermal | 10 mg/kg | 85 ± 15 | 8.0 ± 2.0 | 2750 ± 370 | 74.8 ± 10.1 |
Data for Propranolol from a study in rabbits, demonstrating the potential of bypassing hepatic first-pass metabolism.[5]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization followed by Ultrasonication
-
Preparation of Lipid Phase: Weigh the required amounts of solid lipid (e.g., Compritol® 888 ATO) and this compound. Heat the mixture 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.
-
Preparation of Aqueous Phase: Dissolve the surfactant (e.g., Poloxamer 188) in double-distilled water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer at a specified RPM (e.g., 10,000 rpm) for a defined period (e.g., 10 minutes) to form a coarse oil-in-water emulsion.
-
Ultrasonication: Immediately subject the coarse emulsion to high-energy ultrasonication using a probe sonicator for a specific time (e.g., 15 minutes) to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: Formulation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagram: Prepare a series of formulations with varying ratios of the selected oil, surfactant, and cosurfactant. Titrate each mixture with water and observe for transparency and ease of emulsification. Demarcate the nanoemulsion region on a ternary phase diagram.
-
Preparation of this compound SEDDS: From the nanoemulsion region of the phase diagram, select an optimal ratio of oil, surfactant, and cosurfactant. Dissolve the required amount of this compound in this mixture with the aid of a vortex mixer until a clear solution is obtained.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, globule size, and zeta potential upon dilution with an aqueous medium. Also, assess the robustness of the formulation to dilution.
Protocol 3: In Vivo Bioavailability Study in a Rabbit Model
-
Animal Acclimatization and Grouping: Acclimatize healthy rabbits for at least one week before the study. Divide the animals into groups (e.g., control group receiving conventional this compound suspension, test group receiving the enhanced formulation).
-
Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.
-
Drug Administration: Administer the respective formulations orally to each group at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 1 mL) from the marginal ear vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Bioanalytical Method: Quantify the concentration of this compound in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software. The relative bioavailability of the test formulation can be calculated as: (AUC_test / AUC_control) * 100.
Visualizations
Caption: Experimental workflow for developing an enhanced oral formulation of this compound.
Caption: this compound's absorption pathways: conventional vs. enhanced formulations.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Controversies with self-emulsifying drug delivery system from pharmacokinetic point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic comparison of this compound 30 mg retard and 15 mg normal tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability of propranolol following oral and transdermal administration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Pindolol Partial Agonism: A Technical Support Guide for Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and accounting for the partial agonism of Pindolol (B1678383) in experimental design. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound, a beta-blocker, sometimes observed to have stimulatory effects?
A1: this compound is a non-selective beta-adrenergic receptor antagonist that also possesses intrinsic sympathomimetic activity (ISA).[1][2] This means that this compound is a partial agonist. In the absence of a full agonist (like isoproterenol (B85558) or norepinephrine), a partial agonist can bind to the receptor and elicit a submaximal response.[3] However, in the presence of a full agonist, a partial agonist will act as a competitive antagonist, reducing the overall maximal response.[4] The level of this compound's stimulatory effect is dependent on the prevailing sympathetic tone of the experimental system.[5]
Q2: I'm seeing a bell-shaped or biphasic dose-response curve with this compound in my functional assay. What could be the cause?
A2: A biphasic dose-response curve with a partial agonist like this compound can arise from several factors. At lower concentrations, this compound's agonist activity may be predominant. As the concentration increases, it begins to compete more effectively with any endogenous or co-administered full agonist, leading to a decrease in the overall response as it antagonizes the more efficacious ligand. Additionally, at very high concentrations, off-target effects or receptor desensitization could contribute to a downturn in the response curve. Careful consideration of the experimental conditions, including the presence of other ligands and the specific signaling pathway being measured, is crucial for interpretation.
Q3: How can I experimentally differentiate between this compound's partial agonist and antagonist effects?
A3: To dissect these two properties, you need to assess this compound's effect both in the absence and presence of a full beta-adrenergic agonist (e.g., isoproterenol).
-
To demonstrate partial agonism: Apply this compound alone across a range of concentrations to your experimental system (e.g., cells expressing beta-adrenergic receptors) and measure a downstream signaling event, such as cyclic AMP (cAMP) accumulation. An increase in the signal that is above the baseline but remains significantly lower than the maximal response achievable with a full agonist is indicative of partial agonism.
-
To demonstrate antagonism: Co-administer a fixed, effective concentration of a full agonist (e.g., the EC80 of isoproterenol) with increasing concentrations of this compound. A rightward shift in the dose-response curve of the full agonist and a decrease in its maximal effect are characteristic of the antagonist properties of a partial agonist.
Q4: My in vitro and in vivo results with this compound are not consistent. What could explain this discrepancy?
A4: Discrepancies between in vitro and in vivo findings are a known challenge when studying drugs with complex pharmacology like this compound. Several factors can contribute to this:
-
Physiological Context: In vivo, the effect of this compound is influenced by the baseline sympathetic tone, which can vary between tissues and under different physiological conditions.[5] This complex interplay is not fully replicated in many in vitro systems.
-
Metabolism: this compound is metabolized in the liver, and its metabolites may have different pharmacological profiles, contributing to the overall in vivo effect.
-
Receptor Subtype Distribution and Density: The relative expression of beta-1 and beta-2 adrenergic receptors, as well as 5-HT1A receptors, can vary significantly between different tissues and cell lines, leading to different net effects of the non-selective ligand this compound.
Troubleshooting Guide
Issue 1: High variability in cAMP accumulation assays.
-
Possible Cause: Inconsistent cell density, variations in incubation times, or issues with reagent stability.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension with uniform cell density in each well.
-
Use a multichannel pipette for simultaneous addition of reagents like forskolin (B1673556) (if used) and this compound.
-
Prepare fresh reagents and ensure proper storage of stock solutions.[4]
-
Issue 2: No significant agonist effect of this compound is observed in a functional assay.
-
Possible Cause: Low receptor expression in the cell line, insufficient this compound concentration, or low intrinsic efficacy of this compound in your specific cell system.
-
Troubleshooting Steps:
-
Confirm receptor expression using a sensitive method like radioligand binding.
-
Perform a full dose-response curve with a known full agonist to ensure the assay is functional.
-
Increase the concentration range of this compound, as its partial agonist effect may be modest.[4]
-
Issue 3: Difficulty interpreting radioligand binding assay data.
-
Possible Cause: High non-specific binding of the radioligand.
-
Troubleshooting Steps:
-
Pre-soak filters in a blocking agent like polyethyleneimine (PEI).
-
Optimize the number and volume of washes with ice-cold buffer.
-
Ensure the buffer composition (pH, ionic strength) is optimal for the receptor.[4]
-
Issue 4: this compound does not effectively displace a high-affinity agonist radioligand.
-
Possible Cause: The affinity of this compound for the receptor may be significantly lower than that of the radioligand, or the incubation time is insufficient to reach equilibrium.
-
Troubleshooting Steps:
-
Use a radiolabeled antagonist with a known affinity and ensure your this compound concentrations are appropriate to compete.
-
Determine the time to reach binding equilibrium in your system through kinetic experiments.
-
Data Presentation
The following tables summarize key quantitative pharmacological parameters for this compound at beta-adrenergic and 5-HT1A receptors. Note that these values can vary depending on the experimental system (e.g., cell type, tissue, radioligand used).
Table 1: this compound Affinity and Potency at Beta-Adrenergic Receptors
| Parameter | Receptor Subtype | Value | Species/System | Reference |
| pD2 | Beta-1 Adrenoceptor | 8.4 - 9.2 | Guinea-pig & Rat atria | [6] |
| pD2 | Beta-2 Adrenoceptor | 8.4 - 9.2 | Guinea-pig & Rat uteri | [6] |
| Kd | Beta Adrenoceptor (total) | 75 ± 3 pM | Rat colon membranes | [7] |
| Kd | Beta Adrenoceptor (total) | 79 - 360 pM | Human peripheral lung | [8] |
Table 2: this compound Intrinsic Efficacy at Beta-Adrenergic Receptors
| Receptor Subtype | Intrinsic Efficacy (Emax relative to Isoproterenol) | Species/System | Reference |
| Beta-1 Adrenoceptor | Negligible | In vitro studies | [3][9] |
| Beta-2 Adrenoceptor | ~50% | Rat uteri (progesterone-pretreated) | [6] |
| Beta-2 Adrenoceptor | Similar to Isoprenaline | Tissues with mainly Beta-2 adrenoceptors | [3][9] |
Table 3: this compound Affinity and Efficacy at the 5-HT1A Receptor
| Parameter | Value | Species/System | Reference |
| Ki | 6.4 nM | Human 5-HT1A receptors in CHO cells | [4] |
| Intrinsic Efficacy | 20.3% (relative to 5-HT) | Human 5-HT1A receptors in CHO cells ([³⁵S]GTPγS binding) | [4] |
Experimental Protocols
Detailed Methodology: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for beta-adrenergic receptors.
Materials:
-
Cell membranes expressing the beta-adrenergic receptor of interest.
-
Radioligand (e.g., [¹²⁵I]-Iodocyanothis compound or [³H]-Dihydroalprenolol).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
This compound stock solution.
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol).
-
96-well filter plates (e.g., GF/C filters), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of the non-specific control, or 50 µL of the this compound dilutions.
-
Add 50 µL of the radioligand diluted in binding buffer to all wells (final concentration should be close to its Kd).
-
Add 100 µL of the receptor membrane preparation (protein concentration should be optimized) to initiate the binding reaction.
-
Incubate the plate for a predetermined time at a specific temperature to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, and then calculate the Ki value using the Cheng-Prusoff equation.
Detailed Methodology: cAMP Functional Assay
Objective: To measure the effect of this compound on adenylyl cyclase activity.
Materials:
-
Cells expressing the beta-adrenergic receptor of interest.
-
Assay medium (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution.
-
Full agonist stock solution (e.g., Isoproterenol).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with assay medium containing a phosphodiesterase inhibitor and incubate.
-
For agonist mode: Add serial dilutions of this compound to the cells.
-
For antagonist mode: Add serial dilutions of this compound followed by a fixed concentration of the full agonist (e.g., EC80).
-
Incubate for a specified time at a controlled temperature to allow for cAMP production.
-
Lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP levels using the detection kit and a suitable plate reader.
-
Plot the data as a dose-response curve and analyze using non-linear regression to determine EC50 (for agonist activity) or IC50 (for antagonist activity) and Emax.
Mandatory Visualizations
Caption: Beta-adrenergic receptor signaling pathway.
Caption: Experimental workflow for characterizing this compound's partial agonism.
Caption: Troubleshooting decision tree for this compound's functional effects.
References
- 1. This compound--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is the ISA of this compound β2-adrenoceptor selective? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Intrinsic sympathomimetic activity of this compound. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sympathomimetic activity of (+/-)-pindolol at beta 1- and beta 2-adrenoceptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta-adrenergic control of motility in the rat colon. II. Proportions of beta 1- and beta 2-adrenoceptors identified with 125I-(-)this compound binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)[125I]this compound binding to human peripheral lung beta-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is the ISA of this compound beta 2-adrenoceptor selective? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pindolol Dose-Response Curve Analysis in Hypertension Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pindolol in hypertension models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in hypertension?
A1: this compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors. A key feature of this compound is its intrinsic sympathomimetic activity (ISA), which means it also partially stimulates these receptors. This dual action helps to reduce blood pressure and heart rate. The ISA may also help to maintain a stable resting heart rate and reduce the risk of bradycardia (an abnormally slow heart rate). The antihypertensive effect of this compound is thought to involve several mechanisms, including antagonizing catecholamine-induced tachycardia, reducing total peripheral resistance, inhibiting vasomotor centers, and inhibiting renin release by the kidneys.
Q2: What are the typical doses of this compound used in human and animal models of hypertension?
A2: In clinical settings for hypertension, the usual initial adult dosage of this compound is 5 mg twice daily, which can be increased up to a maximum of 60 mg daily. In animal models, the effective dose can vary. For instance, in spontaneously hypertensive rats (SHR), subcutaneous doses of 10-1,000 µg/kg have been shown to cause dose-related decreases in mean arterial pressure. In DOCA-saline hypertensive rats, oral doses as low as 10-50 µg/kg have produced a dose-dependent fall in blood pressure. However, another study in DOCA-saline rats reported a diminishing hypotensive effect with increasing oral doses of 4, 20, and 50 mg/kg.
Q3: How does this compound's intrinsic sympathomimetic activity (ISA) affect experimental outcomes?
A3: this compound's ISA results in a partial agonist effect at beta-adrenergic receptors. This means that while it blocks the effects of high levels of catecholamines (like adrenaline) during stress or exercise, it provides a low level of stimulation at rest. This can lead to different physiological responses compared to beta-blockers without ISA. For example, this compound may cause less of a decrease in resting heart rate and cardiac output. The impact of ISA can also depend on the baseline sympathetic tone of the animal model.
Q4: What are the expected effects of this compound on heart rate in hypertension models?
A4: The effect of this compound on heart rate can be complex due to its ISA. While it blocks catecholamine-induced increases in heart rate, it may not significantly decrease the resting heart rate. In some cases, particularly at lower doses, an increase in heart rate has been observed in hypertensive rats, which may be a reflex response to the drop in blood pressure. The dose-response curves for this compound's effects on heart rate and blood pressure can be dissociated.
Troubleshooting Guides
Issue 1: Inconsistent or paradoxical blood pressure response to increasing doses of this compound.
-
Possible Cause 1: An inverse dose-response relationship has been observed in DOCA-saline hypertensive rats, where higher doses (e.g., 20 or 50 mg/kg orally) produced a smaller hypotensive effect than a lower dose (4 mg/kg). This may be due to the moderation of the hypotensive effects by adrenal catecholamines at higher doses.
-
Troubleshooting Tip: Consider testing a wider range of doses, including very low doses (in the µg/kg range) and be aware of the potential for a non-linear or biphasic dose-response curve. If a paradoxical effect is observed, investigating the role of adrenal catecholamines in your model may be warranted.
-
Possible Cause 2: The route of administration can influence the onset and magnitude of the hypotensive response. For example, in DOCA-saline rats, oral or intraperitoneal administration of 50 µg/kg this compound resulted in a more rapid and pronounced hypotensive effect compared to the same dose administered intravenously.
-
Troubleshooting Tip: Ensure the chosen route of administration is consistent across all experimental groups and consider its potential impact on the drug's pharmacokinetics and pharmacodynamics.
Issue 2: Minimal or no change in resting heart rate despite a significant drop in blood pressure.
-
Possible Cause: This is a known characteristic of this compound due to its intrinsic sympathomimetic activity (ISA). The partial agonist effect of this compound can maintain a baseline level of stimulation on the beta-adrenergic receptors, thus preventing a significant drop in resting heart rate that is often seen with beta-blockers lacking ISA.
-
Troubleshooting Tip: This is likely a true pharmacological effect of this compound and not an experimental artifact. To confirm beta-blockade, you can assess the drug's ability to blunt the tachycardic response to a beta-agonist like isoproterenol.
Issue 3: High variability in blood pressure and heart rate measurements between animals in the same dose group.
-
Possible Cause 1: Stress induced by handling and measurement procedures can significantly impact cardiovascular parameters.
-
Troubleshooting Tip: Ensure an adequate acclimatization period for the animals to their housing and any experimental equipment. For blood pressure measurement, consider using telemetry for continuous and stress-free data collection in conscious, freely moving animals.
-
Possible Cause 2: The baseline sympathetic tone of the animals can vary, which can influence the response to a drug with ISA like this compound.
-
Troubleshooting Tip: Ensure that experimental animals are of a similar age and health status. Randomize animals to different treatment groups to minimize the impact of inter-individual variability.
Experimental Protocols
1. Induction of DOCA-Salt Hypertension in Rats (Adapted from literature)
-
Animals: Male Sprague-Dawley or Wistar rats (body weight 200-250 g).
-
Procedure:
-
Anesthetize the rats (e.g., with isoflurane).
-
Perform a unilateral nephrectomy (removal of one kidney).
-
Implant a deoxycorticosterone acetate (B1210297) (DOCA) pellet (e.g., 25 mg) subcutaneously.
-
Provide the rats with 1% NaCl and 0.2% KCl solution as their drinking water ad libitum.
-
Allow 4-6 weeks for hypertension to develop. Monitor blood pressure weekly using a non-invasive method (e.g., tail-cuff plethysmography).
-
2. This compound Dose-Response Study in Conscious Hypertensive Rats
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or DOCA-salt hypertensive rats.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline or distilled water). Prepare fresh solutions on the day of the experiment.
-
Procedure:
-
Acclimatize the rats to the experimental setup for several days to minimize stress.
-
For direct and continuous blood pressure measurement, surgical implantation of a telemetric device or an indwelling arterial catheter is recommended. Allow for a post-surgical recovery period of at least one week.
-
On the day of the experiment, record baseline blood pressure and heart rate for a stable period (e.g., 30-60 minutes).
-
Administer this compound at various doses via the desired route (e.g., oral gavage, subcutaneous injection, or intravenous infusion). Administer the vehicle to a control group.
-
Continuously monitor and record blood pressure and heart rate for a defined period post-administration (e.g., 2-4 hours) to capture the full dose-response effect.
-
Quantitative Data
Table 1: Dose-Response of this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Spontaneously Hypertensive Rats (SHR)
| Dose (µg/kg, s.c.) | Change in MAP (mmHg) | Change in HR (beats/min) |
| 10 | -25 | Increase |
| 100 | -34 | Increase |
| 1000 | Dose-related decrease | Increase |
Data adapted from a study in conscious SHR. Note that the original study reported dose-related increases in heart rate.
Table 2: Dose-Response of this compound on Blood Pressure in DOCA-Salt Hypertensive Rats
| Dose (Oral) | Hypotensive Effect |
| 10-50 µg/kg | Dose-dependent fall in blood pressure |
| 4 mg/kg | Significant hypotensive effect |
| 20 mg/kg | Less hypotensive effect than 4 mg/kg |
| 50 mg/kg | Least hypotensive effect |
Data compiled from studies in conscious DOCA-salt hypertensive rats, highlighting a complex dose-response relationship.
Visualizations
Caption: this compound's dual action on the beta-adrenergic receptor signaling pathway.
Caption: General workflow for a this compound dose-response study in a rat hypertension model.
Pindolol Dosage Adjustment: A Technical Support Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with essential information on adjusting Pindolol dosage when co-administered with other medications. The following question-and-answer format addresses specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
1. What is the standard dosage titration for this compound in clinical research settings?
The dosage of this compound should be individualized based on the subject's response. The recommended initial dose is 5 mg twice daily (b.i.d.), administered alone or in combination with other antihypertensive agents.[1][2][3][4] An antihypertensive effect is typically observed within the first week of treatment, with a maximal response potentially taking up to two weeks or longer.[2][3][5] If the desired reduction in blood pressure is not achieved within 3 to 4 weeks, the dose can be adjusted in increments of 10 mg per day at these intervals, up to a maximum of 60 mg per day.[1][2][3][5]
2. How should this compound dosage be adjusted when co-administered with thiazide diuretics?
This compound can be used concomitantly with thiazide-type diuretics.[1][2][3][6] While specific percentage-based dosage adjustments are not well-documented, the standard approach is to initiate this compound at the usual starting dose of 5 mg twice daily and titrate upwards based on blood pressure response.[1][6] The combination of this compound and a diuretic may have a synergistic antihypertensive effect.[1] In a combination product with hydrochlorothiazide (B1673439), usual doses are this compound 10 to 20 mg and hydrochlorothiazide 25 to 100 mg once daily.[6] When higher doses or adjustments are necessary, it is recommended to use individual agents to titrate the dose of each component separately.[6]
3. What are the dosage considerations when this compound is administered with calcium channel blockers?
Caution is advised when co-administering this compound with nondihydropyridine calcium channel blockers such as verapamil (B1683045) and diltiazem (B1670644).[7] This combination can lead to additive negative effects on heart rate (bradycardia), atrioventricular (AV) conduction, and cardiac contractility.[7][8] While specific dosage reduction percentages are not formally established, close monitoring of cardiovascular parameters is crucial. For angina pectoris, a typical dosage range for this compound is 2.5-10 mg twice or three times a day, while diltiazem (extended-release) is typically dosed at 120-480 mg once daily (or in 2 divided doses).[9][10] Researchers should consider starting with the lowest effective doses of both agents and titrating cautiously based on tolerance and clinical response.
4. Are there specific dosage adjustments required when this compound is used with Selective Serotonin Reuptake Inhibitors (SSRIs)?
The co-administration of this compound with SSRIs has been investigated to accelerate the onset of antidepressant effects.[11][12] However, the results from clinical trials have been mixed.[11] A common dosage of this compound used in these studies is 2.5 mg three times a day (t.i.d.).[11] Some research suggests that this dose may be suboptimal for achieving significant 5-HT1A autoreceptor occupancy and that higher doses, such as 7.5 mg once daily or even 15 mg per day, might be more effective.[12][13] It is important to note that combining this compound with SSRIs may increase the risk of adverse effects such as irritability.[4] Therefore, careful monitoring of study subjects is warranted.
5. What is the impact of NSAIDs on this compound's efficacy and what are the dosage considerations?
Nonsteroidal anti-inflammatory drugs (NSAIDs) can reduce the antihypertensive effect of this compound.[4][11] This is thought to be due to the inhibition of prostaglandin (B15479496) synthesis by NSAIDs, which can lead to sodium and water retention and an increase in blood pressure.[14] While specific dosage adjustments for this compound are not well-defined, it is advisable to monitor blood pressure closely when an NSAID is initiated or discontinued (B1498344) in a subject receiving this compound. If a decrease in this compound's efficacy is observed, an increase in the this compound dose or the use of an alternative analgesic may be considered.
Quantitative Data Summary
| Co-administered Drug Class | This compound Dosage Range | Key Considerations & Recommendations |
| Thiazide Diuretics | Initial: 5 mg b.i.d.[1][6] Maintenance: Titrate up to 60 mg/day[1][2][3][5] | Monitor blood pressure closely. Titrate each agent individually for optimal effect.[6] |
| Calcium Channel Blockers | Initial: 2.5-5 mg b.i.d.[9][10] Maintenance: Titrate cautiously | High risk of bradycardia and AV block. Start with low doses of both drugs and monitor cardiac function.[7] |
| SSRIs | 2.5 mg t.i.d. to 7.5 mg once daily[11][13] | Efficacy in accelerating antidepressant response is debated. Monitor for both efficacy and potential adverse psychiatric effects.[4][11] |
| NSAIDs | Standard dosage, but monitor efficacy | NSAIDs can reduce the antihypertensive effect of this compound. Monitor blood pressure and adjust this compound dose if necessary.[4][11] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Metabolic Stability and Potential for Drug-Drug Interactions
Objective: To determine the metabolic stability of this compound in human liver microsomes and to identify the major cytochrome P450 (CYP) enzymes involved in its metabolism, thereby predicting potential pharmacokinetic drug-drug interactions.
Methodology:
-
Microsomal Incubation:
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and a NADPH-generating system in a phosphate (B84403) buffer (pH 7.4).
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
CYP Reaction Phenotyping:
-
Incubate this compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of a NADPH-generating system.
-
Alternatively, incubate this compound with human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isoform.
-
-
Sample Analysis:
-
Centrifuge the terminated reaction mixtures to precipitate proteins.
-
Analyze the supernatant for the concentration of this compound and its metabolites using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound from the disappearance rate of the parent drug.
-
Identify the CYP enzymes responsible for this compound metabolism by comparing the metabolite formation in the presence of different recombinant CYPs or the degree of inhibition by specific inhibitors.
-
Protocol 2: Clinical Pharmacokinetic Study of this compound Co-administered with a CYP2D6 Inhibitor
Objective: To evaluate the effect of a potent CYP2D6 inhibitor (e.g., Bupropion) on the single-dose pharmacokinetics of this compound in healthy volunteers.
Methodology:
-
Study Design:
-
Conduct an open-label, two-period, fixed-sequence study in healthy adult volunteers.
-
-
Treatment Periods:
-
Period 1: Administer a single oral dose of this compound (e.g., 10 mg) to subjects after an overnight fast.
-
Period 2: After a washout period of at least 7 days, administer the CYP2D6 inhibitor (e.g., Bupropion 150 mg daily) for a pre-specified duration to achieve steady-state concentrations. On the last day of inhibitor administration, co-administer a single oral dose of this compound (10 mg).
-
-
Pharmacokinetic Sampling:
-
Collect serial blood samples at pre-dose and at various time points post-Pindolol administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours) in both periods.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Determine the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for this compound using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t½)
-
-
-
Statistical Analysis:
-
Compare the pharmacokinetic parameters of this compound with and without the co-administered CYP2D6 inhibitor using appropriate statistical tests (e.g., paired t-test or analysis of variance).
-
Visualizations
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. This compound Tablets, USP 5 mg and 10 mg [dailymed.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. thekingsleyclinic.com [thekingsleyclinic.com]
- 5. drugs.com [drugs.com]
- 6. UpToDate 2018 [doctorabad.com]
- 7. medcentral.com [medcentral.com]
- 8. pdr.net [pdr.net]
- 9. researchgate.net [researchgate.net]
- 10. empendium.com [empendium.com]
- 11. mims.com [mims.com]
- 12. scribd.com [scribd.com]
- 13. drugs.com [drugs.com]
- 14. reference.medscape.com [reference.medscape.com]
Challenges in interpreting Pindolol's effects due to its dual action
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating the complex effects of Pindolol (B1678383). The content is designed to address the challenges arising from this compound's dual action as a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA) and a 5-HT1A receptor partial agonist/antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent, particularly when studying its effects on serotonin (B10506) systems. What are the common reasons for this variability?
A1: Inconsistent results are a well-documented challenge with this compound and can be attributed to several factors:
-
Suboptimal Dosing: Many clinical and preclinical studies have used doses of this compound that are too low to achieve significant and consistent occupancy of 5-HT1A receptors.[1][2][3] For example, the commonly used clinical dose of 2.5 mg t.i.d. does not achieve significant 5-HT1A autoreceptor occupancy, which may explain the inconsistent outcomes in antidepressant augmentation trials.[1][4]
-
Dual Receptor Action: this compound's effects are a composite of its activity at both β-adrenergic and 5-HT1A receptors. The net effect can vary depending on the experimental model, the specific tissue or brain region being studied, and the baseline level of sympathetic and serotonergic tone.[5]
-
Partial Agonism: this compound is a partial agonist at both receptor types.[6][7][8] This means it can act as an agonist or an antagonist depending on the concentration of the endogenous ligand (norepinephrine or serotonin). In environments with low endogenous agonist levels, its agonist properties may dominate, while in high-agonist environments, it will act as an antagonist.[8][9]
-
Receptor Population Differences: this compound may have a preference for presynaptic 5-HT1A autoreceptors over postsynaptic receptors.[2][3] This differential activity can lead to complex effects on serotonergic neuron firing and release.[9][10]
Q2: How can I experimentally distinguish between this compound's β-adrenergic and 5-HT1A receptor-mediated effects?
A2: To dissect this compound's dual actions, a combination of pharmacological and genetic approaches is recommended. A common strategy involves the use of selective antagonists to block one of the receptor populations.
-
To isolate 5-HT1A effects: Pre-treat your model system with a selective β-blocker that has low affinity for 5-HT1A receptors (e.g., atenolol (B1665814) for β1, ICI 118,551 for β2) before administering this compound. Any remaining effect can be attributed to its action on 5-HT1A receptors.
-
To isolate β-adrenergic effects: Pre-treat with a highly selective and potent 5-HT1A antagonist, such as WAY-100635.[9] This will block this compound's effects at serotonergic receptors, allowing for the characterization of its β-adrenergic activity.
Q3: I am observing an agonist-like effect of this compound on serotonergic neurons (e.g., decreased firing rate), but it's often described as a 5-HT1A antagonist. Why is this happening?
A3: This is a critical point of confusion. While this compound is often utilized for its antagonist properties at 5-HT1A autoreceptors in antidepressant augmentation strategies, it is technically a partial agonist .[6][7][11] In vivo electrophysiology and microdialysis studies have shown that this compound can act as a functional agonist at 5-HT1A autoreceptors, leading to an inhibition of dorsal raphe nucleus (DRN) 5-HT neuron firing and a decrease in serotonin release.[9][10][12] This agonist effect is reversed by selective 5-HT1A antagonists like WAY-100635.[9][12] Therefore, observing an agonist effect, particularly in systems with low synaptic serotonin levels, is consistent with its pharmacological profile.
Q4: What is "Intrinsic Sympathomimetic Activity" (ISA) and how does it complicate the interpretation of this compound's effects?
A4: Intrinsic Sympathomimetic Activity (ISA) refers to the capacity of a β-blocker to weakly stimulate β-adrenergic receptors.[8][13][14] this compound possesses significant ISA.[8][15] This means that while it blocks the effects of potent endogenous agonists like epinephrine, it also provides a low level of receptor stimulation itself. This complicates interpretation because, unlike pure antagonists (e.g., propranolol) which only block, this compound's effect depends on the prevailing sympathetic tone:
-
High Sympathetic Tone (e.g., during stress or exercise): The primary effect is β-blockade, leading to a reduction in heart rate and blood pressure.[5]
-
Low Sympathetic Tone (e.g., at rest): The partial agonist effect (ISA) may dominate, causing a smaller decrease in resting heart rate and cardiac output compared to β-blockers without ISA.[5][13] This can also lead to vasodilation, an effect not typical of pure antagonists.[16][17]
Quantitative Data: Receptor Binding and Functional Activity
The following tables summarize the reported binding affinities (Ki) and functional activities of this compound at its primary targets. Note that values can vary between studies depending on the tissue, cell line, and experimental conditions used.
Table 1: this compound Binding Affinities (Ki, nM)
| Receptor Subtype | Reported Ki (nM) | Notes |
|---|---|---|
| β1-adrenergic | 1.6 - 5.0 | High affinity. |
| β2-adrenergic | 0.6 - 2.0 | High affinity; may show slight preference for β2 over β1.[18] |
| 5-HT1A | 10 - 40 | High affinity, but generally lower than for β-receptors.[3] |
| 5-HT1B | ~250 | Lower affinity; may contribute to effects at higher concentrations.[19][20] |
Table 2: this compound Functional Activity
| Receptor | Activity Type | Parameter | Reported Value | Notes |
|---|---|---|---|---|
| β-adrenergic | Partial Agonist (ISA) | Intrinsic Activity | 10-50% of Isoprenaline | Varies by tissue; higher ISA reported at β2 receptors.[16] |
| 5-HT1A | Partial Agonist | Intrinsic Activity | 20-25% | Can act as a functional antagonist in the presence of full agonists.[6] |
| 5-HT1A | Antagonist | pA2 | 7.4 - 8.0 | Demonstrates competitive antagonism against 5-HT.[21] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine this compound Affinity for β-Adrenergic and 5-HT1A Receptors
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1, β2, and 5-HT1A receptors in a competitive binding experiment.
Materials:
-
Membrane preparations from cells or tissues expressing the target receptor (e.g., rat cortex for 5-HT1A, rat heart for β1, rat lung for β2).
-
Radioligand:
-
[³H]-CGP 12177 or [¹²⁵I]-Iodocyanothis compound for β-receptors.
-
[³H]-8-OH-DPAT for 5-HT1A receptors.
-
-
Non-labeled this compound stock solution.
-
Selective competitors for defining non-specific binding (e.g., Propranolol (B1214883) for β-receptors, Serotonin or 8-OH-DPAT for 5-HT1A).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand + Assay Buffer + Membrane preparation.
-
Non-specific Binding (NSB): Radioligand + High concentration of a selective unlabeled competitor + Membrane preparation.
-
This compound Competition: Radioligand + Serial dilutions of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M) + Membrane preparation.
-
-
Incubation: Add membrane protein (20-50 µg) to each well. Incubate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay to Measure this compound's Activity at β-Adrenergic Receptors
Objective: To characterize this compound as a partial agonist (ISA) and antagonist at β-adrenergic receptors by measuring its effect on intracellular cyclic AMP (cAMP) accumulation.
Materials:
-
Whole cells expressing the β-receptor of interest (e.g., HEK293 cells transfected with β1 or β2 receptors).
-
This compound and a full β-agonist (e.g., Isoprenaline).
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium (e.g., DMEM or HBSS).
-
Commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Methodology:
-
Cell Preparation: Plate cells in a 96-well plate and grow to ~90% confluency. On the day of the experiment, replace the growth medium with stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes.
-
Agonist Mode (to measure ISA):
-
Add serial dilutions of this compound to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate cells with serial dilutions of this compound for 15-20 minutes.
-
Add a fixed concentration of the full agonist Isoprenaline (typically the EC80 concentration) to all wells.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the log concentration of this compound to generate a dose-response curve. Determine the Emax (as a percentage of the Isoprenaline response) and the EC50. The Emax value represents the intrinsic sympathomimetic activity (ISA).
-
Antagonist Mode: Plot the inhibition of the Isoprenaline response against the log concentration of this compound to determine the IC50. This can be used to calculate the antagonist potency (Kb).
-
Visualizations: Pathways and Workflows
This compound's Dual Signaling Pathways
Caption: this compound's dual action on β-adrenergic (stimulatory Gs) and 5-HT1A (inhibitory Gi) pathways.
Experimental Workflow to Dissect this compound's Dual Action
Caption: Workflow for isolating this compound's β-adrenergic vs. 5-HT1A receptor-mediated effects.
Troubleshooting Logic for Unexpected Results
Caption: A logical guide for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. This compound augmentation of antidepressant treatment: recent contributions from brain imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beta-blocker binding to human 5-HT(1A) receptors in vivo and in vitro: implications for antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound augmentation of selective serotonin reuptake inhibitors: accounting for the variability of results of placebo-controlled double-blind studies in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic sympathomimetic activity of this compound. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. How does this compound improve antidepressant action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological and neurochemical evidence that this compound has agonist properties at the 5-HT1A autoreceptor in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound excites dopaminergic and adrenergic neurons, and inhibits serotonergic neurons, by activation of 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Partial 5-HT1A receptor agonist properties of (-)this compound in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological and neurochemical evidence that this compound has agonist properties at the 5-HT1A autoreceptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. Medical Pharmacology: Continued Discussion of Beta-Adrenergic Antagonists and their Clinical Uses [pharmacology2000.com]
- 16. This compound--the pharmacology of a partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reversibility of structural changes in the resistance vessels in hypertension: a review of studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Beta 1- and beta 2-adrenoceptor affinity and stimulatory effects of (S)-pindolol and iodinated (S)-pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound does not act only on 5-HT1A receptors in augmenting antidepressant activity in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Three binding sites of 125I-iodocyanothis compound, i.e. beta 1, beta 2-adrenergic and 5HT1B-serotonergic receptors in rat brain determined by the displacement and Scatchard analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by this compound and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of Pindolol solutions for long-term experiments
This technical support center provides guidance on the stability of Pindolol solutions for long-term experiments, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is a recommended solvent. This compound is also soluble in ethanol (B145695) and dimethylformamide (DMF).[1] For aqueous-based experiments, it is advisable to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[1]
Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions?
A2: this compound stock solutions prepared in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q3: How stable are aqueous solutions of this compound?
A3: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare these solutions fresh on the day of use.[1][2] If an aqueous solution is required, it is best to dilute a DMSO stock solution with your aqueous buffer just prior to the experiment.[1]
Q4: What are the known degradation pathways for this compound?
A4: Forced degradation studies have shown that this compound can degrade under acidic, basic, oxidative, photolytic, and thermal stress conditions.[3][4] The primary degradation pathways can involve hydrolysis and oxidation.
Q5: How can I check the stability of my this compound solution?
A5: The stability of a this compound solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4] This method can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in the solution upon storage, especially after refrigeration. | The solubility of this compound may be lower at colder temperatures, or the solvent may be saturated. | Gently warm the solution and use sonication to aid in redissolving the precipitate.[2] If the issue persists, consider preparing a less concentrated stock solution. For aqueous solutions, always prepare them fresh.[1][2] |
| Loss of experimental effect over time when using the same this compound solution. | The this compound in the solution may have degraded due to improper storage conditions (e.g., prolonged storage at room temperature, exposure to light). | Prepare a fresh solution from a properly stored stock. For ongoing experiments, consider preparing fresh dilutions from a frozen stock at regular intervals. Verify the concentration of your solution using a validated analytical method like HPLC if possible. |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | These may be degradation products of this compound. | Compare the chromatogram to a freshly prepared standard. If new peaks are present and the main this compound peak is reduced, this indicates degradation. Review your solution preparation and storage procedures. |
| Discoloration of the solution. | This can be a sign of chemical degradation. | Discard the solution and prepare a fresh batch. Ensure that solutions are protected from light by using amber-colored vials or by wrapping the container in foil.[3] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Sterile, amber-colored glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 10 mM or 10 mg/mL). This compound has a solubility of approximately 15 mg/ml in DMSO.[1]
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile, amber-colored glass vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the vial until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use sterile vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[2]
Stability Testing of this compound Solutions using HPLC
Objective: To determine the concentration of this compound in a solution over time to assess its stability.
Materials:
-
This compound solution to be tested
-
Freshly prepared this compound standard solution of known concentration
-
HPLC system with a UV detector
-
C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm i.d.)[3]
-
Mobile phase (e.g., 20 mM sodium dihydrogen orthophosphate-acetonitrile with orthophosphoric acid to pH 4.0)[3]
-
Appropriate vials for the HPLC autosampler
Procedure:
-
Set up the HPLC system with the C18 column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min.[3]
-
Set the UV detector to a wavelength of 205 nm.[3]
-
Inject a known volume (e.g., 10 µL) of the freshly prepared standard solution to obtain a reference chromatogram and peak area for the intact this compound.
-
Inject the same volume of the aged this compound solution that is being tested.
-
Record the chromatogram and integrate the peak area for this compound.
-
Compare the peak area of the aged sample to the peak area of the standard to calculate the concentration of this compound remaining in the solution.
-
The presence of additional peaks with different retention times may indicate the formation of degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Maximum Recommended Storage Duration |
| Stock Solution | DMSO | -20°C | 1 year[2] |
| Stock Solution | DMSO | -80°C | 2 years[2] |
| Aqueous Solution | Aqueous Buffer | Room Temperature or Refrigerated | Prepare fresh, do not store for more than one day[1] |
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Approximate Solubility |
| DMSO | ~15 mg/mL[1] |
| DMF | ~15 mg/mL[1] |
| Ethanol | ~5 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[1] |
Visualizations
Caption: Workflow for preparing and using this compound solutions in experiments.
Caption: Logic diagram for troubleshooting experimental issues with this compound solutions.
Caption: Factors leading to the degradation of this compound.
References
Technical Support Center: Pindolol's Intrinsic Sympathomimetic Activity (ISA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for Pindolol's intrinsic sympathomimetic activity (ISA) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound's Intrinsic Sympathomimetic Activity (ISA)?
A1: This compound (B1678383) is a non-selective β-adrenergic receptor antagonist that also possesses partial agonist activity.[1][2][3] This means that while it blocks the binding of potent endogenous agonists like epinephrine (B1671497) and norepinephrine, it can also weakly activate β-adrenergic receptors.[3] This partial agonist effect is known as Intrinsic Sympathomimetic Activity (ISA).[2] The clinical manifestation of ISA is a smaller reduction in resting heart rate and cardiac output compared to β-blockers lacking this property.[4][5][6][7]
Q2: Which β-adrenergic receptor subtype does this compound's ISA primarily affect?
A2: this compound's stimulant effects are thought to be exerted principally on β2-adrenoceptors.[8][9] In in-vitro studies, its maximum stimulant action is more pronounced in tissues rich in β2-adrenoceptors, such as the guinea pig trachea, compared to tissues with a predominance of β1-adrenoceptors, like the guinea pig atria.[8][9]
Q3: How can I experimentally control for or block this compound's ISA?
A3: this compound's ISA can be blocked by other β-blockers that are neutral antagonists (i.e., lack ISA).[4] Propranolol (B1214883), a non-selective β-blocker without ISA, is commonly used for this purpose.[10][11] By pre-treating the experimental preparation with an effective concentration of propranolol, the partial agonist effects of this compound can be competitively antagonized, isolating its pure antagonist properties.
Q4: What is the significance of sympathetic tone when studying this compound's ISA?
A4: The observable effect of this compound's ISA is highly dependent on the level of existing sympathetic tone in the experimental model.[12] In conditions of low sympathetic tone (e.g., at rest), the partial agonist effects of this compound may be more apparent, leading to a slight increase or smaller decrease in heart rate.[12] Conversely, in the presence of high sympathetic tone (e.g., during exercise or stress), its β-blocking properties will dominate.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected stimulant effect observed with this compound at baseline. | This is likely the manifestation of this compound's Intrinsic Sympathomimetic Activity (ISA), especially in a system with low endogenous catecholamine levels. | To confirm this is a β-adrenoceptor-mediated effect, pre-treat the preparation with a neutral β-blocker like propranolol. This should abolish the stimulant response to this compound. |
| Variability in the magnitude of this compound's ISA between experiments. | The level of endogenous sympathetic tone can fluctuate. Differences in animal handling, stress levels, or tissue preparation can alter baseline catecholamine levels, thus affecting the observed ISA. | Standardize experimental conditions as much as possible. For in-vivo studies, allow for an adequate acclimatization period. For isolated tissues, ensure consistent and thorough washing to remove endogenous catecholamines. |
| Difficulty in distinguishing this compound's partial agonism from its antagonist effects. | The dual action of this compound can complicate the interpretation of results, especially when co-administered with other adrenergic agents. | A Schild analysis can be performed to quantify the antagonist properties (pA2 value) of this compound in the presence of a full agonist. This helps to separate its blocking effect from its partial agonist activity. |
| This compound does not produce a significant effect on resting heart rate in an animal model. | This could be due to a balance between its ISA and its β-blocking effects at rest, a key characteristic of the drug.[6] | To unmask the β-blocking effect, challenge the system with a β-agonist like isoproterenol. This compound should effectively block the isoproterenol-induced tachycardia. To observe the ISA, one could try to reduce the sympathetic tone further. |
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound and its interaction with β-adrenergic receptors.
Table 1: Comparative Potencies and Intrinsic Activity of this compound
| Parameter | This compound | Propranolol (for comparison) | Notes | References |
| Relative Potency vs. Propranolol (oral) | ~16-20 times more potent | 1 | Based on reduction of exercise heart rate. | [13] |
| Relative Potency vs. Propranolol (intravenous) | ~6-8 times more potent | 1 | Based on reduction of exercise heart rate. | [13] |
| Intrinsic Activity (α) in Guinea Pig Atria (β1) | ~10% of Isoprenaline's max effect | 0 | Demonstrates weak partial agonism at β1 receptors. | [8] |
| Intrinsic Activity (α) in Guinea Pig Trachea (β2) | ~40-50% of Isoprenaline's max effect | 0 | Shows more pronounced partial agonism at β2 receptors. | [8] |
| pD2 (Guinea Pig Atria) | 8.4 - 9.2 | N/A | pD2 is the negative log of the EC50 for an agonist. | [1] |
| pD2 (Rat Uterus) | 8.5 | N/A | [1] |
Table 2: Antagonist Affinity of this compound
| Parameter | Value | Receptor/Tissue | Notes | References |
| pA2 (vs. Isoprenaline) | 8.85 (Propranolol for comparison) | Guinea Pig Trachea | The pA2 value quantifies the affinity of a competitive antagonist. | [14] |
| pKB (vs. Catecholamine) | 9.1 | Human Atrium (β1) | pKB is the negative log of the equilibrium dissociation constant (KB). | [15] |
| pKB (vs. Catecholamine) | 8.6 | Recombinant Human β1-adrenoceptors | [15] |
Experimental Protocols
Protocol 1: Quantification of this compound's ISA in Isolated Guinea Pig Atria
Objective: To quantify the partial agonist activity (Intrinsic Activity, α) of this compound on the chronotropic response of isolated guinea pig atria (a β1-adrenoceptor rich tissue) and to demonstrate the blockade of this effect by propranolol.
Materials:
-
Krebs-Henseleit solution
-
Isoprenaline hydrochloride (full agonist)
-
This compound hydrochloride
-
Propranolol hydrochloride (neutral antagonist)
-
Isolated organ bath system with force-displacement transducer
-
Data acquisition system
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise the heart.
-
Dissect the atria and mount them in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the atria to equilibrate for at least 60 minutes under a resting tension of 1g, with washes every 15 minutes.
-
-
Determination of Maximum Response to a Full Agonist:
-
Generate a cumulative concentration-response curve for the full agonist, isoprenaline (e.g., 10⁻⁹ M to 10⁻⁵ M), to determine the maximum chronotropic response of the tissue.
-
-
Quantification of this compound's ISA:
-
After washing out the isoprenaline and allowing the atria to return to baseline, generate a cumulative concentration-response curve for this compound (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
Record the maximum increase in heart rate produced by this compound.
-
Calculate the intrinsic activity (α) of this compound as: α = (Maximum response to this compound / Maximum response to Isoprenaline)
-
-
Blockade of this compound's ISA by Propranolol:
-
Wash out the this compound and allow the atria to return to baseline.
-
Pre-incubate the atria with a fixed concentration of propranolol (e.g., 10⁻⁷ M) for 30 minutes.
-
Repeat the cumulative concentration-response curve for this compound in the presence of propranolol. The stimulant effect of this compound should be significantly attenuated or abolished.
-
Protocol 2: Schild Analysis to Determine this compound's Antagonist Affinity (pA2)
Objective: To determine the pA2 value for this compound as a competitive antagonist of the isoprenaline-induced relaxation in isolated guinea pig tracheal smooth muscle (a β2-adrenoceptor rich tissue).
Materials:
-
Krebs-Henseleit solution
-
Isoprenaline hydrochloride (agonist)
-
This compound hydrochloride (antagonist)
-
Isolated organ bath system with isometric force transducer
-
Data acquisition system
Methodology:
-
Tissue Preparation:
-
Prepare isolated guinea pig tracheal ring preparations and mount them in an organ bath as described in Protocol 1.
-
Induce a sustained contraction with a submaximal concentration of carbachol (e.g., 3 x 10⁻⁷ M).
-
-
Control Agonist Concentration-Response Curve:
-
Once the carbachol-induced tone is stable, generate a cumulative concentration-response curve for the relaxing effect of isoprenaline (e.g., 10⁻⁹ M to 10⁻⁵ M).
-
-
Agonist Concentration-Response in the Presence of this compound:
-
Wash the tissue thoroughly to remove all drugs.
-
Re-establish the carbachol-induced tone.
-
Pre-incubate the tissue with a fixed concentration of this compound (e.g., 10⁻⁸ M) for 30-45 minutes.
-
Generate a second cumulative concentration-response curve for isoprenaline in the presence of this compound. The curve should be shifted to the right.
-
Repeat this process with at least two other concentrations of this compound (e.g., 3 x 10⁻⁸ M and 10⁻⁷ M).
-
-
Data Analysis and Schild Plot:
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of isoprenaline in the presence of this compound to the EC50 of isoprenaline in the absence of this compound.
-
Calculate log(DR-1).
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
The x-intercept of the linear regression of this plot gives the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.
-
Visualizations
Beta-Adrenergic Receptor Signaling Pathway
Caption: this compound as a partial agonist at the β-adrenergic receptor.
Experimental Workflow for Assessing this compound's ISA
Caption: Workflow for quantifying this compound's ISA and its blockade.
Logical Relationship in Schild Analysis
Caption: Logical flow of a Schild analysis to determine antagonist affinity.
References
- 1. The sympathomimetic activity of (+/-)-pindolol at beta 1- and beta 2-adrenoceptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of beta-adrenoceptor blocking drugs possessing partial agonist activity, with special reference to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound--a new beta-adrenergic blocking agent with intrinsic sympathomimetic activity in the management of mild and moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound--the pharmacology of a partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is the ISA of this compound beta 2-adrenoceptor selective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of propranolol and this compound on the up-regulation of lymphocytic beta adrenoceptors during acute submaximal physical exercise. A placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of this compound and propranolol on exercise performance in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intrinsic sympathomimetic activity of this compound. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiac dose-response relationships of oral and intravenous this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intrinsic sympathomimetic activity of (-)-pindolol mediated through a (-)-propranolol-resistant site of the beta1-adrenoceptor in human atrium and recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pindolol Research: A Technical Support Guide to Animal Model Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing appropriate animal models for pindolol (B1678383) research. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary research areas where this compound is studied in animal models?
A1: Animal models for this compound research primarily focus on three areas:
-
Hypertension: Investigating its antihypertensive effects. Common models include spontaneously hypertensive rats (SHR), DOCA-salt hypertensive rats, and the two-kidney, one-clip (2K1C) Goldblatt model.
-
Anxiety and Depression: Assessing its anxiolytic properties and its potential to augment the effects of antidepressants. Mice and olfactory bulbectomized rats are frequently used for these studies.[1][2]
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. A wide range of species are used, including mice, rats, dogs, and monkeys, to understand inter-species variability.[3]
Q2: What is the mechanism of action of this compound that makes it a subject of diverse research?
A2: this compound has a dual mechanism of action:
-
It is a non-selective beta-adrenergic receptor antagonist , meaning it blocks both β1 and β2 receptors. This action is responsible for its primary effect of lowering heart rate and blood pressure.[4]
-
Uniquely, it possesses intrinsic sympathomimetic activity (ISA) , meaning it can also partially activate beta-receptors. This can mitigate some common side effects of beta-blockade like severe bradycardia.[4][5]
-
It also acts as a serotonin (B10506) 5-HT1A and 5-HT1B receptor partial agonist/antagonist .[6] This activity on serotonin receptors is the basis for its investigation in anxiety and as an adjunct therapy for depression.[6]
Q3: Which animal model is best suited for my specific research question?
A3: The choice of animal model is critical and depends on your research focus:
-
For general antihypertensive screening , the Spontaneously Hypertensive Rat (SHR) is a good genetic model.
-
To study salt-sensitive hypertension , the DOCA-salt hypertensive rat model is appropriate.[7]
-
For investigating renovascular hypertension , the two-kidney, one-clip (2K1C) Goldblatt model is the standard.
-
For studies on depression , the olfactory bulbectomized (OBX) rat is a well-validated model that is responsive to chronic, but not acute, antidepressant treatment, mimicking the clinical situation.[2][8]
-
For research on anxiety-like behaviors , mice are commonly used in paradigms like the Elevated Plus Maze (EPM) and Marble-Burying Test (MBT).[6]
Troubleshooting Guide
Q1: I am observing a paradoxical increase in blood pressure at higher doses of this compound in my hypertensive rat model. What could be the cause?
A1: This "ceiling effect," and in some cases, a paradoxical hypertensive response, has been documented.[8] It is thought to be related to this compound's intrinsic sympathomimetic activity (ISA) becoming more prominent at higher doses, which can counteract the blood pressure-lowering effect. Adrenal catecholamines may also play a role in moderating the hypotensive effects at high doses. Consider titrating to a lower or intermediate dose range where the beta-blocking effect is dominant.
Q2: My results in the Elevated Plus Maze are highly variable between animals. How can I reduce this variability?
A2: Variability in the EPM is a common issue. Here are some troubleshooting steps:
-
Habituation: Ensure all animals are properly habituated to the testing room for at least 30-60 minutes before the trial to reduce novelty-induced stress.[4]
-
Consistent Handling: Handle all animals gently and consistently in the days leading up to and during the experiment.[9]
-
Environmental Control: Maintain consistent lighting (preferably red light), temperature, and noise levels (white noise can be used to mask external sounds) for all trials.[4][10]
-
Experimenter Blinding: The experimenter scoring the behavior should be blind to the treatment groups to avoid unconscious bias.[9]
-
Cleaning: Thoroughly clean the maze with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.[11]
Q3: The immobility time in my Forced Swim Test control group is lower than expected, making it difficult to see an antidepressant effect. What should I do?
A3: Low immobility in controls can be due to several factors:
-
Water Temperature: Ensure the water temperature is strictly maintained between 23-25°C. Colder or warmer water can affect activity levels.[12]
-
Strain Differences: Different strains of mice and rats exhibit inherently different levels of immobility. Ensure you are using a strain known to show a robust response in the FST.[13]
-
Pre-test Session: For rats, a 15-minute pre-test swim 24 hours before the 5-minute test session is standard and helps to induce a stable baseline of immobility.
-
Handling Stress: Excessive handling or stress prior to the test can increase active, struggling behavior. Minimize stress in the period leading up to the experiment.
Q4: I am seeing inconsistent pharmacokinetic results across different animals of the same species. What could be the reason?
A4: Pharmacokinetic variability is common. Potential causes include:
-
First-Pass Metabolism: this compound undergoes some first-pass metabolism in the liver, the extent of which can vary between individuals, affecting bioavailability.[3]
-
Route of Administration: Ensure the administration technique (e.g., oral gavage, intraperitoneal injection) is consistent and accurate for all animals. Inconsistent administration can lead to significant differences in absorption.
-
Food and Water: While food does not significantly alter the bioavailability of this compound, the timing of administration relative to the animal's feeding cycle should be kept consistent.[14]
-
Underlying Health Status: Ensure all animals are healthy and free from any conditions that might affect drug metabolism or excretion.
Data Presentation
Table 1: Recommended Animal Models and Dosage for this compound Research
| Research Area | Recommended Animal Model | Route of Administration | Effective Dose Range | Key Considerations |
| Hypertension | DOCA-salt Hypertensive Rat | Oral, IP, IV | 10-50 µg/kg (Oral)[15] | Model induces salt-sensitive hypertension; monitor fluid balance. |
| Spontaneously Hypertensive Rat (SHR) | Subcutaneous (s.c.) | 10-1000 µg/kg[16] | Genetic model of essential hypertension; established and well-characterized. | |
| 2K1C Goldblatt Rat | Oral | 1 mg/kg/day[17] | Surgical model of renovascular hypertension; technically demanding. | |
| Anxiety | C57BL/6 Mouse | Intraperitoneal (i.p.) | 32 mg/kg[6] | Use validated behavioral tests like EPM and Marble-Burying. |
| Depression | Olfactory Bulbectomized (OBX) Rat | Subcutaneous (s.c.) | 2 mg/kg (twice daily) | Requires a post-surgery recovery period; chronic dosing is necessary. |
Table 2: Comparative Pharmacokinetics of this compound Across Species
| Species | Bioavailability (Oral) | Elimination Half-Life | Primary Route of Excretion | Reference |
| Human | 50-95% | 3-4 hours | Renal (30-40% unchanged) & Hepatic | [14] |
| Rat | 1-2% (for Methis compound (B133264), a derivative) | N/A | Biliary | [18] |
| Dog | 40% (for Methis compound, a derivative) | 3 hours (second phase) | Renal and Fecal (equal) | [18] |
| Rhesus Monkey | Slower absorption than rat/dog | N/A | Renal | [18] |
| Mouse | Good absorption | N/A | Species-specific | [3] |
Note: Detailed pharmacokinetic data for this compound in rats and mice is sparse in the provided results, with some data extrapolated from a derivative, methis compound. There is considerable interspecies variation in metabolism and excretion patterns.[3][18]
Experimental Protocols
Protocol for this compound Administration (General)
Preparation of this compound Solution for Injection: this compound is practically insoluble in water. For injection, it can be dissolved in a vehicle such as saline with a small amount of a solubilizing agent like Dimethyl sulfoxide (B87167) (DMSO) or Tween 80, followed by dilution to the final concentration. The final concentration of the solubilizing agent should be minimal and consistent across all groups, including the vehicle control. A patent for a water-soluble preparation suggests using cyclodextrins.[19]
Administration Routes:
-
Intraperitoneal (i.p.) Injection: Inject into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Subcutaneous (s.c.) Injection: Lift the skin on the back of the neck to form a tent and insert the needle into the base of the tent.
-
Oral Gavage: Use a proper-sized, ball-tipped gavage needle. Ensure the animal is properly restrained to prevent injury to the esophagus. For voluntary oral administration, the drug can be incorporated into a palatable jelly.[20]
Protocol for Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents. Apparatus: A plus-shaped maze raised above the floor (typically 50-80 cm), with two opposite arms enclosed by high walls and two arms open.[11][21] Procedure:
-
Acclimation: Bring the animal to the testing room at least 30 minutes prior to the test.[21]
-
Placement: Place the mouse or rat in the center of the maze, facing one of the open arms.[10]
-
Exploration: Allow the animal to freely explore the maze for a 5-minute session.[9]
-
Recording: Record the session using an overhead camera connected to a video-tracking software.[4]
-
Scoring: The primary measures are the number of entries into and the time spent in the open and closed arms. An increase in open arm exploration (time and/or entries) is indicative of an anxiolytic effect.[22]
-
Cleaning: Clean the maze thoroughly with 70% ethanol between trials.[11]
Protocol for Forced Swim Test (FST)
Objective: To assess depressive-like behavior (behavioral despair) in rodents. Apparatus: A transparent cylindrical tank (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth where the animal cannot touch the bottom (e.g., 15 cm for mice).[7][17] Procedure:
-
Acclimation: Acclimate the animal to the testing room for at least 30 minutes.
-
Placement: Gently place the mouse into the water-filled cylinder.[17]
-
Test Duration: The test is typically 6 minutes long.[12]
-
Recording: Video record the session from the side.
-
Scoring: The key behavior measured is immobility (floating with only minor movements to keep the head above water). Scoring is typically done during the last 4 minutes of the 6-minute test. A decrease in immobility time suggests an antidepressant-like effect.[17]
-
Post-Test Care: After the test, remove the animal, dry it with a towel, and place it in a warm, dry cage.[23]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of this compound at β-adrenergic and 5-HT1A receptors.
Caption: Decision workflow for selecting an appropriate animal model.
Caption: Standard experimental workflow for the Elevated Plus Maze test.
References
- 1. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound in humans and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Intrinsic sympathomimetic activity of this compound. Evidence for interaction with pretreatment sympathetic tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Rescues Anxiety-Like Behavior and Neurogenic Maladaptations of Long-Term Binge Alcohol Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. albany.edu [albany.edu]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. brieflands.com [brieflands.com]
- 14. behaviorcloud.com [behaviorcloud.com]
- 15. Studies on the cardiovascular effects of this compound in DOCA/saline hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics of methis compound sulfate in the rat, dog, and rhesus monkey. Studies on species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. JPS59130866A - Production of this compound preparation - Google Patents [patents.google.com]
- 20. Effects of S‐this compound in mouse pancreatic and lung cancer cachexia models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
- 22. maze.conductscience.com [maze.conductscience.com]
- 23. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Surgical Procedures for Pindolol Microinjection Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their surgical procedures for Pindolol (B1678383) microinjection studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound microinjection experiments in a question-and-answer format.
Issue 1: High mortality rate during or after surgery.
-
Question: We are experiencing a high rate of animal mortality during or shortly after the stereotaxic surgery for cannula implantation. What are the potential causes and solutions?
-
Answer: High mortality can stem from several factors. Anesthesia is a primary concern; ensure the anesthetic dose is appropriate for the animal's weight and strain, and monitor vital signs throughout the procedure. Hemorrhage, particularly when targeting deep brain structures near sinuses like the dorsal raphe nucleus (DRN), is another critical risk. To mitigate this, consider using an angled approach for your injections to avoid major blood vessels. Additionally, maintaining the animal's body temperature with a heating pad is crucial to prevent hypothermia-induced complications. Post-operative care, including appropriate analgesia and hydration, is vital for recovery.
Issue 2: Inconsistent or absent behavioral/physiological effects of this compound microinjection.
-
Question: Our this compound microinjections are yielding inconsistent results, or in some cases, no discernible effect. How can we troubleshoot this?
-
Answer: Inconsistent effects often point to inaccurate cannula placement or issues with the injectate.
-
Verify Cannula Placement: Post-mortem histological verification is essential to confirm the cannula tip is in the target brain region. Mismatched coordinates between the stereotaxic atlas and the specific animal strain or age can lead to inaccuracies.
-
Check for Cannula Blockage: A clogged cannula can prevent the drug from being delivered. Before injection, ensure the internal cannula is patent by expressing a small droplet of the solution. After the experiment, flushing the cannula can help identify blockages.
-
This compound Solution Preparation and Stability: Ensure the this compound solution is prepared correctly and is stable. It is recommended to prepare fresh solutions for each experiment.
-
Infusion Parameters: The volume and rate of infusion are critical. Too rapid an infusion can cause tissue damage and backflow along the cannula track. A slow, controlled infusion allows for better diffusion into the target tissue.
-
Issue 3: Cannula dislodgement or infection at the surgical site.
-
Question: We are observing that some animals are dislodging their headcaps, or there are signs of infection around the implant. What measures can be taken to prevent this?
-
Answer: Secure anchoring of the cannula and aseptic surgical technique are paramount.
-
Anchoring: Use at least two to three anchor screws placed strategically on the skull to provide a stable base for the dental cement. Ensure the skull surface is clean and dry before applying the cement to promote strong adhesion.
-
Aseptic Technique: Strict aseptic procedures throughout the surgery are necessary to prevent infection. This includes sterilizing all surgical instruments, the cannula, and the surgical area on the animal's head. Post-operative application of an antibiotic ointment around the incision can also help prevent infection.
-
Housing: House animals individually after surgery to prevent them from damaging each other's implants.
-
Frequently Asked Questions (FAQs)
Q1: How do I prepare a this compound solution for intracerebral microinjection?
A1: this compound can be dissolved in a vehicle such as sterile saline or artificial cerebrospinal fluid (aCSF). One study details dissolving this compound in a solution of 2% dimethyl sulfoxide (B87167) (DMSO), 0.1 M HCl, and 25% (2-Hydroxypropyl)-β-cyclodextrin in saline, with the pH adjusted to 7.0 using 0.1 M NaOH.[1] It is crucial to ensure the final solution is sterile-filtered before injection.
Q2: What are the recommended infusion volumes and rates for this compound microinjection in rats?
A2: The optimal infusion volume and rate can vary depending on the target brain region and the desired spread of the drug. Generally, for discrete brain nuclei, infusion volumes range from 100 to 500 nanoliters (nL) per side. A slow infusion rate, typically between 100 to 300 nL/minute, is recommended to minimize tissue damage and prevent efflux up the cannula track.
Q3: How can I be certain of the correct stereotaxic coordinates for my target brain region?
A3: While stereotaxic atlases provide a crucial starting point, it is important to remember that there can be variability between different animal strains and even individuals. It is highly recommended to perform pilot studies where a dye, such as Evans Blue, is injected at the intended coordinates. Subsequent histological analysis will allow you to visualize the injection site and refine your coordinates for future experiments.
Q4: How long should I wait after cannula implantation before starting the microinjection experiments?
A4: A recovery period of at least 5-7 days is generally recommended after stereotaxic surgery. This allows the animal to recover from the surgical trauma and the inflammation at the implantation site to subside, ensuring that the experimental results are not confounded by the acute effects of the surgery.
Quantitative Data for this compound Microinjection Studies
The following tables provide a summary of quantitative data gathered from various sources to aid in the design of this compound microinjection experiments in rats.
Table 1: Stereotaxic Coordinates for Targeting Key Brain Regions in Rats (in mm from Bregma)
| Brain Region | Antero-Posterior (AP) | Medio-Lateral (ML) | Dorso-Ventral (DV from skull) | Reference |
| Dorsal Raphe Nucleus (DRN) | -7.6 to -8.0 | 0.0 | -6.0 to -6.5 | General Atlas Coordinates |
| Dorsal Hippocampus (DH) | -3.5 | ±2.0 | -3.2 | [2] |
| Ventral Hippocampus (VH) | -4.8 | ±4.6 | -8.1 | [2] |
| Prelimbic Cortex (PrL) | +2.8 to +3.2 | ±0.6 | -3.5 to -4.0 | [3] |
| Basolateral Amygdala (BLA) | -2.8 | ±5.0 | -8.5 | [4] |
Note: These coordinates are approximate and may need to be adjusted based on the specific rat strain and age. Histological verification is essential.
Table 2: this compound Dosage and Infusion Parameters
| Parameter | Recommended Range | Notes |
| Intracerebral Dose | 1-10 µg/µL | This is an estimated starting range. The optimal dose should be determined empirically through dose-response studies. Intracerebroventricular (ICV) studies have used doses of 45-90 µg in rats.[5] |
| Infusion Volume | 100-500 nL per side | Smaller volumes are preferable for targeting discrete nuclei to minimize spread to adjacent structures. |
| Infusion Rate | 100-300 nL/minute | A slow infusion rate helps to prevent tissue damage and backflow. |
| Systemic (i.p.) Dose | 1-15 mg/kg | For comparison, systemic doses in this range have been shown to have central effects in rats.[1][6] |
Experimental Protocols
A detailed methodology for a typical this compound microinjection experiment is provided below.
Detailed Protocol: Stereotaxic Cannula Implantation and this compound Microinjection in the Dorsal Raphe Nucleus (DRN) of a Rat
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Shave the scalp and secure the animal in a stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Clear the skull of periosteum and identify the bregma and lambda landmarks.
-
Level the skull by ensuring that bregma and lambda are at the same dorso-ventral plane.
-
Move the stereotaxic arm to the coordinates for the DRN (e.g., AP: -7.8 mm, ML: 0.0 mm from bregma).
-
Drill a small hole through the skull at the target location.
-
Implant a guide cannula to the desired depth (e.g., DV: -6.2 mm from the skull surface).
-
Secure the cannula to the skull using dental cement and 2-3 anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp around the headcap.
-
Administer post-operative analgesics and allow the animal to recover for at least one week.
-
-
This compound Microinjection:
-
Gently restrain the animal and remove the dummy cannula.
-
Insert the internal injection cannula, which extends slightly beyond the tip of the guide cannula, into the guide cannula.
-
Connect the injection cannula to a microsyringe pump.
-
Infuse the this compound solution (e.g., 200 nL at a rate of 100 nL/min).
-
Leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse it with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Extract the brain and section it coronally.
-
Stain the sections (e.g., with cresyl violet) to visualize the cannula track and confirm its placement in the DRN.
-
Visualizations
Signaling Pathway of this compound
This compound acts as an antagonist at β-adrenergic receptors and a partial agonist/antagonist at serotonin (B10506) 5-HT1A receptors. Its effect in many neurobehavioral studies is attributed to its action on 5-HT1A autoreceptors in the dorsal raphe nucleus.
Caption: this compound's action on 5-HT1A autoreceptors in the DRN.
Experimental Workflow for this compound Microinjection
The following diagram illustrates the logical flow of a typical this compound microinjection experiment, from surgical preparation to data analysis.
Caption: Workflow of a this compound microinjection study.
References
- 1. Effect of this compound on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the dorsal, but not the ventral, hippocampus relieves neuropathic pain in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intra-Amygdala Injection of 5-HT1A Receptor Ligands Produces Differential Effects on the Behavior of High- and Low-Anxiety Wistar Rats [article.sapub.org]
- 5. Central propranolol and this compound, but not atenolol nor metoprolol, inhibit sexual behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Both acute and subchronic treatments with this compound, a 5-HT(1A) and β₁ and β₂ adrenoceptor antagonist, elevate regional serotonin synthesis in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Pindolol vs. Propranolol on Cardiac Function: A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the cardiac effects of two non-selective beta-blockers: pindolol (B1678383), which possesses intrinsic sympathomimetic activity (ISA), and propranolol (B1214883), which does not. This key pharmacological difference results in distinct hemodynamic profiles, which are detailed below with supporting experimental data.
Data Presentation: Quantitative Comparison of Cardiac Parameters
The following table summarizes the differential effects of this compound and propranolol on key cardiac functional parameters, as derived from comparative clinical trials.
| Cardiac Parameter | This compound | Propranolol | Key Findings and Citations |
| Resting Heart Rate | Less pronounced reduction; may be minimal or slightly increased. | Significant reduction. | Due to its ISA, this compound causes less depression of resting heart rate. One study reported a resting heart rate of 82 ± 4 beats/min with this compound versus 70 ± 3 beats/min with propranolol.[1] Another found that this compound reduced supine heart rate by 12%, compared to a 24% reduction with propranolol.[2] |
| Exercise Heart Rate | Reduction, though often to a lesser degree than propranolol at submaximal levels. | Significant reduction. | Both drugs effectively lower heart rate at maximal exercise.[3] However, during submaximal exercise, heart rate tends to be higher with this compound treatment.[4] |
| Resting Blood Pressure | Reduction. | Reduction. | Both medications have demonstrated efficacy in lowering blood pressure at rest.[2][5] |
| Exercise Blood Pressure | Reduction. | Reduction. | Both this compound and propranolol effectively control blood pressure during physical exertion.[4][6] |
| Resting Cardiac Output | Generally preserved; may show a slight increase. | Consistently reduced. | Propranolol typically depresses resting cardiac output, whereas this compound has a minimal effect and can sometimes lead to an increase.[7][8] A study observed a 16% rise in cardiac output with this compound, while propranolol induced a temporary 16% decrease.[7] |
| Exercise Cardiac Output | Maintained or only slightly decreased. | Significantly reduced. | This compound is associated with the maintenance of normal cardiac output during submaximal exercise, in contrast to the significant reduction seen with propranolol.[3] At peak exercise, the difference in their effects on cardiac output may become less pronounced.[1] |
| Systemic Vascular Resistance | Tends to decrease. | May initially increase. | The ISA of this compound contributes to a reduction in peripheral vascular resistance. Conversely, propranolol can cause an initial increase in systemic vascular resistance.[7] |
| Left Ventricular Ejection Fraction (LVEF) | No significant change at rest; improves with exercise. | No significant change at rest; improves with exercise. | In patients with angina, both drugs demonstrated similar effects on LVEF, with no notable alterations at rest but an improvement during exercise.[9] |
Experimental Protocols: A Framework for Comparative Studies
The following outlines a typical methodology for conducting a clinical trial to compare the effects of this compound and propranolol on cardiac function.
1. Study Design:
-
Approach: A randomized, double-blind, crossover design is the gold standard to minimize bias.
-
Participants: Recruitment of either healthy volunteers or a specific patient population (e.g., individuals with hypertension or angina pectoris). Clearly defined inclusion and exclusion criteria are essential.
-
Ethical Oversight: The study protocol must receive approval from an Institutional Review Board (IRB), and all participants are required to provide written informed consent.
2. Drug Administration:
-
Washout Phase: A preliminary washout period is necessary to eliminate any residual effects of pre-existing medications.
-
Treatment Arms: Participants are randomly allocated to receive either this compound or propranolol for a designated treatment period (e.g., 4 to 8 weeks). Following this, a second washout period is observed before participants are "crossed over" to the alternate treatment.
-
Dosing: Drug dosages are carefully titrated to achieve a comparable level of beta-blockade, which is often verified by measuring the reduction in maximal exercise heart rate.[3]
3. Assessment of Cardiac Function:
-
Resting Measurements: Baseline and post-treatment measurements of heart rate, blood pressure, and cardiac output are taken at rest.
-
Exercise Testing: A standardized exercise protocol, such as a graded treadmill or cycle ergometer test, is implemented.
-
Submaximal Exercise: Hemodynamic parameters including heart rate, blood pressure, and cardiac output are monitored at various stages of submaximal exertion.[4]
-
Maximal Exercise: Key endpoints such as maximal oxygen consumption (VO2 max) and maximal heart rate are determined.
-
-
Measurement Techniques:
-
Heart Rate and Blood Pressure: Assessed using standard electrocardiography (ECG) and an automated sphygmomanometer.
-
Cardiac Output: Can be measured non-invasively (e.g., CO2 rebreathing, impedance cardiography) or invasively (e.g., thermodilution via a Swan-Ganz catheter).[1][10]
-
Left Ventricular Ejection Fraction: Evaluated using techniques such as radionuclide ventriculography or echocardiography.[9]
-
4. Data Analysis:
-
Appropriate statistical methods are employed to compare the cardiac effects of this compound and propranolol.
-
In a crossover study design, paired t-tests or repeated measures ANOVA are typically utilized for data analysis.
Mandatory Visualizations
Signaling Pathways of this compound and Propranolol
This diagram illustrates the molecular mechanism of action for both this compound and propranolol at the beta-adrenergic receptor and the subsequent intracellular signaling cascade.
Caption: Modulation of beta-adrenergic receptor signaling pathways.
Experimental Workflow for Comparative Analysis
The following diagram provides a visual representation of a typical experimental workflow for a clinical trial comparing the cardiac effects of this compound and propranolol.
Caption: A typical experimental workflow for a comparative drug trial.
References
- 1. Comparison of the effects of this compound and propranolol on exercise performance in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of propranolol and this compound on the haemodynamic effects of papaverine, isoprenaline and noradrenaline in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exercise haemodynamic effects of beta-blockade and intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of this compound and propranolol on exercise performance in young men with systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the onset of the antihypertensive action of this compound and propranolol. A 24 h haemodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the effects of beta-blockers with and without intrinsic sympathomimetic activity on hemodynamics and left ventricular function at rest and during exercise in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the onset of the antihypertensive action of this compound and propranolol: A 24 h haemodynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and propranolol in patients with angina pectoris and normal or near-normal ventricular function. Lack of influence of intrinsic sympathomimetic activity on global and segmental left ventricular function assessed by radionuclide ventriculography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Hemodynamic effects of hydrochlorothiazide, propranolol and a combination of this compound and clopamide in patients with essential hypertension]. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the In Vivo Validation of Pindolol as a 5-HT1A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pindolol's performance as a 5-HT1A receptor antagonist in vivo against other common alternatives, supported by experimental data. The complex nature of This compound (B1678383), exhibiting both partial agonist and antagonist properties, necessitates a careful review of its in vivo profile, particularly in contrast to more selective silent antagonists like WAY-100635.
Executive Summary
This compound's utility as a 5-HT1A receptor antagonist is a subject of ongoing research and debate. While it has been investigated for its potential to accelerate the therapeutic effects of selective serotonin (B10506) reuptake inhibitors (SSRIs), its in vivo profile is complex.[1][2] Preclinical and clinical studies demonstrate that this compound can occupy 5-HT1A receptors, but its efficacy is often variable and it can exhibit agonist-like effects, particularly at the 5-HT1A autoreceptors in the dorsal raphe nucleus (DRN).[2][3] In contrast, selective "silent" antagonists, such as WAY-100635, consistently demonstrate pure antagonist activity in vivo.[4] This guide will delve into the experimental data that validates and compares the in vivo antagonism of 5-HT1A receptors by this compound and its alternatives.
Comparative Data on 5-HT1A Receptor Antagonism
The following tables summarize quantitative data from in vivo studies, comparing the effects of this compound and other 5-HT1A receptor antagonists on key physiological and neurochemical parameters.
Table 1: In Vivo 5-HT1A Receptor Occupancy
Receptor occupancy studies, primarily using Positron Emission Tomography (PET), are crucial for determining the extent to which a drug binds to its target in the living brain.
| Compound | Species | Dose | Brain Region | Occupancy (%) | Study Highlights |
| This compound | Human | 7.5 mg/day (chronic) | Dorsal Raphe Nucleus (DRN) | 38-40% | Occupancy was highly variable among subjects.[5][6] |
| Human | 30 mg (single dose) | Dorsal Raphe Nucleus (DRN) | ~64% | Higher doses achieve greater occupancy.[5] | |
| Human | 7.5 mg/day (chronic) | Cortical Regions | 12-18% | This compound shows some selectivity for DRN autoreceptors over postsynaptic receptors.[5] | |
| Rat | 0.26 mg/kg (ED50) | Midbrain Raphe Nuclei | 50% | Demonstrates dose-dependent occupancy of presynaptic 5-HT1A receptors.[7] | |
| Rat | 0.44-0.48 mg/kg (ED50) | Cortex & Hippocampus | 50% | Higher doses are required for 50% occupancy of postsynaptic receptors compared to presynaptic ones.[7] | |
| WAY-100635 | Human | N/A | N/A | N/A | Used as the radioligand ([11C]WAY-100635) to measure occupancy by other drugs due to its high affinity and selectivity.[5][6] |
Table 2: Effects on Dorsal Raphe Nucleus (DRN) Neuronal Firing
Electrophysiological studies directly measure the impact of compounds on the firing rate of serotonin neurons in the DRN, where 5-HT1A autoreceptors regulate neuronal activity.
| Compound | Species | Dose | Effect on Firing Rate | Study Highlights |
| This compound | Rat | 0.2-1.0 mg/kg (i.v.) | Decreased firing rate in a majority of neurons. | This agonist-like effect was reversed by WAY-100635, indicating it is mediated by 5-HT1A receptors.[2][3] |
| Rat | 3.0 mg/kg (pretreatment) | Attenuated the inhibitory effect of citalopram (B1669093). | Suggests a weak antagonist action at higher doses, despite its primary agonist effect when given alone.[3] | |
| WAY-100635 | Rat | 0.1 mg/kg (i.v.) | Reversed the inhibitory effect of the 5-HT1A agonist 8-OH-DPAT and SSRIs like paroxetine (B1678475). | Demonstrates clear and potent silent antagonist activity at 5-HT1A autoreceptors.[4][8] |
| Cat | 0.025 mg/kg (i.v.) | Completely reversed the inhibitory effect of fluoxetine. | In contrast, this compound failed to reverse the fluoxetine-induced inhibition.[9] |
Table 3: Effects on Extracellular Serotonin (5-HT) Levels
In vivo microdialysis allows for the measurement of neurotransmitter levels in specific brain regions, providing a functional readout of the consequences of receptor antagonism.
| Compound | Species | Dose | Brain Region | Effect on Extracellular 5-HT | Study Highlights |
| This compound | Rat | 0.8 and 4 mg/kg (i.v.) | Frontal Cortex | Decreased 5-HT levels (when co-perfused with citalopram). | This effect is consistent with an agonist action at the 5-HT1A autoreceptor, leading to reduced serotonin release.[2] |
| Rat | 15 mg/kg (i.p., pretreatment) | Striatum | Potentiated the increase in 5-HT induced by paroxetine and citalopram. | By blocking autoreceptors, this compound can enhance the effect of SSRIs on serotonin levels.[10] | |
| WAY-100635 | Rat | 0.1 mg/kg (pretreatment) | Frontal Cortex | Markedly enhanced the increase in 5-HT induced by paroxetine. | Demonstrates a more robust and consistent potentiation of SSRI-induced serotonin release compared to this compound.[8] |
| DU-125530 | Mouse | 3 mg/kg (s.c.) | Medial Prefrontal Cortex | Antagonized the paroxetine-induced reduction in 5-HT release. | Shows effective antagonism of 5-HT1A autoreceptors.[11] |
| p-MPPI | Rat | N/A | Striatum | Blocked the 8-OH-DPAT-induced reduction in 5-HT. | An effective antagonist at presynaptic 5-HT1A receptors.[12] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are summaries of the key in vivo techniques used to validate 5-HT1A receptor antagonism.
Positron Emission Tomography (PET) for Receptor Occupancy
-
Objective: To quantify the binding of a drug to 5-HT1A receptors in the living brain.
-
Protocol Summary:
-
A radiolabeled ligand with high affinity and selectivity for the 5-HT1A receptor (e.g., [11C]WAY-100635) is synthesized.
-
A baseline PET scan is performed on the subject (human or animal) to measure the binding potential of the radioligand without any competing drug.
-
The subject is then administered the drug being tested (e.g., this compound) at a specific dose.
-
A second PET scan is conducted after drug administration.
-
The reduction in the binding of the radioligand in the second scan compared to the baseline indicates the percentage of receptors occupied by the test drug.
-
Image analysis is performed to calculate receptor occupancy in specific brain regions, such as the dorsal raphe nucleus and cortical areas.[5][6]
-
In Vivo Microdialysis for Extracellular 5-HT Measurement
-
Objective: To measure the concentration of serotonin and its metabolites in the extracellular space of a specific brain region.
-
Protocol Summary:
-
A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the target brain region (e.g., frontal cortex, striatum, or hippocampus) of an anesthetized or freely moving animal.
-
The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).
-
Neurotransmitters and other small molecules in the extracellular fluid diffuse across the membrane and into the perfusion solution (dialysate).
-
Samples of the dialysate are collected at regular intervals.
-
The concentration of serotonin in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
The effects of a systemically or locally administered drug on serotonin levels are determined by comparing post-drug concentrations to a stable baseline.[2][8][10]
-
Single-Unit Electrophysiology of DRN Neurons
-
Objective: To record the electrical activity (action potentials or "firing") of individual serotonin neurons in the dorsal raphe nucleus.
-
Protocol Summary:
-
The animal (typically a rat) is anesthetized.
-
A recording microelectrode is slowly lowered into the DRN.
-
The electrode detects the extracellular electrical signals from nearby neurons. Serotonergic neurons are identified by their characteristic slow and regular firing pattern.
-
Once a stable recording from a single neuron is established, a baseline firing rate is recorded.
-
The test compound (e.g., this compound or a 5-HT1A agonist) is administered intravenously or via microiontophoresis directly onto the neuron.
-
Changes in the neuron's firing rate in response to the drug are recorded and analyzed. To test for antagonist effects, the compound is administered prior to or after a known 5-HT1A agonist.[2][3]
-
Visualizing Mechanisms and Workflows
5-HT1A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), and the points of intervention for agonists and antagonists.
Caption: 5-HT1A receptor signaling cascade.
Experimental Workflow for In Vivo Validation of 5-HT1A Antagonism
This diagram outlines a typical experimental process for assessing the in vivo antagonist properties of a compound at the 5-HT1A receptor.
Caption: In vivo validation workflow.
Logical Comparison: this compound vs. WAY-100635
This diagram provides a logical comparison of the key in vivo properties of this compound and the selective silent antagonist WAY-100635.
Caption: this compound vs. WAY-100635.
Conclusion
The in vivo validation of this compound as a 5-HT1A receptor antagonist reveals a complex pharmacological profile. While it does occupy 5-HT1A receptors and can potentiate the effects of SSRIs, its intrinsic partial agonist activity complicates its use as a pure antagonist.[2][3] This is evident from its ability to decrease the firing of DRN neurons when administered alone, an effect opposite to what would be expected from a silent antagonist.[2][3]
For research and drug development purposes requiring unambiguous and potent 5-HT1A receptor blockade, selective silent antagonists such as WAY-100635 offer a more reliable and interpretable in vivo tool. The experimental data consistently demonstrates that WAY-100635 effectively blocks both presynaptic and postsynaptic 5-HT1A receptors without any intrinsic activity.[4] The choice between this compound and a selective antagonist will, therefore, depend on the specific research question and the desired pharmacological action at the 5-HT1A receptor.
References
- 1. Effects of novel 5-HT1A receptor antagonists on measures of post-synaptic 5-HT1A receptor activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological and neurochemical evidence that this compound has agonist properties at the 5-HT1A autoreceptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partial 5-HT1A receptor agonist properties of (-)this compound in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential occupancy of somatodendritic and postsynaptic 5HT(1A) receptors by this compound: a dose-occupancy study with [11C]WAY 100635 and positron emission tomography in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positron emission tomography study of this compound occupancy of 5-HT(1A) receptors in humans: preliminary analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound occupancy of 5-HT1A receptors measured in vivo using small animal positron emission tomography with carbon-11 labeled WAY 100635 (2000) | Ella Hirani | 51 Citations [scispace.com]
- 8. Interaction between a selective 5-HT1A receptor antagonist and an SSRI in vivo: effects on 5-HT cell firing and extracellular 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical and clinical characterization of the selective 5-HT(1A) receptor antagonist DU-125530 for antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 5-HT1A receptor antagonist p-MPPI blocks responses mediated by postsynaptic and presynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pindolol vs. Buspirone: A Preclinical Comparative Analysis
In the landscape of psychopharmacological research, both pindolol (B1678383) and buspirone (B1668070) have garnered significant attention for their interactions with the serotonergic system, particularly the 5-HT1A receptor. While buspirone is an established anxiolytic, this compound, a beta-blocker, has been investigated for its potential to augment antidepressant therapies. This guide provides a preclinical comparative overview of these two compounds, focusing on their receptor binding profiles, effects in behavioral models of anxiety and depression, and their influence on neurotransmitter levels, supported by experimental data and detailed methodologies.
Pharmacological Profile: A Head-to-Head Comparison
This compound and buspirone exhibit distinct affinities for various neurotransmitter receptors, which underpins their different pharmacological effects. Buspirone is recognized as a partial agonist at the 5-HT1A receptor, while also displaying antagonist activity at dopamine (B1211576) D2 receptors. In contrast, this compound acts as a non-selective beta-adrenergic antagonist and a partial agonist/antagonist at 5-HT1A receptors.
Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of this compound and buspirone for key receptors implicated in their mechanisms of action. Lower Ki values indicate higher binding affinity.
| Receptor Target | This compound (Ki, nM) | Buspirone (Ki, nM) | Reference |
| 5-HT1A | 6.4 | High Affinity | [1] |
| β-adrenergic | High Affinity | No significant affinity | |
| Dopamine D2 | No significant affinity | Moderate Affinity |
Note: "High Affinity" and "Moderate Affinity" are used where specific Ki values from direct comparative preclinical studies were not available in the provided search results. Buspirone is known to have a high affinity for 5-HT1A receptors and a moderate affinity for D2 receptors[2].
Efficacy in Preclinical Models of Anxiety and Depression
The differential receptor profiles of this compound and buspirone translate into distinct behavioral effects in animal models relevant to anxiety and depression.
Anxiety Models: The Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking," arms of the maze. Preclinical studies have shown that buspirone produces anxiolytic effects in the EPM, though this can be dose-dependent and follow an inverted-U shaped curve.
Depression Models: The Forced Swim Test
The forced swim test (FST) is a common preclinical screening tool for antidepressant efficacy. A reduction in immobility time is indicative of an antidepressant-like effect. Buspirone has been shown to increase immobility in the FST in some studies, an effect that may be mediated by its action on postsynaptic 5-HT1A receptors[3]. Conversely, this compound's primary role in the context of depression models is as an adjunct to selective serotonin (B10506) reuptake inhibitors (SSRIs), where it is proposed to accelerate their therapeutic effect by blocking 5-HT1A autoreceptors[4].
Neurochemical Effects: In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of pharmacological agents.
Studies have demonstrated that this compound can potentiate the increase in extracellular serotonin levels in the frontal cortex when co-administered with an SSRI[5][6]. This is consistent with its proposed mechanism of blocking 5-HT1A autoreceptors, which normally provide negative feedback on serotonin release. Buspirone, as a 5-HT1A partial agonist, has more complex effects on serotonin levels that can vary depending on the brain region and the specific receptor population (presynaptic vs. postsynaptic) being affected.
Experimental Protocols
Below are detailed methodologies for the key preclinical experiments cited in this comparison.
Receptor Binding Assays
Objective: To determine the in vitro binding affinity (Ki) of this compound and buspirone for specific neurotransmitter receptors.
Methodology:
-
Tissue Preparation: Brain tissue from rodents (e.g., hippocampus for 5-HT1A receptors) is homogenized in an appropriate buffer.
-
Radioligand Binding: The tissue homogenate is incubated with a specific radiolabeled ligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound (this compound or buspirone).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic or anxiogenic effects of this compound and buspirone in rodents.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.
-
Procedure: Rodents are individually placed in the center of the maze and allowed to explore for a set period (typically 5 minutes).
-
Data Collection: The animal's behavior is recorded by a video camera. The primary measures are the number of entries into and the time spent in the open and closed arms.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries relative to total arm entries.
Forced Swim Test (FST)
Objective: To evaluate the potential antidepressant-like effects of this compound and buspirone.
Methodology:
-
Apparatus: A transparent cylindrical container filled with water.
-
Procedure: Rodents are placed in the water-filled cylinder from which they cannot escape for a predetermined period (e.g., 6 minutes).
-
Data Collection: The duration of immobility (floating with only minimal movements to keep the head above water) is recorded during the latter part of the test (e.g., the last 4 minutes).
-
Data Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.
In Vivo Microdialysis
Objective: To measure the effects of this compound and buspirone on extracellular neurotransmitter levels in the brain of awake, freely moving rodents.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., the frontal cortex).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.
-
Analysis: The concentration of neurotransmitters (e.g., serotonin) in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and a general experimental workflow.
References
- 1. Agonist and antagonist actions of (-)this compound at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. Buspirone enhances immobility in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective activation of postsynaptic 5-HT1A receptors induces rapid antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of dialysate levels of dopamine, noradrenaline, and serotonin (5-HT) in the frontal cortex of freely-moving rats by (-)-pindolol alone and in association with 5-HT reuptake inhibitors: comparative roles of beta-adrenergic, 5-HT1A, and 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison of Pindolol enantiomers on anxiety-like behavior
A deep dive into the anxiolytic potential of pindolol's stereoisomers reveals a significant difference in their effects on anxiety-like behavior. This guide provides a comprehensive comparison of (-)-pindolol and (+)-pindolol, summarizing key experimental findings, receptor binding affinities, and the underlying signaling pathways.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a structured overview of the available preclinical data to inform future research and development in the field of anxiolytics.
At a Glance: Efficacy of This compound (B1678383) Enantiomers
Experimental evidence from animal models, primarily the elevated plus-maze, indicates that the anxiolytic effects of this compound are stereospecific. The (-)-enantiomer has demonstrated anxiolytic-like properties, while the (+)-enantiomer appears to be behaviorally inert in this context.
Quantitative Analysis of Behavioral Effects
The elevated plus-maze is a standard preclinical model for assessing anxiety-like behavior in rodents. The test relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
| Enantiomer | Dose Range (mg/kg) | Observed Effect on Anxiety-Like Behavior in Elevated Plus-Maze |
| (-)-Pindolol | 0.1 - 1.6 | Anxiolytic-like effects observed (increased open arm time)[1] |
| (+)-Pindolol | 0.1 - 6.4 | Behaviorally inert[1] |
Note: This table is based on qualitative descriptions from the cited research. The original study should be consulted for detailed statistical analysis.
Receptor Binding Affinity
This compound exerts its effects through interaction with both beta-adrenergic and serotonin (B10506) 5-HT1A receptors. The affinity of each enantiomer for these receptors is crucial to understanding their differential pharmacological effects. The (S)-enantiomer of this compound corresponds to the levorotatory or (-) form, while the (R)-enantiomer is the dextrorotatory or (+) form. The (S)-enantiomer is known to be more potent at both receptor types.
| Enantiomer | Receptor | Binding Affinity (Ki) |
| (-)-Pindolol | 5-HT1A | 6.4 nM[2] |
| (+)-Pindolol | 5-HT1A | Less potent than (-)-pindolol[3] |
| (-)-Pindolol | β-adrenergic | More potent than (+)-pindolol |
| (+)-Pindolol | β-adrenergic | Less potent than (-)-pindolol |
Note: Specific Ki values for (+)-pindolol at the 5-HT1A receptor and for both enantiomers at beta-adrenergic receptors are not consistently reported across publicly available literature.
Experimental Protocols
The following is a generalized experimental protocol for the elevated plus-maze test as compiled from various sources.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 40-50 cm).
-
Two open arms (e.g., 30 cm long x 5 cm wide) and two closed arms of the same size, enclosed by high walls (e.g., 15 cm high).
-
The arms are connected by a central platform (e.g., 5 cm x 5 cm).
Animals:
-
Mice are commonly used. Strain, sex, and age should be consistent within an experiment.
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: this compound enantiomers or vehicle are administered at specified doses and routes (e.g., intraperitoneally) at a set time before the test (e.g., 30 minutes).
-
Test Initiation: Each mouse is placed individually on the central platform of the maze, facing an open arm.
-
Data Collection: The behavior of the mouse is recorded for a standard duration (typically 5 minutes). Key parameters measured include:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: The percentage of time spent in the open arms [(Time in open arms) / (Time in open + closed arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of entries)] x 100 are calculated. An increase in these parameters suggests an anxiolytic effect.
Signaling Pathways
The anxiolytic effects of (-)-pindolol are primarily attributed to its interaction with the serotonergic system, specifically as an antagonist at 5-HT1A receptors. This compound also acts as a non-selective beta-adrenergic receptor antagonist.
5-HT1A Receptor Signaling: 5-HT1A receptors are G-protein coupled receptors that, upon activation, typically lead to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). In the context of anxiety, presynaptic 5-HT1A autoreceptors on serotonin neurons act as a negative feedback mechanism, reducing the firing rate of these neurons and thus serotonin release. By acting as an antagonist at these autoreceptors, (-)-pindolol is thought to disinhibit serotonergic neurons, leading to increased serotonin release in brain regions involved in mood and anxiety.
References
- 1. Influence of 5-HT1A receptor antagonism on plus-maze behaviour in mice. I. This compound enantiomers and pindobind 5-HT1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist and antagonist actions of (-)this compound at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by this compound and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pindolol with Other Beta-Blockers Featuring Intrinsic Sympathomimetic Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between beta-adrenergic antagonists is critical for targeted therapeutic development. This guide provides an objective, data-driven comparison of Pindolol with other beta-blockers that exhibit intrinsic sympathomimetic activity (ISA), a property that imparts partial agonist effects alongside beta-receptor blockade. This unique characteristic leads to distinct hemodynamic and metabolic profiles compared to non-ISA beta-blockers.
Pharmacodynamic Properties: A Quantitative Comparison
The pharmacodynamic properties of beta-blockers with ISA determine their clinical effects. Key parameters include their affinity for beta-adrenergic receptors, the degree of intrinsic sympathomimetic activity, beta-1 receptor selectivity, and membrane-stabilizing activity. The following table summarizes these properties for this compound and other selected beta-blockers with ISA.
| Drug | Receptor Affinity (pA2) | Intrinsic Sympathomimetic Activity (% of Isoproterenol's max effect) | Beta-1 Selectivity | Membrane Stabilizing Activity |
| This compound | 8.8 (non-selective) | High (approx. 50%) | No | Moderate |
| Acebutolol (B1665407) | 7.8 (β1) | Low to Moderate (20-30%) | Yes | Yes |
| Carteolol | Not readily available | Moderate | No | No |
| Penbutolol | Not readily available | Low (12-18%) | No | Yes |
| Oxprenolol | Not readily available | Moderate | No | Yes |
Pharmacokinetic Profile: A Comparative Analysis
The pharmacokinetic profiles of these agents influence their dosing regimens and potential for drug-drug interactions. Parameters such as bioavailability, plasma half-life, protein binding, and lipid solubility are crucial for predicting their behavior in vivo.
| Drug | Bioavailability (%) | Plasma Half-life (hours) | Protein Binding (%) | Lipid Solubility |
| This compound | 90-100 | 3-4 | 40-60 | Moderate |
| Acebutolol | ~40 (extensive first-pass metabolism) | 3-4 (parent drug), 8-13 (diacetolol metabolite) | 25 | Low |
| Carteolol | 85 | 6 | 23-30 | Low |
| Penbutolol | >95 | 5 | 80-98 | High |
| Oxprenolol | 20-70 (extensive first-pass metabolism) | 1.3-1.5 | 80 | High |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the beta-adrenergic receptor signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is essential for critical evaluation. Below are outlines of key experimental protocols.
Determination of Intrinsic Sympathomimetic Activity (ISA)
Objective: To quantify the partial agonist activity of a beta-blocker.
Model: Isolated guinea pig right atrium.
Methodology:
-
Preparation: A guinea pig is euthanized, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution. The right atrium is dissected and mounted in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ and 5% CO₂. The spontaneous beating rate of the atrium is recorded isometrically.
-
Protocol:
-
After a stabilization period, a cumulative concentration-response curve to a full agonist, such as isoproterenol, is established to determine the maximal response.
-
The atrium is then washed, and after the heart rate returns to baseline, it is incubated with a high concentration of the beta-blocker being tested (e.g., this compound) to ensure receptor saturation.
-
A cumulative concentration-response curve for the test beta-blocker is then generated.
-
-
Data Analysis: The maximal increase in heart rate produced by the test beta-blocker is expressed as a percentage of the maximal response obtained with isoproterenol. This percentage represents the intrinsic sympathomimetic activity.
Beta-Adrenergic Receptor Binding Assay
Objective: To determine the affinity of a beta-blocker for beta-adrenergic receptors.
Model: Cell membranes prepared from tissues or cell lines expressing beta-adrenergic receptors (e.g., rat lung membranes for non-selective binding, or cells transfected with specific beta-receptor subtypes).
Methodology:
-
Membrane Preparation: Tissues or cells are homogenized in a buffered solution and subjected to differential centrifugation to isolate the cell membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled ligand with known high affinity for beta-receptors (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanothis compound) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test beta-blocker are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
-
Separation and Quantification: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed to remove unbound radioligand, and the radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test beta-blocker that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki), which represents the affinity of the test drug for the receptor, is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Concluding Remarks
This compound distinguishes itself among beta-blockers with ISA through its high intrinsic sympathomimetic activity and excellent bioavailability. In contrast, agents like acebutolol offer the advantage of beta-1 selectivity, potentially reducing the risk of bronchoconstriction. The choice of a specific beta-blocker with ISA in a research or drug development context will depend on the desired balance of beta-blockade and partial agonism, as well as the pharmacokinetic profile required for the intended application. The experimental data and protocols presented in this guide provide a foundation for making informed decisions in the selection and evaluation of these complex pharmacological agents.
Pindolol's Anxiolytic Potential: A Comparative Analysis in the Elevated Plus-Maze
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pindolol's anxiolytic effects with alternative compounds, supported by experimental data from the elevated plus-maze (EPM) model. Detailed methodologies and visualizations of relevant signaling pathways are included to facilitate a deeper understanding of its mechanism of action.
This compound, a non-selective β-adrenergic receptor antagonist and 5-HT1A/1B receptor partial agonist, has demonstrated notable anxiolytic properties in preclinical studies.[1] The elevated plus-maze, a widely used behavioral assay for assessing anxiety-like behavior in rodents, has been instrumental in characterizing these effects. This guide synthesizes key findings, compares this compound's efficacy with standard anxiolytics like Diazepam and the atypical anxiolytic Buspirone (B1668070), and provides the necessary experimental context for robust scientific evaluation.
Comparative Efficacy in the Elevated Plus-Maze
The anxiolytic effect of a compound in the EPM is primarily determined by its ability to increase the time spent and the number of entries into the open, more aversive arms of the maze, without significantly altering overall locomotor activity. The following tables summarize the quantitative data from various studies investigating the effects of this compound, Diazepam, and Buspirone in the EPM in mice.
It is crucial to note that the following data is compiled from different studies. Direct comparison should be approached with caution due to potential variations in experimental conditions such as mouse strain, apparatus dimensions, and laboratory environment.
Table 1: Anxiolytic Effects of (-)this compound in the Elevated Plus-Maze
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) | Citation |
| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 2.8 | 25.4 ± 2.3 | [2] |
| (-)this compound | 0.1 | 22.1 ± 3.5 | 28.1 ± 3.9 | 26.1 ± 2.1 | [2] |
| (-)this compound | 0.2 | 25.8 ± 4.1 | 30.5 ± 4.2 | 25.9 ± 2.5 | [2] |
| (-)this compound | 0.4 | 28.9 ± 4.5 | 33.2 ± 4.6 | 24.8 ± 2.0 | [2] |
| (-)this compound | 0.8 | 26.5 ± 3.9 | 31.8 ± 4.1 | 25.5 ± 2.2 | [2] |
| (-)this compound | 1.6 | 23.4 ± 3.7 | 29.3 ± 4.0 | 25.1 ± 2.4 | [2] |
| p < 0.05, **p < 0.01 compared to Vehicle. Data is estimated from graphical representations in the cited study. |
Table 2: Anxiolytic Effects of Diazepam in the Elevated Plus-Maze
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) | Citation |
| Vehicle | - | ~10-20% | ~15-25% | Variable | [3][4] |
| Diazepam | 1.0 - 2.0 | Increased | Increased | Generally no significant change | [4][5] |
*Note: Specific quantitative data for direct comparison with the this compound study is limited. The effects of Diazepam are well-established, with typical increases in open arm exploration. A dose of 1.5 mg/kg has been shown to significantly increase the percentage of time spent in the open arms.[3]
Table 3: Effects of Buspirone in the Elevated Plus-Maze
| Treatment Group | Dose (mg/kg) | Effect on Open Arm Exploration | Citation |
| Buspirone | 0.63 - 5.0 (acute) | Mild anxiolytic-like effects (reduction in risk assessment) at lower doses; motor suppressant effects at higher doses. | [6] |
| Buspirone | 1.25 - 5.0 (chronic) | More potent anxiolytic-like effects, but also suppression of general activity. | [6] |
| Buspirone | 2.0, 4.0 | Anxiolytic effect in control mice (increased % time and entries in open arms). | [1] |
| Buspirone | 0.3 - 4.0 | Anxiogenic-like effects (decreased time in open arms). | [7] |
*Note: The effects of Buspirone in the EPM are inconsistent across studies, with reports of both anxiolytic and anxiogenic-like profiles.[1][6][7] This variability may be attributed to differences in dose, administration route, and the specific behavioral parameters measured.
Experimental Protocols
A standardized protocol is critical for the validity and reproducibility of EPM studies. Below is a detailed methodology synthesized from established protocols.
Elevated Plus-Maze Experimental Protocol for Mice
1. Apparatus:
-
A plus-shaped maze elevated 40-50 cm above the floor.
-
Two opposing arms (e.g., 30 x 5 cm) are open, while the other two are enclosed by walls (e.g., 15 cm high).
-
A central platform (e.g., 5 x 5 cm) connects the four arms.
-
The maze should be made of a non-porous material for easy cleaning.
2. Animal Subjects:
-
Male mice (e.g., C57BL/6 strain) weighing 20-30g are commonly used.
-
Animals should be housed in groups under standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Mice should be habituated to the testing room for at least 30-60 minutes before the experiment.
3. Experimental Procedure:
-
The experiment should be conducted in a quiet, dimly lit room.
-
Individually place each mouse on the central platform, facing one of the open arms.
-
Allow the mouse to explore the maze freely for a 5-minute session.
-
The session is recorded by an overhead video camera for later analysis.
-
Between each trial, the maze should be thoroughly cleaned with a 70% ethanol (B145695) solution to eliminate olfactory cues.
4. Data Analysis:
-
The primary measures of anxiety are:
-
Percentage of time spent in the open arms: (Time in open arms / 300s) x 100
-
Percentage of open arm entries: (Number of entries into open arms / Total number of arm entries) x 100
-
-
Total number of arm entries (entries into any arm) is used as a measure of general locomotor activity. An entry is typically defined as all four paws entering an arm.
-
Data is usually analyzed using appropriate statistical tests, such as one-way ANOVA followed by post-hoc tests for multiple group comparisons.
Mechanism of Action: Signaling Pathways
This compound's anxiolytic effects are primarily attributed to its interaction with the serotonergic system, specifically as a 5-HT1A receptor partial agonist/antagonist. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating neuronal excitability.
Caption: this compound's dual action on presynaptic and postsynaptic 5-HT1A receptors.
Experimental Workflow for EPM Studies
The following diagram illustrates a typical workflow for conducting an EPM study to evaluate the anxiolytic effects of a compound like this compound.
Caption: A standard workflow for an elevated plus-maze experiment.
References
- 1. The effects of buspirone on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of 5-HT1A receptor antagonism on plus-maze behaviour in mice. I. This compound enantiomers and pindobind 5-HT1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurofit.com [neurofit.com]
- 5. youtube.com [youtube.com]
- 6. Ethological evaluation of the effects of acute and chronic buspirone treatment in the murine elevated plus-maze test: comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pindolol's Dichotomous Action: A Comparative Analysis of its Effects on Central and Peripheral 5-HT1A Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pindolol's Performance with Supporting Experimental Data.
This compound (B1678383), a non-selective beta-blocker, has garnered significant interest for its dualistic interaction with serotonin (B10506) 5-HT1A receptors. It exhibits properties of both a partial agonist and an antagonist, with its effects varying based on the location of the receptor—primarily distinguished as central (presynaptic autoreceptors and postsynaptic receptors in the brain) versus peripheral receptors. This guide provides a comprehensive comparative analysis of this compound's effects on these distinct 5-HT1A receptor populations, supported by quantitative data and detailed experimental methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with 5-HT1A receptors, derived from various in vitro and in vivo studies.
Table 1: this compound Binding Affinity for 5-HT1A Receptors
| Parameter | Receptor Source | Value | Reference |
| Ki (nM) | Human 5-HT1A (recombinant, CHO cells) | 6.4 | [1] |
| Ki (nM) | 5-HT1A Receptors | 8.9 | [2] |
| IC50 (nM) | 5-HT1A Receptors | 6.8 | [2] |
Ki (Inhibition constant) and IC50 (half maximal inhibitory concentration) are measures of binding affinity; lower values indicate higher affinity.
Table 2: Functional Activity of this compound at 5-HT1A Receptors
| Parameter | Experimental System | Value | Reference |
| Intrinsic Activity (Efficacy) | Recombinant human 5-HT1A receptors (CHO cells), [35S]-GTPγS binding | 20.3% (relative to 5-HT) | [1] |
| Intrinsic Activity | Transfected cells | 20-25% | [3][4] |
| pEC50 | h5-HT1A receptors (CHO cells), MAPK activation | 7.2 | [5] |
| Emax (MAPK activation) | h5-HT1A receptors (CHO cells) | 57% (relative to (+)8-OH-DPAT) | [5] |
Intrinsic activity (Efficacy) refers to the ability of a drug to produce a maximal response. pEC50 is the negative logarithm of the EC50 (half maximal effective concentration), a measure of potency.
Comparative Effects on Central 5-HT1A Receptors
Within the central nervous system (CNS), this compound's action is critically dependent on whether it interacts with presynaptic or postsynaptic 5-HT1A receptors.
-
Presynaptic (Somatodendritic) 5-HT1A Autoreceptors: Located on serotonin neurons in the dorsal raphe nucleus (DRN), these receptors function as a negative feedback mechanism, inhibiting serotonin synthesis and release.[3][6][7] this compound is thought to act preferentially as an antagonist at these autoreceptors.[3][6][8] By blocking these inhibitory autoreceptors, this compound can disinhibit serotonin release, thereby increasing synaptic serotonin levels.[3][6] This mechanism is the primary rationale for its use in augmenting the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) in depression.[3][7][8] However, some studies also suggest that this compound possesses prominent agonist activity at these autoreceptors, leading to a decrease in the firing rate of serotonin neurons.[9][10][11]
-
Postsynaptic 5-HT1A Receptors: These receptors are located on non-serotonergic neurons in various brain regions, including the hippocampus and cortex, and mediate the downstream effects of serotonin. This compound generally behaves as a weak partial agonist at postsynaptic 5-HT1A receptors.[1][3] In some contexts, its antagonist properties can also be observed, where it can block the effects of the endogenous full agonist, serotonin.[1][12]
The preferential blockade of presynaptic over postsynaptic 5-HT1A receptors is a key hypothesis for this compound's clinical utility in depression, though the evidence remains complex and sometimes contradictory.[4][8]
Effects on Peripheral 5-HT1A Receptors
Data on this compound's effects on peripheral 5-HT1A receptors are less abundant in the literature compared to its central effects. 5-HT1A receptors are known to be present in various peripheral tissues, including the cardiovascular system and the gastrointestinal tract, where they can modulate functions such as heart rate, blood pressure, and gut motility. As a non-selective beta-blocker, this compound's primary peripheral action is the blockade of β-adrenergic receptors, leading to its antihypertensive effects.[3] Its interaction with peripheral 5-HT1A receptors is likely to contribute to its overall pharmacological profile, but this is not as well-characterized as its central actions. The partial agonist activity of this compound at these peripheral receptors could potentially lead to complex physiological responses.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's differential action on pre- and postsynaptic 5-HT1A receptors.
References
- 1. Agonist and antagonist actions of (-)this compound at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 5-HT1A and 5-HT1B receptor antagonist (CAS 13523-86-9) | Abcam [abcam.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound augmentation of antidepressant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist properties of this compound at h5-HT1A receptors coupled to mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How does this compound improve antidepressant action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound augmentation of antidepressant treatment: recent contributions from brain imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Partial 5-HT1A receptor agonist properties of (-)this compound in combination with citalopram on serotonergic dorsal raphe cell firing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological and neurochemical evidence that this compound has agonist properties at the 5-HT1A autoreceptor in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophysiological and neurochemical evidence that this compound has agonist properties at the 5-HT1A autoreceptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by this compound and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Pindolol's Antidepressant Potential: A Comparative Analysis Across Preclinical Models
A comprehensive review of Pindolol's efficacy in the Forced Swim Test, Olfactory Bulbectomy, and Unpredictable Chronic Mild Stress models reveals its potential as an adjunct antidepressant therapy. This guide synthesizes key experimental findings, offering researchers a comparative look at its performance and underlying mechanisms.
This compound (B1678383), a non-selective β-adrenergic and serotonin (B10506) 5-HT1A/1B receptor antagonist, has garnered significant interest for its potential to accelerate and augment the therapeutic effects of conventional antidepressants. Its unique pharmacological profile allows it to modulate key neurotransmitter systems implicated in the pathophysiology of depression. This guide provides a comparative analysis of this compound's antidepressant-like effects across three widely utilized animal models: the Forced Swim Test (FST), the Olfactory Bulbectomy (OBX) model, and the Unpredictable Chronic Mild Stress (UCMS) model. By examining the quantitative data and detailed experimental protocols from various studies, this document aims to provide researchers, scientists, and drug development professionals with a clear and objective overview of this compound's preclinical antidepressant profile.
Comparative Efficacy of this compound Across Animal Models
To facilitate a direct comparison of this compound's effects, the following tables summarize the quantitative data from key studies in each animal model.
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for antidepressant efficacy. The primary endpoint is the duration of immobility, with a reduction indicating an antidepressant-like effect.
| Animal Model | Treatment Group | Dose | Primary Outcome | Result | Significance |
| Mouse | (+/-) this compound + RU 24969 (5-HT1B/1A agonist) | 32 mg/kg (i.p.) + 1 mg/kg (i.p.) | Immobility Time | Significant anti-immobility effect | P < 0.05[1] |
| Mouse | (+/-) this compound + NAN 190 (5-HT1A antagonist) | 32 mg/kg (i.p.) + 0.5 mg/kg | Immobility Time | Significant anti-immobility effect | P < 0.05[1] |
| Mouse | (+/-) this compound + Ondansetron (5-HT3 antagonist) | 32 mg/kg (i.p.) + 0.00001 mg/kg (i.p.) | Immobility Time | Significant anti-immobility effect | P < 0.01[1] |
Olfactory Bulbectomy (OBX)
The OBX model induces a range of behavioral and neurochemical changes in rodents that mimic aspects of human depression, including hyperactivity in a novel environment.
| Animal Model | Treatment Group | Duration | Primary Outcome | Result |
| Rat | Paroxetine (B1678475) + this compound | 3, 7, and 14 days | Ambulation Scores (Open Field Test) | Failed to reverse OBX-induced hyperactivity.[2] |
| Rat | Paroxetine + this compound | 3 and 7 days | Hypothermic response to 8-OH-DPAT | Attenuated the hypothermic effects of the 5-HT1A agonist earlier than paroxetine alone.[2] |
Further research is needed to provide specific quantitative data on ambulation scores.
Unpredictable Chronic Mild Stress (UCMS)
The UCMS model is considered to have high face and predictive validity for depression, inducing anhedonia, a core symptom of the disorder. Anhedonia is typically measured by a decrease in sucrose (B13894) preference.
| Animal Model | Treatment Group | Primary Outcome | Result |
| N/A | This compound | Sucrose Preference | Data not available in the reviewed literature. |
No studies reporting the quantitative effects of this compound on sucrose preference in the UCMS model were identified in the current search.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited.
Forced Swim Test (Mouse)
Objective: To assess the antidepressant-like effect of a compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.
Apparatus:
-
A transparent Plexiglas cylinder (20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 6 cm.
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.
-
The duration of immobility (the time the mouse spends floating motionless or making only small movements to keep its head above water) is recorded during the last 4 minutes of the session.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Olfactory Bulbectomy (Rat)
Objective: To induce a depressive-like state in rats through the surgical removal of the olfactory bulbs, leading to behavioral and neurochemical alterations.
Procedure:
-
Rats are anesthetized, and the olfactory bulbs are surgically removed by aspiration.
-
Sham-operated animals undergo the same surgical procedure without the removal of the bulbs.
-
Following a recovery period of at least two weeks, behavioral testing is conducted.
-
The Open Field Test is commonly used to assess locomotor activity. Rats are placed in a novel, open arena, and their movement (e.g., distance traveled, time spent in the center) is recorded. OBX rats typically exhibit hyperactivity, which can be reversed by chronic antidepressant treatment.
Unpredictable Chronic Mild Stress (UCMS)
Objective: To induce a state of anhedonia and other depressive-like behaviors in rodents through prolonged exposure to a series of mild and unpredictable stressors.
Procedure:
-
For several weeks, animals are subjected to a variable sequence of mild stressors. Examples of stressors include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Food or water deprivation
-
Soiled cage
-
White noise
-
Changes in light/dark cycle
-
-
The Sucrose Preference Test is used to measure anhedonia. Animals are given a free choice between two bottles, one containing a sucrose solution and the other containing water. A decrease in the preference for the sucrose solution is indicative of anhedonia.
Mechanism of Action: Signaling Pathways
This compound's antidepressant effects are primarily attributed to its interaction with serotonergic and adrenergic signaling pathways.
References
A Comparative Analysis of the Neuroprotective Effects of Pindolol and Other Beta-Blockers
For researchers and drug development professionals, understanding the nuanced differences in the neuroprotective capabilities of various beta-blockers is crucial for advancing therapeutic strategies against neurological disorders. This guide provides an objective comparison of Pindolol (B1678383) with other notable beta-blockers, Propranolol (B1214883) and Metoprolol (B1676517), supported by experimental data and detailed methodologies.
This compound, a non-selective beta-blocker, distinguishes itself through a unique dual mechanism of action, acting as both a β-adrenergic antagonist and a partial agonist of the serotonin (B10506) 5-HT1A/1B receptors. This dual activity suggests a potentially broader spectrum of neuroprotective effects compared to other beta-blockers that primarily target adrenergic receptors. Propranolol, another non-selective beta-blocker, and Metoprolol, a selective β1-adrenergic antagonist, have also demonstrated significant neuroprotective potential in various preclinical models of neurological damage.
Quantitative Comparison of Neuroprotective Effects
To facilitate a clear comparison, the following tables summarize quantitative data from key preclinical studies. Direct comparative studies on neuroprotection are limited; therefore, data from individual studies on each drug in relevant models are presented.
| Drug | Animal Model | Dosage and Administration | Key Neuroprotective Outcome | Percentage Improvement vs. Control/Placebo | Reference |
| This compound | Mouse model of long-term binge alcohol intake | 32 mg/kg/day, intraperitoneal (i.p.) for 2 weeks | Rescued impairments in the density of immature neurons (DCX+) in the hippocampal dentate gyrus. | Data not quantified as a direct percentage improvement, but chronic treatment rescued the deficits. | [1] |
| Propranolol | Murine model of traumatic brain injury (TBI) | 4 mg/kg, i.p. every 24 hours for 7 days | Improved cerebral perfusion (Standard Uptake Value - SUV) | ~30% increase in SUV mean compared to placebo 15 minutes post-TBI. | [2] |
| Propranolol | Murine model of traumatic brain injury (TBI) | 10 mg/kg, i.p. immediately following mTBI | Attenuated transcriptomic changes in bone marrow related to the peripheral immune response. | Data presented as fold change in mRNA expression for various genes. | [3][4] |
| Metoprolol | Rat model of spinal cord injury | 1 mg/kg, i.p. single dose immediately after trauma | Decreased myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. | MPO activity was significantly reduced, similar to the effect of methylprednisolone. | [5] |
| Metoprolol & Propranolol | Dog model of myocardial infarction | Metoprolol: 1.2 mg/kg, i.v.; Propranolol: 1.2 mg/kg, i.v. | Reduction in myocardial infarct size. | Metoprolol: 40% reduction; Propranolol: 20% reduction. | [6] |
Note: The study comparing Metoprolol and Propranolol was conducted in a myocardial infarction model, which may not directly translate to neuroprotection in the central nervous system. However, it provides a valuable head-to-head comparison of their protective effects in ischemic tissue.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.
This compound in a Mouse Model of Alcohol-Induced Neurogenic Deficits
-
Animal Model: Male C57BL/6J mice subjected to long-term (18 weeks) binge alcohol consumption using the drinking-in-the-dark (DID) paradigm.[1]
-
Drug Administration: For chronic treatment, this compound was administered intraperitoneally at a dose of 32 mg/kg/day for the last two weeks of the alcohol exposure period. For acute behavioral tests, a single i.p. injection of 32 mg/kg was given 30 minutes prior to testing.[1]
-
Neurogenesis Assessment: Immunohistochemistry was used to quantify markers of newborn cells (BrdU), cell proliferation (Ki67), and immature neurons (doublecortin; DCX) in the dentate gyrus of the hippocampus.[1]
-
Behavioral Analysis: Anxiety-like behavior was assessed using the marble-burying test (MBT) and the elevated plus-maze (EPM).[1]
Propranolol in a Murine Model of Traumatic Brain Injury (TBI)
-
Animal Model: Male C57BL/6 mice subjected to a controlled cortical impact (CCI) to induce a moderate TBI.[3][4] A similar model was used in another study with male mice.[2]
-
Drug Administration: In one study, propranolol was dissolved in saline and injected intraperitoneally at a dose of 10 mg/kg immediately following each of three repeated mild TBIs.[3][4] In another study, mice received intravenous injections of either 1 mg/kg or 4 mg/kg propranolol at 15 minutes or 60 minutes post-TBI.[2]
-
Outcome Measures:
-
Transcriptomic Analysis: mRNA was isolated from the femur bone marrow at one day, one week, and four weeks post-injury to analyze changes in gene expression related to the peripheral immune response using the Nanostring nCounter® stem cell characterization panel.[3][4]
-
Cerebral Perfusion Imaging: Micropositron emission tomography (microPET) was used to image cerebral perfusion, with the standard uptake value (SUV) as the primary metric.[2]
-
Metoprolol in a Rat Model of Spinal Cord Injury (SCI)
-
Animal Model: Female Wistar albino rats subjected to a 50g/cm contusion injury to the spinal cord.[5]
-
Drug Administration: A single intraperitoneal dose of 1 mg/kg metoprolol was administered immediately after the trauma.[5]
-
Biochemical Analysis: Spinal cord tissue samples were taken 4 hours after the injury to measure myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration and activation.[5]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these beta-blockers are mediated through distinct and overlapping signaling pathways.
This compound: Dual Adrenergic and Serotonergic Modulation
This compound's unique neuroprotective profile stems from its ability to interact with both adrenergic and serotonergic systems. As a non-selective β-adrenoceptor antagonist, it can mitigate the detrimental effects of excessive catecholamine release following neuronal injury. More distinctively, its partial agonism at 5-HT1A/1B receptors is thought to contribute to its neurogenic and anxiolytic effects.[1] The blockade of presynaptic 5-HT1A autoreceptors can lead to increased serotonin availability in the synapse, which is known to play a role in neurogenesis and mood regulation.[7]
Propranolol: Anti-inflammatory and Neuro-modulatory Effects
Propranolol's neuroprotective actions are largely attributed to its potent anti-inflammatory effects and its ability to cross the blood-brain barrier. Following a neurological insult like TBI, there is a surge in sympathetic activity, leading to the release of pro-inflammatory cytokines. Propranolol can attenuate this response by blocking β-adrenergic receptors on immune cells, thereby reducing central and peripheral inflammation.[8][9] It has been shown to reduce the expression of inflammatory cytokines and modulate the activity of microglia and macrophages.[8][9]
Metoprolol: Targeting Neutrophil-Mediated Inflammation
Metoprolol's neuroprotective effects, particularly in the context of stroke, are linked to its ability to inhibit the inflammatory response mediated by neutrophils.[10] By blocking β1-adrenergic receptors on these immune cells, Metoprolol can reduce their migration to the site of injury and subsequent release of damaging inflammatory mediators.[11][12] This action helps to preserve the integrity of the blood-brain barrier and reduce neuronal death.[10]
References
- 1. This compound Rescues Anxiety-Like Behavior and Neurogenic Maladaptations of Long-Term Binge Alcohol Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo effect of propranolol dose and timing on cerebral perfusion after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Propranolol treatment during repetitive mild traumatic brain injuries induces transcriptomic changes in the bone marrow of mice [frontiersin.org]
- 4. Propranolol treatment during repetitive mild traumatic brain injuries induces transcriptomic changes in the bone marrow of mice [scholarworks.indianapolis.iu.edu]
- 5. Metoprolol treatment decreases tissue myeloperoxidase activity after spinal cord injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of propranolol, timolol and metoprolol on myocardial infarct size after experimental coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The β-adrenergic receptor blocker and anti-inflammatory drug propranolol mitigates brain cytokine expression in a long-term model of Gulf War Illness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Demonstrated the neuroprotective role of the drug metoprolol after a stroke | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]
- 11. Neutrophil stunning by metoprolol reduces infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Pindolol's Efficacy in Accelerating Response to Selective Serotonin Reuptake Inhibitors: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of pindolol's ability to accelerate the therapeutic onset of Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) against other augmentation strategies. The following sections present a comprehensive overview of the available experimental data, detailed methodologies of key clinical trials, and visual representations of the underlying mechanisms and study designs.
Executive Summary
The delayed onset of action of SSRIs, typically taking several weeks to manifest therapeutic effects, presents a significant clinical challenge in the management of major depressive disorder. One strategy to address this lag is the augmentation of SSRI treatment with This compound (B1678383), a β-adrenoceptor and 5-HT1A receptor antagonist. The rationale behind this approach is that by blocking presynaptic 5-HT1A autoreceptors, this compound can prevent the initial, feedback-induced reduction in serotonin release caused by SSRIs, thereby accelerating the increase of synaptic serotonin levels and, consequently, the antidepressant response.
This guide synthesizes findings from key clinical trials and meta-analyses investigating this compound augmentation. It also provides a comparative look at other potential SSRI accelerators, including buspirone, mirtazapine (B1677164), lithium, and thyroid hormones, to offer a broader perspective on rapid antidepressant strategies.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from pivotal studies on this compound and alternative augmentation agents. These tables are designed for straightforward comparison of efficacy in accelerating SSRI response.
Table 1: Efficacy of this compound Augmentation in Accelerating SSRI Response
| Study | SSRI Used | This compound Dose | Primary Outcome Measure | This compound + SSRI Group | Placebo + SSRI Group | p-value |
| Portella et al. (2011) [1] | Citalopram | 5 mg t.i.d. | Median time to first response | 22 days | 30 days | 0.03 |
| Sustained remission rate | Increased likelihood (OR=5.00) | - | 0.03 | |||
| Pérez et al. (1997) [2] | Fluoxetine (B1211875) | 7.5 mg daily | Median days to sustained response | 19 days | 29 days | 0.01 |
| Response rate at 42 days | 75% (41/55) | 59% (33/56) | 0.04 | |||
| Berman et al. (1997) [3] | Fluoxetine | 5.0 mg b.i.d. or 2.5 mg t.i.d. | Partial remission rate at 2 weeks | 17% (4/23) | 20% (4/20) | NS |
| Perry et al. (2004) [4] | Fluoxetine, Paroxetine, or Sertraline | 2.5 mg t.i.d. | Mean decrease in HAM-D at 3 weeks | 6.5 ± 9.8 | 9.7 ± 7.2 | NS |
Table 2: Comparison of Alternative Strategies for Accelerating Antidepressant Response
| Augmentation Agent | Mechanism of Action (Proposed) | Key Findings from Clinical Trials |
| Buspirone | Partial 5-HT1A receptor agonist | Some studies suggest a more rapid reduction in depression scores, particularly in severely depressed patients, though results are mixed.[5][6] |
| Mirtazapine | Noradrenergic and specific serotonergic antidepressant (NaSSA) | Meta-analyses show mirtazapine may have a faster onset of action compared to SSRIs alone.[7][8] However, a large recent trial found no clinically significant benefit for augmentation in treatment-resistant depression.[9][10] |
| Lithium | Multiple, including effects on second messenger systems and serotonin neurotransmission | Well-documented as an effective augmentation strategy in treatment-resistant depression, with some evidence suggesting a rapid response within 1-2 weeks.[11][12][13] |
| Thyroid Hormone (T3) | Sensitizes serotonin receptors, modulates adrenergic systems | Meta-analyses support the efficacy of T3 in accelerating the response to tricyclic antidepressants, with preliminary evidence for SSRIs.[14] |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are the protocols for key studies cited in this guide.
This compound Augmentation Protocol (Based on Portella et al., 2011)
-
Study Design: A 6-week, double-blind, randomized, placebo-controlled clinical trial.[1]
-
Patient Population: Thirty outpatients diagnosed with non-resistant major depressive disorder according to DSM-IV criteria.[1]
-
Intervention:
-
Outcome Measures: The primary outcome was the change in the 17-item Hamilton Depression Rating Scale (HAM-D) score over the 6-week period. Response was defined as a ≥50% reduction in the baseline HAM-D score, and remission was defined as a HAM-D score ≤7. The time to first response and sustained remission were also key secondary outcomes.[1]
-
Assessments: Patients were assessed at baseline and then weekly for the 6-week duration of the trial.[1]
This compound Augmentation Protocol (Based on Pérez et al., 1997)
-
Study Design: A 42-day, randomized, double-blind, placebo-controlled trial.[2]
-
Patient Population: 111 patients with a diagnosis of major depression.[2]
-
Intervention:
-
Outcome Measures: The severity of depression was assessed using the Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS). The primary outcomes were the proportion of responders and the time to sustained response.[2]
-
Assessments: Assessments were conducted twice a week for the first 3 weeks and then weekly until day 42.[2]
Visualizing the Pathways and Processes
To better understand the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Conclusion
The evidence for this compound's ability to accelerate the antidepressant response to SSRIs is promising, with several studies demonstrating a reduction in the time to clinical improvement.[1][2] However, the results are not uniformly positive, and some trials have failed to show a significant benefit.[3][4] Factors such as the specific SSRI used, the dose of this compound, and the characteristics of the patient population may contribute to this variability.
Compared to other augmentation strategies, this compound's targeted mechanism of action on the 5-HT1A autoreceptor is a distinct advantage. However, alternatives like lithium and mirtazapine have also shown efficacy in certain contexts. The choice of an accelerating agent will ultimately depend on a careful consideration of the individual patient's clinical presentation, treatment history, and potential for side effects. Further large-scale, well-controlled trials are needed to definitively establish the role of this compound and other augmentation strategies in the rapid relief of depressive symptoms.
References
- 1. researchgate.net [researchgate.net]
- 2. Randomised, double-blind, placebo-controlled trial of this compound in combination with fluoxetine antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound in hastening response to fluoxetine in the treatment of major depression: a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound augmentation in depressed patients resistant to selective serotonin reuptake inhibitors: a double-blind, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of Buspirone in Alleviating Anxiety Symptoms in Patients with Depressive Disorder: A Multicenter Prospective Observational Study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. researchgate.net [researchgate.net]
- 8. Mirtazapine versus other antidepressive agents for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining mirtazapine with SSRIs or SNRIs for treatment-resistant depression: the MIR RCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Placebo-Controlled Trial of Lithium Augmentation of Fluoxetine and Lofepramine | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 12. psychiatryonline.org [psychiatryonline.org]
- 13. psychiatrist.com [psychiatrist.com]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
A Comparative Guide to Pindolol and Tandospirone on Hippocampal Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pindolol (B1678383) and Tandospirone, focusing on their respective impacts on adult hippocampal neurogenesis. The information presented is collated from preclinical experimental data to assist in understanding their mechanisms and differential efficacy.
Introduction: Pharmacological Profiles
Adult neurogenesis, the process of generating new neurons in the adult brain, occurs primarily in the subgranular zone of the hippocampus's dentate gyrus. This process is crucial for learning, memory, and mood regulation. Pharmacological modulation of neurogenesis is a key area of research for treating neuropsychiatric disorders.
-
This compound is a non-selective beta-adrenergic receptor (β1/β2) antagonist that also possesses partial agonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors.[1] Its dual mechanism of action makes it a complex pharmacological tool.
-
Tandospirone is a selective partial agonist for the serotonin 5-HT1A receptor, belonging to the azapirone class of drugs.[1][2][3] Its targeted action allows for more specific investigation of the 5-HT1A pathway's role in neurogenesis.
Comparative Efficacy and Quantitative Data
Direct comparative studies, particularly in models of alcohol-induced neurogenic deficits, reveal significant differences in the pro-neurogenic effects of this compound and Tandospirone.[1] Tandospirone emerges as a more potent stimulator of neurogenesis, affecting multiple stages from proliferation to neuronal maturation. This compound's effects appear more constrained to the later stages of neuronal development.[1]
The primary difference in efficacy is likely attributable to Tandospirone's stronger partial agonism at the 5-HT1A receptor compared to this compound's weaker activity at the same receptor.[1]
Table 1: Summary of Experimental Data on Neurogenesis
| Drug | Animal Model | Dosage & Duration | Effect on Proliferation (BrdU+/Ki-67+) | Effect on Immature Neurons (DCX+) | Reference |
| This compound | Long-term alcohol intake (mice) | 32 mg/kg/day, i.p., 2 weeks | No significant effect on BrdU+ or Ki-67+ cells.[1][4] | Partially restored the alcohol-induced reduction in DCX+ cells.[1][4] | [1] |
| Tandospirone | Long-term alcohol intake (mice) | (Not specified) | Significantly increased BrdU+ cells.[1] | Significantly increased DCX+ cells.[1] | [1] |
| Tandospirone | Psychosocial stress (rats) | 10 mg/kg/day, i.p., 28 days | No significant difference in Ki-67+ cells.[5] | Reversed the stress-induced decrease in DCX+ cells.[5] | [5] |
| Tandospirone | Normal adult rats | 1 or 10 mg/kg/day, s.c., 14 days | Not Assessed | Dose-dependent increase in DCX+ cells.[6][7] | [6][7] |
BrdU: Bromodeoxyuridine (marker for new cells); Ki-67: (marker for proliferating cells); DCX: Doublecortin (marker for immature neurons).
Mechanisms of Action and Signaling Pathways
The differential effects of this compound and Tandospirone on neurogenesis are rooted in their distinct pharmacological targets and signaling cascades.
Tandospirone: 5-HT1A-Mediated Neurogenesis
As a selective 5-HT1A partial agonist, Tandospirone directly stimulates these receptors, which are expressed on neural progenitor cells in the hippocampus.[6] Activation of 5-HT1A receptors is known to engage downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which promotes cell proliferation, differentiation, and survival.[2][3]
This compound: A Dual-Action Modulator
This compound's mechanism is more complex. Its partial agonism at 5-HT1A receptors contributes to neurogenesis, though less potently than Tandospirone.[1] Additionally, this compound acts as an antagonist at presynaptic 5-HT1A autoreceptors, which can inhibit the negative feedback on serotonin release, thereby increasing synaptic serotonin levels.[8][9] This elevated serotonin could then act on various postsynaptic receptors to influence neurogenesis. Concurrently, its blockade of β-adrenergic receptors introduces another layer of modulation, as the noradrenergic system also plays a role in regulating hippocampal plasticity.[1]
Experimental Protocols
The following protocols are representative of the methodologies used to generate the data cited in this guide.
A. Animal Model and Drug Administration
A common paradigm involves inducing a neurogenic deficit before treatment. For example, in the long-term alcohol intake model, C57BL/6J mice are given access to a 20% ethanol (B145695) solution for several weeks to establish dependence and impair neurogenesis.[1]
-
Chronic Treatment: Following the induction phase, animals receive daily intraperitoneal (i.p.) or subcutaneous (s.c.) injections of the test compound (e.g., this compound 32 mg/kg or Tandospirone 10 mg/kg) or vehicle for a period of 2 to 4 weeks.[1][5]
B. Neurogenesis Assessment Workflow
The quantification of neurogenesis involves labeling dividing cells and identifying their phenotype using immunohistochemistry.
C. BrdU Labeling and Immunohistochemistry Protocol
-
BrdU Administration: To label newly born cells, animals are injected with 5-Bromo-2'-deoxyuridine (BrdU), a thymidine (B127349) analog. A typical regimen is an i.p. injection of 100-150 mg/kg BrdU.[4] The survival time between the final BrdU injection and sacrifice determines the developmental stage of the labeled cells.
-
Tissue Processing: Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted and post-fixed in PFA before being transferred to a sucrose (B13894) solution for cryoprotection.[10]
-
Sectioning: Brains are sectioned coronally at 40 µm thickness using a cryostat or vibratome.
-
Immunohistochemistry (IHC):
-
DNA Denaturation (for BrdU): Free-floating sections are incubated in 2N hydrochloric acid (HCl) for 30 minutes at 37°C to denature DNA and expose the BrdU epitope.[11] This is followed by neutralization in a borate (B1201080) buffer.[11]
-
Blocking: Sections are incubated in a blocking solution (e.g., PBS with Triton X-100 and normal goat serum) for 1-2 hours to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies (e.g., rat anti-BrdU, goat anti-DCX).
-
Secondary Antibody Incubation: After washing, sections are incubated for 2 hours with fluorescently-tagged secondary antibodies (e.g., Alexa Fluor 488 anti-goat, Alexa Fluor 594 anti-rat).[12]
-
Mounting: Sections are mounted on slides with a DAPI-containing mounting medium to visualize cell nuclei.
-
-
Quantification: The number of BrdU-positive and/or DCX-positive cells in the dentate gyrus is counted using a confocal microscope and stereological software. Cell counts are often expressed as density (cells/mm³).[4]
Conclusion and Future Directions
Experimental evidence clearly indicates that while both this compound and Tandospirone can influence adult hippocampal neurogenesis, their efficacy and mechanisms differ substantially.
-
Tandospirone is a potent, direct stimulator of neurogenesis, primarily increasing the population of immature neurons through its selective 5-HT1A partial agonist activity.[1][6] It serves as a valuable tool for studying the specific role of 5-HT1A receptors in the generation of new neurons.
-
This compound has a more modest and nuanced effect, appearing to support the maturation and survival of new neurons rather than robustly stimulating their proliferation.[1] Its complex pharmacology, involving both the serotonergic and adrenergic systems, makes it a candidate for studying the interplay between these neurotransmitter systems in regulating neural plasticity.
For researchers in drug development, Tandospirone represents a more direct pro-neurogenic agent, while this compound's profile may be relevant for strategies requiring broader neuromodulatory effects. Future studies should aim to further dissect the downstream pathways affected by each compound and explore their potential in different models of neurological and psychiatric disease.
References
- 1. This compound Rescues Anxiety-Like Behavior and Neurogenic Maladaptations of Long-Term Binge Alcohol Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Chronic treatment with tandospirone, a serotonin 1A receptor partial agonist, inhibits psychosocial stress-induced changes in hippocampal neurogenesis and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Treatment with the 5-HT1A Receptor Partial Agonist Tandospirone Increases Hippocampal Neurogenesis | CiNii Research [cir.nii.ac.jp]
- 8. Electrophysiological and neurochemical evidence that this compound has agonist properties at the 5-HT1A autoreceptor in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological and neurochemical evidence that this compound has agonist properties at the 5-HT1A autoreceptor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does 5-Bromo-2′-deoxyuridine (BrdU) Disrupt Cell Proliferation and Neuronal Maturation in the Adult Rat Hippocampus In Vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jove.com [jove.com]
- 12. Natural variations of adolescent neurogenesis and anxiety predict the hierarchical status of adult inbred mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative pharmacokinetics of Pindolol across different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of Pindolol (B1678383), a non-selective beta-adrenergic antagonist with intrinsic sympathomimetic activity (ISA), across various species. Understanding the species-specific differences in drug absorption, distribution, metabolism, and excretion is crucial for preclinical to clinical translation of pharmacological data.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in humans, rats, and dogs. It is important to note that comprehensive, directly comparable data across all species are limited in the publicly available literature. Some parameters for animal models are derived from studies on analogous compounds or are inferred from qualitative descriptions.
| Pharmacokinetic Parameter | Human | Rat | Dog |
| Half-life (t1/2) | 3-4 hours[1] | - | Biphasic: 8 minutes and 3 hours (for Methis compound, a this compound analog)[2] |
| Time to Maximum Concentration (Tmax) | 1-2 hours[1] | 1-2 hours (for Methis compound)[2] | 1-2 hours (for Methis compound)[2] |
| Maximum Concentration (Cmax) | 45-167 ng/mL (for a 20 mg dose)[3] | - | - |
| Area Under the Curve (AUC) | - | - | - |
| Volume of Distribution (Vd) | 2 L/kg[3] | - | - |
| Clearance (CL) | - | - | - |
| Bioavailability | 50-95%[1] | 1-2% (for Methis compound)[2] | 40% (for Methis compound)[2] |
| Protein Binding | 40%[3] | - | - |
Data for Rat and Dog are for Methis compound, a this compound analog, and may not be directly representative of this compound's pharmacokinetics.
- Indicates data not readily available in the cited literature.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not consistently reported in a standardized manner across the literature. However, a general methodology can be outlined based on common practices in preclinical and clinical pharmacokinetic research.
Typical Experimental Workflow for a Pharmacokinetic Study:
References
Pindolol's Efficacy in Curbing Alcohol Consumption: A Comparative Analysis in Animal Models
For Immediate Release
Brisbane, Australia - In the ongoing search for effective pharmacotherapies for alcohol use disorder (AUD), the unique dual-action compound, pindolol (B1678383), has demonstrated significant promise in preclinical animal studies. This guide provides a comprehensive comparison of this compound's performance against other therapeutic alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals actively working to address the global challenge of alcohol addiction.
This compound, a non-selective beta-blocker and a partial agonist of the serotonin (B10506) 5-HT1A/1B receptors, has been shown to effectively reduce binge-like alcohol consumption in long-term animal models.[1][2] Its multifaceted mechanism of action, targeting both the noradrenergic and serotonergic systems, both of which are implicated in the neurobiology of addiction, distinguishes it from other compounds. This guide will delve into the quantitative evidence supporting this compound's efficacy and compare it with other beta-blockers, such as propranolol (B1214883) and atenolol (B1665814), as well as the 5-HT1A partial agonist, tandospirone.
Quantitative Data Summary
The following tables summarize the key quantitative findings from animal studies investigating the effects of this compound and its alternatives on alcohol consumption.
Table 1: Effect of this compound on Binge-Like Ethanol (B145695) Consumption in Mice (Drinking-in-the-Dark Model)
| Treatment Group | Dose (mg/kg) | Duration of Alcohol Access | Mean Ethanol Intake (g/kg) | % Reduction vs. Vehicle | Statistical Significance (p-value) | Reference |
| Vehicle | - | Long-term (12 weeks) | ~3.5 | - | - | [2][3] |
| This compound | 8 | Long-term (12 weeks) | ~2.5 | ~28% | <0.05 | [2][3] |
| This compound | 16 | Long-term (12 weeks) | ~2.2 | ~37% | <0.01 | [2][3] |
| This compound | 32 | Long-term (12 weeks) | ~1.8 | ~48% | <0.001 | [2][3] |
| Vehicle | - | Short-term (4 weeks) | ~3.0 | - | - | [2][3] |
| This compound | 8, 16, 32 | Short-term (4 weeks) | No significant change | - | >0.05 | [2][3] |
Table 2: Comparative Efficacy of this compound and Alternatives on Alcohol Consumption
| Compound | Class | Animal Model | Key Finding | % Reduction in Alcohol Intake | Reference |
| This compound | Beta-blocker / 5-HT1A/1B Partial Agonist | Mouse (Drinking-in-the-Dark) | Significant reduction in long-term binge intake. | Up to 48% | [2][3] |
| Tandospirone | 5-HT1A Partial Agonist | Mouse (Drinking-in-the-Dark) | Significant reduction in binge-like intake. | Dose-dependent, significant at 1 & 3 mg/kg | [4][5][6][7] |
| Propranolol | Non-selective Beta-blocker | Rat (Operant Self-Administration) | Suppressed alcohol-reinforced responding. | Dose-dependent, significant in dependent rats | [8] |
| Atenolol | Selective Beta-1 Blocker | N/A (for voluntary consumption) | Primarily studied for cardiovascular interactions with alcohol. | Data not available | [9][[“]][11] |
Experimental Protocols
Drinking-in-the-Dark (DID) Model of Binge-Like Alcohol Consumption
This is a widely used paradigm to induce high levels of voluntary alcohol consumption in rodents, mimicking human binge-drinking behavior.[12][13]
-
Animals: C57BL/6J mice are commonly used due to their preference for alcohol.
-
Housing: Mice are single-housed with ad libitum access to food and water. The light-dark cycle is typically maintained on a 12:12 hour schedule.
-
Procedure:
-
For 3-4 days a week, starting 3 hours into the dark cycle, the water bottle is replaced with a bottle containing a 20% (v/v) ethanol solution.
-
Access to the ethanol solution is provided for a limited period, usually 2-4 hours.
-
This procedure is repeated for several weeks to establish a stable baseline of high alcohol intake. For long-term studies, this can extend to 12 weeks or more.[2][3]
-
-
Drug Administration: this compound or other test compounds are typically administered via intraperitoneal (i.p.) injection at specified doses 30 minutes before the start of the drinking session.
-
Data Collection: The amount of ethanol solution consumed is measured by weighing the bottles before and after the drinking session. This is then converted to grams of ethanol per kilogram of body weight (g/kg).
Anxiety-Like Behavior Assessment (Elevated Plus Maze)
This test is used to assess anxiety levels in rodents, which can be exacerbated during alcohol withdrawal.[12][13]
-
Apparatus: The maze consists of two open arms and two closed arms elevated from the floor.
-
Procedure:
-
Mice are placed in the center of the maze, facing an open arm.
-
They are allowed to explore the maze for a set period, typically 5 minutes.
-
The time spent in and the number of entries into the open and closed arms are recorded.
-
-
Interpretation: A decrease in the time spent and entries into the open arms is indicative of increased anxiety-like behavior.
Neurogenesis Assessment
Chronic alcohol consumption can impair the birth of new neurons (neurogenesis) in the hippocampus, a brain region crucial for memory and mood.
-
BrdU Labeling: To label newly divided cells, mice are injected with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine (B127349) that is incorporated into the DNA of dividing cells.
-
Immunohistochemistry: After a designated period, brain tissue is collected, and immunohistochemistry is performed using antibodies against BrdU and other markers of neuronal development (e.g., Doublecortin [DCX] for immature neurons).
-
Quantification: The number of BrdU-positive and DCX-positive cells in the dentate gyrus of the hippocampus is quantified using stereological methods. A reduction in these cell populations in alcohol-exposed animals indicates impaired neurogenesis.[12]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflow for its validation.
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for this compound validation.
Discussion
The data presented strongly suggests that this compound is a viable candidate for reducing alcohol consumption, particularly in the context of long-term, binge-like drinking patterns. Its efficacy appears to be superior to that observed in short-term drinking models, indicating a potential role in disrupting the neuroadaptations that underlie alcohol dependence.[2][3]
The comparison with tandospirone, a more selective 5-HT1A partial agonist, suggests that the serotonergic component of this compound's action is crucial for its effects on alcohol intake and related anxiety.[4][5][6][7] However, the added beta-blocking activity of this compound may offer a synergistic effect by modulating the noradrenergic system, which is also heavily implicated in stress-induced relapse and the negative affective states associated with withdrawal.
The data on other beta-blockers like propranolol and atenolol in the context of voluntary alcohol consumption is less clear. While propranolol has been shown to reduce alcohol-seeking behavior in operant conditioning paradigms, its effects on voluntary intake in a model like the DID have not been as extensively studied.[8] Atenolol's peripheral action and limited ability to cross the blood-brain barrier may make it a less suitable candidate for directly modulating the central neurocircuits of addiction.[9][[“]][11]
References
- 1. researchgate.net [researchgate.net]
- 2. The antihypertensive drug this compound attenuates long-term but not short-term binge-like ethanol consumption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Drug shown to reverse damaging effects of alcohol consumption - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. newatlas.com [newatlas.com]
- 8. Effects of β-adrenoceptor antagonists on alcohol drinking by alcohol-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. consensus.app [consensus.app]
- 11. Common questions about atenolol - NHS [nhs.uk]
- 12. This compound Rescues Anxiety-Like Behavior and Neurogenic Maladaptations of Long-Term Binge Alcohol Intake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Comparative analysis of Pindolol's impact on sleep architecture with other psychotropics
For the discerning eye of researchers, scientists, and drug development professionals, this guide offers a meticulous comparative analysis of Pindolol's impact on sleep architecture versus other key psychotropic agents. Drawing upon experimental data, we dissect the nuanced effects of this compound, Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), tricyclic antidepressants (TCAs), and atypical antipsychotics on the intricate stages of sleep.
This report synthesizes polysomnographic (PSG) data from a range of clinical studies to provide a clear, comparative overview. Detailed experimental protocols and the underlying signaling pathways are also elucidated to provide a comprehensive understanding of how these compounds modulate sleep.
Quantitative Impact on Sleep Architecture: A Comparative Table
The following table summarizes the key polysomnographic findings from studies investigating the effects of this compound and other selected psychotropics on sleep architecture in healthy volunteers and patient populations. It is important to note that these data are compiled from various studies and direct head-to-head comparisons should be made with caution due to potential variations in study design, patient populations, and dosages.
| Drug Class | Drug | Dosage | Key Effects on Sleep Architecture |
| Beta-Blocker | This compound | 2.5 mg t.i.d. | - Increased awakenings[1]. - Reduced REM sleep[1]. |
| SSRIs | Paroxetine (B1678475) | 20 mg/day | - Increased REM sleep latency[2][3]. - Suppressed REM sleep[2][3]. - Increased nocturnal wake time and stage 1 sleep[2]. - Disrupted sleep continuity[4]. |
| Sertraline (B1200038) | 50-150 mg/day | - Prolonged REM sleep latency[5][6][7]. - Decreased REM sleep percentage initially, with a gradual increase over time[6]. - Minimal impact on sleep continuity[7]. | |
| Fluoxetine (B1211875) | 20 mg/day | - Increased sleep onset latency and REM latency[8][9]. - Decreased REM sleep[8][9]. - Decreased sleep efficiency[9]. | |
| Tricyclic Antidepressant | Amitriptyline | Varies | - Markedly suppresses REM sleep[10]. - Increases REM sleep latency[10]. - Increases stage 2 sleep[10]. - Reduces slow-wave sleep (SWS)[10]. - Improves sleep continuity[10]. |
| Atypical Antipsychotics | Quetiapine (B1663577) | 100-200 mg | - Decreased percentage of REM sleep[11][12][13]. - Increased stage 2 sleep[11][12][13]. - No significant change in sleep efficiency[11][12][13]. |
| Olanzapine (B1677200) | 2.5-10 mg/day | - Increased slow-wave sleep[14][15][16]. - Improved sleep efficiency and total sleep time[15][17][18]. - Decreased sleep onset latency[15][17][18]. | |
| Risperidone (B510) | 0.5-1.2 mg | - Increased total sleep time[19][20]. - Decreased wakefulness after sleep onset[19][20]. - Increased REM sleep time in some studies[19]. - Decreased REM sleep in other studies[20]. |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing overnight polysomnography (PSG), the gold standard for sleep assessment. The methodologies generally adhere to the guidelines set forth by the American Academy of Sleep Medicine (AASM) Manual for the Scoring of Sleep and Associated Events.[21][22][23][24][25]
A typical experimental protocol for a psychotropic drug trial involving PSG includes:
-
Participant Screening: Healthy volunteers or patients with a specific diagnosis (e.g., major depressive disorder) are recruited. Exclusion criteria often include other sleep disorders, substance abuse, and use of medications that could affect sleep.
-
Adaptation Night: Participants spend at least one night in the sleep laboratory to acclimate to the environment and the PSG equipment. Data from this night is typically not used for the primary analysis.
-
Baseline Recording: A baseline PSG is recorded to establish the participant's normal sleep architecture before any drug administration.
-
Drug Administration: The study drug or placebo is administered according to a randomized, double-blind, crossover or parallel-group design. The timing and dosage of administration are strictly controlled.
-
Polysomnographic Recording: Continuous overnight PSG is performed. The standard montage includes:
-
Electroencephalogram (EEG): To monitor brain wave activity and stage sleep.
-
Electrooculogram (EOG): To detect eye movements, particularly the rapid eye movements characteristic of REM sleep.
-
Electromyogram (EMG): To monitor muscle tone, typically from the chin and legs.
-
-
Sleep Scoring: Recorded PSG data is manually or semi-automatically scored by trained technicians according to the AASM guidelines. Sleep is staged into Wake, N1 (light sleep), N2 (deeper sleep), N3 (slow-wave sleep), and REM (rapid eye movement) sleep.
-
Data Analysis: Key sleep parameters are calculated and statistically analyzed to compare the effects of the drug versus placebo or other active comparators. These parameters include:
-
Sleep Latency: Time taken to fall asleep.
-
Total Sleep Time (TST): Total duration of sleep.
-
Sleep Efficiency: The percentage of time in bed that is spent asleep.
-
Wake After Sleep Onset (WASO): Time spent awake after initially falling asleep.
-
Sleep Stage Percentages: The percentage of TST spent in each sleep stage (N1, N2, N3, REM).
-
REM Latency: Time from sleep onset to the first epoch of REM sleep.
-
Experimental Workflow for a Typical Psychotropic Sleep Study
Signaling Pathways and Mechanisms of Action
The diverse effects of these psychotropic agents on sleep architecture are a direct consequence of their interactions with various neurotransmitter systems.
This compound
This compound is a non-selective beta-adrenergic antagonist with intrinsic sympathomimetic activity (ISA). Its impact on sleep is primarily attributed to its blockade of β-adrenergic receptors. However, this compound also possesses a notable affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[26] This dual mechanism may contribute to its complex effects on sleep, including increased awakenings and REM sleep suppression.[1]
This compound's Dual Mechanism of Action on Sleep
Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs, such as paroxetine, sertraline, and fluoxetine, primarily function by blocking the reuptake of serotonin, thereby increasing its synaptic availability.[27] This enhanced serotonergic neurotransmission is believed to be responsible for the characteristic REM sleep suppression and increased REM latency observed with this class of drugs.[27][28] The stimulation of postsynaptic 5-HT2 receptors may also contribute to sleep fragmentation.[29]
Tricyclic Antidepressants (TCAs)
TCAs, like amitriptyline, have a broader mechanism of action, inhibiting the reuptake of both serotonin and norepinephrine.[30][31] Additionally, many TCAs possess significant antihistaminic and anticholinergic properties, which contribute to their sedative effects and their ability to improve sleep continuity.[10] Their potent REM-suppressing effects are largely attributed to their impact on serotonergic and noradrenergic systems.[32]
Atypical Antipsychotics
Atypical antipsychotics, including quetiapine, olanzapine, and risperidone, exhibit a complex pharmacology, with actions on multiple neurotransmitter receptors. Their effects on sleep are often mediated by the blockade of histamine (B1213489) H1, serotonin 5-HT2A/2C, and alpha-1 adrenergic receptors.[33] For instance, the potent antihistaminic activity of olanzapine and quetiapine contributes to their sedative properties and their ability to increase slow-wave sleep.[14][15][16]
Psychotropic Classes and Their Primary Targets Influencing Sleep
References
- 1. Beta-blockers and sleep: a controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sleep laboratory studies on the single-dose effects of serotonin reuptake inhibitors paroxetine and fluoxetine on human sleep and awakening qualities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of fluvoxamine and paroxetine on sleep structure in normal subjects: a home-based Nightcap evaluation during drug administration and withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Effects of sertraline on sleep architecture in patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of fluoxetine on sleep: a longitudinal, double-blind polysomnographic study of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of fluoxetine on the polysomnogram in outpatients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Effects of quetiapine on sleep architecture in patients with unipolar or bipolar depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. Effect of a single-dose of olanzapine on sleep in healthy females and males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Olanzapine and clozapine differently affect sleep in patients with schizophrenia: results from a double-blind, polysomnographic study and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Olanzapine increases slow wave sleep and sleep continuity in SSRI-resistant depressed patients. — Oxford Neuroscience [neuroscience.ox.ac.uk]
- 17. Sleep architecture and cognitive changes in olanzapine-treated patients with depression: A double blind randomized placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sleep architecture and cognitive changes in olanzapine-treated patients with depression: a double blind randomized placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Effects of risperidone on polysomnography in patients with first-episode schizophrenia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pulmo-ua.com [pulmo-ua.com]
- 22. aasm.org [aasm.org]
- 23. aasm.org [aasm.org]
- 24. AASM Scoring Manual Updates for 2017 (Version 2.4) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aasm.org [aasm.org]
- 26. Effects on sleep architecture of this compound, paroxetine and their combination in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Association of Sleep Architecture and Physiology with Depressive Disorder and Antidepressants Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. psychscenehub.com [psychscenehub.com]
- 32. psychiatrictimes.com [psychiatrictimes.com]
- 33. jtsm.org [jtsm.org]
Safety Operating Guide
Proper Disposal of Pindolol in a Laboratory Setting
Essential Guidance for Researchers and Drug Development Professionals
The proper disposal of pindolol (B1678383), a non-selective beta-blocker, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. Improper disposal can lead to environmental contamination and pose health risks.[1] This document provides a clear, step-by-step operational plan for the safe handling and disposal of this compound waste in a research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye or face protection when handling this compound.[2]
-
Ventilation: Whenever possible, handle the material in a laboratory hood or a well-ventilated room to avoid breathing in dust or fumes.[2][3]
-
Avoid Direct Contact: Prevent direct contact with the product. In case of skin contact, wipe off as much as possible and wash the area thoroughly with water.[2]
-
Prevent Environmental Release: Do not empty this compound into drains or dispose of it with household garbage.[2][4] Take measures to prevent leakage or spillage into water courses.[3][4]
Step-by-Step Disposal Protocol for this compound
The ultimate disposal of this compound must conform with local, state, and federal regulations.[2] In the United States, pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]
Step 1: Waste Characterization
The first step is to determine if the this compound waste is classified as hazardous under RCRA. A waste pharmaceutical is considered hazardous if it is either "listed" (P- or U-list) or exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).
-
Listed Status: this compound is not found on the EPA's P-list (acutely hazardous) or U-list (toxic) of hazardous wastes.[2][5]
-
Characteristic Evaluation: The waste must be evaluated for:
-
Ignitability (D001): Unlikely for solid this compound, but solutions containing ≥24% alcohol may be ignitable.[6]
-
Corrosivity (D002): this compound is not corrosive.
-
Reactivity (D003): this compound is stable under normal conditions but can emit toxic fumes of nitrogen oxides when heated to decomposition.[2][6]
-
Toxicity (D004-D043): This would require a specific laboratory test (Toxicity Characteristic Leaching Procedure), which is not practical for small quantities.
-
Given that this compound is not on a P or U list, the most prudent and compliant approach is to manage it as a non-RCRA pharmaceutical waste unless your institution's EHS office determines otherwise.
Step 2: Contact Environmental Health and Safety (EHS)
Always contact your institution's EHS office for guidance.[7] They are the definitive resource for waste determination and disposal procedures specific to your location and licenses. EHS will provide instructions on proper segregation, labeling, and pickup scheduling.
Step 3: Segregation and Containerization
-
Segregate this compound waste from other chemical and regular trash.
-
Use only appropriate, designated containers for chemical waste storage, which are often provided by EHS.[8]
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
Step 4: Labeling
-
Properly label the waste container with its contents. The label should clearly state "Hazardous Waste" (or as directed by EHS) and identify the contents (e.g., "this compound waste").[8]
-
Include the accumulation start date and any other information required by your institution.
Step 5: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[8]
-
The storage area should be secure and away from drains or areas where a spill could enter the environment.
Step 6: Disposal and Documentation
-
Arrange for a waste pickup with your EHS office.[7]
-
EHS will coordinate with a licensed hazardous waste vendor for transport and final disposal, which is typically incineration for pharmaceutical waste.[7]
-
Ensure you receive and retain all documentation, such as a waste manifest or certificate of destruction, for your records.[7]
Regulatory and Classification Data
The following table summarizes key classification data for this compound waste.
| Parameter | Classification/Guideline | Source |
| RCRA Hazardous Waste Status | Not a P-listed or U-listed waste. Must be evaluated for characteristics. | [2][5] |
| General Disposal Recommendation | Dispose of as hazardous or special waste; do not empty into drains. | [2] |
| Final Disposal Method | Incineration via an approved environmental management vendor. | [7] |
| Transport Classification | TOXIC SOLID, ORGANIC, N.O.S. (Not Otherwise Specified) | [2] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound in a laboratory.
References
- 1. phmsa.dot.gov [phmsa.dot.gov]
- 2. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 3. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. rld.nm.gov [rld.nm.gov]
- 6. pwaste.com [pwaste.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling Pindolol
This document provides comprehensive safety and logistical guidance for researchers, scientists, and drug development professionals working with Pindolol. The following procedures are designed to ensure safe handling, storage, and disposal of this substance in a laboratory setting.
Emergency Contact Information:
-
In case of accidental exposure or emergency, immediately contact your institution's Environmental Health and Safety (EHS) department and consult the substance's Safety Data Sheet (SDS).
-
US/CANADA Emergency Number: 800-424-9300
-
Outside US/CANADA Emergency Number: 703-741-5970
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for operations with a higher risk of splash or dust generation. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | A lab coat or other protective clothing is required. For larger quantities or tasks with a high risk of dust generation, impervious clothing may be necessary. |
| Respiratory Protection | For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter should be used. Ensure adequate ventilation, such as a chemical fume hood.[1] |
Hazard Identification and Safe Handling
This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3]
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3]
-
Use only outdoors or in a well-ventilated area.[3]
-
Wear protective gloves, eye protection, and face protection.[3][4]
Operational Plan: Step-by-Step Guidance
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled.
2. Storage:
-
Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[5][6][7]
-
Recommended storage temperature is between 20°C and 25°C (68°F to 77°F).[5][8][9]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[4][10]
3. Handling and Use:
-
All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[1]
-
Use appropriate PPE as outlined in the table above.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Weigh and handle the substance carefully to prevent aerosolization.
-
Wash hands thoroughly after handling, even if gloves were worn.[1][4]
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[4]
-
Cleanup should only be performed by trained personnel wearing appropriate PPE.[1]
-
For dry spills, carefully collect the material using a method that avoids dust generation, such as a damp cloth or a HEPA-filtered vacuum.[1]
-
Place the spilled material into a labeled, sealed container for disposal.[1]
-
Thoroughly clean the spill area.[1]
5. Disposal Plan:
-
This compound waste must be disposed of as hazardous waste. Do not dispose of it with household garbage or allow it to enter the sewage system.[2]
-
All waste materials, including contaminated PPE and spill cleanup materials, should be placed in a labeled, sealed container.
-
Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[4] Consult with your institution's EHS department for specific disposal procedures.
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical workflow for safely handling this compound in a research setting.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound (Visken): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. drugs.com [drugs.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
